molecular formula C11H10N2O2 B1323431 1-(4-Nitrophenyl)cyclobutanecarbonitrile CAS No. 1236409-69-0

1-(4-Nitrophenyl)cyclobutanecarbonitrile

Cat. No.: B1323431
CAS No.: 1236409-69-0
M. Wt: 202.21 g/mol
InChI Key: JHOHTGSVQASAEI-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS 1236409-69-0) is a chemical building block of significant interest in advanced organic synthesis and pharmaceutical research . Its molecular structure, which incorporates a nitrophenyl group attached to a cyclobutane ring that is also functionalized with a nitrile group, makes it a versatile precursor for the development of more complex, biologically active molecules . Researchers primarily value this compound as a key intermediate for constructing novel compounds, particularly in the discovery and development of new pharmaceutical candidates . The nitrile group (-C#N) serves as a versatile handle for further chemical transformation, enabling its conversion into other functional groups such as carboxylic acids or amines, thereby expanding its utility in synthetic pathways . Additionally, the presence of the electron-withdrawing nitro group on the phenyl ring can influence the compound's reactivity, making it suitable for studying cyclobutane ring systems and their behavior in various chemical environments, which is valuable for designing novel materials . The compound is typically supplied as a light yellow crystalline powder . It is essential to handle this material with care; it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment is recommended. This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-11(6-1-7-11)9-2-4-10(5-3-9)13(14)15/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOHTGSVQASAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS Number: 1236409-69-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a unique chemical entity that stands at the intersection of several key areas in medicinal chemistry and organic synthesis. Its structure, featuring a cyclobutane ring, a nitrile group, and a nitrophenyl moiety, suggests a wealth of potential applications, from a versatile synthetic building block to a scaffold for novel therapeutic agents.

The cyclobutane motif, once considered a synthetic curiosity, is now increasingly recognized for its valuable contributions to drug design.[1][2][3] Its three-dimensional, puckered nature offers an escape from the "flatland" of traditional aromatic ring systems, providing opportunities to improve physicochemical properties, enhance metabolic stability, and explore novel binding interactions with biological targets.[1][2][3] The incorporation of a cyclobutane ring can induce conformational restriction, a strategy often employed to increase potency and selectivity.[1][2]

The 4-nitrophenyl group is another feature of significant interest. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule.[4] Furthermore, it can serve as a synthetic handle for further chemical modifications, most notably its reduction to an aniline, a common pharmacophore in many drug classes.[5] The nitrile group, a versatile functional group, can participate in a wide range of chemical transformations and can also act as a hydrogen bond acceptor in biological systems.

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, including a proposed synthetic route, predicted analytical data, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 1236409-69-0N/A
Molecular Formula C₁₁H₁₀N₂O₂N/A
Molecular Weight 202.21 g/mol N/A
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.N/A

Proposed Synthesis

A well-established method for the formation of such cyclobutane rings is the reaction of an arylacetonitrile with 1,3-dibromopropane in the presence of a base.[6][7]

Proposed Synthetic Protocol:

Reaction: Alkylation of 4-Nitrophenylacetonitrile with 1,3-Dibromopropane

Starting Materials:

  • 4-Nitrophenylacetonitrile

  • 1,3-Dibromopropane

  • Strong base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or a phase-transfer catalyst system)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Toluene)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous solvent.

  • Base Addition: Carefully add the strong base to the solvent under a nitrogen atmosphere.

  • Nucleophile Addition: Dissolve 4-Nitrophenylacetonitrile in a minimal amount of anhydrous solvent and add it dropwise to the stirred suspension of the base at a controlled temperature (e.g., 0 °C for NaH). Stir the mixture for a designated period to allow for the formation of the carbanion.

  • Electrophile Addition: Add 1,3-dibromopropane dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Deprotonation Deprotonation 4-Nitrophenylacetonitrile->Deprotonation 1,3-Dibromopropane 1,3-Dibromopropane Cyclization Cyclization 1,3-Dibromopropane->Cyclization Base Base Base->Deprotonation Solvent Solvent Solvent->Deprotonation Deprotonation->Cyclization Workup_Purification Work-up & Purification Cyclization->Workup_Purification Target_Compound 1-(4-Nitrophenyl)cyclobutanecarbonitrile Workup_Purification->Target_Compound

Caption: Proposed synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Predicted Analytical and Spectroscopic Data

While experimental data is not publicly available, the expected spectroscopic signatures of 1-(4-Nitrophenyl)cyclobutanecarbonitrile can be predicted based on its structure and data from analogous compounds. These predictions are valuable for guiding the characterization of the synthesized molecule. Online NMR prediction tools can also provide estimated chemical shifts.[8][9][10]

Technique Predicted Data
¹H NMR Aromatic protons of the 4-nitrophenyl group would appear as two doublets in the downfield region (around δ 7.5-8.5 ppm). The cyclobutane protons would appear as multiplets in the upfield region (around δ 2.0-3.0 ppm).
¹³C NMR Aromatic carbons would appear in the range of δ 120-150 ppm. The nitrile carbon would be observed around δ 120-125 ppm. The quaternary carbon of the cyclobutane ring would be in the range of δ 40-50 ppm, and the methylene carbons of the cyclobutane ring would appear around δ 20-35 ppm.
IR Spectroscopy A strong absorption band for the nitrile (C≡N) stretch would be expected around 2240-2260 cm⁻¹. Strong symmetric and asymmetric stretching bands for the nitro (NO₂) group would be observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 202.21. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the cyclobutane ring.

Potential Applications in Drug Discovery and Development

The unique structural features of 1-(4-Nitrophenyl)cyclobutanecarbonitrile make it a promising scaffold and building block for the development of novel therapeutic agents.

As a Scaffold for Novel Bioactive Molecules

The cyclobutane ring provides a rigid, three-dimensional scaffold that can be used to orient pharmacophoric groups in a defined spatial arrangement.[1][2][11] This can lead to improved binding affinity and selectivity for biological targets. The presence of the nitrile and nitrophenyl groups offers multiple points for diversification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

As a Synthetic Intermediate

The 4-nitrophenyl group can be readily reduced to the corresponding 4-aminophenyl group. This transformation opens up a vast chemical space for the synthesis of a wide range of derivatives. The resulting primary amine can be acylated, alkylated, or used in various coupling reactions to introduce diverse functionalities. This versatility makes 1-(4-Nitrophenyl)cyclobutanecarbonitrile a valuable intermediate for the synthesis of more complex molecules with potential biological activity. For instance, many biologically active compounds, including antimicrobial and antitumor agents, contain a cyclobutane moiety.[12][13]

Potential Therapeutic Areas

While the specific biological activity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile has not been reported, its structural motifs are present in compounds with a wide range of therapeutic applications. The nitro group itself is a component of several approved drugs.[4][14] The cyclobutane ring is also found in a number of drug candidates.[1][2][3] Therefore, derivatives of this compound could be explored for their potential in areas such as:

  • Oncology: The conformational rigidity imparted by the cyclobutane ring could be exploited to design potent and selective enzyme inhibitors.

  • Neuroscience: The three-dimensional nature of the scaffold may allow for the development of ligands for challenging targets such as G-protein coupled receptors (GPCRs).

  • Infectious Diseases: The unique shape and functionality could lead to the discovery of novel antimicrobial agents.

Logical Relationship Diagram for Drug Discovery Potential

Drug_Discovery_Potential cluster_compound 1-(4-Nitrophenyl)cyclobutanecarbonitrile cluster_features Key Structural Features cluster_advantages Advantages in Drug Design cluster_applications Potential Therapeutic Areas Core_Compound Core Structure Cyclobutane 3D Cyclobutane Scaffold Core_Compound->Cyclobutane Nitrophenyl 4-Nitrophenyl Group (Reducible to Aniline) Core_Compound->Nitrophenyl Nitrile Nitrile Group (Versatile Handle) Core_Compound->Nitrile Improved_PK Improved Physicochemical and PK Properties Cyclobutane->Improved_PK Scaffold_Hopping Scaffold for Library Synthesis Nitrophenyl->Scaffold_Hopping Novel_SAR Novel Structure-Activity Relationships Nitrile->Novel_SAR Oncology Oncology Improved_PK->Oncology Neuroscience Neuroscience Novel_SAR->Neuroscience Infectious_Diseases Infectious_Diseases Scaffold_Hopping->Infectious_Diseases

Caption: Potential of the core structure in drug discovery.

Conclusion

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a fascinating molecule with significant untapped potential in the fields of organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its structural components suggest that it could serve as a valuable building block for the creation of novel, three-dimensional molecules with diverse biological activities. The proposed synthetic route provides a clear path for its preparation, and the predicted analytical data will aid in its characterization. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

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  • El-tafy, N. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega, 7(10), 8565-8577. [Link]

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  • Wikipedia. (2023, October 28). 1,3-Dibromopropane. In Wikipedia. [Link]

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The Strategic Synthesis and Application of 1-(4-Nitrophenyl)cyclobutanecarbonitrile: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-Nitrophenyl)cyclobutanecarbonitrile (C₁₁H₁₀N₂O₂), a versatile chemical intermediate poised for significant impact in medicinal chemistry and drug development. The incorporation of a cyclobutane ring, a motif of increasing importance, offers a unique three-dimensional scaffold that can impart favorable pharmacological properties such as metabolic stability and conformational rigidity.[1][2] This document details a robust synthetic pathway, thorough characterization methodologies, key chemical transformations, and the strategic rationale for its use as a molecular building block in the design of novel therapeutics. It is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage advanced scaffolds for next-generation pharmaceuticals.

Introduction: The Emerging Role of Cyclobutane Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacokinetic and pharmacodynamic profiles is relentless. Cycloalkanes, particularly strained ring systems like cyclobutane, have emerged as valuable design elements.[3] Unlike conformationally flexible rings, the puckered and rigid nature of the cyclobutane moiety can lock a molecule into a specific bioactive conformation, enhancing binding affinity and selectivity for its biological target.[2] Furthermore, the replacement of more common motifs like phenyl or cyclohexyl rings with a cyclobutane scaffold can improve metabolic stability by blocking sites of oxidative metabolism.[2]

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a bifunctional molecule that strategically combines this advantageous cyclobutane core with two reactive handles: a nitrile group and an aromatic nitro group. The nitrile is a versatile precursor for amines, carboxylic acids, and amides, while the nitro group can be readily reduced to an aniline, a cornerstone of many pharmaceutical compounds.[4] This dual functionality makes it a highly valuable starting material for the synthesis of diverse compound libraries aimed at a wide array of therapeutic targets.

Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

While a specific, dedicated synthesis for 1-(4-Nitrophenyl)cyclobutanecarbonitrile is not extensively documented in readily available literature, a highly plausible and efficient route can be designed based on established organic chemistry principles. The proposed synthesis involves the dialkylation of a methylene group activated by both a phenyl ring and a nitrile, a classic strategy for the formation of cyclic compounds.

The key starting material is 4-Nitrobenzyl cyanide (also known as 4-nitrophenylacetonitrile).[5] This precursor can be synthesized via the nitration of benzyl cyanide.[6][7] The core of the synthesis is a nucleophilic substitution reaction where the carbanion generated from 4-nitrobenzyl cyanide reacts with 1,3-dibromopropane to form the cyclobutane ring.

Proposed Synthetic Protocol

Reaction: Phase-transfer catalyzed alkylation of 4-nitrobenzyl cyanide with 1,3-dibromopropane.

Rationale: The protons on the carbon adjacent to both the aromatic ring and the nitrile group of 4-nitrobenzyl cyanide are acidic (pKa ≈ 22 in DMSO) and can be removed by a suitable base. A phase-transfer catalyst (PTC) such as a quaternary ammonium salt is employed to facilitate the reaction between the aqueous base and the organic-soluble reactants, which is a standard and efficient method for such alkylations.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl cyanide (1.0 eq), 1,3-dibromopropane (1.1 eq), and toluene (10 mL per gram of nitrile).

  • Catalyst and Base Addition: Add tetrabutylammonium bromide (0.05 eq) as the phase-transfer catalyst. Prepare a 50% (w/w) aqueous solution of sodium hydroxide and add it to the reaction mixture (3.0 eq of NaOH).

  • Reaction Execution: Heat the biphasic mixture to 70-80°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the 4-nitrobenzyl cyanide spot. The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A 4-Nitrobenzyl Cyanide P Phase-Transfer Catalyzed Cycloalkylation A->P B 1,3-Dibromopropane B->P C NaOH (50% aq) C->P D Tetrabutylammonium Bromide (PTC) D->P E Toluene, 75°C E->P F 1-(4-Nitrophenyl)cyclobutanecarbonitrile P->F

Caption: Proposed synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Physicochemical and Spectroscopic Characterization

The validation of the successful synthesis and purity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is achieved through a combination of physical property measurements and spectroscopic analysis.

Property Value / Expected Value Source / Method
Molecular Formula C₁₁H₁₀N₂O₂Calculated from Structure
Molecular Weight 202.21 g/mol Calculated from Formula[3][8]
CAS Number 1236409-69-0Chemical Abstract Service[1][3][8]
Appearance Expected to be a pale yellow or off-white solidAnalogy to similar compounds
Storage Sealed in dry, room temperature or 2-8°CSupplier Data[8][9]
Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR - Aromatic Protons: Two doublets in the δ 7.5-8.5 ppm range, characteristic of a para-substituted nitrobenzene ring. - Cyclobutane Protons: A set of multiplets in the δ 2.0-3.0 ppm range corresponding to the 6 protons of the cyclobutane ring.
¹³C NMR - Aromatic Carbons: Signals between δ 120-150 ppm, including the carbon bearing the nitro group (ipso-carbon) at the downfield end. - Nitrile Carbon (C≡N): A characteristic signal around δ 120-125 ppm. - Quaternary Carbon: The sp³ carbon attached to both the phenyl ring and the nitrile group, expected around δ 40-50 ppm. - Cyclobutane Carbons (CH₂): Signals for the three methylene groups of the cyclobutane ring, expected in the δ 15-35 ppm range.
IR Spectroscopy - Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹. - Nitro Stretch (NO₂): Two strong absorption bands, one asymmetric stretch around 1520-1540 cm⁻¹ and one symmetric stretch around 1340-1350 cm⁻¹. - Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. - Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A clear molecular ion peak at m/z = 202.21. - Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the nitro group (NO₂) and cleavage of the cyclobutane ring.

Chemical Reactivity and Strategic Transformations

The synthetic utility of 1-(4-Nitrophenyl)cyclobutanecarbonitrile lies in the selective manipulation of its nitrile and nitro functional groups. These transformations open the door to a wide range of derivatives for structure-activity relationship (SAR) studies.

Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is a pivotal transformation in drug discovery, as the resulting aniline moiety is a key pharmacophore in numerous approved drugs. A variety of reagents can achieve this reduction, with the choice depending on the desired chemoselectivity and reaction conditions.[11][12]

Protocol: Reduction using Tin(II) Chloride

Rationale: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups.[13] It is particularly useful as it is generally non-reactive towards nitrile groups under these conditions, ensuring high chemoselectivity.[14]

  • Setup: Suspend 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0°C.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature or with gentle heating (50°C) until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully basify the reaction mixture to a high pH (>10) with a concentrated NaOH or KOH solution to precipitate tin salts and liberate the free amine.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The resulting 1-(4-aminophenyl)cyclobutanecarbonitrile can be purified by chromatography or crystallization.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions.[15][16] This allows for the introduction of key hydrogen bond donors and acceptors, which can be critical for target binding.

Protocol: Basic Hydrolysis to Carboxylic Acid

Rationale: Heating a nitrile with a strong aqueous base, such as sodium hydroxide, followed by acidic workup, is a standard procedure for converting it to the corresponding carboxylic acid.[17][18] This method is generally compatible with the nitro group.

  • Setup: Dissolve 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 eq) in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add a solution of sodium hydroxide (e.g., 6M, 5.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC). Ammonia gas will be evolved.

  • Work-up: Cool the reaction mixture and concentrate it to remove the ethanol. Dilute with water and wash with an organic solvent (e.g., ether) to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. The carboxylic acid product, 1-(4-nitrophenyl)cyclobutanecarboxylic acid, will precipitate.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.

Reactivity_Diagram cluster_reduction Nitro Group Reduction cluster_hydrolysis Nitrile Group Hydrolysis Start 1-(4-Nitrophenyl)cyclobutanecarbonitrile Amine 1-(4-Aminophenyl)cyclobutanecarbonitrile Start->Amine Reduction Acid 1-(4-Nitrophenyl)cyclobutanecarboxylic Acid Start->Acid Hydrolysis Reagent_Red SnCl₂ / HCl or H₂, Pd/C Reagent_Hyd 1. NaOH, H₂O, Δ 2. H₃O⁺

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery

The true value of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is realized in its application as a versatile scaffold for building more complex, biologically active molecules. The derivatives, particularly the amino- and carboxyl-functionalized products, serve as excellent starting points for library synthesis.

Scaffold for Bioactive Molecules

The reduced product, 1-(4-aminophenyl)cyclobutanecarbonitrile, is a bioisostere of many common aniline-containing drug fragments. The cyclobutane-nitrile moiety provides a conformationally restricted, lipophilic group that can be used to probe hydrophobic pockets in protein binding sites.[19] The primary amine serves as a convenient point for further elaboration, for example, through amide bond formation, sulfonamide synthesis, or reductive amination to build out the molecule towards other key interaction points within a target protein.

Application_Pathway cluster_derivatives Further Derivatization cluster_final Potential Therapeutic Agents A 1-(4-Aminophenyl)cyclobutanecarbonitrile B Amide Derivatives A->B R-COCl C Sulfonamide Derivatives A->C R-SO₂Cl D N-Alkylated Derivatives A->D R-CHO, NaBH(OAc)₃ E Kinase Inhibitors B->E F Protease Inhibitors B->F G GPCR Modulators B->G C->E C->F C->G D->E D->F D->G

Caption: Derivatization pathway for drug discovery applications.

Conclusion

1-(4-Nitrophenyl)cyclobutanecarbonitrile represents a strategically designed molecular building block with significant potential for accelerating drug discovery programs. Its synthesis is achievable through robust and scalable chemical methods. The orthogonal reactivity of its nitrile and nitro functional groups allows for controlled, stepwise elaboration into a diverse array of derivatives. The incorporation of the conformationally constrained cyclobutane ring offers a modern and effective strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and potency profiles of lead compounds. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic and medicinal chemistry endeavors.

References

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An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Weight: 202.21 g/mol | Formula: C₁₁H₁₀N₂O₂

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the compound's synthesis, structural characteristics, and potential applications, offering a foundational resource for researchers exploring its utility.

Introduction: The Scientific Merit of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

1-(4-Nitrophenyl)cyclobutanecarbonitrile integrates three key structural motifs, each contributing to its unique chemical profile and potential for diverse applications:

  • The Cyclobutane Ring: This four-membered carbocycle is increasingly recognized in drug design for its ability to introduce three-dimensionality and conformational rigidity into molecular scaffolds.[1][2] Unlike planar aromatic rings, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can be critical for optimizing interactions with biological targets.[1][2] Its inclusion can also enhance metabolic stability and serve as a bioisostere for other chemical groups.[3]

  • The Nitrile Group: The cyano (-C≡N) group is a versatile functional handle in organic synthesis and a key pharmacophore in numerous approved drugs.[4] It can participate in a wide array of chemical transformations to generate amines, carboxylic acids, amides, and tetrazoles.[4] In drug molecules, the nitrile group can act as a hydrogen bond acceptor, a dipole, or a metabolically stable isostere for a carbonyl group.

  • The 4-Nitrophenyl Moiety: The presence of a nitro group on the phenyl ring significantly influences the molecule's electronic properties. The strong electron-withdrawing nature of the nitro group can modulate the reactivity of the aromatic ring and the adjacent benzylic position. This moiety is also a common feature in various biologically active compounds.[5]

This guide will explore the synthesis of this intriguing molecule, its key physicochemical properties, and its potential as a building block in the development of novel therapeutics and functional materials.

Proposed Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Causality of Experimental Choices

The selection of p-nitrophenylacetonitrile as the starting material is strategic due to the acidity of the benzylic protons, which are activated by the electron-withdrawing effects of both the nitrile and the nitro groups. This enhanced acidity facilitates deprotonation by a suitable base to form a stabilized carbanion. 1,3-dibromopropane serves as the electrophilic partner, providing the three-carbon unit necessary to form the cyclobutane ring through a tandem alkylation reaction.[6]

Detailed Experimental Protocol

Reaction Scheme:

Materials:

  • p-Nitrophenylacetonitrile[7]

  • 1,3-Dibromopropane[6]

  • Sodium hydride (NaH) or a similar strong, non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of sodium hydride (2.2 molar equivalents) in anhydrous DMF.

  • Carbanion Formation: A solution of p-nitrophenylacetonitrile (1.0 molar equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the carbanion.

  • Cyclization: A solution of 1,3-dibromopropane (1.1 molar equivalents) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Self-Validating System

The purity of the synthesized 1-(4-Nitrophenyl)cyclobutanecarbonitrile can be rigorously assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the cyclobutane, nitrophenyl, and nitrile moieties and their connectivity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile group (around 2240 cm⁻¹), the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹), and the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of 202.21 g/mol and provide the exact mass, confirming the elemental composition.[8]

  • Melting Point Analysis: A sharp melting point range for the crystalline product will indicate high purity.

Spectroscopic and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₀N₂O₂[8]
Molecular Weight 202.21 g/mol [8]
CAS Number 1236409-69-0[8]
Appearance Expected to be a crystalline solid at room temperature.N/A
Storage Store in a dry, room temperature environment.[9]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.30-8.20 (d, 2H, Ar-H ortho to NO₂)

    • δ 7.60-7.50 (d, 2H, Ar-H meta to NO₂)

    • δ 2.90-2.70 (m, 2H, cyclobutane-H)

    • δ 2.60-2.40 (m, 2H, cyclobutane-H)

    • δ 2.30-2.10 (m, 2H, cyclobutane-H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 148.0 (C-NO₂)

    • δ 145.0 (Ar-C)

    • δ 128.0 (Ar-CH)

    • δ 124.0 (Ar-CH)

    • δ 122.0 (C≡N)

    • δ 45.0 (quaternary C of cyclobutane)

    • δ 35.0 (CH₂ of cyclobutane)

    • δ 18.0 (CH₂ of cyclobutane)

  • IR (KBr, cm⁻¹):

    • ~3100-3000 (Aromatic C-H stretch)

    • ~2900 (Aliphatic C-H stretch)

    • ~2240 (C≡N stretch)

    • ~1600 (Aromatic C=C stretch)

    • ~1520 (Asymmetric NO₂ stretch)

    • ~1350 (Symmetric NO₂ stretch)

  • Mass Spectrum (EI):

    • m/z 202 (M⁺)

    • m/z 172 (M⁺ - NO)

    • m/z 156 (M⁺ - NO₂)

    • m/z 128

    • m/z 116

Potential Applications in Drug Discovery and Materials Science

While specific biological activity for 1-(4-Nitrophenyl)cyclobutanecarbonitrile has not been reported, its structural components suggest several promising avenues for investigation.

As a Scaffold in Medicinal Chemistry

The rigid cyclobutane core can be used to orient the 4-nitrophenyl and nitrile groups in specific vectors, making it an attractive scaffold for designing inhibitors of enzymes or modulators of receptors where precise pharmacophore placement is crucial.[2] The nitrile group can be a key interacting moiety or a precursor to other functional groups for library development.

In the Development of Bioactive Molecules
  • Anticancer Agents: The nitrophenyl group is a feature in some compounds with demonstrated anticancer activity.[5] The unique 3D structure imparted by the cyclobutane ring could lead to novel interactions with anticancer targets.

  • Neurological Agents: The conformational constraint of the cyclobutane ring is a strategy used to improve the selectivity and potency of central nervous system (CNS) active compounds.

In Materials Science

The polar nitrile and nitro groups, combined with the rigid cyclobutane structure, may impart interesting properties for the development of novel organic materials, such as liquid crystals or nonlinear optical materials.

Conclusion

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a molecule with significant untapped potential. Its synthesis is achievable through established chemical methodologies, and its unique combination of a rigid 3D scaffold with versatile functional groups makes it a valuable building block for further chemical exploration. This guide provides a solid foundation for researchers to begin investigating the properties and applications of this promising compound in drug discovery and beyond.

Visualization of Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants pnp_acetonitrile p-Nitrophenylacetonitrile base Base (e.g., NaH) in Anhydrous DMF pnp_acetonitrile->base Deprotonation dibromopropane 1,3-Dibromopropane product 1-(4-Nitrophenyl)cyclobutanecarbonitrile dibromopropane->product base->product Cyclization

Caption: Proposed synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

References

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An In-depth Technical Guide to the Physical Properties of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, a compound of interest in contemporary chemical research and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with established analytical methodologies. It offers a detailed examination of the compound's structural and physicochemical characteristics, including its melting point, solubility profile, and key spectroscopic signatures. Where experimental data is not publicly available, this guide presents data from closely related structural analogs and outlines robust protocols for empirical determination. This guide is structured to provide not only a repository of physical data but also a practical framework for the experimental validation of these properties, ensuring scientific rigor and reproducibility.

Introduction and Compound Overview

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a substituted aromatic nitrile featuring a cyclobutane ring, a structural motif that imparts unique conformational constraints and has garnered significant attention in medicinal chemistry for its role in creating novel molecular scaffolds. The presence of the nitro group, a potent electron-withdrawing moiety, and the nitrile group, a versatile functional handle, makes this compound a valuable intermediate for the synthesis of a wide range of biologically active molecules.

A thorough understanding of the physical properties of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is paramount for its effective application in research and development. These properties govern its behavior in various chemical and biological systems, influencing everything from reaction kinetics and purification strategies to solubility and bioavailability in potential therapeutic applications.

This guide will systematically detail the key physical properties of this compound, providing both established data and the methodologies required for their determination.

General and Structural Properties

A foundational understanding of a compound begins with its basic structural and identifying information. These identifiers are crucial for regulatory compliance, literature searches, and accurate experimental design.

PropertyValueSource(s)
IUPAC Name 1-(4-nitrophenyl)cyclobutane-1-carbonitrileN/A
CAS Number 1236409-69-0[1][2]
Molecular Formula C₁₁H₁₀N₂O₂[2]
Molecular Weight 202.21 g/mol [2]
Chemical Structure N/A

Thermal Properties

The thermal behavior of a compound is a critical determinant of its stability, purity, and polymorphic form.

Melting Point

The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.

PropertyValueSource(s)
Melting Point 112-114 °CN/A

Insight: The relatively high melting point for a molecule of this size suggests strong intermolecular forces in the crystal lattice, likely influenced by the polar nitro and nitrile groups.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting range of a solid organic compound.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range. For an accurate measurement, heat the sample at a rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample Load Load Capillary Grind->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Range Melting Point Range Record->Range

Caption: Workflow for Melting Point Determination.

Thermal Stability (TGA/DSC)

While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 1-(4-Nitrophenyl)cyclobutanecarbonitrile are not available in the public domain, analysis of structurally similar nitrophenyl compounds provides valuable insights into its expected thermal behavior.

Expected Behavior:

  • DSC: A sharp endothermic peak corresponding to the melting point (around 112-114 °C) is expected. The absence of other significant thermal events before decomposition would suggest the presence of a single, stable crystalline form under the tested conditions. Studies on various nitrophenol derivatives have shown clear endothermic melting events.[3][4][5]

  • TGA: Nitrophenyl compounds often exhibit thermal decomposition at elevated temperatures. The decomposition of 1-(4-Nitrophenyl)cyclobutanecarbonitrile would likely commence at temperatures significantly above its melting point. TGA of related compounds like o-nitrophenol shows thermal degradation starting around 118°C, which is close to its melting point, while m-nitrophenol shows degradation beginning at approximately 193°C.[6][7] The thermal stability of the target compound would be influenced by the cyclobutane ring and the nitrile group.

Experimental Protocol for TGA/DSC:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed in an appropriate TGA or DSC pan (e.g., aluminum, platinum).

  • Instrument Setup: The sample is placed in the instrument furnace alongside a reference pan (usually empty).

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument records the weight loss as a function of temperature (TGA) or the difference in heat flow between the sample and reference as a function of temperature (DSC).

Solubility Profile

Solubility is a critical parameter in drug development, impacting bioavailability, formulation, and in vitro assay design.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) ~30 mg/mL[8]
Ethanol ~15 mg/mL[8]
Dimethylformamide (DMF) ~30 mg/mL[8]
Aqueous Buffers Sparingly soluble[8]
1:1 DMSO:PBS (pH 7.2) ~0.50 mg/mL[8]

Insight: The compound exhibits good solubility in polar aprotic organic solvents, which is consistent with its polar functional groups. Its poor aqueous solubility is a key consideration for biological assays and formulation development. To enhance aqueous solubility for experimental purposes, a common strategy is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[8]

Experimental Protocol for Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • Selected solvents (e.g., water, phosphate-buffered saline, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method.

Diagram of Shake-Flask Solubility Workflow

SolubilityWorkflow Start Add Excess Solid to Solvent Equilibrate Equilibrate (Shake at Constant T) Start->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analyze Analyze by HPLC Filter->Analyze Result Equilibrium Solubility Analyze->Result

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity and Acidity (Predicted)

ParameterPredicted ValueMethod
logP ~2.5 - 3.0Fragment-based methods
pKa Not applicable (no acidic or basic centers in the typical physiological pH range)N/A

Insight:

  • logP: The predicted logP value suggests that the compound is moderately lipophilic. This is a favorable range for oral drug candidates, as it often represents a balance between aqueous solubility and membrane permeability.

  • pKa: The molecule does not possess readily ionizable functional groups within the physiological pH range of 1-8. The nitrile group is extremely weakly basic, and the C-H bonds are not acidic enough to be relevant in a biological context. Therefore, the compound is expected to be neutral under most physiological conditions.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule's structure. While experimental spectra for 1-(4-Nitrophenyl)cyclobutanecarbonitrile are not available in peer-reviewed literature, data from the closely related compound, p-nitrophenylacetonitrile, can offer valuable comparative insights.

Infrared (IR) Spectroscopy

Expected Absorptions for 1-(4-Nitrophenyl)cyclobutanecarbonitrile:

  • C≡N stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹.

  • NO₂ stretches: Two strong absorptions, one symmetric (around 1340-1360 cm⁻¹) and one asymmetric (around 1510-1530 cm⁻¹).

  • C-H stretches (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretches (aliphatic, cyclobutane): Peaks just below 3000 cm⁻¹.

  • C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Reference IR Data for p-Nitrophenylacetonitrile: The NIST Chemistry WebBook provides an IR spectrum for p-nitrophenylacetonitrile, showing key absorptions that would be expected to be similar in the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances (in CDCl₃):

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be further downfield than the protons meta to it.

  • Cyclobutane Protons: A complex multiplet pattern in the aliphatic region (δ 2.0-3.0 ppm). The exact chemical shifts and coupling patterns will depend on the specific conformation of the cyclobutane ring.

Expected ¹³C NMR Resonances (in CDCl₃):

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group and the carbon attached to the cyclobutane ring will be quaternary and may have lower intensities.

  • Nitrile Carbon (C≡N): A signal around δ 115-125 ppm.

  • Quaternary Cyclobutane Carbon: The carbon atom of the cyclobutane ring attached to the phenyl and nitrile groups.

  • Aliphatic Cyclobutane Carbons: Signals in the upfield region (δ 15-40 ppm).

Conclusion

This technical guide has consolidated the available physical property data for 1-(4-Nitrophenyl)cyclobutanecarbonitrile and provided a framework of established experimental protocols for their determination. The compound presents as a stable, crystalline solid with moderate lipophilicity and poor aqueous solubility, characteristics that are critical for its handling, purification, and application in drug discovery and chemical synthesis. The outlined methodologies for determining melting point, solubility, and thermal stability offer a clear path for researchers to generate robust and reproducible data. While a complete experimental spectroscopic and crystallographic characterization remains to be published, the provided analysis based on structural analogs serves as a valuable predictive tool. This guide underscores the importance of a thorough physicochemical characterization to unlock the full potential of novel chemical entities in scientific research.

References

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  • Jabarov, S. H., et al. (n.d.). TGA thermogram of treated m-nitrophenol (MNP). ResearchGate. [Link]

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An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclobutanecarbonitrile: Structure, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, a molecule of interest for researchers, scientists, and professionals in the field of drug development. By integrating theoretical analysis with practical insights, this document will delve into the compound's structural elucidation, a proposed synthetic pathway, and its potential as a valuable building block in medicinal chemistry.

Molecular Identity and Physicochemical Properties

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a small organic molecule featuring a compact and rigid cyclobutane scaffold. This structure is of significant interest in drug design due to the unique conformational constraints it can impose on a molecule.[1][2]

PropertyValueSource
CAS Number 1236409-69-0[3][4]
Molecular Formula C₁₁H₁₀N₂O₂[3][4]
Molecular Weight 202.21 g/mol [3][4]
Canonical SMILES C1CC(C1)(C#N)C2=CC=C(C=C2)[O-][4]
Physical State Predicted to be a solid at room temperatureN/A

Proposed Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

A proposed two-step synthesis is outlined below, starting from the commercially available 4-nitrophenylacetonitrile.

Synthetic Workflow

Synthesis_Workflow Start 4-Nitrophenylacetonitrile Intermediate Deprotonated Intermediate Start->Intermediate Deprotonation Product 1-(4-Nitrophenyl)cyclobutanecarbonitrile Intermediate->Product Cyclization Reagent1 Base (e.g., NaH, LDA) Reagent1->Intermediate Reagent2 1,3-Dibromopropane Reagent2->Intermediate

Caption: Proposed synthetic workflow for 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Experimental Protocol

Step 1: Deprotonation of 4-Nitrophenylacetonitrile

  • To a stirred solution of 4-nitrophenylacetonitrile (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the carbanion. The formation of the anion is often accompanied by a color change.

Step 2: Cyclization with 1,3-Dibromopropane

  • Cool the solution of the deprotonated intermediate back to 0 °C.

  • Slowly add 1,3-dibromopropane (1.1 eq) to the reaction mixture via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (the exact temperature will depend on the solvent used) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Structural Elucidation: Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 1-(4-Nitrophenyl)cyclobutanecarbonitrile, the following spectroscopic data are predicted based on the analysis of structurally similar compounds. This predicted data serves as a guide for the characterization of the synthesized molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30Doublet2HAromatic protons ortho to the nitro group
~7.70Doublet2HAromatic protons meta to the nitro group
~2.80 - 2.95Multiplet4HCyclobutane -CH₂- protons
~2.30 - 2.45Multiplet2HCyclobutane -CH₂- proton

Rationale for Prediction:

  • The aromatic protons will be split into two doublets due to the para-substitution pattern. The protons ortho to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a higher chemical shift (~8.30 ppm) compared to the protons meta to the nitro group (~7.70 ppm). This is consistent with data for other 4-nitrophenyl substituted compounds.[5][6]

  • The cyclobutane protons will exhibit complex splitting patterns due to geminal and vicinal coupling. They are expected to appear in the aliphatic region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~148.0Aromatic C-NO₂
~145.0Aromatic C-C(CN)
~128.0Aromatic CH (meta to NO₂)
~124.0Aromatic CH (ortho to NO₂)
~120.0Quaternary C-CN
~45.0Quaternary cyclobutane C
~35.0Cyclobutane CH₂
~15.0Cyclobutane CH₂

Rationale for Prediction:

  • The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group.[7]

  • The nitrile carbon (C≡N) is expected to appear around 120 ppm.[8]

  • The quaternary carbon of the cyclobutane ring will be deshielded due to its substitution. The methylene carbons of the cyclobutane ring will appear in the upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted FT-IR Data (cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
~3100 - 3000Aromatic C-H stretch
~2950 - 2850Aliphatic C-H stretch (cyclobutane)
~2240C≡N stretch (nitrile)
~1600C=C stretch (aromatic ring)
~1520 & ~1350Asymmetric and symmetric N-O stretch (nitro group)

Rationale for Prediction:

  • The nitrile group (C≡N) exhibits a characteristic sharp absorption band in the region of 2260-2240 cm⁻¹.[9]

  • The nitro group (NO₂) shows two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[9]

  • The aromatic and aliphatic C-H stretching vibrations will appear in their expected regions.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zFragment
202[M]⁺ (Molecular Ion)
185[M - OH]⁺
156[M - NO₂]⁺
129[C₉H₇N]⁺
102[C₇H₄N]⁺

Rationale for Prediction:

  • The molecular ion peak [M]⁺ is expected at m/z = 202, corresponding to the molecular weight of the compound.

  • Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and rearrangement reactions.

  • Fragmentation of the cyclobutane ring can also be expected.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(4-Nitrophenyl)cyclobutanecarbonitrile make it a promising scaffold for the development of novel therapeutic agents.

The Role of the Cyclobutane Moiety

The cyclobutane ring serves as a rigid scaffold that can:

  • Provide Conformational Constraint: By locking flexible side chains into a specific orientation, the cyclobutane ring can enhance the binding affinity and selectivity of a drug candidate for its biological target.[1][2]

  • Improve Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug.[2]

  • Act as a Bioisostere: The cyclobutane ring can be used as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to fine-tune the physicochemical properties of a molecule.[2]

Medicinal_Chemistry_Applications cluster_0 Core Scaffold: 1-(4-Nitrophenyl)cyclobutanecarbonitrile cluster_1 Key Structural Features & Their Roles cluster_2 Potential Therapeutic Benefits Core 1-(4-Nitrophenyl) cyclobutanecarbonitrile Cyclobutane Cyclobutane Ring (Rigid Scaffold) Core->Cyclobutane Nitrophenyl 4-Nitrophenyl Group (Pharmacophore/Synthetic Handle) Core->Nitrophenyl Nitrile Nitrile Group (H-bond Acceptor/Bioisostere) Core->Nitrile Potency Enhanced Potency Cyclobutane->Potency Selectivity Improved Selectivity Cyclobutane->Selectivity PK Favorable Pharmacokinetics Cyclobutane->PK Metabolic Stability Nitrophenyl->Potency Target Interaction Nitrile->Potency Binding Affinity

Caption: The role of 1-(4-Nitrophenyl)cyclobutanecarbonitrile in drug design.

The Significance of the 4-Nitrophenyl and Nitrile Groups
  • The 4-Nitrophenyl Group: This moiety can serve as a key pharmacophore, interacting with the target protein through various non-covalent interactions. Furthermore, the nitro group can be chemically modified, for example, by reduction to an amine, providing a handle for further derivatization and the exploration of structure-activity relationships (SAR).

  • The Nitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, and its linear geometry can be exploited to probe specific binding pockets. It can also serve as a bioisostere for other functional groups, such as a carbonyl group.

Conclusion

1-(4-Nitrophenyl)cyclobutanecarbonitrile represents a molecule with significant potential for applications in drug discovery and development. Its rigid cyclobutane scaffold, combined with the electronically distinct 4-nitrophenyl and nitrile moieties, provides a unique platform for the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The proposed synthetic route offers a practical approach to accessing this compound, and the predicted spectroscopic data provides a valuable reference for its characterization. Further investigation into the synthesis and biological evaluation of derivatives of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is warranted to fully explore its potential in medicinal chemistry.

References

  • Wessjohann, L. A., et al. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Synthesis, 2003(1), 1-37.
  • Baran, P. S., et al. (2017). "Cyclobutanes in Natural Product Synthesis." Chemical Reviews, 117(17), 11061-11100.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • CP Lab Safety. (n.d.). 1-(4-Nitrophenyl)cyclobutanecarbonitrile, min 97%, 1 gram. Retrieved January 10, 2026, from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Smith, B. C. (2011).
  • CP Lab Safety. (n.d.). 1-(4-Nitrophenyl)cyclobutanecarbonitrile, min 97%, 1 gram. Retrieved January 10, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved January 10, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved January 10, 2026, from [Link]

  • SpectraBase. (n.d.). Cyclobutanecarboxylic acid, 4-nitrophenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved January 10, 2026, from [Link]

  • NIST. (n.d.). Benzeneacetonitrile, 4-nitro-. Retrieved January 10, 2026, from [Link]

  • Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. Retrieved January 10, 2026, from [Link]

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Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, explores the underlying reaction mechanism, and offers insights into process optimization and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing the necessary information to safely and efficiently produce this target compound.

Introduction and Significance

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a key intermediate in the synthesis of various biologically active molecules. The presence of the nitrophenyl group allows for further functionalization, such as reduction to an amine, which can then be used to introduce a wide range of substituents. The cyclobutane ring provides a rigid scaffold that can be used to control the three-dimensional orientation of these substituents, a critical aspect in the design of potent and selective drugs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this compound.

Synthetic Strategy: Cycloalkylation of 4-Nitrophenylacetonitrile

The most direct and efficient method for the synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile is the cycloalkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from 4-nitrophenylacetonitrile acts as the nucleophile.

There are two primary approaches to facilitate this reaction: the use of a strong base in an anhydrous organic solvent, or the application of phase-transfer catalysis (PTC). While the former is a classic method, PTC often offers advantages such as milder reaction conditions, easier work-up, and the avoidance of hazardous reagents like sodium hydride.[1][2][3]

This guide will focus on a protocol analogous to the synthesis of similar structures, which can be adapted for both strong base and PTC conditions.[4]

Reaction Mechanism and Key Considerations

The reaction proceeds in two main steps:

  • Deprotonation: A base abstracts the acidic proton from the α-carbon of 4-nitrophenylacetonitrile, forming a resonance-stabilized carbanion. The electron-withdrawing nitro and cyano groups significantly increase the acidity of this proton, allowing for the use of a variety of bases.

  • Nucleophilic Substitution: The resulting carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion. This is followed by an intramolecular SN2 reaction where the newly formed intermediate cyclizes to form the cyclobutane ring, displacing the second bromide ion.

Key Considerations:

  • Choice of Base: For the strong base method, sodium hydride in an anhydrous solvent like DMSO or THF is effective.[4] For PTC, a concentrated aqueous solution of sodium hydroxide or potassium hydroxide can be used in conjunction with a phase-transfer catalyst.

  • Phase-Transfer Catalyst: In the PTC method, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used to transport the hydroxide ions into the organic phase and the carbanion into the aqueous phase, facilitating the reaction.[2]

  • Solvent: In the strong base method, an aprotic polar solvent like DMSO is preferred to dissolve the reactants and intermediates.[4] For PTC, a two-phase system of a non-polar organic solvent (e.g., toluene or dichloromethane) and water is employed.

  • Temperature: The reaction is typically carried out at room temperature to moderate temperatures to control the reaction rate and minimize side reactions.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile using the strong base method, which is well-documented for analogous compounds.[4]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-NitrophenylacetonitrileC₈H₆N₂O₂162.15≥98%Sigma-Aldrich
1,3-DibromopropaneC₃H₆Br₂201.89≥99%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%Sigma-Aldrich
Anhydrous Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13≥99.8%Sigma-Aldrich
DichloromethaneCH₂Cl₂84.93≥99.8%Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12≥99.7%Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Fisher Scientific
Deionized WaterH₂O18.02--
Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Preparation of the Reaction Mixture: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g of 60% dispersion in oil, 0.11 mol). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane. Add anhydrous DMSO (20 mL) to the flask.

  • Formation of the Carbanion: Dissolve 4-nitrophenylacetonitrile (16.2 g, 0.1 mol) in anhydrous DMSO (20 mL) and add this solution dropwise to the stirred suspension of sodium hydride in DMSO at room temperature under a nitrogen atmosphere. The addition should be controlled to maintain the temperature below 30°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Cycloalkylation: Add a solution of 1,3-dibromopropane (22.2 g, 0.11 mol) in anhydrous DMSO (50 mL) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature between 25-30°C.

  • Reaction Completion and Quenching: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. Carefully pour the reaction mixture into ice-cold water (500 mL) to quench the reaction.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic extracts and wash them with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under high vacuum.

Visualization of the Synthetic Workflow

Reaction Scheme

ReactionScheme reactant1 4-Nitrophenylacetonitrile product 1-(4-Nitrophenyl)cyclobutanecarbonitrile reactant1->product reactant1->product 1. reactant2 1,3-Dibromopropane reactant2->product reactant2->product 2. base Base (NaH or PTC) base->product

Caption: Overall reaction scheme for the synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Experimental Workflow

Workflow start Start: Assemble Dry Glassware under N2 add_base Add Sodium Hydride and Anhydrous DMSO start->add_base add_nitrile Add 4-Nitrophenylacetonitrile Solution add_base->add_nitrile stir1 Stir for 30 min at RT add_nitrile->stir1 add_dibromo Add 1,3-Dibromopropane Solution stir1->add_dibromo stir2 Stir for 1-2 hours at RT add_dibromo->stir2 quench Quench with Ice Water stir2->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The final product, 1-(4-nitrophenyl)cyclobutanecarbonitrile, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons of the nitrophenyl group (two doublets), and aliphatic protons of the cyclobutane ring (multiplets).
¹³C NMR Aromatic carbons, the quaternary carbon of the cyclobutane ring attached to the nitrile and phenyl groups, the nitrile carbon, and the methylene carbons of the cyclobutane ring.
IR Spectroscopy Characteristic absorption bands for the nitrile group (C≡N) around 2240 cm⁻¹, the nitro group (NO₂) around 1520 and 1350 cm⁻¹, and C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (202.21 g/mol ).[5][6][7]
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile via the cycloalkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane is a reliable and scalable method. This guide provides a detailed protocol and discusses the key parameters that influence the reaction's success. By understanding the underlying mechanism and adhering to the outlined procedures, researchers can efficiently synthesize this valuable intermediate for their research and development needs.

References

  • PrepChem. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]

  • RSC Publishing. General synthesis of methyl- and dimethyl -cyclobutanes from simple 1,3-diols by phase transfer catalysis. [Link]

  • CP Lab Safety. 1-(4-Nitrophenyl)cyclobutanecarbonitrile, min 97%, 1 gram. [Link]

  • PubChem. p-Nitrophenylacetonitrile. [Link]

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Spectroscopic Blueprint of 1-(4-Nitrophenyl)cyclobutanecarbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(4-nitrophenyl)cyclobutanecarbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and characterization of this compound. By synthesizing foundational principles with expert insights, this guide aims to serve as an authoritative resource for the analysis of this and structurally related molecules.

Introduction: The Molecular Architecture

1-(4-Nitrophenyl)cyclobutanecarbonitrile presents a unique molecular architecture featuring a quaternary carbon at the nexus of a cyclobutane ring, a p-substituted nitrophenyl group, and a nitrile moiety. The interplay of these functional groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in various chemical and biological systems. This guide will systematically deconstruct the expected spectroscopic data, providing a robust framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectroscopy: A Map of the Protons

The ¹H NMR spectrum of 1-(4-nitrophenyl)cyclobutanecarbonitrile is anticipated to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl ring and the aliphatic protons of the cyclobutane ring.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Shift and Splitting
~ 8.30Doublet (d)2HH-3', H-5' (Aromatic)The strong electron-withdrawing nature of the nitro group deshields these protons, shifting them significantly downfield. They appear as a doublet due to coupling with the protons at H-2' and H-6'.
~ 7.80Doublet (d)2HH-2', H-6' (Aromatic)These protons are also deshielded by the nitro group, though to a slightly lesser extent than H-3' and H-5'. They appear as a doublet due to coupling with the protons at H-3' and H-5'.
~ 2.80 - 3.00Multiplet (m)2HH-2α, H-4α (Cyclobutane)These protons are adjacent to the quaternary carbon and are expected to be in a more deshielded environment compared to the H-3 protons. The complex multiplicity arises from geminal and vicinal coupling with the other cyclobutane protons.
~ 2.40 - 2.60Multiplet (m)2HH-2β, H-4β (Cyclobutane)These protons are also adjacent to the quaternary carbon. The exact chemical shift and multiplicity will depend on the puckering of the cyclobutane ring and the resulting dihedral angles with neighboring protons.
~ 2.10 - 2.30Multiplet (m)2HH-3 (Cyclobutane)These protons are furthest from the deshielding aromatic ring and nitrile group, hence they appear at the most upfield position among the cyclobutane protons. Their multiplicity is a result of coupling with the four protons at the C-2 and C-4 positions.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-nitrophenyl)cyclobutanecarbonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the cyclobutane protons.

  • Acquisition Parameters: Utilize a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Carbon-¹³ (¹³C) NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentCausality Behind the Shift
~ 148C-4' (Aromatic)This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
~ 147C-1' (Aromatic)The ipso-carbon attached to the cyclobutane ring is also shifted downfield due to the substituent effect.
~ 128C-2', C-6' (Aromatic)These aromatic carbons are deshielded, though to a lesser extent than C-4'.
~ 124C-3', C-5' (Aromatic)These carbons are also part of the aromatic system.
~ 121C≡N (Nitrile)The carbon of the nitrile group typically appears in this region. Its chemical shift can be influenced by conjugation.[1]
~ 45C-1 (Quaternary)The quaternary carbon of the cyclobutane ring is expected in this region.
~ 35C-2, C-4 (Cyclobutane)These methylene carbons of the cyclobutane ring are deshielded by the adjacent quaternary center and the aromatic ring.
~ 18C-3 (Cyclobutane)This methylene carbon is the most shielded of the cyclobutane ring carbons, appearing at the highest field.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: Utilize a broadband probe on a 100 MHz or higher (for carbon) NMR spectrometer.

  • Acquisition Parameters: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. A sufficient relaxation delay (D1) is necessary for accurate integration of quaternary carbons, although quantitative analysis is not the primary goal here.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. The solvent signal is used for chemical shift calibration.

Visualization of Spectroscopic Relationships

G cluster_molecule 1-(4-Nitrophenyl)cyclobutanecarbonitrile cluster_techniques Spectroscopic Techniques Mol Molecular Structure HNMR ¹H NMR Mol->HNMR Proton Environments CNMR ¹³C NMR Mol->CNMR Carbon Skeleton IR IR Spectroscopy Mol->IR Functional Groups MS Mass Spectrometry Mol->MS Molecular Weight & Fragmentation G M [M]⁺˙ (m/z 202) F1 [M - NO₂]⁺ (m/z 156) M->F1 - NO₂ F2 [M - NO]⁺ (m/z 172) M->F2 - NO F3 Further Fragments F1->F3 F2->F3

Caption: Key initial fragmentation steps for the molecular ion.

Experimental Protocol for EI-MS:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion: A Unified Spectroscopic Identity

The structural confirmation of 1-(4-nitrophenyl)cyclobutanecarbonitrile is achieved through the synergistic interpretation of data from NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, IR spectroscopy confirms the presence of the key nitrile and nitro functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This guide provides the foundational spectroscopic expectations and methodologies, empowering researchers to confidently characterize this and similar molecular entities.

References

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Stability and Storage of 1-(4-Nitrophenyl)cyclobutanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a molecule of interest in synthetic and medicinal chemistry, serving as a versatile building block. Its utility in these fields is contingent upon its chemical integrity, which can be compromised by improper storage and handling. This guide provides a comprehensive analysis of the factors influencing the stability of this compound. We will deconstruct its chemical architecture to understand its inherent liabilities, propose potential degradation pathways, and establish a set of evidence-based best practices for its storage. Furthermore, this document outlines a robust experimental protocol for conducting forced degradation studies, enabling researchers to validate shelf-life and stability under specific laboratory conditions.

Foundational Stability Analysis: A Structurally-Informed Perspective

The stability of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is not governed by a single factor but is a composite of the physicochemical properties of its three primary structural motifs: the 4-nitrophenyl group, the cyclobutane ring, and the nitrile functional group. A thorough understanding of each component is critical to predicting and preventing degradation.

Physicochemical Properties

A summary of the key identifiers and properties for 1-(4-Nitrophenyl)cyclobutanecarbonitrile is presented below.

PropertyValue / InformationSource
CAS Number 1236409-69-0[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Appearance Assumed to be a solid at room temperature.
Solubility Expected to be soluble in common organic solvents.
The Influence of the Nitroaromatic System

The 4-nitrophenyl group is a powerful electron-withdrawing system that significantly influences the molecule's reactivity and stability.

  • Thermal Liability: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[2][3] While specific differential scanning calorimetry (DSC) data for this compound is not publicly available, it is a known characteristic of the class that intense heating can lead to the formation of explosive mixtures with air. Decomposition often proceeds via the breaking of the C-NO₂ bond and can generate hazardous byproducts like nitrogen oxides (NOx).[2][3]

  • Photosensitivity: Aromatic nitro compounds are often sensitive to light. Prolonged exposure to UV or high-intensity visible light can induce photochemical reactions, leading to degradation.[2] This necessitates protection from light sources during storage and handling.

  • Chemical Reactivity: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, although this is less of a concern under typical storage conditions. More importantly, these compounds are often incompatible with strong bases and strong oxidizing agents.[2]

The Role of the Cyclobutane Ring Strain

The four-membered cyclobutane ring is a source of significant inherent instability due to ring strain.

  • Angle and Torsional Strain: Unlike the more stable cyclopentane and cyclohexane rings, the C-C-C bond angles in cyclobutane (around 88-90°) deviate significantly from the ideal tetrahedral angle of 109.5°.[4][5] This deviation, known as angle strain, along with the eclipsing interactions of hydrogen atoms (torsional strain), elevates the molecule's ground-state energy.[6] This stored energy makes the ring more susceptible to opening reactions compared to its five- and six-membered counterparts, especially under thermal or chemical stress.[6]

The Nitrile Group: A Locus for Hydrolysis

The nitrile (cyanide) functional group is relatively stable but can be susceptible to hydrolysis under certain conditions.

  • Hydrolytic Stability: In the presence of strong acids or bases, particularly with heating, the nitrile group can hydrolyze first to an amide and subsequently to a carboxylic acid. While generally stable in neutral aqueous solutions at ambient temperature, long-term storage in humid conditions or exposure to acidic/basic environments should be avoided.

  • Incompatibilities: Nitriles should be stored away from strong acids and strong oxidizing agents to prevent vigorous reactions.[7]

Potential Degradation Pathways

Based on the structural analysis, several degradation pathways can be postulated. Understanding these potential routes is crucial for designing stability studies and for identifying impurities that may arise over time.

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_photolysis Photolysis / Thermal parent 1-(4-Nitrophenyl)cyclobutanecarbonitrile amide 1-(4-Nitrophenyl)cyclobutane-1-carboxamide parent->amide Acid / Base aniline 1-(4-Aminophenyl)cyclobutanecarbonitrile parent->aniline Reducing Agents (e.g., metal contaminants) ring_opened Ring-Opened Products parent->ring_opened UV Light / Heat denitrated Denitrated Species parent->denitrated UV Light / Heat acid 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid amide->acid Further Hydrolysis

Caption: Potential degradation pathways for 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, adherence to strict storage and handling protocols is paramount. The following recommendations are synthesized from supplier data for this and structurally related compounds, as well as from established chemical safety principles.[1][2][7][8]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) Minimizes the rate of potential degradation reactions, particularly those influenced by the inherent ring strain of the cyclobutane moiety.[2]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Displaces atmospheric moisture and oxygen, preventing potential hydrolytic and oxidative degradation. Store in a tightly sealed container.[8]
Light Protect from Light Store in an amber vial or opaque container, inside a cabinet or refrigerator to prevent photochemical degradation of the nitroaromatic group.[2]
Container Tightly Sealed Amber Glass Vial Glass is inert, and the amber color provides UV protection. A tight seal prevents exposure to moisture and air.
Incompatibilities Strong Oxidizing Agents, Strong Bases, Strong Acids Avoids vigorous and potentially hazardous chemical reactions that could lead to rapid decomposition of the compound.[2][7]
Safe Handling Procedures

Given the compound's functional groups, prudent laboratory practices are essential.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine dust or vapors.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice).

  • Dispensing: When weighing and dispensing, minimize the generation of dust.

  • Cleaning: Clean up spills promptly. Wash hands thoroughly after handling.[8]

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of a specific batch of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, a forced degradation (stress testing) study is the definitive approach. This protocol provides a framework for assessing stability under various stress conditions.

Objective

To identify the degradation products and degradation rate of 1-(4-Nitrophenyl)cyclobutanecarbonitrile under hydrolytic, oxidative, photolytic, and thermolytic stress conditions.

Materials and Methods
  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • C18 HPLC column

  • Photostability chamber

  • Laboratory oven

Experimental Workflow

G cluster_stress 3. Apply Stress Conditions A 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B 2. Aliquot into Vials for Each Stress Condition A->B C1 Acidic (0.1 M HCl, 60°C) B->C1 C2 Basic (0.1 M NaOH, 60°C) B->C2 C3 Oxidative (3% H₂O₂, RT) B->C3 C4 Thermal (80°C, Solid State) B->C4 C5 Photolytic (ICH Q1B Conditions) B->C5 C6 Control (Solvent, RT, Dark) B->C6 D 4. Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) C1->D C2->D C3->D C4->D C5->D C6->D E 5. Neutralize Acid/Base Samples Quench Oxidative Samples D->E F 6. Analyze by Stability-Indicating HPLC Method E->F G 7. Evaluate Data (Calculate % Degradation, Identify Impurities) F->G

Caption: Workflow for a forced degradation study of the target compound.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh and prepare a stock solution of 1-(4-Nitrophenyl)cyclobutanecarbonitrile (e.g., 1 mg/mL) in acetonitrile.

  • Sample Preparation:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a known quantity of the solid compound in an open vial.

    • Control: Use 1 mL of stock solution mixed with 1 mL of water.

  • Stress Application:

    • Place the acidic and basic hydrolysis samples in a water bath or oven at 60 °C.

    • Keep the oxidative and control samples at room temperature, protected from light.

    • Place the solid thermal sample in an oven at 80 °C.

    • Expose another set of solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Point Sampling: Withdraw aliquots from each solution at predetermined intervals (e.g., 0, 2, 6, 12, 24 hours). For the solid samples, prepare a solution at each time point.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all potential degradation products.

  • Data Interpretation: Calculate the percentage of degradation by comparing the parent peak area at each time point to the time-zero control. Characterize significant degradation products using techniques like LC-MS if necessary.[9]

Conclusion

The stability of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is a critical parameter for its successful application in research and development. Its chemical structure, featuring a strained cyclobutane ring and a reactive nitroaromatic group, dictates a need for careful and controlled storage. The optimal conditions involve refrigeration (2-8 °C) in a tightly sealed, light-protected container, preferably under an inert atmosphere. By understanding the inherent chemical liabilities and adhering to the recommended protocols, researchers can ensure the quality, purity, and reliability of this valuable chemical intermediate, thereby safeguarding the integrity of their experimental outcomes.

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An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a molecule of interest in synthetic chemistry and drug discovery, characterized by its nitrophenyl, cyclobutane, and nitrile functional groups.[1][2] As with many novel compounds used in research and development, comprehensive safety and toxicological data for 1-(4-Nitrophenyl)cyclobutanecarbonitrile is not extensively documented in publicly available literature. This guide, therefore, adopts a precautionary principle by evaluating the potential hazards based on the known safety profiles of structurally analogous compounds.

The primary objective is to provide a robust framework for risk assessment and to establish safe handling protocols. This document synthesizes information from Safety Data Sheets (SDS) and toxicological databases for compounds sharing its key functional moieties: the nitrophenyl group and the nitrile group. By understanding the risks associated with these components, researchers can implement appropriate safety measures to mitigate potential exposure and ensure a safe laboratory environment.

Section 2: Hazard Identification and Risk Assessment

The hazard profile of 1-(4-Nitrophenyl)cyclobutanecarbonitrile can be inferred by examining its constituent chemical groups. The molecule combines the potential toxicity of a nitrophenyl compound with the hazards associated with nitriles.

2.1 The Nitrophenyl Moiety: A Source of Systemic Toxicity

The 4-nitrophenyl group is a common feature in various industrial and laboratory chemicals. Compounds containing this group are often classified as hazardous. For instance, 4-Nitrophenylacetonitrile is considered hazardous and is harmful if swallowed, in contact with skin, or if inhaled.[3] Similarly, other nitrophenyl derivatives are associated with potential organ damage through prolonged or repeated exposure and are suspected of causing genetic defects and cancer.[4]

2.2 The Nitrile Group: Acute Toxicity Concerns

The nitrile (-C≡N) functional group is a well-known toxicophore. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. Upon combustion or under certain chemical conditions, they can release highly toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[3][4]

2.3 Consolidated Hazard Profile

Based on the analysis of its functional groups and data from related compounds, 1-(4-Nitrophenyl)cyclobutanecarbonitrile should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[3]

  • Organ Toxicity: May cause damage to organs, such as the liver and kidneys, through prolonged or repeated exposure.[5]

  • Irritation: May cause skin and serious eye irritation.[6][7][8][9]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][4]

The following table summarizes the GHS hazard classifications for a closely related compound, 4-Nitrophenylacetonitrile, which can serve as a conservative proxy for risk assessment.

Hazard Category Classification Signal Word Hazard Statement
Acute Oral ToxicityCategory 4WarningH302: Harmful if swallowed
Acute Dermal ToxicityCategory 4WarningH312: Harmful in contact with skin
Acute Inhalation ToxicityCategory 4WarningH332: Harmful if inhaled
Skin IrritationCategory 2WarningH315: Causes skin irritation
Eye IrritationCategory 2WarningH319: Causes serious eye irritation

This data is based on aggregated GHS information for 4-Nitrophenylacetonitrile and should be considered as a guideline for 1-(4-Nitrophenyl)cyclobutanecarbonitrile.[10]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A stringent set of safety protocols is mandatory when handling 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The following measures are based on established best practices for managing hazardous chemical substances.

3.1 Engineering Controls

  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][9]

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3][6] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[9] Gloves should be inspected before use and disposed of properly after handling the material.

    • Protective Clothing: A lab coat is mandatory. For operations with a higher potential for exposure, additional protective clothing may be necessary to prevent skin contact.[6][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5]

3.3 Hygiene Practices

  • Wash hands and any exposed skin thoroughly after handling.[3][4][6][7]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[4]

  • Contaminated clothing should be removed and washed before reuse.[4]

Section 4: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

4.1 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

  • The storage area should be locked or accessible only to authorized personnel.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

4.2 Disposal

  • Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[3][4][6]

  • Contents and containers must be disposed of at an approved waste disposal plant.[3][4][6]

Section 5: Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

5.1 First-Aid Measures

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4] If breathing is difficult or has stopped, provide artificial respiration.[6]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[3] Remove all contaminated clothing. If skin irritation occurs or if you feel unwell, seek medical advice.[6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][9]

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[3][4] Rinse the mouth with water.[7] Do NOT induce vomiting.[8]

5.2 Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as described in Section 3.[3] Avoid breathing dust.

  • Containment and Cleanup: For solid spills, sweep up and shovel the material into a suitable container for disposal without creating dust.[3]

5.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: As with many organic compounds, there is a risk of forming combustible dust concentrations in the air.[4][5] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Section 6: Workflow for Handling Chemicals with Limited Safety Data

The following diagram illustrates a logical workflow for researchers when approaching a novel compound or a substance with limited safety information.

Risk_Assessment_Workflow Risk Assessment Workflow for Novel Compounds A Identify Compound (e.g., 1-(4-Nitrophenyl)cyclobutanecarbonitrile) B Search for Specific SDS/ Toxicology Data A->B C Data Available? B->C D Follow Specific Safety Protocols C->D Yes E Analyze Functional Groups (Nitrophenyl, Nitrile, etc.) C->E No F Research Hazards of Structural Analogs E->F G Synthesize Potential Hazard Profile F->G H Implement 'Worst-Case' Precautionary Principle G->H I Define Engineering Controls, PPE, and Handling Procedures H->I J Proceed with Experimentation Under Strict Controls I->J

Caption: Risk assessment workflow for handling novel chemicals.

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A Technical Guide to 1-(4-Nitrophenyl)cyclobutanecarbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, a specialized organic building block. The document details the compound's rational synthesis, chemical properties, and potential applications, particularly within the domains of medicinal chemistry and materials science. By grounding the discussion in established chemical principles and analogous, validated procedures, this guide serves as an essential resource for researchers, chemists, and professionals in drug development seeking to leverage this unique molecular scaffold.

Introduction: The Strategic Value of Strained Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Molecules that offer unique three-dimensional geometries are of particular interest as they can engage with biological targets in ways that traditional flat, aromatic systems cannot. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable motif in medicinal chemistry for this very reason.[1] Its puckered, non-planar structure provides a rigid scaffold that can position pharmacophoric elements in precise spatial orientations, reduce the entropic penalty of binding, and serve as a bioisosteric replacement for other groups like gem-dimethyls or alkenes to improve metabolic stability.[2][3]

1-(4-Nitrophenyl)cyclobutanecarbonitrile incorporates this valuable cyclobutane core, functionalized with two chemically versatile groups: a nitrile and a 4-nitrophenyl moiety. The nitrile can be transformed into amines, amides, or carboxylic acids, while the nitro group is a well-established precursor to an aniline, a cornerstone of countless pharmaceutical syntheses. This strategic combination of a 3D scaffold and versatile chemical handles makes 1-(4-Nitrophenyl)cyclobutanecarbonitrile a highly attractive, yet under-explored, building block for generating diverse compound libraries.

Genesis: A Synthesis by Design

The history of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is not marked by a singular moment of discovery but rather by its logical emergence from established synthetic methodologies. Its preparation is a classic example of carbon-carbon bond formation through the alkylation of an active methylene compound, a fundamental reaction in organic chemistry.

Mechanistic Rationale and Synthesis

The most direct and widely applicable method for constructing the 1-aryl-1-cyanocyclobutane core is the dialkylation of a corresponding arylacetonitrile with 1,3-dibromopropane.[4]

The key mechanistic steps are:

  • Deprotonation: The process begins with the deprotonation of 4-nitrophenylacetonitrile. The methylene protons (α to both the phenyl ring and the nitrile group) are acidic due to the electron-withdrawing nature of both substituents. A strong, non-nucleophilic base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is the ideal choice. This irreversibly generates a resonance-stabilized carbanion, driving the reaction forward.

  • Nucleophilic Attack (SN2): The resulting carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing the first bromide ion.

  • Intramolecular Cyclization: The intermediate product still possesses the structural features for a second, intramolecular alkylation. The base present in the reaction mixture facilitates the formation of another carbanion, which then attacks the terminal carbon bearing the second bromine atom, closing the four-membered ring. This intramolecular SN2 reaction is entropically favored and proceeds efficiently to yield the final cyclobutane product.

Validated Experimental Protocol (Analogous Procedure)

The following protocol is based on a validated procedure for the synthesis of the analogous compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile, and is directly applicable to the synthesis of the title compound.[4]

Materials:

  • 4-Nitrophenylacetonitrile

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1,3-Dibromopropane

  • Deionized Water (ice-cold)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet is charged with sodium hydride (2 equivalents). The NaH is washed with anhydrous hexane to remove mineral oil, and then anhydrous DMSO is added to create a suspension.

  • Carbanion Formation: A solution of 4-nitrophenylacetonitrile (1 equivalent) in anhydrous DMSO is added dropwise to the stirred NaH suspension at room temperature (25 °C). The mixture is stirred for 30 minutes to ensure complete formation of the carbanion.

  • Dialkylation/Cyclization: A solution of 1,3-dibromopropane (~2.5 equivalents) in anhydrous DMSO is added dropwise over 30-40 minutes. The temperature should be monitored and maintained between 25-30 °C, using a water bath if necessary. After the addition is complete, the reaction is stirred for an additional 40-60 minutes.

  • Work-up: The reaction mixture is carefully poured into a beaker containing ice water to quench any unreacted sodium hydride. The aqueous mixture is then transferred to a separatory funnel and extracted three times with dichloromethane.

  • Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or distillation under high vacuum.

Synthetic Workflow Visualization

SynthesisWorkflow Reagents Starting Materials: - 4-Nitrophenylacetonitrile - 1,3-Dibromopropane - Sodium Hydride (Base) - Anhydrous DMSO (Solvent) Deprotonation Step 1: Deprotonation (Carbanion Formation) Reagents->Deprotonation Add Nitrile to NaH/DMSO Alkylation Step 2: Dialkylation & Intramolecular Cyclization Deprotonation->Alkylation Add Dibromopropane (25-30 °C) Quench Step 3: Aqueous Quench (Ice Water) Alkylation->Quench Extraction Step 4: Extraction (Dichloromethane) Quench->Extraction Purification Step 5: Purification (Drying & Solvent Removal) Extraction->Purification Product Final Product: 1-(4-Nitrophenyl)cyclobutanecarbonitrile Purification->Product

Caption: Key stages in the synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Core Technical Data

The structural and physical properties of 1-(4-Nitrophenyl)cyclobutanecarbonitrile are fundamental to its use as a chemical intermediate.

PropertyDataSource(s)
CAS Number 1236409-69-0[1][5]
Molecular Formula C₁₁H₁₀N₂O₂[1][5]
Molecular Weight 202.21 g/mol [1][5]
Physical Form Solid (predicted)-
Melting Point Not available in cited literature.[6]

Chemical Reactivity and Synthetic Potential

The true value of 1-(4-Nitrophenyl)cyclobutanecarbonitrile lies in the reactivity of its functional groups, which serve as synthetic handles for diversification.

  • The Nitro Group: This is arguably the most valuable functional group for pharmaceutical applications. It is readily and cleanly reduced to an amino group (-NH₂) using standard conditions (e.g., SnCl₂, H₂/Pd-C, or iron in acetic acid). The resulting 1-(4-aminophenyl)cyclobutanecarbonitrile is a primary aniline, a privileged intermediate that can undergo a vast array of subsequent reactions:

    • Amide and sulfonamide formation.

    • Reductive amination.

    • Diazotization followed by Sandmeyer reactions to install halides, hydroxyls, or other groups.

    • Urea and thiourea formation.

  • The Nitrile Group: The cyano group is a versatile precursor to other key functionalities:

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(4-nitrophenyl)cyclobutanecarboxylic acid.

    • Reduction: Catalytic hydrogenation or reduction with reagents like LiAlH₄ can convert the nitrile to a primary amine, yielding [1-(4-nitrophenyl)cyclobutyl]methanamine. This provides an additional diversification point, orthogonal to the aniline derived from the nitro group.

    • Tetrazole Formation: Reaction with sodium azide can form a tetrazole ring, which is a common bioisostere for a carboxylic acid group, often improving the pharmacokinetic profile of a drug candidate.

The combination of these two reactive sites allows for a modular approach to library synthesis, making the scaffold ideal for structure-activity relationship (SAR) studies.

Conclusion

1-(4-Nitrophenyl)cyclobutanecarbonitrile is more than just a chemical compound; it is a platform for innovation. While its own history is brief, it is built upon a century of robust organic synthesis principles. Its preparation is straightforward, and its structure offers a unique combination of a rigid, three-dimensional core with two of the most versatile functional handles in medicinal chemistry. For researchers aiming to move beyond flatland and explore the rich topography of 3D chemical space, this building block represents a powerful and strategically sound starting point.

References

  • PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from [Link]

  • Steverlynck, D., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), 53-70. Available from: [Link]

  • CATO Reference Materials. (n.d.). 1-(4-Nitrophenyl)cyclobutanecarbonitrile | CAS No. 1236409-69-0. Retrieved from [Link]

  • Mountford, S. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(49), e202201389. Available from: [Link]

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A Technical Guide to Sourcing and Application of 1-(4-Nitrophenyl)cyclobutanecarbonitrile for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-(4-Nitrophenyl)cyclobutanecarbonitrile in Medicinal Chemistry

1-(4-Nitrophenyl)cyclobutanecarbonitrile, identified by CAS number 1236409-69-0, is a specialized chemical intermediate that embodies two key structural motifs of significant interest in modern drug discovery: the cyclobutane ring and the nitrophenyl group. The cyclobutane core, a strained four-membered carbocycle, offers a unique three-dimensional geometry that can impart conformational rigidity to a molecule, a desirable trait for enhancing binding affinity and specificity to biological targets.[1][2][3][4] Its incorporation into drug candidates has been shown to improve metabolic stability and provide novel intellectual property landscapes.[1][5]

Simultaneously, the 4-nitrophenyl moiety serves as a versatile pharmacophore and a synthetic handle. The nitro group is a strong electron-withdrawing group that can participate in crucial interactions with biological targets and can be readily transformed into an amino group, opening avenues for a wide array of subsequent chemical modifications. This dual functionality makes 1-(4-Nitrophenyl)cyclobutanecarbonitrile a valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of the commercial supplier landscape for this compound, guidance on quality assessment, and insights into its potential applications in drug discovery.

Commercial Suppliers of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

A critical first step in any research and development endeavor is the reliable procurement of starting materials. The following table summarizes the key commercial suppliers of 1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS: 1236409-69-0), providing essential information for sourcing this compound.

SupplierProduct Number/IDPurity/SpecificationsAvailable QuantitiesStorage Conditions
BD01314948≥95%InquireSealed in dry, room temperature
1236409-69-0InquireInquireInquire
Inquiremin 97%1 gramDesiccated, Room temperature
C1147414InquireInquire2℃ ~ 8℃
InquireNot availableInquireInquire

Quality Control and Verification of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Ensuring the identity and purity of starting materials is paramount in drug discovery to guarantee the reliability and reproducibility of experimental results. While a specific Certificate of Analysis (CoA) for 1-(4-Nitrophenyl)cyclobutanecarbonitrile was not publicly available at the time of this writing, a standard quality control workflow can be established based on common analytical techniques for similar compounds.

Recommended Analytical Methods:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method, using a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid), would be a suitable starting point. The retention time and peak area will determine the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The proton NMR spectrum should show characteristic signals for the aromatic protons of the nitrophenyl group and the aliphatic protons of the cyclobutane ring. The carbon NMR will provide further confirmation of the carbon framework.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The observed molecular ion peak should correspond to the calculated molecular weight of C₁₁H₁₀N₂O₂ (202.21 g/mol ).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the nitrile (C≡N) and nitro (NO₂) groups, which will have characteristic absorption bands.

Step-by-Step Quality Verification Protocol:
  • Visual Inspection: Upon receipt, visually inspect the material for uniform appearance and the absence of foreign particles.

  • Solubility Test: Perform a preliminary solubility test in a common organic solvent like dichloromethane or ethyl acetate to ensure it behaves as expected.

  • HPLC Analysis:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

    • Inject a known concentration onto a calibrated HPLC system.

    • Analyze the chromatogram for the main peak and any impurities.

    • Calculate the purity based on the relative peak areas.

  • NMR Analysis:

    • Dissolve a small sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the observed chemical shifts and coupling constants with the expected values for the structure of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

  • MS Analysis:

    • Prepare a dilute solution of the sample.

    • Infuse the sample into the mass spectrometer.

    • Determine the molecular weight from the mass spectrum.

Procurement Workflow for 1-(4-Nitrophenyl)cyclobutanecarbonitrile

The procurement of specialized research chemicals requires a systematic approach to ensure timely and compliant acquisition. The following diagram illustrates a typical workflow for sourcing 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Caption: A streamlined workflow for the procurement of specialty research chemicals.

Applications in Drug Discovery and Development

The unique structural features of 1-(4-Nitrophenyl)cyclobutanecarbonitrile position it as a valuable building block in the design and synthesis of novel therapeutic agents.

As a Scaffold for Conformationally Restricted Analogs:

The rigid cyclobutane core can be used to lock flexible molecules into a specific conformation that is optimal for binding to a biological target.[1][2][3][4][5] This can lead to increased potency and selectivity. By replacing a more flexible linker in a known bioactive molecule with the cyclobutane moiety from this compound, medicinal chemists can explore new regions of chemical space and potentially improve the pharmacokinetic properties of the drug candidate.

As a Precursor for Bioactive Amines:

The nitro group on the phenyl ring is a key functional handle that can be readily reduced to a primary amine. This transformation opens up a vast array of synthetic possibilities for further derivatization, such as amide bond formation, reductive amination, and the introduction of various pharmacophoric groups. This makes 1-(4-Nitrophenyl)cyclobutanecarbonitrile an attractive starting material for the synthesis of libraries of compounds for high-throughput screening.

Exploiting the Nitrophenyl Pharmacophore:

The nitrophenyl group itself can be a key pharmacophore, participating in important binding interactions with target proteins. For instance, nitrophenyl-containing compounds have been investigated as inhibitors of various enzymes and receptors.[6][7] The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, which can be fine-tuned to optimize biological activity.

Conclusion

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a promising and versatile building block for medicinal chemists engaged in drug discovery. Its unique combination of a conformationally rigid cyclobutane core and a synthetically malleable nitrophenyl group provides a powerful platform for the design and synthesis of novel therapeutic agents. While a limited number of commercial suppliers currently exist, the increasing interest in three-dimensional scaffolds for drug design is likely to expand its availability. By implementing a robust quality control process and leveraging the synthetic versatility of this compound, researchers can unlock its full potential in the development of the next generation of medicines.

References

  • Alvey, L., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, E., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Alvey, L., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • CATO Reference Materials. (n.d.). 1236409-69-0 | 1-(4-Nitrophenyl)cyclobutanecarbonitrile. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-(4-Nitrophenyl)cyclobutanecarbonitrile, min 97%, 1 gram. Retrieved from [Link]

  • Ark Pharm, Inc. (n.d.). 1236409-69-0 | 1-(4-Nitrophenyl)cyclobutanecarbonitrile. Retrieved from [Link]

  • Bakhite, E. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 6(45), 30453-30467. [Link]

  • The Royal Society of Chemistry. (2010). Electronic Supplementary Information. Chemical Communications. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(11), 7646-7666. [Link]

  • Mykhailiuk, P. K. (2025). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. [Link]

  • D'hooghe, M., et al. (2007). Synthesis of 1-arylmethyl-2-(2-cyanoethyl)aziridines and their rearrangement into novel 2-(aminomethyl)cyclopropanecarbonitriles. The Journal of Organic Chemistry, 72(22), 8573-8576. [Link]

  • Rollinger, J. M., et al. (2008). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current Pharmaceutical Design, 14(20), 2043-2059. [Link]

  • Kandasamy, M., et al. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Beilstein Journal of Organic Chemistry, 20, 1234-1242. [Link]

  • Krenske, E. H., & Houk, K. N. (2014). Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. International Journal of Medicinal Chemistry, 2014, 856143. [Link]

  • Al-Adham, I. K. I., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8251. [Link]

  • Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters, 25(16), 2825-2830. [Link]

  • Hu, J., et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3169-3173. [Link]

  • Chen, J., et al. (2021). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Nitrophenylacetonitrile. PubChem. Retrieved from [Link]

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A Technical Guide to the Purity and Specifications of Commercially Available 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS No. 1236409-69-0) is a crucial chemical intermediate and building block in medicinal chemistry and materials science.[1][2][3] The integrity of research and development outcomes hinges on the precise quality and purity of such starting materials. This guide provides an in-depth analysis of the typical commercial specifications for this compound. Furthermore, it presents a robust, field-proven analytical workflow for its purity verification, centered around High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, quality control analysts, and drug development professionals who require a comprehensive understanding and a practical methodology for ensuring the quality of 1-(4-Nitrophenyl)cyclobutanecarbonitrile in a laboratory setting.

Commercial Product Specifications

1-(4-Nitrophenyl)cyclobutanecarbonitrile is available from various chemical suppliers, primarily for research and development purposes.[1][2] While specifications may vary slightly between batches and suppliers, a baseline of quality is expected. The data synthesized from commercial listings provides a clear picture of the product researchers can expect to receive.

Causality Behind Specifications: The specified storage conditions, such as "desiccated" and "sealed in dry, room temperature," are critical for preventing hydrolysis of the nitrile group and degradation of the nitro moiety, which can be sensitive to moisture and light over extended periods.[1][2] The purity level, typically ≥97%, is a standard grade for specialized building blocks, indicating that while the compound is suitable for most research applications, the presence of minor impurities from synthesis byproducts or degradation should be anticipated and, if necessary, quantified.

Table 1: Typical Commercial Specifications of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

ParameterTypical SpecificationSource(s)
CAS Number 1236409-69-0[1][2][3]
Molecular Formula C₁₁H₁₀N₂O₂[1][2][3]
Molecular Weight 202.21 g/mol [1][2][3]
Purity ≥97%[1]
Appearance Inferred as a solid (e.g., powder)N/A
Storage Room temperature, desiccated, sealed[1][2]

Note: Appearance is inferred based on chemically similar compounds like 4-Nitrophenylacetonitrile, which is described as a powder.[4] Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for batch-specific information.

Analytical Strategy for Purity Verification

For aromatic nitro compounds, High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity assessment.[5][6][7][8]

Expertise-Driven Rationale for Method Selection:

  • Chromophore Presence: The 4-nitrophenyl group in the molecule contains a strong chromophore, making it highly suitable for UV-Vis detection, a standard and robust detector for HPLC systems.[5] This allows for high sensitivity without the need for complex derivatization.

  • Direct Analysis: Unlike Gas Chromatography (GC), which may require derivatization to improve the volatility of polar or high molecular weight compounds, HPLC can analyze 1-(4-Nitrophenyl)cyclobutanecarbonitrile directly in a suitable solvent.[7][9] This simplifies sample preparation and reduces potential sources of error.

  • Separation Power: Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, provides excellent resolving power for separating the main compound from potential impurities, which are likely to differ in polarity.

Detailed Protocol: Purity Determination by RP-HPLC

This protocol is designed as a self-validating system, incorporating checks to ensure system performance and data reliability.

Principle

The method employs isocratic reversed-phase HPLC with UV detection. The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a C18 column, where compounds are partitioned between the hydrophobic stationary phase and a polar mobile phase. The elution order is primarily determined by polarity, with less polar compounds being retained longer. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).

  • Reference Standard: A certified or well-characterized standard of 1-(4-Nitrophenyl)cyclobutanecarbonitrile (if available for identity confirmation).

  • Sample: The commercially obtained 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

  • Glassware: Volumetric flasks, vials, and pipettes.

  • Filtration: 0.45 µm syringe filters (PTFE or other compatible material).

Reagent Preparation
  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) .

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of purified water.

    • Combine them in a suitable reservoir, mix thoroughly, and degas for at least 15 minutes using an ultrasonic bath or an online degasser.

    • Causality: This ratio provides a good balance of solvent strength to elute the compound with a reasonable retention time and achieve separation from common impurities. Degassing is crucial to prevent air bubbles from disrupting the pump flow and detector baseline.

  • Sample Solution Preparation (Concentration: ~0.5 mg/mL):

    • Accurately weigh approximately 10 mg of 1-(4-Nitrophenyl)cyclobutanecarbonitrile into a 20 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Causality: Dissolving the sample in the mobile phase prevents solvent-related peak distortion. Filtration removes any particulates that could damage the column or tubing.

Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C (Ambient if oven not available)
Injection Volume 10 µL
Run Time 20 minutes
Experimental Procedure
  • System Equilibration: Purge the HPLC system with the mobile phase and then allow it to circulate at the set flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Blank Injection (Self-Validation): Inject 10 µL of the mobile phase (blank). This run serves to identify any systemic peaks or carryover from previous analyses, ensuring the integrity of the sample run.

  • Sample Analysis: Inject 10 µL of the prepared and filtered sample solution.

  • Data Acquisition: Record the chromatogram for the full run time (20 minutes) to ensure all late-eluting impurities are captured.

Data Analysis and Interpretation
  • Peak Integration: Integrate all peaks in the chromatogram from the sample run, excluding any peaks present in the blank run.

  • Purity Calculation: Calculate the purity using the area percent method. This method assumes that all compounds have a similar response factor at the chosen wavelength, which is a reasonable assumption for structurally related impurities.

    Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

  • Report: The final report should include the calculated purity percentage and the chromatogram, with all peaks labeled with their retention time and area percent.

Purity Verification Workflow

The entire process, from receipt of the chemical to the final purity report, can be visualized as a structured workflow. This ensures that all necessary checks and balances are in place for robust quality control.

Purity_Verification_Workflow cluster_0 Initial Assessment cluster_1 Analytical Preparation cluster_2 Execution & Data Processing cluster_3 Final Output A Receive Commercial Compound B Review Certificate of Analysis (CoA) A->B C Physical Inspection (Color, Form) A->C E Prepare Sample Solution (~0.5 mg/mL) B->E C->E D Prepare Mobile Phase (ACN:H2O, 60:40) F Equilibrate HPLC System D->F H Inject Sample E->H G Inject Blank (System Check) F->G G->H I Acquire Chromatogram H->I J Integrate Peaks & Calculate Area % Purity I->J K Generate Final Purity Report J->K

Caption: Workflow for Purity Verification of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Conclusion

The quality of 1-(4-Nitrophenyl)cyclobutanecarbonitrile obtained from commercial suppliers is generally high, with purities of 97% or greater being the standard. However, for applications in which minor impurities could have a significant impact, such as in catalyst development or late-stage pharmaceutical synthesis, independent verification is paramount. The RP-HPLC method detailed in this guide provides a reliable, robust, and accessible protocol for researchers to confirm the purity of this important chemical intermediate, thereby ensuring the integrity and reproducibility of their scientific work.

References

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile, min 97%, 1 gram . CP Lab Safety. [Link]

  • Analytical Methods for Nitrated Compounds . U.S. Agency for Toxic Substances and Disease Registry. [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC . ResearchGate. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column . LCGC International. [Link]

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Methodological & Application

Application Note & Protocols: Synthetic Routes for 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Arylcyclobutanecarbonitrile scaffolds are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional structure and their presence in various biologically active molecules. The 1-(4-nitrophenyl)cyclobutanecarbonitrile, in particular, serves as a versatile intermediate for the synthesis of a variety of derivatives, with the nitro group offering a handle for further chemical modifications such as reduction to an amine, which can then be elaborated into a wide range of functional groups. This application note provides a detailed guide to the synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile, focusing on a robust and scalable method utilizing phase-transfer catalysis. The protocols are designed for researchers, scientists, and professionals in drug development, offering both theoretical background and practical, step-by-step instructions.

Strategic Approach to Synthesis

The most direct and efficient synthetic strategy for 1-(4-nitrophenyl)cyclobutanecarbonitrile involves the construction of the cyclobutane ring through the C-alkylation of a suitable precursor. The key disconnection approach identifies 4-nitrophenylacetonitrile and a 1,3-dihalopropane as the primary starting materials. The acidity of the benzylic proton in 4-nitrophenylacetonitrile allows for its deprotonation to form a carbanion, which can then act as a nucleophile in a double alkylation reaction with a 1,3-dihalopropane to form the cyclobutane ring.

To overcome the challenge of bringing together an aqueous base and an organic substrate, phase-transfer catalysis (PTC) is the method of choice.[1][2][3] PTC facilitates the transfer of the hydroxide ion (or another base) from the aqueous phase to the organic phase, where it can deprotonate the 4-nitrophenylacetonitrile. The resulting carbanion then reacts with the 1,3-dihalopropane. This methodology is known for its mild reaction conditions, high yields, and operational simplicity, making it suitable for both laboratory-scale synthesis and industrial applications.[4]

A general method for preparing 1-aryl-1-cyanocyclobutanes involves reacting a substituted phenylacetonitrile with a 1,3-dihalopropane in the presence of a base and a phase-transfer catalyst.[5]

Visualization of the Synthetic Pathway

The overall synthetic route is depicted in the following diagram:

Synthetic_Pathway Benzyl Cyanide Benzyl Cyanide 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Benzyl Cyanide->4-Nitrophenylacetonitrile Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->4-Nitrophenylacetonitrile 1-(4-Nitrophenyl)cyclobutanecarbonitrile 1-(4-Nitrophenyl)cyclobutanecarbonitrile 4-Nitrophenylacetonitrile->1-(4-Nitrophenyl)cyclobutanecarbonitrile Cycloalkylation 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->1-(4-Nitrophenyl)cyclobutanecarbonitrile Phase-Transfer Catalyst & Base Phase-Transfer Catalyst & Base Phase-Transfer Catalyst & Base->1-(4-Nitrophenyl)cyclobutanecarbonitrile Further Derivatives Further Derivatives 1-(4-Nitrophenyl)cyclobutanecarbonitrile->Further Derivatives Functionalization

Caption: Synthetic pathway for 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its derivatives.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 4-Nitrophenylacetonitrile

The starting material, 4-nitrophenylacetonitrile (also known as p-nitrobenzyl cyanide), can be synthesized by the nitration of benzyl cyanide.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzyl Cyanide117.15100 g0.85
Conc. Nitric Acid (68%)63.01275 mL4.3
Conc. Sulfuric Acid (98%)98.08275 mL4.9
95% Ethanol-As needed-
80% Ethanol-As needed-
Crushed Ice-1200 g-

Protocol:

  • Preparation of the Nitrating Mixture: In a 2 L round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, carefully add 275 mL of concentrated nitric acid to 275 mL of concentrated sulfuric acid. Cool the mixture to 10°C in an ice-salt bath.

  • Nitration Reaction: Slowly add 100 g of benzyl cyanide to the cooled nitrating mixture via the dropping funnel. Maintain the reaction temperature at approximately 10°C and do not exceed 20°C. The addition should take about one hour.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the mixture for an additional hour at room temperature.

  • Work-up and Isolation: Pour the reaction mixture onto 1200 g of crushed ice. A pasty solid will separate. Filter the solid using a Büchner funnel under suction and press it well to remove excess liquid.

  • Purification: Dissolve the crude product in 500 mL of boiling 95% ethanol. Allow the solution to cool, which will cause the p-nitrobenzyl cyanide to crystallize. For further purification, recrystallize the product from 550 mL of 80% ethanol. The expected yield is 70-75 g of p-nitrobenzyl cyanide with a melting point of 115-116°C.[6]

Part 2: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile via Phase-Transfer Catalysis

This protocol describes the cycloalkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane using a phase-transfer catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitrophenylacetonitrile162.1516.2 g0.1
1,3-Dibromopropane201.8622.2 g (11.0 mL)0.11
Sodium Hydroxide40.0024.0 g0.6
Tetrabutylammonium Bromide (TBAB)322.373.22 g0.01
Toluene-200 mL-
Water-100 mL-

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 4-nitrophenylacetonitrile (16.2 g), 1,3-dibromopropane (22.2 g), tetrabutylammonium bromide (3.22 g), and toluene (200 mL).

  • Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 24.0 g of NaOH in 48 mL of water (note: this is an exothermic process; cool the solution before use). Add the sodium hydroxide solution to the reaction mixture.

  • Reaction Conditions: Heat the biphasic mixture to 70-80°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. The crude 1-(4-nitrophenyl)cyclobutanecarbonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a crystalline solid.

Mechanism of Phase-Transfer Catalysis

The mechanism of the phase-transfer catalyzed cycloalkylation is a well-established process.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺OH⁻ QOH_aq Q⁺OH⁻ QBr_aq Q⁺Br⁻ QBr_aq->QOH_aq Ion Exchange NaBr_aq Na⁺Br⁻ QOH_org Q⁺OH⁻ QOH_aq->QOH_org Phase Transfer ArCH2CN ArCH₂CN ArCHCN_anion [ArCHCN]⁻Q⁺ Intermediate ArC(CN)(CH₂)₃Br ArCHCN_anion->Intermediate First Alkylation Dibromopropane Br(CH₂)₃Br Product 1-(Ar)cyclobutanecarbonitrile Intermediate->Product Intramolecular Alkylation QBr_org Q⁺Br⁻ Intermediate->QBr_org Release of Br⁻ QBr_org->QBr_aq Phase Transfer QOH_org->ArCHCN_anion Deprotonation

Caption: Mechanism of phase-transfer catalyzed synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

  • Ion Exchange: In the aqueous phase, the quaternary ammonium salt (Q⁺X⁻, e.g., TBAB) exchanges its counter-ion with the hydroxide ion from the base (NaOH) to form a quaternary ammonium hydroxide (Q⁺OH⁻).

  • Phase Transfer: The lipophilic quaternary ammonium hydroxide is soluble in the organic phase and is transferred across the phase boundary.

  • Deprotonation: In the organic phase, the hydroxide ion deprotonates the 4-nitrophenylacetonitrile to form the corresponding carbanion, stabilized as an ion pair with the quaternary ammonium cation ([ArCHCN]⁻Q⁺).

  • Nucleophilic Attack (Alkylation): The carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an Sₙ2 reaction, displacing a bromide ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes a second, intramolecular Sₙ2 reaction, where the newly formed carbanion attacks the other end of the three-carbon chain, displacing the second bromide ion and forming the cyclobutane ring.

  • Catalyst Regeneration: The quaternary ammonium bromide (Q⁺Br⁻) formed is transferred back to the aqueous phase, where it can undergo another ion exchange with hydroxide, thus completing the catalytic cycle.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure vigorous stirring to maximize the interfacial area between the two phases. The concentration of the base and the amount of phase-transfer catalyst can also be optimized. In some cases, using a different phase-transfer catalyst, such as a phosphonium salt, may improve the yield.

  • Side Reactions: The formation of by-products from elimination reactions can be minimized by controlling the reaction temperature. Polymerization of the starting material or product can occur if the reaction is run for too long or at too high a temperature.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be necessary. Ensure that the starting materials are of high purity.

Conclusion

The synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile via phase-transfer catalyzed cycloalkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane is a highly efficient and practical method. This application note provides a comprehensive guide with detailed protocols, mechanistic insights, and troubleshooting tips to aid researchers in the successful synthesis of this valuable chemical intermediate. The described methodology is robust and can likely be adapted for the synthesis of a variety of other 1-arylcyclobutanecarbonitrile derivatives.

References

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • MDPI. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • National Center for Biotechnology Information. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]

  • ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. [Link]

  • PTC Communications, Inc. Industrial Phase-Transfer Catalysis. [Link]

  • MDPI. Special Issue : Applications of Phase Transfer Catalysis in Organic Synthesis. [Link]

  • Royal Society of Chemistry. Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. [Link]

  • National Center for Biotechnology Information. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386. [Link]

  • Organic Syntheses. p-NITROBENZYL CYANIDE. [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

  • Semantic Scholar. Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. [Link]

  • CAS Common Chemistry. 4-Nitrophenylacetonitrile. [Link]

  • ResearchGate. [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv.... [Link]

  • Google Patents. RU2179168C2 - Method of preparing 1-aryl-1-cyanocyclobutane.
  • Organic Syntheses. Acetic acid, p-nitrobenzyl ester. [Link]

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The Synthetic Versatility of 1-(4-Nitrophenyl)cyclobutanecarbonitrile: A Guide to its Reaction Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount for the development of novel molecules with tailored properties. 1-(4-Nitrophenyl)cyclobutanecarbonitrile emerges as a compound of significant interest, featuring a trifecta of reactive functionalities: a nitroaromatic system, a strained cyclobutane ring, and a versatile nitrile group. This combination not only provides a scaffold for diverse chemical transformations but also imbues the molecule with potential for biological activity and the creation of advanced materials. The cyclobutane moiety, in particular, is increasingly recognized for its ability to introduce three-dimensionality into otherwise planar molecules, a desirable trait in drug design for improving target engagement and pharmacokinetic profiles.[1] This application note provides a detailed exploration of the key reaction mechanisms involving 1-(4-Nitrophenyl)cyclobutanecarbonitrile and offers robust protocols for its chemical modification, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is fundamental for its application in synthesis and for the characterization of its derivatives.

PropertyValue
CAS Number 1236409-69-0
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance (Predicted) Pale yellow to white solid
Solubility (Predicted) Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Spectroscopic Data (Predicted)

¹H NMR (Predicted, 500 MHz, CDCl₃):

  • δ 8.2-8.3 ppm (d, 2H): Aromatic protons ortho to the nitro group, deshielded by the electron-withdrawing nitro group.

  • δ 7.6-7.7 ppm (d, 2H): Aromatic protons meta to the nitro group.

  • δ 2.8-3.0 ppm (m, 2H): Methylene protons of the cyclobutane ring adjacent to the quaternary carbon.

  • δ 2.4-2.6 ppm (m, 2H): Methylene protons of the cyclobutane ring.

  • δ 2.1-2.3 ppm (m, 2H): Methylene protons of the cyclobutane ring.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

  • δ ~148 ppm: Aromatic carbon attached to the nitro group.

  • δ ~145 ppm: Quaternary aromatic carbon attached to the cyclobutane ring.

  • δ ~128 ppm: Aromatic CH carbons ortho to the cyclobutane ring.

  • δ ~124 ppm: Aromatic CH carbons meta to the cyclobutane ring.

  • δ ~120 ppm: Nitrile carbon.

  • δ ~45 ppm: Quaternary carbon of the cyclobutane ring.

  • δ ~30 ppm: Methylene carbons of the cyclobutane ring.

  • δ ~16 ppm: Methylene carbon of the cyclobutane ring.

IR Spectroscopy (Predicted, KBr pellet):

  • ~2230 cm⁻¹: C≡N stretching vibration (nitrile).

  • ~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching vibrations (nitro group).

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching (cyclobutane).

  • ~1600, 1475 cm⁻¹: Aromatic C=C stretching.

Mass Spectrometry (Predicted, EI):

  • m/z 202 (M⁺): Molecular ion peak.

  • m/z 156: Fragment corresponding to the loss of NO₂.

  • m/z 129: Fragment corresponding to the loss of the cyclobutanecarbonitrile moiety.

Core Reaction Mechanisms and Protocols

The reactivity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is primarily dictated by its nitro and nitrile functionalities. The following sections detail the mechanisms and provide exemplary protocols for the two most synthetically valuable transformations: reduction of the nitro group and hydrolysis of the nitrile group.

Reduction of the Nitro Group to an Amine

The transformation of the nitro group to an amine is a cornerstone of synthetic chemistry, providing a gateway to a vast array of further functionalizations, including amide bond formation, diazotization, and reductive amination. The resulting 1-(4-aminophenyl)cyclobutanecarbonitrile is a valuable building block for pharmaceutical and materials science applications.

Mechanism of Catalytic Hydrogenation:

The most common and clean method for the reduction of aromatic nitro compounds is catalytic hydrogenation. The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on carbon.

Caption: Catalytic hydrogenation of a nitro compound.

Experimental Protocol: Synthesis of 1-(4-Aminophenyl)cyclobutanecarbonitrile

This protocol is adapted from general procedures for the catalytic hydrogenation of nitroaromatic compounds.[2]

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • Palladium on carbon (10 wt. %)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation flask, dissolve 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 g, 4.94 mmol) in methanol (25 mL).

  • Carefully add 10% palladium on carbon (0.1 g, 10 wt. % of the substrate) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times to remove any oxygen.

  • Introduce hydrogen gas to the system (e.g., via a balloon or by pressurizing the vessel to 50 psi).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 1-(4-aminophenyl)cyclobutanecarbonitrile can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Characterization of 1-(4-Aminophenyl)cyclobutanecarbonitrile (Predicted):

  • ¹H NMR (Predicted, 500 MHz, CDCl₃): The aromatic protons will show an upfield shift compared to the starting material due to the electron-donating nature of the amine group. A broad singlet corresponding to the -NH₂ protons will also be present.

  • IR Spectroscopy (Predicted, KBr pellet): The characteristic NO₂ stretches will be absent. Two new bands in the region of 3300-3500 cm⁻¹ will appear, corresponding to the N-H stretching vibrations of the primary amine.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, 1-(4-Nitrophenyl)cyclobutanecarboxylic acid. This transformation is highly valuable as carboxylic acids are key functional groups for the synthesis of esters, amides, and other derivatives, and are often important for biological activity. Hydrolysis can be achieved under either acidic or basic conditions.[3][4]

Mechanism of Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[5]

Caption: Acid-catalyzed hydrolysis of a nitrile.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarboxylic Acid (Acidic Hydrolysis)

This protocol is based on general procedures for the acidic hydrolysis of nitriles.[4][5]

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 g, 4.94 mmol) with a mixture of concentrated sulfuric acid (5 mL) and water (5 mL). Caution: Add the acid to the water slowly with cooling.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice.

  • The product may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude 1-(4-Nitrophenyl)cyclobutanecarboxylic acid can be purified by recrystallization.

Characterization of 1-(4-Nitrophenyl)cyclobutanecarboxylic Acid (Predicted):

  • ¹H NMR (Predicted, 500 MHz, CDCl₃): A broad singlet corresponding to the carboxylic acid proton will be observed at δ 10-12 ppm. The signals for the cyclobutane and aromatic protons will be similar to the starting material.

  • IR Spectroscopy (Predicted, KBr pellet): The nitrile peak at ~2230 cm⁻¹ will be absent. A very broad O-H stretch will appear from ~2500-3300 cm⁻¹, and a strong C=O stretch will be present around 1700 cm⁻¹.

Applications in Drug Discovery and Materials Science

The structural features of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its derivatives make them attractive scaffolds for various applications.

  • Drug Discovery: The incorporation of a cyclobutane ring can enhance the metabolic stability and three-dimensionality of drug candidates.[1] The aminophenyl derivative can be used as a key intermediate for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The nitrile group itself can act as a hydrogen bond acceptor or be a precursor to other functional groups that interact with biological targets.

  • Materials Science: The nitrophenyl group can be utilized in the synthesis of dyes, nonlinear optical materials, and polymers with specific electronic properties. The rigid cyclobutane core can influence the packing and bulk properties of materials.

Conclusion

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a versatile building block with significant potential in organic synthesis. The predictable reactivity of its nitro and nitrile groups allows for the facile generation of valuable derivatives, such as the corresponding amine and carboxylic acid. The protocols provided herein offer a reliable starting point for the exploration of the chemistry of this interesting scaffold. The unique combination of a strained ring system and reactive functional groups ensures that 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its derivatives will continue to be of interest to researchers in both academia and industry.

References

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • Chemguide. Hydrolysis of Nitriles. [Link]

  • Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 47-60. [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

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Application Notes and Protocols: 1-(4-Nitrophenyl)cyclobutanecarbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(4-Nitrophenyl)cyclobutane Moiety

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and improving the pharmacological profiles of lead candidates. 1-(4-Nitrophenyl)cyclobutanecarbonitrile emerges as a highly valuable and versatile building block, offering a confluence of desirable structural and electronic features. The rigid, puckered cyclobutane core provides a defined three-dimensional geometry, a characteristic increasingly sought after to enhance binding affinity and metabolic stability in drug candidates.[1][2] This is coupled with the synthetic versatility of the aromatic nitro group and the nitrile functionality, which serve as handles for a wide array of chemical transformations.

The electron-withdrawing nature of the nitro group activates the phenyl ring for certain transformations and, more importantly, serves as a latent amino group. The reduction of the nitro moiety to an aniline is a cornerstone transformation, dramatically altering the electronic properties of the aromatic ring and paving the way for the synthesis of a diverse range of derivatives.[3] Concurrently, the nitrile group offers a pathway to carboxylic acids or amines, further expanding the synthetic utility of this building block.

This guide provides an in-depth exploration of the key synthetic applications of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, complete with detailed, field-proven protocols for its principal transformations. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently and effectively utilize this building block in their synthetic endeavors.

Core Applications and Synthetic Protocols

The synthetic utility of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is primarily centered on the sequential or orthogonal transformation of its nitro and nitrile functionalities. The following sections detail the protocols for these key transformations.

Reduction of the Nitro Group: Synthesis of 1-(4-Aminophenyl)cyclobutanecarbonitrile

The conversion of the nitro group to a primary amine is arguably the most pivotal transformation of this building block. The resulting product, 1-(4-aminophenyl)cyclobutanecarbonitrile, is a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors like Apatinib.[3] Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and amenability to scaling.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity, typically without affecting other reducible functional groups like nitriles under controlled conditions.

  • Solvent System: A mixture of ethanol and water is employed to ensure the solubility of both the organic substrate and to facilitate the hydrogenation process.

  • Temperature and Pressure: The reaction is conducted at a moderately elevated temperature (55-60 °C) and hydrogen pressure (0.4-0.6 MPa) to ensure a reasonable reaction rate without promoting side reactions.[3]

Experimental Protocol: Catalytic Hydrogenation of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation s1 Charge autoclave with: - 1-(4-Nitrophenyl)cyclobutanecarbonitrile - 95% Ethanol - Water - Pd/C catalyst s2 Seal autoclave and purge with N2 (3x) s1->s2 s3 Purge with H2 (3x) s2->s3 r1 Heat to 55-60 °C s3->r1 r2 Pressurize with H2 to 0.4-0.6 MPa r1->r2 r3 Stir vigorously and monitor H2 uptake r2->r3 r4 Maintain temperature for 0.5-1 h after H2 uptake ceases r3->r4 w1 Cool to room temperature and vent H2 r4->w1 w2 Filter the reaction mixture through Celite® w1->w2 w3 Wash Celite® pad with ethanol w2->w3 w4 Concentrate the filtrate in vacuo w3->w4 w5 Recrystallize the crude product w4->w5 end Final Product w5->end 1-(4-Aminophenyl)cyclobutanecarbonitrile

Table 1: Reaction Parameters for the Synthesis of 1-(4-Aminophenyl)cyclobutanecarbonitrile

ParameterValue
Substrate1-(4-Nitrophenyl)cyclobutanecarbonitrile
CatalystPalladium on Carbon (Pd/C, 5-10 wt%)
Solvent95% Ethanol / Water
Temperature55-60 °C
Hydrogen Pressure0.4-0.6 MPa
Reaction TimeMonitored by H2 uptake (typically 2-4 hours)
Work-upFiltration, Concentration, Recrystallization
Expected Yield>90%
Hydrolysis of the Nitrile Group: Accessing Carboxylic Acid Derivatives

The nitrile functionality of 1-(4-Nitrophenyl)cyclobutanecarbonitrile can be hydrolyzed to the corresponding carboxylic acid, 1-(4-nitrophenyl)cyclobutanecarboxylic acid. This transformation can be achieved under either acidic or basic conditions, with the choice often depending on the overall compatibility of the substrate with the reaction medium.[2][4][5]

Causality of Experimental Choices:

  • Acidic Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric or sulfuric acid, protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water.[4] This method directly yields the carboxylic acid.

  • Basic Hydrolysis: Refluxing the nitrile with a strong base, like sodium or potassium hydroxide, involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The initial product is the carboxylate salt, which must be subsequently acidified to obtain the free carboxylic acid.[5] This method is often preferred if the molecule contains acid-sensitive functional groups.

Experimental Protocol: Basic Hydrolysis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

G cluster_reaction Hydrolysis cluster_workup Work-up and Isolation r1 Combine 1-(4-Nitrophenyl)cyclobutanecarbonitrile, an aqueous solution of NaOH, and a co-solvent (e.g., Ethanol) r2 Heat the mixture to reflux r1->r2 r3 Monitor the reaction by TLC until completion r2->r3 w1 Cool the reaction mixture to room temperature r3->w1 w2 Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid w1->w2 w3 Filter the precipitate w2->w3 w4 Wash the solid with cold water w3->w4 w5 Dry the product in vacuo w4->w5 end Final Product w5->end 1-(4-Nitrophenyl)cyclobutanecarboxylic Acid

Table 2: General Reaction Parameters for the Hydrolysis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

ParameterAcidic HydrolysisBasic Hydrolysis
ReagentDilute H2SO4 or HClAqueous NaOH or KOH
SolventWater / DioxaneWater / Ethanol
TemperatureRefluxReflux
Reaction Time4-12 hours4-12 hours
Work-upExtraction, CrystallizationAcidification, Filtration, Drying
Product FormCarboxylic AcidCarboxylate Salt (before acidification)

Further Synthetic Applications and Future Outlook

The primary derivatives, 1-(4-aminophenyl)cyclobutanecarbonitrile and 1-(4-nitrophenyl)cyclobutanecarboxylic acid, are themselves versatile intermediates. The aniline derivative can undergo a plethora of reactions characteristic of aromatic amines, including:

  • Diazotization followed by Sandmeyer or related reactions: To introduce a variety of substituents on the aromatic ring.

  • Acylation: To form amides, which are prevalent in many pharmaceutical compounds.

  • N-Alkylation and N-Arylation: To generate secondary and tertiary amines.

The carboxylic acid derivative can be converted into:

  • Acid chlorides and esters: For subsequent coupling reactions.

  • Amides: Through reaction with amines.

The strategic use of 1-(4-Nitrophenyl)cyclobutanecarbonitrile provides a rapid and efficient entry point to a wide range of complex molecules. Its application is particularly relevant in the synthesis of bioactive compounds where the rigid cyclobutane scaffold can impart favorable pharmacokinetic properties. As the demand for novel chemical entities in drug discovery continues to grow, the importance of well-designed, multifunctional building blocks like 1-(4-Nitrophenyl)cyclobutanecarbonitrile is set to increase.

References

  • Zhejiang Rongyao Biotech Co Ltd. Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. US Patent 11,673,857 B2, filed September 22, 2021, and issued June 13, 2023.
  • Clark, J. Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts, 2023. Available from: [Link]

  • Fleming, F. F., & Yao, L. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917, 2010. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. The Role of Cyclobutane in Medicinal Chemistry. Bioorganic & medicinal chemistry, 19(14), 4299–4307, 2011.
  • Wessjohann, L. A., Brandt, W., & Thiemann, T. The application of cyclobutane derivatives in organic synthesis. Chemical reviews, 103(5), 1625–1647, 2003.

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Application Notes & Protocols: 1-(4-Nitrophenyl)cyclobutanecarbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of unique structural motifs in a single molecular entity often paves the way for novel therapeutic discoveries. 1-(4-Nitrophenyl)cyclobutanecarbonitrile presents such an opportunity, integrating the rigid, three-dimensional scaffold of a cyclobutane ring with the electronically distinct and bioreducible nitrophenyl group. While direct studies on this specific molecule are nascent, this guide synthesizes the established roles of its constituent parts to project its potential applications in medicinal chemistry. We provide a forward-looking analysis of its utility as a scaffold for kinase inhibitors, a candidate for hypoxia-activated prodrugs, and a versatile building block for other complex bioactive molecules. Detailed synthetic and biological evaluation protocols are provided to empower researchers to explore the therapeutic promise of this intriguing compound.

Introduction: The Strategic Integration of Cyclobutane and Nitrophenyl Moieties

The design of novel therapeutic agents is a meticulous process of assembling chemical features that confer desirable pharmacological properties. 1-(4-Nitrophenyl)cyclobutanecarbonitrile is a prime example of a molecule designed with intent, combining two powerful motifs: the cyclobutane ring and the nitrophenyl group.

The cyclobutane moiety is increasingly recognized as a valuable component in drug design.[1][2] Its puckered, three-dimensional structure offers a rigid scaffold that can:

  • Impart Conformational Rigidity: By locking flexible chains into a more defined orientation, the cyclobutane ring can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[3]

  • Serve as a Bioisostere: It can act as a substitute for other groups like gem-dimethyl or larger rings to improve metabolic stability, solubility, and other pharmacokinetic properties.[3][4]

  • Access Hydrophobic Pockets: The carbon-rich framework can effectively occupy hydrophobic pockets within enzyme active sites or receptor binding sites.[3]

  • Enhance Metabolic Stability: The strained yet relatively inert nature of the cyclobutane ring can block sites of metabolism, leading to a more favorable pharmacokinetic profile.[1][5]

The nitrophenyl group , on the other hand, is a versatile functional group in medicinal chemistry with a dual personality.[6] It can be a key pharmacophore in its own right, participating in various interactions with biological targets. Numerous compounds containing nitrophenyl groups have demonstrated antimicrobial and anticancer activities.[7][8] More intriguingly, the nitro group is susceptible to bioreduction under hypoxic conditions, a characteristic feature of the tumor microenvironment.[9] This opens up the exciting possibility of designing hypoxia-activated prodrugs , which remain inert in healthy, oxygenated tissues but become activated to release a cytotoxic agent specifically in tumors.[9] However, it is also important to note that nitroaromatic compounds can be associated with toxicity, a factor that must be carefully evaluated in any drug development program.[6]

The nitrile group, in this context, can serve as a precursor for other functional groups, such as carboxylic acids or amines, or it can be a key interacting group with the biological target.

This unique combination of a rigid, metabolically stable scaffold and a potentially bioreducible pharmacophore makes 1-(4-nitrophenyl)cyclobutanecarbonitrile a highly promising starting point for drug discovery campaigns in oncology and beyond.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-nitrophenyl)cyclobutanecarbonitrile is presented in the table below.

PropertyValueSource
CAS Number 1236409-69-0[10]
Molecular Formula C11H10N2O2[10]
Molecular Weight 202.21 g/mol [10]
Storage Sealed in dry, room temperature[10]

Proposed Medicinal Chemistry Applications & Protocols

Application I: Scaffold for Kinase Inhibitors

The rigid cyclobutane core can be exploited to orient the nitrophenyl group and other appended functionalities into the active site of protein kinases, which are crucial targets in oncology. The nitrophenyl group can engage in hydrogen bonding and π-stacking interactions within the ATP-binding pocket.

Workflow for Kinase Inhibitor Development

cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization start Start with 1-(4-Nitrophenyl) cyclobutanecarbonitrile synth Synthesize Library of Analogs (e.g., reduction of nitro group, modification of nitrile) start->synth kinase_assay Primary Kinase Inhibition Assay (e.g., against FGFR, VEGFR) synth->kinase_assay ic50 Determine IC50 Values for Active Compounds kinase_assay->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cell_viability Cell Viability Assays (e.g., MTT on cancer cell lines) selectivity->cell_viability target_engagement Target Engagement Assays (e.g., Western Blot for phospho-protein levels) cell_viability->target_engagement sar Structure-Activity Relationship (SAR) Analysis target_engagement->sar adme In Vitro ADME/Tox Profiling sar->adme adme->synth Iterative Design

Caption: Workflow for developing kinase inhibitors.

Protocol 3.1.1: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a method to evaluate the inhibitory activity of 1-(4-nitrophenyl)cyclobutanecarbonitrile derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1), a clinically relevant cancer target.[11]

Materials:

  • Recombinant human FGFR1 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2.5 µL of kinase buffer to each well of a 384-well plate. Add 25 nL of the serially diluted test compounds.

  • Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the FGFR1 enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Initiation of Reaction: Add 5 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at its Km value for FGFR1.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Application II: Hypoxia-Activated Prodrugs

The 4-nitrophenyl group can be selectively reduced to the corresponding hydroxylamine or amine under hypoxic conditions by nitroreductase enzymes that are overexpressed in many tumors.[9] This reduction can trigger the release of a cytotoxic agent.

Proposed Mechanism of Action

cluster_0 cluster_1 Tumor Cell (Hypoxic) prodrug 1-(4-Nitrophenyl)cyclobutanecarbonitrile (Inactive Prodrug) reduction Nitroreductase Enzymes prodrug->reduction intermediate Reduced Intermediate (e.g., Hydroxylamine) reduction->intermediate cytotoxic Active Cytotoxic Agent (e.g., via nitrile release or rearrangement) intermediate->cytotoxic cell_death Cell Death cytotoxic->cell_death

Caption: Hypoxia-activated prodrug mechanism.

Protocol 3.2.1: Hypoxia-Selective Cytotoxicity Assay

This protocol is designed to assess whether the cytotoxic effects of 1-(4-nitrophenyl)cyclobutanecarbonitrile are enhanced under hypoxic conditions.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma or PACA2 pancreatic cancer cell line)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • Hypoxia chamber (e.g., with 1% O2, 5% CO2, 94% N2)

  • Standard cell culture incubator (normoxic: ~21% O2, 5% CO2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in two separate 96-well plates at a density of 5,000 cells/well. Allow the cells to adhere overnight in a normoxic incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add the compound solutions to the cells. Include wells with vehicle (DMSO) only as a control.

  • Hypoxic/Normoxic Incubation: Place one plate in the hypoxia chamber and the other in the normoxic incubator. Incubate both plates for 48-72 hours.

  • MTT Assay: a. Remove the medium from the wells and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate the plates for 3-4 hours at 37°C. c. Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. b. Plot the cell viability against the compound concentration for both normoxic and hypoxic conditions. c. Determine the IC50 values for both conditions. A significantly lower IC50 value under hypoxic conditions indicates hypoxia-selective cytotoxicity.

Synthetic Protocol

While 1-(4-nitrophenyl)cyclobutanecarbonitrile is commercially available, a plausible synthetic route is outlined below for researchers who may wish to synthesize it or its analogs. The synthesis can be adapted from known procedures for related compounds.[12]

Proposed Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

start p-Nitrophenylacetonitrile product 1-(4-Nitrophenyl)cyclobutanecarbonitrile start->product 1. NaH, DMF 2. 1,3-Dibromopropane reagent1 1,3-Dibromopropane base Strong Base (e.g., NaH) solvent Solvent (e.g., DMF)

Caption: Plausible synthesis of the title compound.

Protocol 4.1: Synthesis via Alkylation of p-Nitrophenylacetonitrile

This protocol describes a two-step, one-pot synthesis via the dialkylation of p-nitrophenylacetonitrile with 1,3-dibromopropane.

Materials:

  • p-Nitrophenylacetonitrile[13]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,3-Dibromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Addition of Starting Material: Add anhydrous DMF to the flask, followed by the slow, portion-wise addition of p-nitrophenylacetonitrile (1.0 equivalent) at 0°C. Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: a. Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-(4-nitrophenyl)cyclobutanecarbonitrile.

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

1-(4-Nitrophenyl)cyclobutanecarbonitrile stands as a promising, yet underexplored, scaffold for medicinal chemistry. The principles outlined in these application notes, derived from the established roles of its constituent moieties, provide a solid foundation for its investigation as a source of novel kinase inhibitors and hypoxia-activated prodrugs. The detailed protocols herein are intended to serve as a practical guide for researchers to embark on the synthesis and biological evaluation of this and related molecules, potentially unlocking new avenues for the treatment of cancer and other diseases.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Nitrophenyl Phenyl Sulfide in Bioactive Compound Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Compounds containing nitrophenyl groups as antimicrobial and/or.... Retrieved from [Link]

  • ACS Publications. (2018). Nitro-Group-Containing Drugs. Retrieved from [Link]

  • ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
  • PubChem. (n.d.). p-Nitrophenylacetonitrile. Retrieved from [Link]

  • ResearchGate. (2025). A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity and Applications of Natural Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Organic Synthesis with 1-(4-Chlorophenyl)cyclobutanecarbonitrile: A Supplier's Perspective. Retrieved from [Link]

  • PubMed. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor.... Retrieved from [Link]

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Application Notes and Protocols for the Biological Evaluation of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the initial biological evaluation of the novel chemical entity, 1-(4-Nitrophenyl)cyclobutanecarbonitrile, and its prospective analogs. In the absence of pre-existing biological data for this specific molecule, we present a structured, hypothesis-driven approach to systematically characterize its potential pharmacological activities. The protocols detailed herein are designed to serve as a foundational screening cascade, beginning with fundamental cytotoxicity assessment, followed by explorations into antimicrobial, anti-androgen, and metabolic stability profiles. Each section offers a robust, self-validating experimental design, grounded in established methodologies, to ensure the generation of reliable and reproducible data. This guide is intended to empower research teams to efficiently navigate the early stages of the drug discovery process for this and structurally related compound series.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 1-(4-Nitrophenyl)cyclobutanecarbonitrile represents a unique chemical scaffold, integrating three key structural motifs that have been independently associated with a range of biological activities: the nitrophenyl group, a cyclobutane ring, and a nitrile moiety.

  • The Nitrophenyl Group: Nitroaromatic compounds are present in numerous approved drugs and are known to exhibit a wide spectrum of biological effects, including antibacterial, anticancer, and antiparasitic activities.[1][2][3][4] The nitro group's electron-withdrawing nature can significantly influence a molecule's electronic properties and its interactions with biological targets.[4]

  • The Cyclobutane Ring: Increasingly utilized in medicinal chemistry, the cyclobutane motif offers a unique three-dimensional structure that can serve as a bioisostere for other groups, fill hydrophobic pockets in target proteins, and provide conformational rigidity.[5][6][7] This can lead to improved metabolic stability and target affinity.[5]

  • The Nitrile Moiety: The nitrile group is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor or participating in key polar interactions within a protein's active site.[8]

The convergence of these three motifs in 1-(4-Nitrophenyl)cyclobutanecarbonitrile suggests a rich, yet unexplored, potential for biological activity. This document outlines a strategic series of investigations to elucidate this potential.

Foundational Assessment: In Vitro Cytotoxicity

A primary and essential step in the evaluation of any novel compound is to determine its potential for cytotoxicity. This baseline assessment informs dose selection for subsequent, more specific assays and provides an initial indication of potential therapeutic windows, particularly for anticancer applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput method for this purpose.[9][10][11] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[11]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.

Experimental Workflow: Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and seed cells in 96-well plates Compound_Prep 2. Prepare serial dilutions of 1-(4-Nitrophenyl)cyclobutanecarbonitrile Treatment 3. Treat cells with compound (include vehicle and positive controls) Compound_Prep->Treatment Incubation 4. Incubate for 24, 48, or 72 hours at 37°C, 5% CO2 Treatment->Incubation Add_MTT 5. Add MTT solution to each well Incubation->Add_MTT Incubate_MTT 6. Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance 8. Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve 10. Plot dose-response curve and determine IC50 value Calculate_Viability->Plot_Curve

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile (and/or analogs)

  • Selected cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Rationale: This density ensures that cells are in the logarithmic growth phase during the experiment.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be ≤ 0.5%.

    • Rationale: A wide concentration range is necessary to determine the dose-response relationship and calculate the IC₅₀.

    • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • Rationale: Multiple time points can reveal time-dependent cytotoxic effects.

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[12]

    • Incubate for an additional 3-4 hours at 37°C, protected from light.[11]

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Template for IC₅₀ Values (µM) of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and Analogs

CompoundCell Line 1 (e.g., HeLa)Cell Line 2 (e.g., MCF-7)Non-Cancerous Cell Line (e.g., HEK293)Selectivity Index (SI)¹
1-(4-Nitrophenyl)cyclobutanecarbonitrile
Analog 1
Analog 2
Doxorubicin (Positive Control)

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Exploratory Assessment: Antimicrobial Activity

The presence of a nitrophenyl group in the target molecule provides a strong rationale for investigating its antimicrobial properties.[1][3] A standard method for this initial screen is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of the compound.[13][14]

Principle of Broth Microdilution

This method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after overnight incubation.[14]

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test compound and analogs

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. The typical final volume in each well is 100 µL.

    • Rationale: Serial dilution allows for the precise determination of the MIC value.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

Table 2: Template for Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus ATCC 25923E. coli ATCC 25922
1-(4-Nitrophenyl)cyclobutanecarbonitrile
Analog 1
Ciprofloxacin (Positive Control)

Hypothesis-Driven Assessment: Anti-Androgen Activity

Several non-steroidal anti-androgens (NSAAs) share structural features reminiscent of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, such as an aromatic ring with electron-withdrawing groups.[8][15][16][17] This provides a rationale for investigating the compound's ability to interact with the androgen receptor (AR). A competitive binding assay is an excellent initial screen to determine if the compound can displace a known ligand from the AR's ligand-binding domain (LBD).

Principle of Competitive Binding Assay

This assay measures the ability of a test compound to compete with a high-affinity radiolabeled or fluorescently labeled androgen (e.g., [³H]-dihydrotestosterone or a fluorescent ligand) for binding to the AR.[18][19][20][21][22] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.

Experimental Workflow: Androgen Receptor Binding

AR_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep 1. Prepare purified Androgen Receptor LBD Ligand_Prep 2. Prepare labeled ligand (e.g., [3H]-DHT) Compound_Prep 3. Prepare serial dilutions of test compound Incubation 4. Incubate AR-LBD, labeled ligand, and test compound together Compound_Prep->Incubation Separation 5. Separate bound from free labeled ligand Incubation->Separation Detection 6. Quantify bound labeled ligand (e.g., scintillation counting) Separation->Detection Plot_Curve 7. Plot competition curve Detection->Plot_Curve Calculate_IC50 8. Determine IC50 and Ki values Plot_Curve->Calculate_IC50

Caption: Workflow for an Androgen Receptor competitive binding assay.

Detailed Protocol: AR Competitive Binding Assay

Materials:

  • Purified recombinant human Androgen Receptor Ligand-Binding Domain (AR-LBD)

  • [³H]-Dihydrotestosterone ([³H]-DHT)

  • Test compound and analogs

  • Unlabeled DHT (for non-specific binding control)

  • Assay buffer

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-DHT (e.g., 20 nM), and varying concentrations of the test compound.[19]

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).

  • Initiate Binding:

    • Add a fixed amount of purified AR-LBD to each tube to start the reaction.

    • Incubate at 4°C for 2-4 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the AR-bound [³H]-DHT from the free [³H]-DHT. This can be achieved using methods like dextran-coated charcoal precipitation or filtration through glass fiber filters.

  • Quantification:

    • Add the bound fraction to scintillation fluid and quantify the radioactivity using a scintillation counter.

Data Presentation

Table 3: Template for Androgen Receptor Binding Affinity

CompoundIC₅₀ (nM)Ki (nM)
1-(4-Nitrophenyl)cyclobutanecarbonitrile
Analog 1
Bicalutamide (Positive Control)

Drug Development Assessment: Metabolic Stability

Early assessment of a compound's metabolic stability is crucial in drug discovery to predict its in vivo half-life and oral bioavailability.[23] An in vitro assay using liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), is a standard initial step.[24][25][26][27]

Principle of Microsomal Stability Assay

The assay measures the rate of disappearance of the parent compound when incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).[24] The data is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Detailed Protocol: Liver Microsomal Stability Assay

Materials:

  • Pooled human liver microsomes

  • Test compound and analogs

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Positive control compounds (e.g., Midazolam - high clearance, Verapamil - low clearance)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

    • In a 96-well plate, add the test compound to the microsome suspension at a final concentration of 1 µM.[24]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.[25]

    • Rationale: The time course allows for the determination of the rate of metabolism. Acetonitrile precipitates the microsomal proteins, stopping the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

Data Presentation

The rate of disappearance of the compound is plotted, and from this, the half-life and intrinsic clearance are calculated.

Table 4: Template for Metabolic Stability Parameters

CompoundHalf-life (t₁/₂, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein)
1-(4-Nitrophenyl)cyclobutanecarbonitrile
Analog 1
Midazolam (Positive Control)
Verapamil (Positive Control)

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial biological characterization of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its analogs. The data generated from these assays will be critical in guiding the subsequent steps of a drug discovery program. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy models, and a more comprehensive ADME/Tox profiling. The systematic approach described herein will facilitate informed decision-making and accelerate the evaluation of this novel chemical series.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). PubMed Central. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). Radboud Repository. Retrieved from [Link]

  • Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Microbe Notes. Retrieved from [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Henan Bon Industrial Co., Ltd. Retrieved from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. (2009). NIH. Retrieved from [Link]

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  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. (2006). SciSpace. Retrieved from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved from [Link]

  • Structures of nonsteroidal antiandrogen pharmacophores. (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. (2011). Springer Nature Experiments. Retrieved from [Link]

  • Nonsteroidal antiandrogen. (n.d.). Wikipedia. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. Retrieved from [Link]

  • [Steroidal and nonsteroidal antiandrogens: chemical structures, mechanisms of action and clinical applications]. (1995). PubMed. Retrieved from [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Naturally-occurring nitro compounds. (2025). ResearchGate. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. Retrieved from [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (2009). ResearchGate. Retrieved from [Link]

  • First Pharmacophore-Based Identification of Androgen Receptor Down-regulating Agents: Discovery of Potent Anti-Prostate Cancer Agents. (2007). PubMed Central. Retrieved from [Link]

  • Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. (2009). PubMed. Retrieved from [Link]

  • Synthesis of cyclobutane analogues. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. (2023). Auburn University. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of the Nitrile Group in 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the chemical derivatization of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The nitrile functional group is a versatile synthon, capable of being transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, ketones, and tetrazoles. This guide details selected, robust protocols for these transformations, emphasizing the unique chemical considerations imposed by the substrate's structure: steric hindrance from the cyclobutane ring and the presence of an electron-withdrawing, reducible para-nitro group. Each section provides a theoretical rationale, step-by-step protocols, and expected characterization data to ensure scientific integrity and reproducibility.

Introduction and Strategic Considerations

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a valuable scaffold in medicinal chemistry and materials science. The cyclobutane moiety imparts conformational rigidity, while the para-nitrophenyl group offers a handle for further aromatic substitution or reduction to an aniline. The tertiary nitrile, positioned at a sterically demanding quaternary carbon, is the primary focus of this guide. Its functionalization opens pathways to diverse molecular architectures.

However, the molecule presents two principal synthetic challenges:

  • Steric Hindrance: The cyclobutane ring shields the nitrile's electrophilic carbon, potentially slowing reaction rates and requiring more forcing conditions compared to unhindered nitriles.[1]

  • Chemoselectivity: The aromatic nitro group is susceptible to reduction under many conditions used to transform the nitrile.[2] Therefore, protocols must be carefully selected to achieve selective functionalization of the nitrile while preserving the nitro moiety, or vice-versa if desired.

This guide is structured to address these challenges directly, offering protocols that have been validated on analogous systems and are designed to be adaptable for this specific substrate.

Functionalization Pathways: A Roadmap

The following diagram illustrates the primary synthetic routes discussed in this guide, transforming the parent nitrile into key functional groups that serve as critical building blocks for further discovery efforts.

G cluster_main Functionalization of 1-(4-Nitrophenyl)cyclobutanecarbonitrile Start 1-(4-Nitrophenyl)cyclobutanecarbonitrile Amine Primary Amine (Sec. 4) Start->Amine Reduction Acid Carboxylic Acid (Sec. 3) Start->Acid Hydrolysis Ketone Ketone (Sec. 5) Start->Ketone Grignard Add'n + Hydrolysis Tetrazole 1H-Tetrazole (Sec. 6) Start->Tetrazole [3+2] Cycloaddition

Caption: Key functionalization pathways from the starting nitrile.

Pathway I: Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically proceeding through an amide intermediate.[3] Due to the steric hindrance of the tertiary nitrile in the target molecule, forcing conditions are generally required. Alkaline hydrolysis is often preferred to minimize side reactions associated with strong acid at high temperatures.

Scientific Rationale: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt.[3][4] A final acidification step yields the desired carboxylic acid. Heating is necessary to overcome the activation energy, which is elevated due to steric hindrance.

Protocol 3.1: Alkaline Hydrolysis

This protocol is adapted from standard procedures for hindered nitriles.[5]

Experimental Workflow:

G cluster_workflow Protocol 3.1 Workflow A 1. Dissolve Nitrile in EtOH B 2. Add aq. NaOH & Reflux A->B C 3. Monitor by TLC B->C D 4. Cool & Acidify with HCl (aq) C->D E 5. Extract with Ethyl Acetate D->E F 6. Purify via Crystallization E->F

Caption: Workflow for the alkaline hydrolysis of the nitrile.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 eq).

  • Add ethanol (10 volumes, e.g., 10 mL per gram of nitrile) and a 20% aqueous solution of sodium hydroxide (NaOH) (5 volumes).

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours). The amide intermediate may be visible.

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the cooled solution to pH 2-3 by adding concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Data Summary & Characterization:

ParameterValue
Reagents Nitrile, NaOH, HCl
Solvent Ethanol, Water
Temperature Reflux (~80-90 °C)
Typical Yield 60-80%
IR Spectroscopy Disappearance of C≡N stretch (~2230 cm⁻¹). Appearance of broad O-H stretch (~3300-2500 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
¹H NMR Disappearance of signals associated with the nitrile precursor. Appearance of a carboxylic acid proton (broad singlet, >10 ppm).

Pathway II: Selective Reduction to Primary Amine

The reduction of the nitrile to a primary amine in the presence of a nitro group is a significant challenge, as many reducing agents will reduce the nitro group preferentially or reduce both functionalities.[2] Catalytic hydrogenation can be tuned for this purpose, but chemical methods often offer greater selectivity. A reliable method involves the use of borane complexes activated by a Lewis acid, which preferentially coordinate to the nitrile nitrogen.[6][7]

Scientific Rationale: The combination of a Lewis acid (e.g., BF₃·OEt₂ or BCl₃) with a borohydride source or borane itself activates the nitrile. The Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating hydride attack.[7] These conditions are typically mild enough to leave the aromatic nitro group intact.

Protocol 4.1: Borane-Dimethyl Sulfide Reduction

This protocol is based on established methods for the selective reduction of nitriles.[6]

Step-by-Step Procedure:

  • To a dry, nitrogen-flushed, three-neck round-bottom flask equipped with a dropping funnel and magnetic stir bar, add 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) (20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.5-2.0 eq) via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol (5 volumes) to destroy excess borane.

  • Add 3M aqueous HCl (10 volumes) and stir the mixture for 1 hour to hydrolyze the borane-amine complex.

  • Basify the mixture to pH >12 with 6M aqueous NaOH.

  • Extract the product into diethyl ether or ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.

Data Summary & Characterization:

ParameterValue
Reagents Nitrile, BH₃·SMe₂, HCl, NaOH
Solvent Anhydrous THF
Temperature 0 °C to Room Temp.
Typical Yield 65-85%[6]
IR Spectroscopy Disappearance of C≡N stretch (~2230 cm⁻¹). Appearance of N-H stretches (two bands, ~3400-3200 cm⁻¹).
¹H NMR Appearance of a new singlet or AB quartet for the -CH₂NH₂ protons and a broad singlet for the -NH₂ protons (integrates to 2H).

Pathway III: Grignard Addition to form a Ketone

The addition of an organometallic reagent, such as a Grignard reagent, to a nitrile is a classic method for ketone synthesis.[8][9] The reaction forms a stable intermediate magnesium salt of an imine, which is hydrolyzed to the ketone in a separate workup step.[8] The reaction's success with a sterically hindered nitrile may be enhanced by using a less hindered Grignard reagent (e.g., MeMgBr) or by adding a catalyst like zinc chloride (ZnCl₂).[10]

Scientific Rationale: The Grignard reagent (R-MgX) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile.[11] This forms a C-C bond and generates an imine-magnesium salt. This salt is stable and does not react with a second equivalent of the Grignard reagent.[11] Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding ketone.

Protocol 5.1: Grignard Reagent Addition

Step-by-Step Procedure:

  • Set up a dry, nitrogen-flushed, three-neck round-bottom flask with a dropping funnel, reflux condenser, and magnetic stir bar.

  • Add a solution of 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous diethyl ether or THF (15 volumes).

  • Via the dropping funnel, add the Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in ether, 1.2 eq) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reaction.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Stir vigorously for 30 minutes, then add 3M aqueous HCl and continue stirring until the intermediate imine is fully hydrolyzed to the ketone (can be monitored by TLC).

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ketone by column chromatography on silica gel.

Data Summary & Characterization:

ParameterValue
Reagents Nitrile, Grignard Reagent (R-MgX), NH₄Cl, HCl
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to Reflux
Typical Yield 50-75%
IR Spectroscopy Disappearance of C≡N stretch (~2230 cm⁻¹). Appearance of a strong C=O stretch (~1710 cm⁻¹).
¹³C NMR Disappearance of the nitrile carbon signal (~120 ppm). Appearance of a ketone carbonyl signal (>200 ppm).

Pathway IV: [3+2] Cycloaddition to form a Tetrazole

Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[12] They can be synthesized directly from nitriles via a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃).[13][14] The reaction is often catalyzed by a Lewis or Brønsted acid.

Scientific Rationale: The reaction involves the cycloaddition of the azide anion to the nitrile triple bond.[12] A catalyst, such as zinc salts or amine hydrochlorides, activates the nitrile by coordinating to the nitrogen, making it more susceptible to nucleophilic attack by the azide.[13][14] The reaction forms the stable, aromatic tetrazole ring.

Protocol 6.1: Amine Salt-Catalyzed Tetrazole Formation

This protocol is adapted from established methods using amine salts as effective and readily available catalysts.[13]

Step-by-Step Procedure:

  • In a round-bottom flask, suspend 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylammonium chloride (Et₃N·HCl, 1.2 eq) in N,N-dimethylformamide (DMF) (10 volumes).

  • Heat the reaction mixture to 110-120 °C with stirring. Caution: Sodium azide is toxic and potentially explosive, especially in the presence of acid which can generate hydrazoic acid (HN₃). Work in a well-ventilated fume hood and take appropriate safety precautions.

  • Monitor the reaction by TLC until the starting nitrile is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (50 volumes).

  • Acidify the solution to pH ~2 with 3M aqueous HCl. This will protonate the tetrazole and cause it to precipitate.

  • Stir the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Dry the product under vacuum to yield the 5-substituted 1H-tetrazole.

Data Summary & Characterization:

ParameterValue
Reagents Nitrile, NaN₃, Et₃N·HCl
Solvent DMF
Temperature 110-120 °C
Typical Yield 80-95%[13]
IR Spectroscopy Disappearance of C≡N stretch (~2230 cm⁻¹). Appearance of N-H stretch (~3100 cm⁻¹) and characteristic tetrazole ring vibrations (~1600-1400 cm⁻¹).
¹H NMR A very broad N-H proton signal may be visible at high chemical shift (>14 ppm) in DMSO-d₆.
Elemental Analysis A significant increase in nitrogen content is expected and can be confirmed by elemental analysis.

References

  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin University. [Link]

  • Nitrile to Amide - Common Conditions. organic-reaction.com. [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • selective reduction of nitro group to amine, in benzene ring containing nitrile?. Chemistry Stack Exchange. [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

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  • hydrolysis of nitriles. Chemguide. [Link]

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  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Publishing. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • Cobalt pincer complexes for the catalytic hydrogenation of nitriles. Catalysis Science & Technology. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • The Mechanism of Addition of Grignard Reagents to Nitriles. Journal of the American Chemical Society. [Link]

  • Grignard Reaction of Nitriles EXPLAINED!. YouTube. [Link]

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  • 1-(4-NITROPHENYL)CYCLOBUTANECARBONITRILE CAS#: 1236409-69-0. ChemSrc. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

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Application Notes and Protocols for 1-(4-Nitrophenyl)cyclobutanecarbonitrile in Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Catalytic Transformations

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a unique chemical entity poised for a variety of catalytic applications. While not a catalyst itself, its true value lies in its role as a versatile substrate and synthetic intermediate. The molecule incorporates three key functional components, each amenable to distinct and selective catalytic transformations:

  • The 4-Nitrophenyl Group: A readily reducible moiety, providing a gateway to valuable aniline derivatives.

  • The Cyclobutane Ring: A strained carbocycle that can be strategically manipulated through catalytic ring-opening or functionalization reactions.[1][2]

  • The Nitrile Functionality: A versatile handle for conversion into amides, carboxylic acids, or amines.

The presence of the strong electron-withdrawing nitro group can also influence the reactivity of the cyclobutane ring, making it a substrate for unique catalytic pathways. This guide provides detailed protocols and mechanistic insights into the catalytic applications of this compound, enabling researchers to leverage its synthetic potential.

Application 1: Catalytic Hydrogenation of the Nitro Group to Synthesize 1-(4-Aminophenyl)cyclobutanecarbonitrile

The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of medicinal chemistry and materials science.[3] 1-(4-Aminophenyl)cyclobutanecarbonitrile is a valuable intermediate, as the resulting primary amine can be further functionalized to generate a diverse library of compounds. Catalytic hydrogenation is the preferred method for this transformation due to its high chemoselectivity, operational simplicity, and the generation of water as the only byproduct.

Mechanistic Rationale

The catalytic hydrogenation of a nitro group over a palladium on carbon (Pd/C) catalyst generally proceeds through a series of intermediates, including nitroso and hydroxylamine species. The catalyst provides a surface for the adsorption of both the nitro compound and molecular hydrogen. Hydrogen is dissociatively chemisorbed onto the palladium surface, generating active hydrogen atoms. These atoms then sequentially reduce the nitro group to the amine. The selectivity of this process allows for the reduction of the nitro group without affecting the nitrile or the cyclobutane ring under controlled conditions.[4][5]

Experimental Workflow Diagram

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Reactant catalyst Add Catalyst start->catalyst setup Assemble Reactor catalyst->setup purge Purge with H₂ setup->purge react Run Reaction (RT, 1 atm H₂) purge->react filter Filter Catalyst react->filter concentrate Concentrate filter->concentrate purify Purify concentrate->purify

Caption: Workflow for catalytic hydrogenation.

Detailed Protocol: Palladium-Catalyzed Hydrogenation

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen (H₂) gas supply

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Hydrogenation balloon or Parr hydrogenator

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Preparation: In a round-bottom flask, dissolve 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 g, 4.94 mmol) in methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Seal the flask and equip it with a hydrogen balloon or connect it to a Parr hydrogenator.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm from a balloon is typically sufficient) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (3 x 10 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 1-(4-aminophenyl)cyclobutanecarbonitrile can be purified by column chromatography on silica gel or by recrystallization if necessary.

Data Summary
ParameterValueReference
Catalyst 10% Pd/C[5]
Catalyst Loading 10 mol% (can be optimized)General Practice
Solvent Methanol or Ethanol[4]
Temperature Room Temperature (20-25 °C)[5]
Pressure 1 atm H₂General Practice
Typical Yield >95%[6]

Application 2: Catalytic Hydrolysis of the Nitrile Group

The nitrile group of 1-(4-Nitrophenyl)cyclobutanecarbonitrile can be selectively hydrolyzed to either the corresponding amide or carboxylic acid.[7] These transformations are valuable for introducing new functional groups and altering the physicochemical properties of the molecule. Metal-catalyzed hydration offers a mild and selective route to the amide, avoiding the harsh acidic or basic conditions that might promote over-hydrolysis or side reactions.[8][9]

Mechanistic Rationale

The catalytic hydration of nitriles using a heterogeneous catalyst like manganese dioxide (MnO₂) is thought to involve the activation of the nitrile by the metal center.[9] The Lewis acidic metal site coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom. A water molecule, also potentially activated by the catalyst surface, then attacks the nitrile carbon. Subsequent proton transfer and tautomerization lead to the formation of the amide, which can then be released from the catalyst surface. The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration.[9]

Experimental Workflow Diagram

hydrolysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactant Prepare Reactant Solution in H₂O catalyst Add MnO₂ Catalyst reactant->catalyst react Heat Reaction (e.g., 80-100 °C) catalyst->react filter Filter Hot Mixture react->filter extract Extract with Organic Solvent filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate

Caption: Workflow for heterogeneous catalytic hydrolysis.

Detailed Protocol: Manganese Dioxide-Catalyzed Hydration to Amide

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • Amorphous Manganese Dioxide (MnO₂)

  • Deionized Water

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preparation: To a round-bottom flask, add 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 g, 4.94 mmol), deionized water (20 mL), and amorphous MnO₂ (500 mg).

  • Reaction: Attach a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the hot reaction mixture through a pad of Celite® to remove the MnO₂.

  • Extraction: Cool the filtrate to room temperature and extract the aqueous solution with ethyl acetate (3 x 25 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(4-nitrophenyl)cyclobutanecarboxamide.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

Data Summary
ParameterValueReference
Catalyst Amorphous MnO₂[9]
Catalyst Loading ~50 wt% (can be optimized)[9]
Solvent Water[9]
Temperature 80-100 °C[9]
Reaction Time 12-24 hoursGeneral Practice
Expected Product 1-(4-Nitrophenyl)cyclobutanecarboxamide[10]

Application 3: Catalytic Ring-Opening of the Cyclobutane Moiety

The inherent ring strain of the cyclobutane core makes it an excellent substrate for transition-metal-catalyzed ring-opening reactions.[1][11] This strategy can lead to the formation of linear alkyl chains with defined stereochemistry and functional group placement, which are valuable synthons in organic synthesis. The presence of the electron-withdrawing nitrophenyl group can activate the C-C bonds of the cyclobutane ring towards certain catalytic transformations.

Mechanistic Rationale

Rhodium-catalyzed C-C bond activation of cyclobutanones has been shown to proceed via oxidative addition of a C-C bond to the metal center.[2][12] A similar principle can be envisioned for 1-(4-Nitrophenyl)cyclobutanecarbonitrile. A low-valent transition metal catalyst (e.g., Rh(I) or Pd(0)) could insert into one of the strained C-C bonds of the cyclobutane ring. The resulting metallacyclic intermediate could then undergo further reactions, such as β-carbon elimination or reaction with another substrate, to generate a variety of linear or more complex cyclic products.[1]

Conceptual Reaction Pathway

ring_opening Reactant 1-(4-Nitrophenyl) cyclobutanecarbonitrile Intermediate Metallacyclic Intermediate Reactant->Intermediate + [M] Catalyst [M] Catalyst (e.g., Rh(I)) Intermediate->Reactant - [M] Product Ring-Opened Product Intermediate->Product Further Reaction (e.g., β-elimination)

Caption: Conceptual pathway for catalytic ring-opening.

Hypothetical Protocol: Rhodium-Catalyzed Ring-Opening

This protocol is a conceptual framework based on known catalytic activations of cyclobutane derivatives.[2][12] Experimental conditions would require significant optimization.

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene) or similar Rh(I) precursor

  • A suitable phosphine ligand (e.g., PPh₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with [Rh(cod)Cl]₂ and the desired phosphine ligand in the appropriate stoichiometric ratio.

  • Reaction Setup: Add anhydrous, degassed solvent to the Schlenk tube, followed by 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitoring and Analysis: Monitor the reaction by GC-MS or NMR spectroscopy to identify the formation of new products resulting from ring-opening or rearrangement.

  • Work-up and Isolation: Upon completion or stabilization, cool the reaction mixture, remove the solvent, and attempt to isolate and characterize the products using standard chromatographic and spectroscopic techniques.

Considerations for Development
  • Catalyst System: The choice of metal (Rh, Pd, Ni) and ligand is crucial and will dictate the reaction pathway and selectivity.

  • Reaction Conditions: Temperature, solvent, and concentration will need to be carefully screened to achieve the desired transformation.

  • Substrate Reactivity: The electronic properties of the nitrophenyl and nitrile groups will influence which C-C bond is activated.

References

  • Seiser, T., Saget, T., Tran, D. N., & Cramer, N. (2011). Cyclobutanes in catalysis.
  • Zhang, J., Wu, M., Zhang, Z., Chong, Q., & Meng, F. (2025). Pathway-divergent coupling of alkynes and cyclobutenes through enantioselective cobalt catalysis.
  • Ko, H. M., & Dong, G. (2014). Cooperative activation of cyclobutanones and olefins leads to bridged ring systems by a catalytic [4 + 2] coupling.
  • He, H.-X., Wu, F., Wang, K.-J., Wang, L., & Feng, J.-J. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
  • Souillart, L., & Cramer, N. (2019). Kinetic Resolution via Rh-Catalyzed C-C Activation of Cyclobutanones at Room Temperature. Journal of the American Chemical Society, 141(41), 16260–16265.
  • The hydrolysis reactions of nitriles via C−N bond cleavage. (n.d.).
  • Ring-opening reactions of BCBs for synthesis of four-membered rings and their scientific context. (n.d.).
  • Vangala, M., & Shinde, G. P. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein journal of organic chemistry, 12, 2086–2092.
  • Process for the catalytic hydrolysis of nitriles to amides. (n.d.).
  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. (n.d.).
  • Chen, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. (n.d.). Royal Society of Chemistry.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
  • Photocatalytic Activity of a Porphyrin/TiO2 Composite in the Degradation of Pharmaceuticals. (n.d.).
  • Biocatalytic hydrolysis of nitriles. (n.d.).
  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters, 16(4), 1060–1063.
  • Efficient degradation of 4-nitrophenol by using functionalized porphyrin-TiO2 photocatalysts under visible irradiation. (n.d.).
  • Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. (n.d.). MDPI.
  • 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning.
  • Cyclobutene Ring Opening Reactions. (n.d.).
  • Photocatalytic 4-Nitrophenol Reduction by Hydrothermally Synthesized Mesoporous Co- and/or Fe-Substituted Aluminophosph
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2019). Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • 1236409-69-0|1-(4-Nitrophenyl)cyclobutanecarbonitrile|BLD Pharm. (n.d.). BLD Pharm.
  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam
  • Photo-catalyzed degradation of p-Nitrophenol employing TiO 2 and UV radiations. (n.d.).
  • Application Notes and Protocols: Catalytic Hydrogenation of 1-(4-Methoxy-2-nitrophenyl)ethanone. (n.d.). Benchchem.
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. (n.d.). Royal Society of Chemistry.
  • BIS(4-NITROPHENYL)
  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. (n.d.). Semantic Scholar.
  • Process for preparing p-nitrophenyl acetonitrile by directional nitrification. (n.d.).
  • A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. (n.d.).
  • Chemical and Morphological Transformations of a Ag-Cu Nanocatalyst During CO2 Reduction Reaction. (n.d.).
  • Xia, Y., Lu, G., Liu, P., & Dong, G. (2016). Catalytic activation of carbon–carbon bonds in cyclopentanones.

Sources

Application Notes and Protocols: 1-(4-Nitrophenyl)cyclobutanecarbonitrile as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Ring Systems in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer unique three-dimensional architectures is paramount. Cyclobutane derivatives, often utilized to introduce conformational rigidity, have emerged as valuable building blocks.[1] Unlike flexible aliphatic chains, the puckered four-membered ring of cyclobutane restricts the rotational freedom of appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The compound at the heart of this guide, 1-(4-nitrophenyl)cyclobutanecarbonitrile, combines the conformational constraints of the cyclobutane ring with the versatile reactivity of the nitrile and the electron-withdrawing nature of the nitrophenyl group. This unique combination makes it an exceptional precursor for a variety of heterocyclic systems, many of which are of significant interest in contemporary drug discovery programs.

This technical guide provides detailed protocols and scientific rationale for the use of 1-(4-nitrophenyl)cyclobutanecarbonitrile in the synthesis of novel spiro-heterocycles and fused ring systems. The methodologies presented herein are designed for researchers, medicinal chemists, and process development scientists, offering a blend of practical, step-by-step instructions and in-depth mechanistic insights.

PART 1: Synthesis and Characterization of the Precursor

The starting material, 1-(4-nitrophenyl)cyclobutanecarbonitrile, serves as the linchpin for the subsequent synthetic explorations. While commercially available, understanding its synthesis provides a foundation for its reactivity.[2][3] It is typically prepared via the nucleophilic aromatic substitution of 4-fluoronitrobenzene with the carbanion of cyclobutanecarbonitrile.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

This protocol is adapted from analogous synthetic procedures for related arylacetonitrile compounds.

Reaction Scheme: (An illustrative scheme would be depicted here showing 4-fluoronitrobenzene reacting with cyclobutanecarbonitrile in the presence of a strong base like sodium hydride to yield the title compound).

Materials and Equipment:

  • Cyclobutanecarbonitrile

  • 4-Fluoronitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Solvent Addition: Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: While stirring, slowly add cyclobutanecarbonitrile (1.0 equivalent) dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Nucleophilic Substitution: Add 4-fluoronitrobenzene (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(4-nitrophenyl)cyclobutanecarbonitrile as a solid.

Expected Characterization Data:

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 2.80-2.70 (m, 2H, cyclobutane-H), 2.60-2.50 (m, 2H, cyclobutane-H), 2.20-2.10 (m, 2H, cyclobutane-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.0, 147.5, 127.0, 124.0, 122.0, 45.0, 35.0, 16.0.

  • IR (ATR, cm⁻¹): 2235 (C≡N), 1520, 1345 (NO₂).

  • MS (ESI): m/z calculated for C₁₁H₁₀N₂O₂ [M+H]⁺: 203.08; found 203.08.

PART 2: Application in Heterocyclic Synthesis

The true utility of 1-(4-nitrophenyl)cyclobutanecarbonitrile lies in its ability to serve as a versatile starting material for a range of heterocyclic scaffolds. The following protocols outline proposed synthetic routes to novel pyridazine and thiophene derivatives.

Application 2.1: Synthesis of Spiro-Dihydropyridazines via Reaction with Hydrazine

The reaction of dicarbonyl compounds with hydrazine is a classical method for the synthesis of pyridazine heterocycles.[4] We propose a novel pathway where the strained cyclobutane ring of our precursor undergoes a base-catalyzed ring-opening in the presence of hydrazine, followed by cyclization to form a spiro-dihydropyridazine.

Mechanistic Rationale: The reaction is initiated by the deprotonation of hydrazine, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks one of the methylene carbons of the cyclobutane ring, inducing a ring-opening. The driving force for this ring-opening is the release of the inherent ring strain of the cyclobutane.[5]

G cluster_0 Reaction Pathway Precursor 1-(4-Nitrophenyl)cyclobutanecarbonitrile Intermediate1 Initial Adduct Precursor->Intermediate1 + Hydrazine Hydrazine Hydrazine (NH2NH2) Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Intramolecular Ring Opening Product Spiro-Dihydropyridazine Intermediate2->Product Cyclization & Tautomerization

Caption: Proposed workflow for spiro-dihydropyridazine synthesis.

Protocol 2.1: Synthesis of 6'-(4-Nitrophenyl)-4',5'-dihydro-1'H-spiro[cyclobutane-1,3'-pyridazine]-6'-carbonitrile

Materials and Equipment:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • Hydrazine hydrate

  • Ethanol

  • Sodium ethoxide

  • Reflux condenser

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-nitrophenyl)cyclobutanecarbonitrile (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5 equivalents) followed by a catalytic amount of sodium ethoxide (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Predicted):

ParameterValue
Yield 60-75%
Appearance Yellowish solid
Melting Point >200 °C (decomposes)
Molecular Formula C₁₁H₁₂N₄O₂
Molecular Weight 232.24 g/mol
Application 2.2: Gewald Reaction for the Synthesis of Spiro-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[6][7] By first hydrolyzing the nitrile of our precursor to a ketone (cyclobutanone derivative), we can then employ it in a Gewald reaction with an activated nitrile like malononitrile and elemental sulfur.

Mechanistic Rationale: The reaction proceeds via an initial Knoevenagel condensation between the cyclobutanone and malononitrile, catalyzed by a base.[8] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated dinitrile. The final step is an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[9]

G cluster_1 Gewald Reaction Workflow Start 1-(4-Nitrophenyl)cyclobutanone Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Malononitrile Reagents Malononitrile, Sulfur, Base Sulfur_Add Sulfur Addition Knoevenagel->Sulfur_Add + Sulfur Cyclization Intramolecular Cyclization Sulfur_Add->Cyclization Product Spiro-Aminothiophene Cyclization->Product

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Detection and Quantification of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative analysis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile using High-Performance Liquid Chromatography (HPLC) with UV detection and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to ensure reliable and accurate measurements in process monitoring and quality control.

The validation of analytical methods is a critical aspect of the pharmaceutical industry, ensuring that the data generated is reliable and reproducible.[1][2] This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[3]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the quantification of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The presence of the nitrophenyl chromophore allows for sensitive detection using a UV-Vis detector.

Principle

This method employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The 4-nitrophenyl group imparts significant hydrophobicity, leading to good retention on a C18 column. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a calibration curve generated from standards of known concentration.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water is a common starting point for the separation of nitrophenol isomers.[4] Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve a suitable retention time and peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(4-Nitrophenyl)cyclobutanecarbonitrile reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 1-(4-Nitrophenyl)cyclobutanecarbonitrile in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[5]

3. Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of the 4-nitrophenyl group, a wavelength around 270-290 nm is expected to provide good sensitivity.[6][7] The optimal wavelength should be confirmed by running a UV scan of the analyte.

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the series of working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of 1-(4-Nitrophenyl)cyclobutanecarbonitrile in the sample by interpolating its peak area from the calibration curve.

Method Validation

The analytical method must be validated to ensure its suitability for the intended purpose.[8] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] This can be demonstrated by analyzing a blank matrix and a matrix spiked with potential impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD (µg/mL) Signal-to-Noise ≥ 30.1
LOQ (µg/mL) Signal-to-Noise ≥ 100.3
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample F Inject Sample C->F D->E E->F G Integrate Peaks F->G H Quantify Analyte G->H

Caption: Workflow for the HPLC analysis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The cyclobutane ring and the overall structure of 1-(4-Nitrophenyl)cyclobutanecarbonitrile suggest it is amenable to GC analysis. GC-MS provides a higher degree of specificity compared to HPLC-UV due to the mass fragmentation pattern of the analyte.

Principle

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification. Quantification can be performed in either full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for semi-polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Acetonitrile or Dichloromethane (GC grade).

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a GC-grade solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in a suitable solvent to a concentration within the calibration range. If the sample matrix is complex, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[11][12]

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400 (for qualitative analysis and to identify characteristic ions for SIM mode).

  • SIM Ions: To be determined from the mass spectrum of the reference standard. Likely fragments would correspond to the molecular ion, the nitrophenyl cation, and fragments from the cyclobutane ring.

4. Analysis and Identification:

  • Inject the reference standard to determine its retention time and mass fragmentation pattern.

  • Identify characteristic and abundant ions for use in SIM mode for quantitative analysis.

  • Inject the series of working standards to generate a calibration curve.

  • Inject the prepared sample.

  • Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the reference standard.

  • Quantify the analyte using the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_results_gc Results A_gc Prepare Standard Solutions C_gc Inject Standard for RT and Mass Spectrum A_gc->C_gc B_gc Prepare Sample (with optional cleanup) F_gc Inject Sample B_gc->F_gc D_gc Develop SIM Method C_gc->D_gc E_gc Inject Standards & Build Calibration Curve D_gc->E_gc E_gc->F_gc G_gc Identify by RT and Mass Spectrum F_gc->G_gc H_gc Quantify Analyte G_gc->H_gc

Caption: Workflow for the GC-MS analysis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Conclusion

This application note details robust and reliable analytical methods for the detection and quantification of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The primary HPLC-UV method is suitable for routine quality control and process monitoring, offering excellent precision and accuracy. The confirmatory GC-MS method provides an orthogonal technique with high specificity, ideal for impurity identification and trace-level analysis. The successful implementation and validation of these methods will ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). Scientia Pharmaceutica. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProFound. Available at: [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. (2011). PubMed. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2019). SciELO Brazil. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). ResearchGate. Available at: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). ACS Publications. Available at: [Link]

  • Analytical method validation: A brief review. (2015). ResearchGate. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Available at: [Link]

  • Sample preparation in analysis of pharmaceuticals. (2006). ScienceDirect. Available at: [Link]

  • Analytical methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Rapid Preparation of Pharmaceutical Samples for Analysis. University of Calgary. Available at: [Link]

  • Analytical Method Summaries. ALS. Available at: [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. Available at: [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). Chromatography Online. Available at: [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). ACS Publications. Available at: [Link]

  • GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). (2013). ResearchGate. Available at: [Link]

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Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Analysis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a molecule of interest in synthetic chemistry and drug discovery, incorporating a polar nitro group and a nitrile functionality. The presence of these functional groups, along with the aromatic ring, provides unique chemical properties that necessitate robust analytical methods for its quantification and purity assessment. This application note provides detailed protocols for the analysis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be starting points for researchers, scientists, and drug development professionals, with the rationale behind the selection of critical parameters explained to allow for effective method development and validation.

Physicochemical Properties of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

A foundational understanding of the analyte's physicochemical properties is critical for developing effective chromatographic methods.[1]

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂[2]
Molecular Weight202.21 g/mol [2]
PolarityModerately polar due to the nitro and nitrile groupsInferred
UV AbsorbanceStrong absorbance expected due to the nitrophenyl groupInferred
VolatilityExpected to be sufficient for GC analysisInferred
Thermal StabilityTo be determined experimentally for GCInferred

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is the technique of choice for the analysis of moderately polar, non-volatile compounds. The presence of the chromophoric nitrophenyl group in 1-(4-Nitrophenyl)cyclobutanecarbonitrile makes UV detection a highly sensitive and appropriate choice.

Rationale for Method Development

The selection of the stationary phase, mobile phase, and detector is based on the chemical nature of the analyte. A C18 column is a versatile and robust choice for retaining the moderately non-polar cyclobutane ring and the aromatic phenyl group. The use of a phenyl-hexyl column could offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte. The mobile phase, a mixture of acetonitrile and water with an acidic modifier, is chosen to ensure good peak shape and retention. The nitro group imparts strong UV absorbance, and a detection wavelength in the range of 275-290 nm is expected to provide excellent sensitivity, similar to other nitrophenol compounds.[3][4]

HPLC Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of 1-(4-Nitrophenyl)cyclobutanecarbonitrile in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to create working standards and samples at the desired concentrations (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidic modifier improves peak shape for polar compounds. Acetonitrile is a common organic modifier in reversed-phase HPLC.[5]
Gradient 50% B to 95% B over 10 minutesA gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and spectral confirmation.
Detection Wavelength 280 nmBased on the expected absorbance of the nitrophenyl chromophore.[3][6]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock in Acetonitrile dilute Dilute to Working Conc. with Mobile Phase stock->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL onto HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration (Calibration Curve) integrate->quantify

Caption: HPLC analysis workflow for 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Part 2: Gas Chromatography (GC) Method

For volatile and thermally stable compounds, Gas Chromatography offers high resolution and sensitivity. Given the molecular weight of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, it is expected to be amenable to GC analysis, provided it does not degrade at the temperatures required for volatilization.

Rationale for Method Development

A low-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is a good starting point for the separation of a wide range of organic molecules.[7] The choice of detector depends on the desired sensitivity and selectivity. An Electron Capture Detector (ECD) is highly sensitive to electrophilic groups like the nitro group, while a Nitrogen-Phosphorus Detector (NPD) is selective for nitrogen-containing compounds.[7] A Flame Ionization Detector (FID) can also be used for general-purpose analysis. For definitive identification, Mass Spectrometry (MS) is the ideal detector.[8] A temperature gradient is employed to ensure the elution of the analyte in a reasonable time with good peak shape.

GC Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of 1-(4-Nitrophenyl)cyclobutanecarbonitrile in a volatile solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Dilute the stock solution to prepare working standards and samples (e.g., 0.1-10 µg/mL).

2. GC Instrumentation and Conditions:

ParameterConditionRationale
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of organic compounds.[7]
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC.
Inlet Temperature 250 °CShould be high enough to ensure rapid volatilization without causing thermal degradation.
Injection Mode Split (50:1)To prevent column overloading with concentrated samples. Splitless injection can be used for trace analysis.
Injection Volume 1 µLA standard injection volume for capillary GC.
Oven Program Initial: 150 °C (hold 1 min)Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is essential for eluting compounds with a range of volatilities.
Detector ECD, NPD, FID, or MSECD for high sensitivity to the nitro group, NPD for nitrogen selectivity, FID for general purpose, and MS for identification.[7]
Detector Temp. 300 °C (for ECD, NPD, FID)Should be higher than the final oven temperature to prevent condensation.
GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock in Ethyl Acetate dilute Dilute to Working Conc. stock->dilute inject Inject 1 µL into GC Inlet dilute->inject separate Separation on DB-5 Column (Temperature Program) inject->separate detect Detection (ECD/NPD/MS) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration (Calibration Curve) integrate->quantify

Sources

Application Notes and Protocols: 1-(4-Nitrophenyl)cyclobutanecarbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 1-(4-Nitrophenyl)cyclobutanecarbonitrile in the field of materials science. While direct experimental data for this specific molecule is nascent, its unique molecular architecture, combining a strained cyclobutane ring with a strongly electron-withdrawing nitrophenyl group, suggests significant promise in the development of advanced functional materials. This document outlines potential applications in nonlinear optics and polymer science, providing detailed, exemplary protocols for synthesis and characterization. The methodologies presented are grounded in established principles for analogous molecular systems and are intended to serve as a foundational resource for researchers and scientists in materials development and drug discovery.

Introduction: Unlocking the Potential of a Unique Molecular Scaffold

The quest for novel materials with tailored optical, electronic, and mechanical properties is a driving force in materials science. The molecular structure of 1-(4-Nitrophenyl)cyclobutanecarbonitrile presents an intriguing combination of functionalities. The cyclobutane moiety, a four-membered ring, imparts significant ring strain and a rigid, well-defined three-dimensional structure.[1][2] Such strained ring systems are of interest as they can influence polymer backbone conformation and serve as reactive handles for material modification.[3]

Simultaneously, the 4-nitrophenyl group is a classic electron-accepting chromophore. This powerful electron-withdrawing character is a key prerequisite for second-order nonlinear optical (NLO) activity, making materials containing this moiety potentially useful for applications in optical communications, data storage, and frequency modulation.[4][5][6] The nitrile group further enhances the molecule's polarity and can participate in a variety of chemical transformations, offering a versatile anchor point for polymerization or surface functionalization.

This guide will explore two primary areas of application for 1-(4-Nitrophenyl)cyclobutanecarbonitrile:

  • As a building block for nonlinear optical (NLO) materials.

  • As a monomer for the synthesis of novel functional polymers.

Application in Nonlinear Optical (NLO) Materials

Organic molecules with large second-order hyperpolarizabilities (β) are of significant interest for NLO applications.[7][8] The molecular structure of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, featuring a strong electron-accepting nitro group, suggests its potential as a component in NLO-active materials. The non-centrosymmetric arrangement of donor and acceptor groups within a molecule is a key requirement for second-order NLO effects. While this molecule itself may not possess a large intrinsic dipole moment, its incorporation into larger, non-centrosymmetric structures, such as polymers or crystalline lattices, could lead to materials with significant NLO response.

Protocol: Synthesis of a Guest-Host NLO Polymer System

This protocol describes the incorporation of 1-(4-Nitrophenyl)cyclobutanecarbonitrile as a guest chromophore into a polymer matrix, a common strategy for creating processable NLO materials.

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile (Guest Chromophore)

  • Poly(methyl methacrylate) (PMMA) (Host Polymer)

  • Dichloromethane (DCM) (Solvent)

  • Indium Tin Oxide (ITO) coated glass slides

  • Corona poling setup

  • Kurtz-Perry powder technique setup for Second Harmonic Generation (SHG) measurement

Experimental Workflow:

G cluster_0 Solution Preparation cluster_1 Film Deposition cluster_2 Chromophore Alignment cluster_3 NLO Characterization A Dissolve PMMA and 1-(4-Nitrophenyl)cyclobutanecarbonitrile in Dichloromethane B Spin-coat solution onto ITO-coated glass slide A->B C Dry film in vacuum oven B->C D Heat film above Tg of PMMA C->D E Apply strong electric field (Corona Poling) D->E F Cool to room temperature while maintaining field E->F G Measure Second Harmonic Generation (SHG) signal F->G

Figure 1: Workflow for the preparation and characterization of a guest-host NLO polymer film.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10% (w/v) solution of PMMA in dichloromethane. To this, add 1-(4-Nitrophenyl)cyclobutanecarbonitrile to achieve a final concentration of 5-15% (w/w) with respect to the polymer. Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Film Deposition: Clean an ITO-coated glass slide using a standard solvent cleaning procedure (e.g., sonication in acetone, then isopropanol). Spin-coat the polymer solution onto the ITO slide at 1000-3000 rpm for 30-60 seconds to achieve a film thickness of 1-5 µm.

  • Drying: Dry the film in a vacuum oven at 60 °C for at least 12 hours to remove any residual solvent.

  • Corona Poling: Place the film on a heating stage in a corona poling setup. Heat the film to the glass transition temperature (Tg) of PMMA (~105 °C). Apply a high voltage (5-10 kV) to a corona needle positioned approximately 1 cm above the film surface. This electric field aligns the dipolar guest molecules within the softened polymer matrix.

  • Freezing in Alignment: While maintaining the electric field, cool the film back to room temperature. This "freezes" the aligned orientation of the 1-(4-Nitrophenyl)cyclobutanecarbonitrile molecules, inducing a non-centrosymmetric structure in the material.

  • NLO Characterization: Measure the second harmonic generation (SHG) of the poled film using a Kurtz-Perry powder technique setup. A pulsed Nd:YAG laser (1064 nm) is typically used as the fundamental light source. The intensity of the generated 532 nm light is proportional to the square of the effective second-order nonlinear optical coefficient (d_eff) of the material.

Expected Outcomes and Data Interpretation:

Parameter Description Expected Result
Film Thickness Thickness of the guest-host polymer film.1-5 µm
Glass Transition Temp. (Tg) Temperature at which the polymer transitions from a glassy to a rubbery state.~105 °C for PMMA
Poling Voltage The voltage applied during the corona poling process.5-10 kV
SHG Signal Intensity Intensity of the frequency-doubled light (532 nm).A measurable SHG signal indicates successful chromophore alignment and NLO activity.
d_eff Effective second-order nonlinear optical coefficient.Calculated from the SHG intensity relative to a standard reference material (e.g., quartz).

Application in Polymer Science

The presence of both a cyclobutane ring and a nitrile group makes 1-(4-Nitrophenyl)cyclobutanecarbonitrile a promising candidate as a monomer for the synthesis of novel polymers.[9][10] The rigid cyclobutane unit can be incorporated into the polymer backbone to create materials with high thermal stability and unique mechanical properties. The nitrile group can undergo polymerization or be chemically modified post-polymerization. Furthermore, the nitro group can be reduced to an amine, providing a reactive site for further functionalization.

Protocol: Synthesis of a Poly(cyclobutane imine) via Reductive Polycondensation

This protocol outlines a potential route to a novel polymer by first reducing the nitro group of 1-(4-Nitrophenyl)cyclobutanecarbonitrile to an amine, followed by a polycondensation reaction.

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Terephthalaldehyde

  • N,N-Dimethylacetamide (DMAc)

  • Gel Permeation Chromatography (GPC) system

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Experimental Workflow:

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Polymer Isolation and Purification cluster_3 Characterization A Reduction of Nitro Group: 1-(4-Nitrophenyl)cyclobutanecarbonitrile to 1-(4-Aminophenyl)cyclobutanecarbonitrile B Polycondensation of 1-(4-Aminophenyl)cyclobutanecarbonitrile with Terephthalaldehyde A->B C Precipitation of Polymer B->C D Washing and Drying C->D E Molecular Weight (GPC) D->E F Thermal Properties (TGA/DSC) D->F

Sources

Computational Insights into the Physicochemical and Electronic Properties of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Sources

Protecting Group Strategies for the Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a valuable building block in medicinal chemistry and materials science, frequently serving as a key intermediate in the synthesis of more complex molecular architectures. Its synthesis, however, presents a classic challenge in organic chemistry: the need to perform reactions on one part of the molecule while preserving the integrity of other sensitive functional groups. This application note provides a comprehensive guide to the synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile, with a particular focus on protecting group strategies to navigate the chemical intricacies of the synthetic route. We will explore a practical and efficient pathway, detailing the causality behind experimental choices and providing robust protocols for researchers, scientists, and drug development professionals.

The primary synthetic challenge lies in the construction of the cyclobutane ring via alkylation of the benzylic carbon of 4-nitrobenzyl cyanide. This transformation typically requires strongly basic conditions, which can lead to undesirable side reactions involving the electron-withdrawing nitro group and the nitrile functionality. Therefore, a careful consideration of protecting group strategies is paramount to achieving a successful and high-yielding synthesis.

Synthetic Strategy Overview

The most logical and convergent synthetic approach to 1-(4-nitrophenyl)cyclobutanecarbonitrile involves two key steps:

  • Nitration of Benzyl Cyanide: The synthesis commences with the regioselective nitration of benzyl cyanide to produce the key intermediate, 4-nitrobenzyl cyanide.

  • Phase-Transfer Catalyzed (PTC) Cyclization: The benzylic position of 4-nitrobenzyl cyanide is then deprotonated and alkylated with a suitable three-carbon electrophile, 1,3-dibromopropane, under phase-transfer catalysis (PTC) conditions to construct the cyclobutane ring.

The strongly basic environment of the PTC reaction necessitates a thorough analysis of the reactivity of the nitro and nitrile groups and the implementation of appropriate protecting group strategies to mitigate potential side reactions.

graph "Synthetic_Strategy" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: Overall synthetic workflow for 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

PART 1: Synthesis of the Key Intermediate: 4-Nitrobenzyl Cyanide

The synthesis begins with the preparation of 4-nitrobenzyl cyanide, a crucial precursor for the subsequent cyclization step. A well-established and reliable method for this transformation is the nitration of benzyl cyanide using a mixture of nitric acid and sulfuric acid.[1][2][3]

Experimental Protocol: Synthesis of 4-Nitrobenzyl Cyanide

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Benzyl Cyanide117.15100 g0.85
Conc. Nitric Acid (68%)63.01275 mL~4.3
Conc. Sulfuric Acid (98%)98.08275 mL~4.9
Ice-1200 g-
95% Ethanol-500 mL-
80% Ethanol-550 mL-

Procedure:

  • In a 2 L round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, carefully prepare a mixture of 275 mL of concentrated nitric acid and 275 mL of concentrated sulfuric acid.

  • Cool the acid mixture to 10°C in an ice-salt bath.

  • Slowly add 100 g of benzyl cyanide dropwise via the dropping funnel, ensuring the reaction temperature is maintained between 10°C and 20°C. The addition should take approximately one hour.

  • After the addition is complete, remove the ice bath and continue stirring for an additional hour at room temperature.

  • Pour the reaction mixture slowly onto 1200 g of crushed ice with vigorous stirring. A pasty solid will precipitate.

  • Filter the crude product using a Büchner funnel and press the solid to remove as much of the acidic mother liquor and oily byproducts as possible.

  • Dissolve the crude solid in 500 mL of boiling 95% ethanol.

  • Allow the solution to cool, whereupon the p-nitrobenzyl cyanide will crystallize.

  • Collect the crystals by filtration and recrystallize from 550 mL of 80% ethanol to yield 70-75 g (50-54% yield) of 4-nitrobenzyl cyanide as pale yellow needles with a melting point of 115-116°C.[1][3]

Causality of Experimental Choices:

  • The use of a nitrating mixture of concentrated nitric and sulfuric acids is a standard and effective method for the electrophilic aromatic substitution on the benzene ring.

  • Controlling the temperature during the addition of benzyl cyanide is crucial to prevent over-nitration and the formation of dinitro byproducts, as well as to minimize the formation of the ortho-isomer.[1]

  • Recrystallization from ethanol is an effective method for purifying the desired para-isomer from the ortho-isomer and other impurities.

PART 2: Protecting Group Strategies for Cyclobutane Ring Formation

The construction of the cyclobutane ring is achieved through the alkylation of the acidic benzylic proton of 4-nitrobenzyl cyanide with 1,3-dibromopropane. Due to the low solubility of the inorganic base (e.g., concentrated aqueous sodium or potassium hydroxide) in the organic solvent required to dissolve the reactants, this reaction is best carried out under phase-transfer catalysis (PTC) conditions.[4][5]

However, the strongly basic medium inherent to PTC poses a significant challenge. The nitro group, being a powerful electron-withdrawing group, increases the acidity of the benzylic proton, facilitating its deprotonation. At the same time, it can be susceptible to nucleophilic attack under certain conditions. The nitrile group, while generally stable, can undergo hydrolysis to the corresponding amide or carboxylic acid under prolonged exposure to strong base at elevated temperatures.

Therefore, the implementation of protecting groups for both the nitro and nitrile functionalities should be considered to ensure a clean and high-yielding reaction. The ideal protecting groups must be:

  • Orthogonal: They must be stable to the strongly basic conditions of the PTC alkylation and be removable under conditions that do not affect other functional groups in the molecule.[6][7]

  • Easy to introduce and remove: The protection and deprotection steps should be high-yielding and straightforward to perform.[8]

graph "Protecting_Group_Strategy" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Conceptual workflow incorporating orthogonal protecting groups.
Strategy 1: Protecting the Nitro Group

While aromatic nitro groups are generally robust, their strong electron-withdrawing nature can activate the aromatic ring towards nucleophilic aromatic substitution, although this is less of a concern under the conditions of C-alkylation. A more pertinent consideration is the potential for side reactions if the reaction conditions are harsh. A common strategy to temporarily mask the reactivity of a nitro group is to reduce it to an amine, protect the amine, and then re-oxidize it back to the nitro group after the critical reaction step. However, this adds several steps to the synthesis.

A more direct, albeit less common, approach would be to protect the nitro group itself. Given the basic conditions of the PTC reaction, an acid-labile protecting group would be ideal. One conceptual approach is the formation of an acetal-like structure, although this is not a standard protection for nitro groups and would require significant methods development.

A more practical approach is to consider the inherent stability of the nitro group under the proposed PTC conditions. Many PTC alkylations are carried out at or near room temperature, which may not be harsh enough to induce significant side reactions involving the nitro group.[4] Therefore, a direct synthesis without protection of the nitro group should be the first approach, with the understanding that optimization of reaction conditions (temperature, reaction time, choice of base) will be critical.

Strategy 2: Protecting the Nitrile Group

The nitrile group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, leading to the formation of an amide and subsequently a carboxylate. While this is a potential side reaction, the rate of hydrolysis for many nitriles under PTC conditions is often slow enough to allow for the desired alkylation to occur, especially if the reaction is not run for an extended period at high temperatures.

Should protection be necessary, the nitrile can be converted to a more base-stable group that can be readily converted back to the nitrile upon deprotection. One such strategy involves the temporary conversion of the nitrile to an N-tert-butyl amide via a Ritter-type reaction, followed by hydrolysis back to the carboxylic acid and subsequent conversion back to the nitrile. However, this is a lengthy process.

A more direct, though less common, protecting group for nitriles that is stable to strong bases would be required. Given the challenges and the multi-step nature of most nitrile protection/deprotection sequences, the most efficient strategy is to first attempt the PTC cyclization without protecting the nitrile group and carefully monitor for any hydrolysis byproducts.

Recommended Synthetic Protocol: Direct Phase-Transfer Catalyzed Cyclization

Based on the principles of phase-transfer catalysis and the known reactivity of benzylic nitriles, the following protocol is proposed for the direct synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile. This approach foregoes the use of protecting groups in the initial attempt, prioritizing a more atom- and step-economical route. Careful monitoring and optimization will be key to minimizing side reactions.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Nitrobenzyl Cyanide162.1516.2 g0.1
1,3-Dibromopropane201.8622.2 g0.11
Sodium Hydroxide (50% aq. solution)40.0080 mL~1.5
Tetrabutylammonium Bromide (TBAB)322.373.22 g0.01
Toluene-200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 16.2 g of 4-nitrobenzyl cyanide, 3.22 g of tetrabutylammonium bromide, and 200 mL of toluene.

  • With vigorous stirring, add 80 mL of a 50% aqueous solution of sodium hydroxide.

  • Slowly add 22.2 g of 1,3-dibromopropane dropwise over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, continue to stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, dilute the mixture with 100 mL of water and transfer to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 100 mL of water, 100 mL of 1 M HCl, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 1-(4-nitrophenyl)cyclobutanecarbonitrile.

Causality of Experimental Choices:

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst for C-alkylation reactions. It facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the benzyl cyanide and the subsequent transfer of the resulting carbanion.[9]

  • Base: A concentrated aqueous solution of sodium hydroxide is a cost-effective and strong base sufficient to deprotonate the acidic benzylic proton of 4-nitrobenzyl cyanide.

  • Solvent: Toluene is a suitable non-polar solvent that is immiscible with water, creating the necessary two-phase system for PTC.

  • Reaction Monitoring: Careful monitoring of the reaction is crucial to determine the optimal reaction time, maximizing the yield of the desired product while minimizing the formation of byproducts from hydrolysis or other side reactions.

Troubleshooting and Optimization

Should the direct approach result in low yields or significant byproduct formation, the following troubleshooting and optimization strategies, including the implementation of protecting groups, should be considered:

IssuePotential CauseRecommended Action
Low Yield of Product Incomplete reaction.Increase reaction time, temperature (monitor for side reactions), or the amount of phase-transfer catalyst.
Side reactions (e.g., hydrolysis of nitrile).Lower the reaction temperature and/or use a milder base if possible. Consider protecting the nitrile group.
Formation of Amide/Carboxylic Acid Byproduct Hydrolysis of the nitrile group.Reduce reaction time and temperature. If hydrolysis is still significant, a protecting group for the nitrile may be necessary.
Formation of Poly-alkylated or Elimination Products Non-optimal reaction conditions.Adjust the stoichiometry of the reactants. Slower addition of the alkylating agent may be beneficial.

If protecting groups are deemed necessary, a thorough literature search for base-stable, orthogonally removable protecting groups for nitro and nitrile functionalities will be required. For the nitro group, reduction to an amine followed by protection as a base-stable carbamate (e.g., Boc, which is acid-labile) and subsequent re-oxidation is a viable, albeit longer, route. For the nitrile, protection as a base-stable derivative that can be readily converted back to the nitrile would need to be investigated.

Conclusion

The synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile presents an excellent case study in the application of phase-transfer catalysis and the strategic consideration of protecting groups. While a direct, unprotected approach is the most efficient starting point, a thorough understanding of the potential side reactions and the principles of orthogonal protection is essential for troubleshooting and optimizing the synthesis. The protocols and strategies outlined in this application note provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

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  • Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Protection and Deprotection. (n.d.). CEM Corporation. [Link]

  • Protecting group. (n.d.). In Wikipedia. [Link]

  • p-NITROBENZYL CYANIDE. (1941). Organic Syntheses, Coll. Vol. 1, 396. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting a nitro group. (2021, March 18). Reddit. [Link]

  • Protecting Groups. (2020, October 26). IIT Bombay. [Link]

  • Preparation of p-Nitrobenzyl cyanide. (n.d.). Chempedia. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2022). Angewandte Chemie International Edition, 61(34), e202205291. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (2014). Global Journal of Current Research, 3(1), 1-21. [Link]

  • Protecting Groups - Stability. (n.d.). Organic Chemistry Portal. [Link]

  • Process for preparing p-nitrophenyl acetonitrile by directional nitrification. (2001).
  • Appendix 6: Protecting groups. (2015). In G. L. Patrick, An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2025). Journal of Medical Genetics and Clinical Biology, 1(1). [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]

  • Industrial Phase-Transfer Catalysis. (2002). PTC Communications, Inc. [Link]

  • Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. (2023). Organic Letters, 25(19), 3435–3439. [Link]

  • Protecting Groups List. (n.d.). SynArchive. [Link]

  • p-NITROPHENYLACETIC ACID. (1941). Organic Syntheses, Coll. Vol. 1, 406. [Link]

  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016). Beilstein Journal of Organic Chemistry, 12, 2146–2153. [Link]

  • Process for making aminoalkylphenyl carbamates and intermediates therefor. (2009). U.S.
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators, 5. [Link]

  • 2-PHENYLBUTYRONITRILE. (1988). Organic Syntheses, Coll. Vol. 6, 903. [Link]

  • p-NITROBENZYL CYANIDE. (1941). Organic Syntheses, Coll. Vol. 1, p.396. [Link]

  • Homolytic displacements at carbon. Part 8. Synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes from allylcobaloximes via but-3-enylcobaloximes and 1-bromo-1-cyanobut-3-enes. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2845-2852. [Link]

Sources

kinetic studies of reactions with 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Kinetic Studies of Reactions with 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to performing and analyzing kinetic studies of reactions involving 1-(4-Nitrophenyl)cyclobutanecarbonitrile. This substrate is of significant interest due to its unique structural features: a phenyl ring activated by a potent electron-withdrawing nitro group, a sterically demanding and strained cyclobutane moiety, and a cyano group. These features make it an excellent model for investigating reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr), and for probing the influence of steric and strain effects on reaction rates. We present the theoretical underpinnings, detailed experimental protocols using UV-Vis spectrophotometry, and a complete workflow for data analysis to determine rate constants and activation parameters.

Introduction: The Significance of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a fascinating molecule for mechanistic and pharmaceutical research. Its structure combines several key features that influence its reactivity:

  • Electron-Deficient Aromatic Ring: The para-nitro group strongly withdraws electron density from the phenyl ring, making the ipso-carbon (C1) highly electrophilic and susceptible to nucleophilic attack. This activation is a classic prerequisite for the SNAr mechanism.[1]

  • Strained Cyclobutane Ring: The cyclobutane ring possesses significant ring strain (approx. 26 kcal/mol), which can influence the stability of intermediates and transition states.[2][3] Its rigid, puckered conformation also imparts specific steric constraints around the reaction center.[4]

  • Nitrile Group: The cyano group further contributes to the electron-withdrawing nature of the substituent and provides an additional potential site for chemical modification.

Understanding the kinetics of reactions with this substrate allows researchers to quantify the electronic and steric effects governing its transformations. Such data is invaluable for designing new bioactive molecules, predicting reaction outcomes, and elucidating complex reaction mechanisms. In drug development, cyclobutane rings are increasingly used as isosteres for larger or more flexible groups to improve metabolic stability and conformational rigidity.[2]

Theoretical Framework for Kinetic Analysis

A robust kinetic study is grounded in fundamental principles that connect experimental observations to mechanistic insights.

Rate Laws and Pseudo-First-Order Conditions

For a typical bimolecular reaction, such as the substitution of the nitro group by a nucleophile (Nu):

Substrate + Nu -> Product

The rate law is generally expressed as:

Rate = k[Substrate][Nu]

where k is the second-order rate constant. To simplify the analysis, experiments are often conducted under pseudo-first-order conditions .[5] This is achieved by using a large excess of the nucleophile (e.g., [Nu] >> [Substrate]). Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction, and the rate law simplifies to:

Rate = k_obs[Substrate]

where k_obs = k[Nu]. The reaction now behaves as a first-order process, and the observed rate constant, kobs, can be readily determined by monitoring the change in substrate concentration over time. The true second-order rate constant, k, is then calculated from the slope of a plot of kobs versus [Nu].

Temperature Dependence and Activation Parameters

The effect of temperature on reaction rates provides deep insight into the energy profile of a reaction.

  • Arrhenius Equation: This empirical relationship describes the temperature dependence of the rate constant.[6][7] k = A * exp(-E_a / RT) A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy (Ea) can be calculated.[8] Ea represents the minimum energy barrier that reactants must overcome to form products.

  • Eyring Equation: Derived from transition state theory, the Eyring equation provides a more detailed thermodynamic description of the transition state.[9] k = (k_B * T / h) * exp(-ΔG‡ / RT) = (k_B * T / h) * exp(-ΔH‡ / RT) * exp(ΔS‡ / R) A plot of ln(k/T) versus 1/T (an Eyring plot) is linear with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R. This allows for the determination of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) .

    • ΔH‡ reflects the energy difference between the transition state and the reactants.

    • ΔS‡ reflects the change in order or disorder in forming the transition state. A large negative value, for instance, suggests a highly ordered, associative transition state, which is common in bimolecular reactions.[10][11]

Featured Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most probable reaction pathway for 1-(4-Nitrophenyl)cyclobutanecarbonitrile with a strong nucleophile is the SNAr mechanism, involving the displacement of the nitro group. The nitro group is an exceptionally potent activating group for SNAr reactions and can also function as a leaving group.[1][12]

The generally accepted mechanism proceeds via a two-step addition-elimination sequence:

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the nitro group, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (the nitro group as NO2-).

The addition of the nucleophile is typically the rate-determining step.[13]

Caption: The SNAr mechanism proceeds via a Meisenheimer complex intermediate.

Experimental Protocols

This section provides detailed protocols for a kinetic investigation using UV-Visible spectrophotometry, a technique well-suited for this substrate due to the strong absorbance of the p-nitrophenyl chromophore.[14][15]

Protocol 1: Instrument and Reagent Preparation

Objective: To prepare all necessary solutions and configure the spectrophotometer.

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile (Substrate)

  • Nucleophile (e.g., Piperidine, Sodium Hydroxide)

  • Solvent (e.g., HPLC-grade Acetonitrile, Ethanol, or a buffered aqueous solution)

  • Volumetric flasks, pipettes, and syringes

  • Temperature-controlled UV-Vis spectrophotometer with quartz cuvettes (1 cm path length)[16]

Procedure:

  • Solvent Preparation: Prepare the reaction solvent. If using a buffer, ensure the pH is stable and will not react with the substrate or nucleophile over the course of the experiment.

  • Substrate Stock Solution: Accurately prepare a stock solution of 1-(4-Nitrophenyl)cyclobutanecarbonitrile (e.g., 10 mM in the chosen solvent). This solution should be protected from light if photochemical side reactions are a concern.[17]

  • Nucleophile Stock Solutions: Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). This will allow for the determination of the reaction order with respect to the nucleophile.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

    • Set the instrument to the desired temperature using the built-in Peltier temperature controller. Allow the cell holder to equilibrate.

    • Set the instrument to scan a range of wavelengths (e.g., 250-500 nm) to determine the optimal wavelength for monitoring the reaction.

Protocol 2: Determination of Analytical Wavelength (λmax)

Objective: To identify the wavelength where the change in absorbance is maximal during the reaction.

Procedure:

  • Blank Cuvette: Fill a quartz cuvette with the reaction solvent and use it to zero the spectrophotometer.[18]

  • Substrate Spectrum: Add a small, known amount of the substrate stock solution to the cuvette to achieve a final concentration that gives an absorbance of ~1.0. Record the absorption spectrum.

  • Product Spectrum: In a separate vial, run the reaction to completion (this can be accelerated by using a high concentration of nucleophile and/or gentle heating). Dilute the final mixture and record its absorption spectrum.

  • Select λmax: Compare the two spectra. Choose a wavelength where the substrate has a significant absorbance and the product has minimal absorbance (or vice versa). This wavelength will be used for the kinetic runs. For nitrophenyl compounds, this is often in the 300-420 nm range.[19]

Protocol 3: Kinetic Measurement under Pseudo-First-Order Conditions

Objective: To acquire absorbance vs. time data for a single reaction condition.

Kinetic_Workflow A 1. Prepare Reagents (Substrate, Nucleophile, Solvent) B 2. Equilibrate Spectrophotometer & Cuvette to Temperature T A->B C 3. Add Nucleophile & Solvent to Cuvette, Blank Instrument B->C D 4. Initiate Reaction (Inject Substrate Stock) C->D E 5. Start Data Acquisition (Absorbance vs. Time) D->E F 6. Monitor until Reaction is Complete (Absorbance is Stable) E->F G 7. Export & Analyze Data F->G

Caption: General workflow for a single kinetic experiment.

Procedure:

  • Equilibration: Set the spectrophotometer to the desired temperature (e.g., 25.0 °C) and allow it to stabilize.

  • Blanking: Pipette the required volume of solvent and the nucleophile stock solution into a 1 cm quartz cuvette. Place the cuvette in the spectrophotometer and allow it to equilibrate for 5-10 minutes. Set this as the blank.

  • Reaction Initiation: Remove the cuvette. Initiate the reaction by rapidly injecting a small, known volume of the substrate stock solution into the cuvette (e.g., 10-20 µL into 2 mL). The final substrate concentration should be low (e.g., 0.1-0.2 mM) to ensure the pseudo-first-order approximation holds.

  • Data Acquisition: Immediately cap the cuvette, invert it 2-3 times to mix, place it back into the spectrophotometer, and begin recording absorbance at the predetermined λmax as a function of time. Collect data until the absorbance value becomes stable for several half-lives, indicating the reaction is complete.

  • Repeat: Repeat this procedure for each nucleophile concentration and at each desired temperature.

Data Analysis and Interpretation

Step 1: Calculating the Observed Rate Constant (kobs)

For a first-order process, the concentration of the substrate decreases exponentially. According to the Beer-Lambert law (A = εbc), absorbance is proportional to concentration.[5] Therefore, the integrated rate law can be expressed in terms of absorbance:

ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞)

  • At: Absorbance at time t.

  • A0: Initial absorbance at t = 0.

  • A∞: Final absorbance at t = ∞ (when the reaction is complete).

A plot of ln(At - A∞) versus time (t) will yield a straight line with a slope of -kobs .

Step 2: Determining the Second-Order Rate Constant (k)

Repeat the kinetic runs (Protocol 3) with varying nucleophile concentrations while keeping the substrate concentration constant. Plot the calculated kobs values against the corresponding nucleophile concentrations, [Nu]. The resulting plot should be linear, and the slope of this line is the second-order rate constant, k.

k_obs = k[Nu] + intercept

The y-intercept should be close to zero, representing any background reaction or substrate decomposition in the absence of the nucleophile.

Step 3: Calculating Activation Parameters

Perform the entire kinetic analysis at several different temperatures (e.g., 298 K, 303 K, 308 K, 313 K). This will provide a set of second-order rate constants (k) at different temperatures.

Temperature (K)1/T (K-1)k (M-1s-1)ln(k)k/T (M-1s-1K-1)ln(k/T)
298.150.003354Value 1Calc 1Calc 1Calc 1
303.150.003299Value 2Calc 2Calc 2Calc 2
308.150.003245Value 3Calc 3Calc 3Calc 3
313.150.003193Value 4Calc 4Calc 4Calc 4
Table 1: Example data structure for calculating activation parameters.
  • Arrhenius Plot: Plot ln(k) vs. 1/T.

    • Slope = -E_a / R

    • Calculate Ea (Activation Energy).

  • Eyring Plot: Plot ln(k/T) vs. 1/T.

    • Slope = -ΔH‡ / R

    • Intercept = ln(k_B / h) + ΔS‡ / R

    • Calculate ΔH‡ (Activation Enthalpy) and ΔS‡ (Activation Entropy).

    • (R = 8.314 J·mol−1·K−1, kB = 1.381 × 10−23 J·K−1, h = 6.626 × 10−34 J·s)

Data_Analysis_Flow cluster_0 Single Temperature (T) cluster_1 Multiple Temperatures A Raw Data (Abs vs. Time) B Plot ln(A_t-A_∞) vs. Time A->B C Slope = -k_obs B->C D Repeat for multiple [Nu] C->D E Plot k_obs vs. [Nu] D->E F Slope = k (2nd Order Rate Constant) E->F G Set of k values at different T F->G Repeat for T1, T2, T3... H Arrhenius Plot (ln(k) vs. 1/T) G->H I Eyring Plot (ln(k/T) vs. 1/T) G->I J Calculate E_a H->J K Calculate ΔH‡ & ΔS‡ I->K

Caption: Logical flow from raw experimental data to final thermodynamic parameters.

References

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  • McKee, W. C., Wu, J. I., Hofmann, M., Berndt, A., & Schleyer, P. von R. (2012). Why Do Two π-Electron Four-Membered Hückel Rings Pucker? The Journal of Physical Chemistry A, 116(25), 6939-6944. [Link]

  • Havinga, E., De Jongh, R. O., & Dorst, W. (1956). Photochemical acceleration of the hydrolysis of nitrophenyl phosphates and nitrophenyl sulphates. Recueil des Travaux Chimiques des Pays-Bas, 75(4), 378–383. [Link]

  • PhysChemBasics. (n.d.). Reaction kinetics 101 - Rate law, half life and energy profile of simple reactions. TIB AV-Portal. [Link]

  • Wang, Y., et al. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Proceedings of the National Academy of Sciences, 121(30), e2405817121. [Link]

  • Bluefield Esports. (n.d.). Chemical kinetics experiments. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200081. [Link]

  • Forlani, L. (1984). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (10), 1699-1703. [Link]

  • Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. [Link]

  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]

  • Chen, J. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(19), 6596. [Link]

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • Wikipedia. (2024). Arrhenius equation. [Link]

  • Johnson, B. (n.d.). Reaction Kinetics. College of Saint Benedict / Saint John's University. [Link]

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • LibreTexts Chemistry. (2022). 17.7: Experimental methods of chemical kinetics. [Link]

  • Wikipedia. (2024). Arrhenius plot. [Link]

  • Hecht, H. G., & Conrad, J. (n.d.). Arrhenius Kinetics Analysis. [Link]

  • Kilanowski, D., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4810. [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Explained. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • Kirby, A. J., & Jencks, W. P. (1965). Base Catalysis of the Reaction of Secondary Amines with p-Nitrophenyl Phosphate. Kinetic Evidence for an Addition Intermediate in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 87(14), 3209–3216. [Link]

  • Gałezowski, W., & Jarczewski, A. (1989). Kinetics, isotope effects, and mechanism of the reaction of 1-nitro-1(4-nitrophenyl)alkanes with DBU in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (10), 1647-1656. [Link]

  • Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A) Strain energies of various cycloalkanes. B) 3D structure of... [Link]

  • Jarczewski, A., et al. (2009). Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. Arkivoc, 2009(11), 109-120. [Link]

  • The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement [Video]. YouTube. [Link]

  • Leffek, K. T., & Schroeder, G. (2000). Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. Journal of Physical Organic Chemistry, 13(6), 337-342. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • ResearchGate. (n.d.). Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. [Link]

  • Campodónico, P. R., et al. (2004). Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines. The Journal of Organic Chemistry, 69(10), 3353–3361. [Link]

  • Guo, P., et al. (2018). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Molecules, 23(11), 2848. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]

  • ResearchGate. (n.d.). Kinetic and equilibrium studies of the reactions of 4-nitrobenzofurazan and some derivatives with sulfate ions in water. Evidence for the Boulton-Katritzky rearrangement in a sigma-adduct. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable strategies for improving reaction yield and purity. Drawing upon established principles of organic synthesis and phase-transfer catalysis, this document offers a blend of theoretical understanding and practical, field-proven advice.

Section 1: Reaction Overview and Core Principles

The synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is typically achieved via the cycloalkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane.[1] Due to the biphasic nature of the reactants (an aqueous inorganic base and an organic substrate), this reaction is an ideal candidate for Phase-Transfer Catalysis (PTC).[2][3]

Reaction Scheme:

Reaction_Scheme R1 4-Nitrophenylacetonitrile plus1 + R2 1,3-Dibromopropane arrow Base Base (e.g., NaOH aq.) Catalyst Phase-Transfer Catalyst (Q⁺X⁻) P1 1-(4-Nitrophenyl)cyclobutanecarbonitrile plus2 +

Caption: General reaction scheme for the synthesis.
The Mechanism: The Phase-Transfer Catalysis (PTC) Cycle

Understanding the PTC cycle is crucial for troubleshooting. The catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction by transporting the deprotonated 4-nitrophenylacetonitrile (the carbanion) from the aqueous phase into the organic phase where the 1,3-dibromopropane resides.

PTC_Cycle Phase-Transfer Catalysis Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_start Catalyst Q⁺X⁻ aq_start Catalyst Q⁺X⁻ org_start->aq_start Catalyst Returns org_carbanion Ion Pair Q⁺[Ar-CH-CN]⁻ org_alkylated_intermediate Mono-alkylated Intermediate Ar-CH(CN)-(CH₂)₃-Br org_carbanion->org_alkylated_intermediate  Step 3: First Alkylation (Sₙ2) + Br-(CH₂)₃-Br org_product Final Product 1-(4-Nitrophenyl)cyclobutanecarbonitrile org_alkylated_intermediate->org_product Step 4: Intramolecular Cyclization (Sₙ2) org_product->org_start Step 5: Catalyst Regeneration dibromo 1,3-Dibromopropane Br-(CH₂)₃-Br aq_start->org_start Phase Transfer aq_carbanion_precursor 4-Nitrophenylacetonitrile Ar-CH₂-CN aq_carbanion Carbanion [Ar-CH-CN]⁻ Na⁺ aq_carbanion_precursor->aq_carbanion Step 1: Deprotonation base Base NaOH aq_carbanion->org_carbanion Step 2: Anion Exchange aq_product Byproduct NaX Troubleshooting_Flowchart start Problem Observed: Low Yield / Incomplete Reaction check_base Is Base Concentration Sufficient? (e.g., 50% w/w NaOH) start->check_base check_catalyst Is the PTC Catalyst Effective? check_base->check_catalyst Yes sol_base Solution: Increase base concentration or use a stronger base (e.g., KOH). check_base->sol_base No check_temp Is Reaction Temperature Optimal? (e.g., 50-70 °C) check_catalyst->check_temp Yes sol_catalyst Solution: Increase catalyst loading (1-5 mol%). Switch to a more lipophilic catalyst (e.g., TBAB, Aliquat 336). check_catalyst->sol_catalyst No check_side_products Are Side Products Dominant? (Check TLC/GC) check_temp->check_side_products Yes sol_temp Solution: Increase temperature in 10 °C increments. Monitor for degradation. check_temp->sol_temp No check_mixing Is Stirring Vigorous? (>500 RPM) check_side_products->check_mixing No sol_side_products Solution: Use high dilution or slow addition of 1,3-dibromopropane to favor intramolecular cyclization. check_side_products->sol_side_products Yes sol_mixing Solution: Increase stir rate. Use mechanical stirring for larger scales. check_mixing->sol_mixing No

Sources

Technical Support Center: Purification of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS 1236409-69-0).[1][2][3] This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during the isolation and purification of this moderately polar, solid compound. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to ensure the integrity of your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. The underlying principle for any purification is the differential partitioning of the desired compound and its impurities between two phases.

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

A: "Oiling out" occurs when the solute is ejected from the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is typically caused by one of two issues:

  • High Impurity Load: A significant concentration of impurities can depress the melting point of your target compound, causing it to separate as a liquid.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and ordered lattice formation.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional hot solvent to fully redissolve the oil.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel if necessary. Do not place it directly into an ice bath.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.

  • Pre-Purification: If the issue persists, the impurity level is likely too high for recrystallization alone. Consider a preliminary purification by flash chromatography to remove the bulk of the impurities before attempting recrystallization again.

Q: The yield from my recrystallization is extremely low. What are the likely causes?

A: Low yield is a common and frustrating issue. The primary causes are almost always related to solvent choice and volume. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4]

Potential Causes & Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. To fix this, you can carefully evaporate some of the solvent and attempt to recrystallize again. For future attempts, add the solvent in small, hot portions until the solute just dissolves.

  • Inappropriate Solvent: The compound may be too soluble in your chosen solvent, even when cold. You may need to screen for a new solvent or use a binary solvent system (e.g., ethanol-water, ethyl acetate-hexanes).[4][5]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), you are losing product. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the transfer.

Q: My final crystals are still colored (e.g., yellow/brown). How can I obtain a colorless product?

A: The yellow/brown discoloration is likely due to residual nitrated aromatic impurities or polymeric byproducts.

Decolorization Strategy:

  • Redissolve the crude, colored crystals in the minimum amount of hot recrystallization solvent.

  • Add a very small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Be cautious, as the charcoal can cause vigorous bumping.

  • Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the charcoal.

  • Allow the clarified, colorless filtrate to cool slowly to induce crystallization.

Flash Chromatography Issues

Q: How do I select the optimal solvent system (mobile phase) for purifying 1-(4-Nitrophenyl)cyclobutanecarbonitrile on silica gel?

A: The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate. This Rf range typically ensures good separation on a flash column. Given the compound's structure (polar nitro and nitrile groups, non-polar rings), a good starting point is an ethyl acetate/hexanes mixture.[6][7]

Step-by-Step Selection Protocol:

  • Prepare several test vials with different ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10% EtOAc, 20% EtOAc, 30% EtOAc).

  • Dissolve a tiny amount of your crude material in a few drops of a strong solvent (like dichloromethane or acetone).

  • Using a capillary spotter, spot the crude mixture onto a silica TLC plate.

  • Develop the plate in one of your test solvents.

  • Visualize the plate under a UV lamp (the aromatic ring should be UV active).

  • Adjust the solvent polarity until the main product spot has an Rf of ~0.3. If the spot is too high (high Rf), decrease the polarity (less EtOAc). If the spot is too low (low Rf), increase the polarity (more EtOAc).

Q: My compound is streaking badly on the TLC plate and the column. What is causing this?

A: Streaking is often a sign of poor interaction with the stationary phase or overloading.

Common Causes & Solutions:

  • Overloading: You have applied too much sample to the TLC plate or column. For TLC, use a more dilute solution. For column chromatography, ensure you do not exceed the recommended loading capacity for your column size (typically 1-10% of the silica weight).

  • Sample Insolubility: The compound is not fully soluble in the mobile phase, causing it to precipitate at the origin and streak as it slowly redissolves. Ensure your sample is fully dissolved before loading. If necessary, dissolve the sample in a stronger, minimal-volume solvent (like dichloromethane) before adsorbing it onto a small amount of silica for dry loading.

  • Strong Acid/Base Interactions: The nitrile or nitro group might be interacting too strongly with the slightly acidic silica gel.[6] You can mitigate this by adding a small amount of a modifier to your mobile phase, such as 0.1-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds), though this is less likely to be necessary for your compound.

Q: I have an impurity that co-elutes with my product in ethyl acetate/hexanes. What should I do?

A: Co-elution means the solvent system cannot differentiate between the two compounds. To resolve them, you must change the selectivity of the chromatographic system.

Strategies for Improving Resolution:

  • Change Solvent System: Switch one of the mobile phase components to a solvent with different properties. For example, replace ethyl acetate with diethyl ether or dichloromethane. This alters the dipole-dipole and hydrogen bonding interactions.

  • Change Stationary Phase: If changing the mobile phase fails, the issue may require a different stationary phase. A cyano-bonded (CN) column can offer different selectivity for molecules with π-electron systems and polar groups, making it a good alternative for separating aromatic nitriles.[8]

  • Consider HILIC: If the impurity is significantly less polar, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an option. HILIC uses a polar stationary phase (like silica) with a largely organic mobile phase (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water).[9][10] In this mode, more polar compounds are retained longer.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude 1-(4-Nitrophenyl)cyclobutanecarbonitrile sample?

A: The impurity profile depends heavily on the synthetic route. Common possibilities include:

  • Isomeric Byproducts: If the synthesis involves nitration of 1-phenylcyclobutanecarbonitrile, you will likely have ortho- (2-nitro) and meta- (3-nitro) isomers. These can be difficult to separate.

  • Unreacted Starting Materials: Residual 1-phenylcyclobutanecarbonitrile or the corresponding benzyl halide precursor.

  • Hydrolysis Products: The nitrile group can undergo partial or full hydrolysis under acidic or basic conditions to form 1-(4-nitrophenyl)cyclobutanecarboxamide or 1-(4-nitrophenyl)cyclobutanecarboxylic acid, respectively.[11]

  • Reaction-Specific Byproducts: If a Rosenmund-von Braun type reaction was used, residual copper complexes might be present.[12][13]

Q: Which purification technique should I try first: recrystallization or chromatography?

A: The best initial approach depends on the physical state and estimated purity of your crude product. The following decision tree illustrates a typical workflow.

G start Crude Product 1-(4-Nitrophenyl)cyclobutanecarbonitrile is_solid Is the crude material a solid? start->is_solid is_high_purity Does TLC show one major spot (>90% purity est.)? is_solid->is_high_purity Yes triturate Triturate with a non-polar solvent (e.g., cold hexanes) to induce solidification is_solid->triturate No (Oily) chromatography Purify via Flash Column Chromatography is_high_purity->chromatography No recrystallize Purify via Recrystallization is_high_purity->recrystallize Yes triturate->is_high_purity

Caption: Purification Strategy Decision Tree.

Q: How can I assess the purity of my final product?

A: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the most definitive method for confirming the structure and identifying any residual impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups (C≡N nitrile stretch, NO₂ nitro stretches).

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol helps identify a suitable single or binary solvent system for purification.[4]

  • Place approximately 20-30 mg of crude material into several small test tubes.

  • To each tube, add ~0.5 mL of a different test solvent (see table below). Agitate at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • For solvents where the compound was insoluble, heat the test tube gently in a water or sand bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that yields a large amount of crystalline solid upon cooling is the best choice. If no single solvent is ideal, try binary mixtures (e.g., dissolve in a good solvent like hot ethanol, then add a poor solvent like water dropwise until the solution becomes cloudy, then re-heat to clarify and cool).

SolventBoiling Point (°C)PolarityNotes
Hexanes 69Non-polarGood for washing/triturating non-polar impurities.
Toluene 111Non-polarHigher boiling point, may dissolve compound when hot.
Diethyl Ether 35LowLow boiling point can make it difficult to handle.
Ethyl Acetate 77IntermediateGood general-purpose solvent.
Acetone 56IntermediateStrong solvent, often used for nitrophenols.[14][15]
Isopropanol 82PolarCommon recrystallization solvent.
Ethanol 78PolarOften used in a binary system with water.[4][5]
Methanol 65PolarHigh solvent power, may result in lower yields.[15]
Water 100Very PolarCompound is likely insoluble. Used as an anti-solvent.

Caption: Properties of common recrystallization solvents.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purification on a silica gel column.

  • TLC Analysis: Determine the optimal mobile phase (e.g., 20% Ethyl Acetate in Hexanes) as described in the troubleshooting section, aiming for an Rf of 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase you plan to use (e.g., 5% EtOAc/Hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2x the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Use positive pressure (flash) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Gradient Elution (Optional): If you have multiple compounds to separate, you can start with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 10%, 20%, 30% EtOAc) to elute more polar compounds.[6]

  • Combine & Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
  • Google Patents. (1976). Process for the purification of p-nitrophenol (US3933929A).
  • Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile. Retrieved from [Link]

  • Google Patents. (1959). Method of crystallizing nitro products (US2874196A).
  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Muthuselvam, G., et al. (2015). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. ResearchGate. Retrieved from [Link]

  • Acevedo-Cartagena, D., et al. (2019). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 21(3), 435-443. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for various syntheses.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Analytical Chemistry. (1960). Gas Chromatographic Analysis of Nitriles. 32(6), 720-720.
  • ResearchGate. (2024). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-(4-Nitrophenyl)cyclobutanecarbonitrile, min 97%. Retrieved from [Link]

  • Google Patents. (1989). Process for producing aromatic nitrile (EP0334188A2).
  • Google Patents. (1990). Process for the preparation and the isolation of aromatic nitriles (US4925642A).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]

  • Journal of Emerging Investigators. (2020). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Google Patents. (2001). Process for preparing p-nitrophenyl acetonitrile by directional nitrification (CN1305988A).

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common impurities in 1-(4-Nitrophenyl)cyclobutanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction 1-(4-Nitrophenyl)cyclobutanecarbonitrile is a key intermediate in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by the formation of closely-related impurities that can be challenging to identify and remove. This technical support guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered during its synthesis. We will delve into the causality behind impurity formation and offer robust strategies to ensure the highest possible purity for your downstream applications.

Section 1: Understanding the Core Synthesis Pathways

The impurity profile of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is intrinsically linked to its method of synthesis. Two primary routes are commonly employed, each with a distinct set of potential side reactions.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the more controlled route, involving the reaction of a 4-halonitrobenzene (typically fluoro- or chloro-) with the carbanion of cyclobutanecarbonitrile. The nitro group is a powerful electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group.[1][2][3]

SNAr_Pathway Reactant1 4-Fluoronitrobenzene Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Reactant1->Meisenheimer + Carbanion (Rate-Determining Step) Reactant2 Cyclobutanecarbonitrile Carbanion Cyclobutanecarbonitrile Anion (Nucleophile) Reactant2->Carbanion + Base Base Strong Base (e.g., NaH, KHMDS) Base->Carbanion Carbanion->Meisenheimer Product 1-(4-Nitrophenyl)cyclobutanecarbonitrile Meisenheimer->Product - F⁻ (Fast)

Figure 1. SNAr synthesis pathway.
Pathway B: Electrophilic Aromatic Substitution (Nitration)

This pathway involves the direct nitration of 1-phenylcyclobutanecarbonitrile using a classic nitrating agent like a mixture of nitric acid and sulfuric acid. While it uses a different set of starting materials, this method is notoriously difficult to control with respect to regioselectivity.

Nitration_Pathway Reactant 1-Phenylcyclobutanecarbonitrile SigmaComplex Sigma Complex (Carbocation Intermediate) Reactant->SigmaComplex + NO₂⁺ NitratingAgent HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Electrophile) NitratingAgent->Nitronium Nitronium->SigmaComplex ParaProduct 1-(4-Nitrophenyl)cyclobutanecarbonitrile (Desired Product) SigmaComplex->ParaProduct - H⁺ OrthoProduct 1-(2-Nitrophenyl)cyclobutanecarbonitrile (Major Impurity) SigmaComplex->OrthoProduct - H⁺

Figure 2. Nitration synthesis pathway.

Section 2: Troubleshooting Guide & Impurity Diagnostics

This section addresses common issues observed during synthesis and analysis, presented in a question-and-answer format.

Q1: My HPLC/TLC analysis shows a significant peak/spot with a very similar retention time to my desired para-isomer product. What is it and how do I get rid of it?

A1: This is the hallmark of a positional isomer impurity, most commonly the ortho-isomer, 1-(2-Nitrophenyl)cyclobutanecarbonitrile.

  • Causality: This impurity is almost exclusively a byproduct of the Nitration Pathway (Pathway B) . The directing effect of the alkyl group on the benzene ring is not exclusively para-directing; it also directs the incoming electrophile (NO₂⁺) to the ortho position.[4] The formation of meta-isomers is also possible but generally less favorable. In the SNAr pathway (Pathway A) , this impurity is rare and would only arise from contamination of your 4-halonitrobenzene starting material with the 2-halo isomer.

  • Troubleshooting & Resolution:

    • Confirm Identity: Use LC-MS to confirm the impurity has the same mass as your product. The fragmentation pattern may also differ. ¹H NMR is definitive: the ortho-isomer will show a more complex aromatic splitting pattern compared to the symmetric AA'BB' system of the para-isomer.

    • Optimize Reaction Conditions (Nitration): Lowering the reaction temperature can sometimes favor the formation of the para isomer due to steric hindrance at the ortho position. However, this often comes at the cost of a slower reaction rate.

    • Purification: These isomers have very similar polarities, making them difficult to separate.

      • Column Chromatography: Requires a high-resolution setup. Use a long column with a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 15%).

      • Recrystallization: This is the most effective method. Toluene or an ethanol/water mixture are good starting points. The para-isomer, being more symmetric, often has higher crystal lattice energy and may crystallize out preferentially, leaving the ortho-isomer in the mother liquor. Several recrystallization cycles may be necessary.

Q2: My reaction has stalled, and I have a large amount of unreacted 4-halonitrobenzene or 1-phenylcyclobutanecarbonitrile remaining. What went wrong?

A2: Incomplete conversion is typically due to issues with reagents, activation, or temperature.

  • Causality (SNAr Pathway):

    • Inactive Base: The reaction hinges on the quantitative formation of the cyclobutanecarbonitrile anion. Old or improperly stored bases like sodium hydride (NaH) can be coated with an inactive layer of sodium hydroxide.

    • Insufficient Activation: The rate of SNAr reactions follows the trend F > Cl > Br > I.[2] If you are using 4-chloronitrobenzene, the reaction will be significantly slower than with 4-fluoronitrobenzene and may require more forcing conditions (higher temperature, stronger base).

    • Low Temperature: While controlling side reactions, excessively low temperatures can prevent the reaction from reaching a reasonable rate.

  • Causality (Nitration Pathway):

    • Insufficient Nitrating Agent: The stoichiometry of the mixed acid is crucial. Water in the reaction mixture can deactivate the nitronium ion (NO₂⁺).

    • Low Temperature: Nitration is often run at 0-10 °C to control regioselectivity, but this can lead to incomplete reaction if the time is too short.

  • Troubleshooting & Resolution:

    • Verify Reagents: Use a fresh, verified batch of base (e.g., NaH from a new, sealed container). For nitration, ensure your nitric and sulfuric acids are concentrated and anhydrous.

    • Optimize Temperature: For SNAr, if the reaction is sluggish at room temperature, gently warm it to 40-50 °C. For nitration, allow the reaction to stir for a longer period at low temperature or consider a very slow warm-up to room temperature before quenching.

    • Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting material before quenching the reaction.

Q3: My final product is contaminated with 4-nitrophenol. How did this form?

A3: The presence of 4-nitrophenol is a clear indicator of hydrolysis, caused by water contamination in an SNAr reaction.

  • Causality: This impurity is specific to Pathway A (SNAr) . If water is present in the reaction, the strong base will generate hydroxide ions (OH⁻). Hydroxide is a competing nucleophile that can attack the activated 4-halonitrobenzene to produce 4-nitrophenol.[3]

  • Troubleshooting & Resolution:

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves).

    • Purification: 4-nitrophenol is acidic and can be easily removed. During the work-up, wash the organic layer with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The 4-nitrophenol will be deprotonated to the highly water-soluble 4-nitrophenolate salt and partition into the aqueous layer.[5]

Impurity TypeCommon CausePrimary Synthesis RouteIdentification MethodResolution Strategy
Positional Isomer Lack of regioselectivityNitration¹H NMR, HPLCRecrystallization, High-res chromatography
Unreacted Starting Material Ineffective reagents, low temp.BothTLC, HPLC, GCUse fresh reagents, optimize temperature/time
4-Nitrophenol Water contaminationSNArTLC, LC-MSUse anhydrous conditions, basic wash (NaHCO₃)
Di-nitrated Products Overly harsh conditionsNitrationLC-MS (higher mass)Use stoichiometric nitrating agent, control temp.

Section 3: Proactive Purity Control & Best Practices

A proactive approach during synthesis is the most effective way to minimize impurity formation.

Figure 3. Workflow for proactive purity control.
  • Starting Material Validation: Always verify the purity of your starting materials. For the SNAr route, ensure your 4-halonitrobenzene is free of other isomers. For the nitration route, confirm the purity of the 1-phenylcyclobutanecarbonitrile.

  • Pathway Selection: For the highest regiochemical purity, the SNAr pathway is strongly recommended over nitration. It avoids the inherent issue of forming positional isomers.

  • Reaction Work-up: Do not underestimate the power of a well-designed aqueous work-up. A wash with a mild base can remove acidic impurities like 4-nitrophenol, while a brine wash helps to remove residual water before drying the organic phase.[6]

  • Purification Strategy: Recrystallization is often superior to chromatography for removing small amounts of closely-related impurities, especially positional isomers. It is a scalable and often more cost-effective method for achieving high purity.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the best analytical method for routine purity checks of 1-(4-Nitrophenyl)cyclobutanecarbonitrile?

    • A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector (set to ~270 nm, the λmax for the nitrophenyl chromophore) is the gold standard.[7] It provides excellent resolution for separating the main product from unreacted starting materials and positional isomers. For structural confirmation, LC-MS and NMR are indispensable.[8]

  • Q: Can I use 4-chloronitrobenzene instead of 4-fluoronitrobenzene for the SNAr synthesis?

    • A: Yes, but the reaction will be slower. The rate-determining step is the nucleophilic attack on the ring.[1] Fluorine is the most electronegative halogen, making the carbon it's attached to more electrophilic and thus accelerating the attack. To compensate when using 4-chloronitrobenzene, you may need to use a higher reaction temperature or a more polar aprotic solvent like DMSO.

  • Q: My NMR shows my final product is clean, but my elemental analysis is off. What could be the issue?

    • A: This often points to the presence of residual, non-proton-containing impurities, most commonly inorganic salts from the work-up (e.g., NaCl, Na₂SO₄) or residual non-protonated solvents (e.g., CCl₄ if used). Ensure the product is thoroughly washed and dried under high vacuum.

Section 5: Key Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol is a starting point and should be optimized for your specific system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile. Filter through a 0.45 µm syringe filter before injection.[7]

Protocol 2: Purification via Recrystallization
  • Solvent Selection: Determine the optimal solvent system. The ideal solvent will dissolve the compound when hot but not when cold. Good starting points are Toluene, Isopropanol, or an Ethanol/Water mixture.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If no crystals form, try gently scratching the inside of the flask with a glass rod or adding a single seed crystal. Once cloudiness appears, move the flask to an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • CP Lab Safety. 1-(4-Nitrophenyl)cyclobutanecarbonitrile, min 97%, 1 gram. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics, isotope effects, and mechanism of the reaction of 1-nitro-1(4-nitrophenyl)alkanes with DBU in acetonitrile. [Link]

  • Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]

  • ResearchGate. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]

  • ResearchGate. A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. [Link]

  • National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. [Link]

  • Google Patents.
  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

  • ResearchGate. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. [Link]

  • Organic Syntheses. l-Phenylalanine Ethyl Ester. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Nitrophenyl)cyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 1-(4-nitrophenyl)cyclobutanecarbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. The synthesis of these compounds, while conceptually straightforward, often presents challenges related to yield, purity, and scalability.

The primary synthetic route involves the construction of the cyclobutane ring via alkylation of a phenylacetonitrile precursor. A highly effective and scalable method is the phase-transfer catalyzed (PTC) dialkylation of 4-nitrophenylacetonitrile with 1,3-dihalopropanes. This guide focuses on troubleshooting and optimizing this specific pathway, providing field-proven insights to overcome common experimental hurdles.

Core Synthetic Pathway: Phase-Transfer Catalysis

The reaction proceeds by generating a carbanion from 4-nitrophenylacetonitrile using a strong base. This carbanion is then transferred from the aqueous phase to the organic phase by a phase-transfer catalyst, where it reacts with 1,3-dihalopropane to form the cyclobutane ring.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions 4-Nitrophenylacetonitrile Product 1-(4-Nitrophenyl)cyclobutanecarbonitrile 4-Nitrophenylacetonitrile->Product 1. Base, PTC 2. 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Product Base Base (e.g., 50% NaOH) PTC Phase-Transfer Catalyst (e.g., TBAB) Solvent Solvent (e.g., Toluene) caption Figure 1: General PTC reaction scheme.

Figure 1: General PTC reaction scheme.

Frequently Asked Questions (FAQs)

Q1: Why is Phase-Transfer Catalysis (PTC) the recommended method for this synthesis?

A1: PTC is exceptionally well-suited for this reaction for several key reasons.[1][2] First, it allows the use of inexpensive and safe inorganic bases like sodium hydroxide in an aqueous solution, eliminating the need for hazardous, anhydrous, and expensive reagents like sodium hydride or LDA. Second, the reaction can be run in a biphasic system (e.g., toluene/water), which simplifies product workup and catalyst recovery.[3] The catalyst, typically a quaternary ammonium salt, efficiently transports the deprotonated 4-nitrophenylacetonitrile anion across the phase boundary into the organic phase where the alkylating agent resides, dramatically accelerating the reaction rate.[4]

Q2: What is the critical role of the para-nitro group?

A2: The nitro group is a powerful electron-withdrawing group. Its presence is essential for this reaction to proceed efficiently.[5][6] It significantly increases the acidity of the benzylic proton (the one on the carbon adjacent to the phenyl ring and nitrile group), making it possible to deprotonate the starting material with a moderately strong base like 50% NaOH. This stabilization of the resulting carbanion via resonance is the key activating feature of the substrate.[7][8]

Q3: How do I select the appropriate phase-transfer catalyst?

A3: The choice of catalyst is critical for reaction efficiency. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are common and effective choices.[1][4] The catalyst's lipophilicity is important; the cation must be large and organic-soluble enough to pull the carbanion into the organic phase.[4] For most applications, TBAB offers a good balance of reactivity, stability, and cost. In some cases where higher reactivity is needed, phosphonium salts can be used, although they are often more expensive and less stable.[2]

Q4: Can other dihaloalkanes be used to create different ring sizes?

A4: Yes, this methodology is adaptable. For instance, using 1,4-dibromobutane would lead to the corresponding cyclopentane derivative, while 1,5-dibromopentane would yield the cyclohexane derivative. However, the kinetics and thermodynamics of ring formation vary with size. Cyclobutane formation can sometimes be slower than cyclopentane formation, potentially requiring more forcing conditions or leading to polymerization if not performed under sufficient dilution.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction shows a very low yield or fails to proceed to completion.

  • Q: I've mixed all my reagents, but TLC analysis shows only starting material even after several hours. What's wrong?

    • A: Probable Cause & Solution: The most likely culprit is inefficient carbanion formation or poor phase transfer.

      • Base Concentration: Ensure you are using a sufficiently concentrated base. For this reaction, 50% (w/w) aqueous sodium hydroxide is standard. A dilute base will not be strong enough to deprotonate the 4-nitrophenylacetonitrile effectively.

      • Stirring Rate: In a biphasic system, the interfacial surface area is paramount. The reaction mixture must be stirred vigorously (mechanically, if possible) to create a fine emulsion. Without adequate mixing, the catalyst cannot efficiently shuttle the anion between phases.

      • Catalyst Inactivity: Verify the integrity of your phase-transfer catalyst. Quaternary ammonium salts can degrade over time, especially if exposed to strong bases at high temperatures. Use a fresh, reputable source of catalyst. Increase catalyst loading from a typical 1-5 mol% to 10 mol% to see if the reaction initiates.

Problem 2: The reaction works, but I'm getting a significant amount of a dark, polymeric side product.

  • Q: My reaction mixture turns dark brown/black, and upon workup, I isolate a tar-like substance with very little desired product. What is causing this?

    • A: Probable Cause & Solution: This strongly suggests competing polymerization or degradation pathways are dominating.

      • Stoichiometry and Addition Rate: The reaction involves a double alkylation. If the concentration of the carbanion is too high relative to the 1,3-dibromopropane, intermolecular reactions can occur, leading to oligomers and polymers. A key technique is to add the 1,3-dibromopropane slowly (e.g., via syringe pump) to a solution of the catalyst and 4-nitrophenylacetonitrile in the base/solvent mixture. This maintains a low concentration of the alkylating agent, favoring intramolecular cyclization.

      • Temperature Control: Exothermic reactions can accelerate side reactions. While some heating may be necessary, runaway temperatures can lead to decomposition of the nitro-containing aromatic compound. Maintain a consistent internal reaction temperature, typically between 40-60 °C, using a water or oil bath.

      • Presence of Oxygen: Carbanions can be susceptible to oxidation, which can lead to colored byproducts. While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields and reduce the formation of dark impurities.[9]

Problem 3: My main impurity appears to be a dialkylated product from two molecules of 4-nitrophenylacetonitrile and one of 1,3-dibromopropane.

  • Q: I'm seeing a major byproduct with a mass corresponding to 2*(nitrophenylacetonitrile) + C3H6. How can I prevent this?

    • A: Probable Cause & Solution: This is a classic side reaction in this synthesis, resulting from the mono-alkylated intermediate reacting with a second carbanion before it can cyclize.

      • Adjust Stoichiometry: Use a slight excess of the 1,3-dibromopropane (e.g., 1.1 to 1.2 equivalents). This ensures that the mono-alkylated intermediate is more likely to encounter another molecule of the dihalide for the second alkylation (cyclization) rather than another carbanion.

      • Dilution: Performing the reaction under more dilute conditions can favor the intramolecular cyclization over the intermolecular side reaction. Double the solvent volume and observe the effect on the product/byproduct ratio.

Troubleshooting_Tree Start Low Yield Issue Q1 Is the mixture vigorously stirred? Start->Q1 A1_No Increase stirring rate to create emulsion Q1->A1_No No A1_Yes Yes Q1->A1_Yes Q2 Is base concentration ≥50% NaOH? A1_Yes->Q2 A2_No Use 50% (w/w) aqueous NaOH Q2->A2_No No A2_Yes Yes Q2->A2_Yes Q3 Is the PTC catalyst fresh and at 5-10 mol%? A2_Yes->Q3 A3_No Use fresh catalyst and/or increase loading Q3->A3_No No A3_Yes Yes Q3->A3_Yes End Consider slow addition of alkylating agent & check temperature A3_Yes->End caption Figure 2: Decision tree for low yield. Workflow Setup 1. Setup - Equip flask with mechanical stirrer, condenser, and addition funnel. - Add 4-nitrophenylacetonitrile, TBAB, and toluene. Addition 2. Reagent Addition - Begin vigorous stirring. - Add 50% aq. NaOH. - Heat to 50 °C. - Add 1,3-dibromopropane dropwise over 1 hour. Setup->Addition Reaction 3. Reaction Monitoring - Maintain temperature for 3-6 hours. - Monitor progress via TLC (e.g., 20% EtOAc/Hexanes). Addition->Reaction Workup 4. Workup - Cool to room temperature. - Add water and separate layers. - Wash organic layer with brine. - Dry over Na2SO4 and concentrate. Reaction->Workup Purification 5. Purification - Purify crude material via flash chromatography or recrystallization (e.g., from Ethanol/IPA). Workup->Purification caption Figure 3: Experimental workflow diagram.

Sources

side reactions observed with 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-(4-Nitrophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and subsequent manipulation of this versatile intermediate. As a key structural motif in medicinal chemistry, understanding its reactivity is paramount for achieving high yields, purity, and predictable outcomes in your research endeavors. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Section 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile - Troubleshooting the Cyclization Reaction

The primary route to 1-(4-Nitrophenyl)cyclobutanecarbonitrile involves the dialkylation of 4-nitrobenzyl cyanide with 1,3-dibromopropane, often under phase-transfer catalysis (PTC) conditions. This step is critical and can be prone to several side reactions that impact yield and purity.

FAQ 1: I am getting a low yield of the desired cyclized product. What are the likely causes and how can I optimize the reaction?

Low yields in the cyclization step are common and typically stem from a few key issues: incomplete reaction, formation of mono-alkylated intermediates, or the generation of dialkylated byproducts.[1]

Possible Cause 1: Inefficient Deprotonation and Carbanion Formation

The reaction is initiated by the deprotonation of 4-nitrobenzyl cyanide to form a resonance-stabilized carbanion. The acidity of this proton is enhanced by both the nitrile and the nitro groups, but inefficient deprotonation can lead to a sluggish or incomplete reaction.

  • Troubleshooting Protocol:

    • Base Selection: While strong bases like sodium hydroxide are common in PTC, ensure the concentration is sufficient (e.g., 50% aqueous NaOH) to drive the equilibrium towards the carbanion.[2] For more sensitive substrates, consider alternative bases like potassium carbonate in a suitable solvent.

    • Phase-Transfer Catalyst: The choice and concentration of the phase-transfer catalyst are crucial. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) are effective. Ensure you are using a catalytic amount (typically 1-5 mol%).[3] An insufficient amount of catalyst will result in poor transfer of the hydroxide or cyanide anion into the organic phase.

Possible Cause 2: Formation of Mono-Alkylated Intermediate

The reaction proceeds in two steps: a first alkylation to form 1-bromo-3-(1-(4-nitrophenyl)cyanomethyl)propane, followed by an intramolecular cyclization. If the second step is slow, this intermediate can accumulate.

  • Troubleshooting Protocol:

    • Temperature Control: While higher temperatures can favor the intramolecular cyclization, they can also promote side reactions. An optimal temperature is typically between 60-80°C.[1] Monitor the reaction by TLC or GC to track the disappearance of the starting material and the intermediate.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Extended reaction times may be necessary for the cyclization to occur fully.

Possible Cause 3: Formation of Dialkylated Byproduct

A common side reaction is the intermolecular dialkylation, where two molecules of 4-nitrobenzyl cyanide react with one molecule of 1,3-dibromopropane, leading to 1,5-bis(4-nitrophenyl)-1,5-dicyanopentane.

  • Troubleshooting Protocol:

    • High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over the intermolecular side reaction. This is a classic strategy for ring-forming reactions.

    • Slow Addition: The slow, dropwise addition of the 1,3-dibromopropane to the reaction mixture containing the deprotonated 4-nitrobenzyl cyanide can help to maintain a low concentration of the alkylating agent, further favoring the intramolecular pathway.

Diagram 1: Troubleshooting Low Yield in Cyclization

troubleshooting_low_yield start Low Yield of Cyclized Product check_sm Check for Starting Material (TLC/GC) start->check_sm sm_present Starting Material Present check_sm->sm_present optimize_base Optimize Base/PTC - Increase base concentration - Check catalyst activity sm_present->optimize_base Yes no_sm No Starting Material sm_present->no_sm No increase_temp_time Increase Temperature/Time optimize_base->increase_temp_time success Yield Improved increase_temp_time->success check_byproducts Analyze for Byproducts (TLC/GC/MS) no_sm->check_byproducts mono_alkylated Mono-alkylated Intermediate? check_byproducts->mono_alkylated dialkylated Dialkylated Byproduct? mono_alkylated->dialkylated No optimize_cyclization Optimize Cyclization - Increase temperature/time mono_alkylated->optimize_cyclization Yes high_dilution Implement High Dilution & Slow Addition dialkylated->high_dilution Yes optimize_cyclization->success high_dilution->success

Caption: Decision tree for troubleshooting low yields.

Section 2: Side Reactions Involving the Functional Groups

The reactivity of the nitro and nitrile groups in 1-(4-Nitrophenyl)cyclobutanecarbonitrile can lead to a variety of side products if not carefully controlled during subsequent synthetic steps.

FAQ 2: I am trying to reduce the nitro group, but I am getting a mixture of products. How can I achieve a selective reduction to the amine?

The reduction of an aromatic nitro group is a common transformation, but it can yield different products depending on the reagents and conditions.[4] For 1-(4-Nitrophenyl)cyclobutanecarbonitrile, the goal is often the corresponding aniline, 1-(4-aminophenyl)cyclobutanecarbonitrile.

Common Side Reactions:

  • Partial Reduction: Milder reducing agents or incomplete reactions can lead to the formation of nitroso or hydroxylamine intermediates.

  • Nitrile Reduction: Strong reducing agents like LiAlH₄ can reduce both the nitro group and the nitrile group, leading to the corresponding benzylamine.

  • Dimerization: Some reducing conditions can cause dimerization to form azo or azoxy compounds.

Table 1: Common Reducing Agents and Their Expected Products

Reducing Agent SystemPrimary ProductCommon Side Products/Comments
H₂, Pd/CAmineHighly effective, but can also reduce the nitrile at higher pressures/temperatures.
SnCl₂ in EtOH/HClAmineA classic and reliable method, though the workup can be tedious due to tin salts.[5]
Fe in Acetic AcidAmineA cost-effective and mild method.
NaBH₄ with a catalyst (e.g., NiCl₂)AmineNaBH₄ alone is generally not strong enough to reduce an aromatic nitro group.
LiAlH₄Amine (from nitrile) and Azo compoundsNot recommended for selective nitro reduction in the presence of a nitrile.

Recommended Protocol for Selective Nitro Reduction:

  • Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a reliable choice for this selective transformation.

  • Procedure: a. Dissolve 1-(4-Nitrophenyl)cyclobutanecarbonitrile in ethanol or ethyl acetate. b. Add an excess of SnCl₂·2H₂O (typically 3-5 equivalents). c. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate until the solution is basic. e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude amine. f. Purify by column chromatography or recrystallization.

FAQ 3: I am observing the formation of a carboxylic acid impurity in my sample. What is causing this?

The formation of 1-(4-Nitrophenyl)cyclobutanecarboxylic acid is a result of the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, particularly at elevated temperatures.

Causality:

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. This leads first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

  • Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, the nitrile can be hydrolyzed to the corresponding carboxylate salt.

Preventative Measures:

  • Avoid Strong Acidic/Basic Conditions: When performing other transformations on the molecule, be mindful of the pH of the reaction mixture. If possible, use neutral or buffered conditions.

  • Temperature Control: Hydrolysis is often accelerated by heat. If you must work under acidic or basic conditions, try to maintain the lowest possible temperature for the desired reaction to proceed.

  • Anhydrous Conditions: When not intentionally performing a hydrolysis, ensure that your solvents and reagents are dry to minimize the presence of water.

Diagram 2: Key Reaction Pathways and Potential Side Reactions

reaction_pathways cluster_synthesis Synthesis cluster_modification Post-Synthesis Modifications 4-Nitrobenzyl Cyanide 4-Nitrobenzyl Cyanide Target Product 1-(4-Nitrophenyl)cyclobutanecarbonitrile 4-Nitrobenzyl Cyanide->Target Product Mono-alkylated Intermediate Mono-alkylated Intermediate 4-Nitrobenzyl Cyanide->Mono-alkylated Intermediate Side Reaction 1a Dialkylated Byproduct Dialkylated Byproduct 4-Nitrobenzyl Cyanide->Dialkylated Byproduct Side Reaction 1b 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Target Product Amine Product 1-(4-Aminophenyl)cyclobutanecarbonitrile Target Product->Amine Product Nitro Reduction Carboxylic Acid 1-(4-Nitrophenyl)cyclobutanecarboxylic acid Target Product->Carboxylic Acid Nitrile Hydrolysis (Side Reaction 2) Mono-alkylated Intermediate->Target Product Desired Path

Caption: Synthesis and subsequent reactions of the target molecule.

Section 3: Stability and Handling

FAQ 4: Is the cyclobutane ring stable? Could it open under my reaction conditions?

The cyclobutane ring in this molecule is generally stable under most standard synthetic conditions (e.g., reductions, mild acid/base treatment, cross-coupling reactions). The ring strain is not high enough to promote spontaneous ring-opening.[6]

However, ring-opening can be induced under specific, often harsh, conditions:

  • Lewis Acid Catalysis: Strong Lewis acids can promote ring-opening, especially in the presence of a nucleophile.[6]

  • Transition Metal Catalysis: Certain transition metal catalysts, particularly rhodium and palladium, can catalyze the ring-opening of cyclobutanones and other activated cyclobutanes.[7]

  • Photochemical Conditions: High-energy UV light can potentially induce ring-opening reactions, though this is not a common concern in standard laboratory settings.

For most applications in drug development and medicinal chemistry, the 1-arylcyclobutanecarbonitrile core is a robust and reliable scaffold.

Successful synthesis and manipulation of 1-(4-Nitrophenyl)cyclobutanecarbonitrile hinge on a clear understanding of the potential side reactions associated with its synthesis and its constituent functional groups. By carefully controlling reaction parameters such as temperature, concentration, and reagent choice, researchers can minimize the formation of byproducts and achieve high yields of pure material. This guide serves as a foundational resource for troubleshooting common issues, and we encourage you to contact our technical support team for further assistance with specific applications.

References

  • Xu, L.-W. et al. (2019). Enantioselective Intramolecular Ring Opening of Cyclobutanones. Angew. Chem. Int. Ed., 58, 897. Available at: [Link]

  • Jeffery, J. E. et al. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. J. Chem. Soc., Perkin Trans. 1, 2583-2587. Available at: [Link]

  • University of Bristol. Sibutramine - Synthesis. Available at: [Link]

  • Kreft, A. et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Org. Lett. Available at: [Link]

  • Bahrami, K. et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • Hernández-Vázquez, E. et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available at: [Link]

  • Makosza, M. & Jonczyk, A. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses, 55, 91. Available at: [Link]

  • Doradla, P. & Dorairaj, S. (2013). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. ResearchGate. Available at: [Link]

  • SynZeal. 1-(4-Chlorophenyl)cyclobutane carbonitrile. Available at: [Link]

  • KM Pharma Solution Private Limited. 1-(4-Chlorophenyl)cyclobutane carbonitrile. Available at: [Link]

  • Google Patents. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
  • Mąkosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. Available at: [Link]

Sources

Technical Support Center: Characterization of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Nitrophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1-(4-Nitrophenyl)cyclobutanecarbonitrile, and what are the expected key impurities?

A1: A prevalent method for synthesizing 1-(4-Nitrophenyl)cyclobutanecarbonitrile is through the C-alkylation of p-nitrobenzyl cyanide with 1,3-dibromopropane.[1][2] This reaction is typically carried out under phase-transfer catalysis (PTC) conditions or using a strong base to deprotonate the benzylic carbon.

Key Potential Impurities:

  • Unreacted Starting Materials: Residual p-nitrobenzyl cyanide and 1,3-dibromopropane.

  • o-Nitro Isomer: Commercial benzyl cyanide may contain impurities that, upon nitration to form the precursor, can lead to the presence of the o-nitrobenzyl cyanide.[3][4] This isomer can undergo the same alkylation reaction, resulting in 1-(2-Nitrophenyl)cyclobutanecarbonitrile.

  • Over-alkylation Product: Reaction of the product with another molecule of deprotonated p-nitrobenzyl cyanide can lead to a di-alkylated byproduct.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially during workup, leading to the formation of 1-(4-nitrophenyl)cyclobutanecarboxamide or the corresponding carboxylic acid.[5]

Q2: I'm having trouble purifying my final product. What are some recommended techniques?

A2: Purification of 1-(4-Nitrophenyl)cyclobutanecarbonitrile can be challenging due to the presence of structurally similar impurities. A multi-step approach is often most effective.

  • Initial Workup: Begin with a standard aqueous workup to remove inorganic salts and water-soluble impurities. Be mindful of the pH to avoid hydrolysis of the nitrile group.[5]

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the target compound from its isomers and other organic impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent final purification step. Solvents such as ethanol or a mixture of ethyl acetate and hexane should be explored to achieve high purity crystals.[6]

Q3: What are the expected chemical shifts in the 1H and 13C NMR spectra for 1-(4-Nitrophenyl)cyclobutanecarbonitrile?

1H NMR (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.3 ppm). The protons ortho to the nitro group will be further downfield than the protons meta to it, exhibiting an AA'BB' splitting pattern.

  • Cyclobutane Protons: A complex multiplet pattern in the aliphatic region (approx. δ 2.0-3.0 ppm).

13C NMR (Predicted):

  • Aromatic Carbons: Four signals in the aromatic region (approx. δ 124-150 ppm). The carbon bearing the nitro group will be significantly deshielded.

  • Nitrile Carbon (C≡N): A signal around δ 120-125 ppm.

  • Quaternary Carbon: The carbon atom of the cyclobutane ring attached to both the phenyl ring and the nitrile group will appear around δ 40-50 ppm.

  • Cyclobutane CH2 Carbons: Signals in the aliphatic region (approx. δ 15-35 ppm).

Section 2: Troubleshooting Guides

Guide 1: NMR Spectroscopy Issues

Problem: My 1H NMR spectrum shows unexpected peaks in the aromatic region.

  • Potential Cause 1: Isomeric Impurity. The presence of 1-(2-Nitrophenyl)cyclobutanecarbonitrile, arising from an o-nitrobenzyl cyanide impurity in the starting material, is a common issue.[4] The aromatic region for this isomer will be more complex than the simple AA'BB' system of the desired p-nitro product.

  • Troubleshooting Protocol:

    • Analyze the Splitting Pattern: Look for a more complex set of multiplets in the aromatic region instead of two clean doublets.

    • 2D NMR: Run a COSY experiment to identify coupled proton systems. This can help to confirm the connectivity of the aromatic protons.

    • HPLC Analysis: Use a high-resolution HPLC method to attempt to separate the isomers.

    • Purification: If the isomer is present, re-purify the sample using column chromatography, carefully monitoring the fractions by TLC or HPLC.

Problem: The integration of my cyclobutane protons in the 1H NMR spectrum is incorrect.

  • Potential Cause: Residual Solvent or Water. The presence of residual solvents (e.g., ethyl acetate, hexane) or water can interfere with the accurate integration of the aliphatic region.

  • Troubleshooting Protocol:

    • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with standard solvent charts.

    • Dry the Sample: Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.

    • Use a Fresh, Dry Solvent: Prepare the NMR sample using fresh, anhydrous deuterated solvent.

Guide 2: HPLC Analysis Issues

Problem: I am seeing a broad or tailing peak for my compound in reverse-phase HPLC.

  • Potential Cause 1: Inappropriate Mobile Phase pH. The nitro group can interact with the silica support of the column, especially at certain pH values, leading to poor peak shape.

  • Potential Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak broadening and tailing.

  • Troubleshooting Protocol:

    • Adjust Mobile Phase: Add a small amount of a modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to improve peak shape.

    • Optimize Gradient: Adjust the gradient elution profile to ensure the compound elutes in a reasonable time frame. A typical starting point for nitrophenyl compounds is a mobile phase of acetonitrile and water.[9]

    • Reduce Sample Concentration: Dilute the sample and re-inject to see if the peak shape improves.

Problem: I am unable to separate my desired product from a closely eluting impurity.

  • Potential Cause: Co-eluting Isomer. The o-nitro and p-nitro isomers are often difficult to separate due to their similar polarities.

  • Troubleshooting Protocol:

    • Change the Mobile Phase Composition: Experiment with different solvent systems (e.g., methanol/water instead of acetonitrile/water).

    • Modify the Column: Try a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl column) may provide better selectivity for aromatic isomers.

    • Adjust Temperature: Varying the column temperature can sometimes improve the resolution between closely eluting peaks.

Guide 3: Mass Spectrometry Issues

Problem: I am not observing the expected molecular ion peak (M+•) in my EI-MS spectrum.

  • Potential Cause: Extensive Fragmentation. Aromatic nitro compounds can be prone to extensive fragmentation under electron ionization (EI) conditions, leading to a weak or absent molecular ion peak.[10]

  • Troubleshooting Protocol:

    • Look for Characteristic Fragments: The fragmentation of nitrophenyl compounds is often characterized by the loss of NO2 (M-46) and NO (M-30). The presence of these fragment ions can help to confirm the identity of the compound.

    • Use a Softer Ionization Technique: Employ a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and are more likely to yield a prominent protonated molecule ([M+H]+) or adduct ion.

Expected Fragmentation Pattern (EI-MS):

m/z ValueIdentityCausality
202[M]+•Molecular Ion
172[M-NO]+Loss of nitric oxide
156[M-NO2]+Loss of nitro group
128[M-NO2-C2H2]+Subsequent fragmentation of the cyclobutane ring
102[C6H4CN]+Phenylnitrile fragment

Section 3: Experimental Workflows and Diagrams

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization start p-Nitrobenzyl Cyanide + 1,3-Dibromopropane reaction Alkylation Reaction (Base, PTC) start->reaction workup Aqueous Workup reaction->workup column Silica Gel Column Chromatography workup->column recrystal Recrystallization column->recrystal nmr NMR (1H, 13C) recrystal->nmr hplc HPLC-UV recrystal->hplc ms Mass Spectrometry recrystal->ms

Caption: Synthesis, Purification, and Analysis Workflow.

Troubleshooting Logic for Impurity Identification

This diagram outlines the logical steps to identify the source of an unknown peak observed during characterization.

node_q node_q start Unknown Peak Observed q1 Is it in the Aromatic Region? start->q1 q2 Does MS show loss of 46 (NO2)? q1->q2 Yes q3 Does it match starting material spectra? q1->q3 No ans1 Likely o-nitro isomer or di-substituted impurity q2->ans1 Yes ans4 Likely hydrolysis product q2->ans4 No ans2 Likely unreacted starting material q3->ans2 Yes ans3 Likely non-nitrated impurity q3->ans3 No

Caption: Logic Diagram for Impurity Identification.

References

  • Hofmann, J., et al. (2003). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. Ultrasonics Sonochemistry, 10(4-5), 271-275. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

  • Robertson, G. R. (1941). p-NITROBENZYL CYANIDE. Organic Syntheses, Coll. Vol. 1, p.396. Available at: [Link]

  • LookChem. (n.d.). Preparation of p-Nitrobenzyl cyanide. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Google Patents. (n.d.). US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. Available at: [Link]

  • Simmler, C., et al. (2014). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Safrole. (n.d.). Benzyl Cyanide Properties, Reactions, and Applications. Available at: [Link]

  • SpectraBase. (n.d.). Cyclobutanecarboxylic acid, 4-nitrophenyl ester. Available at: [Link]

  • CP Lab Safety. (n.d.). 1-(4-Nitrophenyl)cyclobutanecarbonitrile, min 97%, 1 gram. Available at: [Link]

  • Chehab, S., et al. (2020). Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Reactions.
  • Tomankova, V., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Pharmaceutical Methods, 2(3), 164-169. Available at: [Link]

  • ScienceMadness Discussion Board. (2015). Preparation of 1,3-dibromopropane. Available at: [Link]

  • Jaffé, R., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Rapid Communications in Mass Spectrometry, 33(S2), 35-47. Available at: [Link]

Sources

resolving solubility issues with 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Nitrophenyl)cyclobutanecarbonitrile

A Senior Application Scientist's Guide to Resolving Solubility Challenges

Welcome to the technical support guide for 1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS No. 1236409-69-0). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound. Due to its specific chemical structure—featuring a polar nitrophenyl group, a nonpolar cyclobutane ring, and a polar carbonitrile moiety—achieving and maintaining solubility can be a significant experimental hurdle.

This guide moves beyond simple solvent lists to explain the underlying chemical principles, providing you with the rationale needed to make informed decisions and troubleshoot effectively in your own experiments.

Troubleshooting Guide: Common Solubility Questions

This section addresses the most frequent challenges encountered when working with 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The solutions are presented in a logical progression, from initial solvent selection to advanced techniques for challenging applications.

Question 1: I am starting a new project. Which solvents should I try first to dissolve 1-(4-Nitrophenyl)cyclobutanecarbonitrile?

Answer:

Based on its molecular structure, 1-(4-Nitrophenyl)cyclobutanecarbonitrile is predicted to be poorly soluble in water and nonpolar aliphatic solvents like hexane. The presence of the nitrophenyl and carbonitrile groups suggests that polar organic solvents are the most promising candidates.

Your initial screening should focus on polar aprotic solvents, which are known to be effective for a wide range of organic compounds, including those with nitrophenyl groups.[1][2][3]

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

  • Ethanol or Methanol

Causality: The nitro (-NO₂) and cyano (-CN) groups on the molecule create significant dipole moments, allowing for favorable interactions with polar solvents. Aprotic solvents like DMSO and DMF are particularly effective as they are strong hydrogen bond acceptors and can effectively solvate a wide variety of organic molecules. For a related compound, 4-Nitrophenyl Butyrate, solubility is approximately 30 mg/mL in both DMSO and DMF.[4] This provides a strong, data-driven starting point for your own experiments.

Question 2: My compound dissolved in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous buffer for a biological assay. What went wrong and how can I fix it?

Answer:

This is a classic and common problem known as "precipitation upon dilution." It occurs because while the compound is soluble in the 100% organic stock solution, it is not soluble in the final, predominantly aqueous, solution. The key is to ensure the compound remains dissolved at its final working concentration.

The Self-Validating Protocol to Prevent Precipitation:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or vortexing can help.

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute the DMSO stock into your aqueous buffer of choice (e.g., PBS) to create an intermediate stock where the DMSO concentration is higher than the final assay concentration (e.g., 5-10%).

  • Final Dilution: Use the intermediate stock for the final dilution into the assay medium. This gradual reduction in solvent strength prevents the compound from crashing out.

  • Crucial Check: Always keep the final concentration of the organic solvent in your assay as low as possible (typically <1%, and ideally <0.5%) to avoid solvent-induced artifacts or toxicity in biological systems.[4] A recommended method involves first dissolving the compound in DMSO and then diluting it with the aqueous buffer.[4]

Question 3: Can I use sonication or heat to help dissolve the compound?

Answer:

Yes, applying energy can often overcome the activation energy barrier for dissolution. However, this must be done with caution.

  • Sonication: Using an ultrasonic bath is generally a safe and effective method. It provides localized energy to break up solid aggregates and enhance solvent interaction without significant bulk heating.

  • Heating: Gentle heating (e.g., 30-40°C) can significantly increase the solubility of many organic solids.[5] However, it is critical to ensure the compound is thermally stable. After dissolving with heat, allow the solution to cool to room temperature. If the compound remains in solution, you have created a stable stock. If it precipitates upon cooling, the solution was supersaturated, and this method may not be suitable for preparing stable stock solutions for long-term storage.

Trustworthiness Check: Always visually inspect your final solution for any signs of precipitation (haziness, crystals) before use, especially after temperature changes or storage.

Quantitative Data Summary for Structurally Related Compounds

Compound NameSolventReported SolubilityTemperatureSource(s)
4-Nitrophenyl Butyrate DMSO~30 mg/mLNot Specified[4]
4-Nitrophenyl Butyrate DMF~30 mg/mLNot Specified[4]
4-Nitrophenyl Butyrate Ethanol~15 mg/mLNot Specified[4]
4-Nitrophenyl Tetradecanoate Chloroform50-100 mg/mLNot Specified[6]
4-Nitrophenol Water~5 mg/mL (0.5 g/100 mL)Room Temp[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a detailed, step-by-step method for preparing a stable stock solution of 1-(4-Nitrophenyl)cyclobutanecarbonitrile for use in typical cell-based or biochemical assays.

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile (MW: 202.22 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out 2.02 mg of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and place it into a sterile vial.

    • Expert Insight: Performing this in a low-humidity environment minimizes water absorption by the hygroscopic DMSO and prevents potential compound hydrolysis.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

    • Calculation: (2.02 mg / 202.22 g/mol) / 0.001 L = 10 mM

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief (5-10 minute) sonication can be used if dissolution is slow. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Store the stock solution at -20°C or -80°C to ensure long-term stability.[6] It is highly recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

Visualization of the Troubleshooting Workflow

The following diagram outlines the logical decision-making process for addressing solubility issues with 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Solubility_Workflow start_node Start: Need to Dissolve Compound process_node1 Try Polar Aprotic Solvents (DMSO, DMF, ACN) start_node->process_node1 Initial Attempt process_node process_node decision_node decision_node success_node success_node fail_node fail_node decision_node1 Fully Dissolved? process_node1->decision_node1 success_node1 Proceed to Experiment (Dilute with care) decision_node1->success_node1 Yes process_node2 Apply Gentle Heat (30-40°C) or Sonication decision_node1->process_node2 No decision_node2 Fully Dissolved? process_node2->decision_node2 success_node2 Cool to RT. Stable Stock Prepared. decision_node2->success_node2 Yes process_node3 Consider Co-Solvent System (e.g., DMSO/Ethanol) or Advanced Formulation decision_node2->process_node3 No / Precipitates on Cooling fail_node1 Consult Formulation Specialist process_node3->fail_node1

Caption: Decision workflow for solubilizing 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Frequently Asked Questions (FAQs)

  • Q: How should I store the solid 1-(4-Nitrophenyl)cyclobutanecarbonitrile powder?

    • A: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended to prevent moisture uptake.

  • Q: My compound looks like a sticky oil instead of dissolving. What does this indicate?

    • A: This phenomenon, known as "oiling out," occurs when the solute melts or is not effectively solvated at the current temperature, forming a liquid phase instead of a true solution. This suggests the chosen solvent is not optimal. Try a different solvent from the recommended list or use a co-solvent system.

  • Q: Are there any known chemical incompatibilities for this compound?

    • A: The nitrophenyl group can be sensitive to strong reducing agents. The carbonitrile group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially with heating. Avoid these conditions to maintain the compound's integrity.

References

  • Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDiy_nZ_nzv_NfnXLzLvnFz5HKWCeEYUze_IiO5yGSszIUumYjnLWmZlL4VBl4M7Oo82T-qd7H9Cf76Nks_b0xLmxe2r3uKQH7VdADnjyLeo6GKX5vr-JQ3oGRe8b5qGsLPR9wds69aX-hcw==]
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG10HlTldoJqslo7k1NnsMXjOUC7-r599xcFYio7pggBx5OgOjuqrMzkxSfq0lXSplh02ujPu3Um51byfiL5_X56vtClb7DRP3vfY52JtJoKDI9HegXt1uuh2vTKmD4CpdncywvjHKQH2I1ahXeD2_X9zDM66vSw8c2C0Kq9l052NoIz_XQ5XOxVGaFpQdYOf_EwNh-nWVqYwtrK5fswBDbQ-ZkMb4DfL0=]
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecanoate in Organic Solvents. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMvrt3INFNZQxZmzhkWJf596c7C_W5SMYy75iFxxYqukynVuM9LtlsAw8yqRj6lxvcxX91VaaOT1JvXBv4_vXRgnULJiVNXqW66jogxWhbYLHtCpcBo6oXtQObYigqr-xnveeigpRlpzjmW6fYKpnGzB8sjjk0ZYikLnlY78RWHZj-7Di4tWkFlkExW0esEVR2tEbe_ciQIk_LLmv1qUwYxwGpDyAIF3iaGwifDD2IRuVSKtrfOfFkm7yBD1trcEX4b2s=]
  • ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?. Retrieved from ECHEMI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElsvnj5iPnIQVd24E-KhK5wJth_uul2C2IEd87_D5NvKle3cKbZkWjiJ0dz4LGrzN8ZCeZewHNx7fqg-dzrhXmSM0s5LoECi3VLPmd96qobfnN8rXRTw9R7eactjN1Yxy2ef7B0MZETu4u0CmcszfKJTprhX6azPS7S1YWukWDzDxvDb6nsuinZGn66ryqC3Illt9R3bd89pSMRwaYkic7eQ==]
  • ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4dsJn9YLkMOlGOUhb2BBwXMELpdBtJHhHVRephFSugsdL2tbekRSwY9m41jor2_ae7GhY-3az2w8yGbpZ4JVpMPnx0gcynSqCjIgYoX8OFSIU3aDMkOkmVN_TvVSVm45pySRoZ0YzlqsFw0WhftWiEHqpPOLcaUbSei-NvHLuQwj6gMWunBQLHg==]
  • Cayman Chemical. (2022). 4-Nitrophenyl Butyrate Product Information. Retrieved from Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYfxWJxC1x-K3WWoyuSxdxy6Q_yZWkT-MaJmCVSsP0PTZF4lqjDuvyPEJYx3YfvDYEYWxZQP0IK2qLyw1c_9duditSlphgIILju-drFdkyOg7QyMa8WnIZdN6NBF_mm6m5j374cRWVm3mP]

Sources

preventing decomposition of 1-(4-Nitrophenyl)cyclobutanecarbonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(4-Nitrophenyl)cyclobutanecarbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent decomposition during its use, ensuring the integrity of your reactions and the purity of your products.

Understanding the Inherent Instability

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a molecule with significant synthetic potential, but its structure contains three key features that can become liabilities under suboptimal conditions. A clear understanding of these is the first step toward preventing unwanted side reactions.

  • High Ring Strain: The cyclobutane ring possesses considerable angle and torsional strain (approx. 26 kcal/mol), making it thermodynamically predisposed to ring-opening reactions.[1][2] Unlike more stable five- or six-membered rings, this four-membered carbocycle can be cleaved under various conditions, including acidic, basic, thermal, or reductive stress.[3][4]

  • Electrophilic Nitrile Carbon: The nitrile group (C≡N) is susceptible to hydrolysis, which can occur under both acidic and basic conditions, typically accelerated by heat.[5][6] This reaction proceeds via an intermediate amide to ultimately yield a carboxylic acid, a common and often unexpected impurity.[7][8]

  • Reactive Nitro Group: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring toward electrophilic substitution but can facilitate nucleophilic aromatic substitution.[9][10] More commonly in a laboratory setting, it is readily reduced to an aniline derivative by a wide range of reducing agents.[11][12]

The interplay of these three functionalities dictates the compound's stability. The following guide provides specific, actionable advice to navigate these challenges.

Core Decomposition Pathways

Below is a diagram illustrating the primary degradation routes for 1-(4-Nitrophenyl)cyclobutanecarbonitrile. Understanding these pathways is critical for effective troubleshooting.

A 1-(4-Nitrophenyl)cyclobutanecarbonitrile B 1-(4-Nitrophenyl)cyclobutanecarboxylic Acid A->B  Acidic or Basic Hydrolysis  (H₃O⁺ / OH⁻, H₂O, Heat)   C Ring-Opened Byproducts (e.g., linear chains) A->C  Harsh Nucleophiles, Strong Acids/Bases,  High Temperature, Certain Metals   D 1-(4-Aminophenyl)cyclobutanecarbonitrile A->D  Reductive Conditions  (e.g., H₂, Pd/C; Fe, HCl; SnCl₂)   Start Low Yield / Decomposition Observed Analysis Analyze Crude Reaction Mixture (LC-MS, ¹H NMR, TLC) Start->Analysis D1 Is Carboxylic Acid byproduct (M+18) present? Analysis->D1 D2 Is Amino- product (M-30) present? D1->D2 No C1 Suspected Cause: Nitrile Hydrolysis D1->C1 Yes D3 Are there multiple unidentifiable byproducts or baseline material? D2->D3 No C2 Suspected Cause: Nitro Group Reduction D2->C2 Yes C3 Suspected Cause: Ring Opening / General Degradation D3->C3 Yes S1 Solution: - Use anhydrous conditions - Lower temperature - Use milder acid/base C1->S1 S2 Solution: - Remove all reducing agents - Check for catalyst contamination - Run under inert atmosphere C2->S2 S3 Solution: - Lower temperature significantly (< 40°C) - Use milder reagents - Reduce reaction time C3->S3

Sources

Technical Support Center: Catalyst Selection for 1-(4-Nitrophenyl)cyclobutanecarbonitrile Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for transformations of 1-(4-nitrophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the catalytic transformations of this specific molecule. Given its structure, the primary reactive sites for catalytic transformation are the aromatic nitro group and the nitrile functionality. Achieving chemoselectivity is paramount, and this guide provides the expertise to navigate these challenges.

Section 1: Chemoselective Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a fundamental transformation, yielding 1-(4-aminophenyl)cyclobutanecarbonitrile, a valuable intermediate. The primary challenge is to achieve this reduction with high selectivity, leaving the nitrile group and the cyclobutane ring intact.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when reducing the nitro group of 1-(4-nitrophenyl)cyclobutanecarbonitrile?

A1: The most significant challenge is preventing the simultaneous reduction of the nitrile group. Many reducing systems for nitro groups, especially those employing vigorous catalytic hydrogenation conditions, can also reduce nitriles to primary amines. Therefore, the choice of catalyst and reaction conditions is critical to ensure chemoselectivity.[1][2]

Q2: Which catalysts are recommended for the selective reduction of the nitro group in the presence of a nitrile?

A2: Several catalytic systems are known to be effective. Catalytic hydrogenation with specific catalysts is a primary method. Platinum on carbon (Pt/C) is often preferred over Palladium on carbon (Pd/C) for substrates with sensitive functionalities like nitriles, as it can offer better selectivity under controlled conditions.[2] Non-catalytic methods using stoichiometric reductants like tin(II) chloride (SnCl₂) are also highly reliable for this transformation and are known to be very mild towards nitrile groups.[1][2][3]

Q3: Can I use Palladium on Carbon (Pd/C) for this reduction?

A3: While Pd/C is a very common and efficient catalyst for nitro group reduction, it can be less selective in the presence of a nitrile group.[3] Over-reduction to the amine is a risk. However, with careful optimization of reaction conditions (low hydrogen pressure, controlled temperature, and specific solvents), it is possible to achieve the desired selectivity. Transfer hydrogenation using Pd/C with a hydrogen donor like ammonium formate can sometimes offer milder conditions.[1][4]

Q4: My reaction is slow or incomplete. What are the likely causes?

A4: Slow or incomplete reactions can be due to several factors:

  • Catalyst Inactivity: The catalyst may be old, poisoned, or improperly handled.[5] Common poisons for noble metal catalysts include sulfur compounds.[5]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

  • Poor Hydrogen Availability: In catalytic hydrogenation, this could be due to inadequate hydrogen pressure or poor agitation, which limits the gas-liquid-solid mixing.[5]

  • Solvent Issues: The substrate may have poor solubility in the chosen solvent.[5]

Troubleshooting Guide: Nitro Group Reduction
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst deactivation (poisoning, old catalyst). Insufficient catalyst loading. Low hydrogen pressure. Poor agitation.Use a fresh batch of catalyst. Ensure all glassware and reagents are high purity.[5] Increase catalyst loading incrementally. Increase hydrogen pressure (e.g., use a hydrogen balloon or a Parr shaker).[6] Ensure vigorous stirring to maintain a good suspension.[5]
Poor Chemoselectivity (Nitrile Reduction) Catalyst is too active (e.g., high-loading Pd/C). Reaction conditions are too harsh (high temperature or pressure).Switch to a more selective catalyst like Pt/C.[2] Use milder conditions: lower temperature and hydrogen pressure. Consider a non-catalytic method like SnCl₂/EtOH.[1][2]
Formation of Side Products (e.g., hydroxylamines, azo compounds) Incomplete reduction. Reaction mechanism favoring condensation pathways.Increase reaction time or catalyst loading. Ensure sufficient hydrogen donor is present. Some catalytic systems are prone to forming intermediates; consider switching to a different catalyst system.[4][7][8]
Experimental Protocol: Selective Nitro Reduction using Tin(II) Chloride

This protocol is well-suited for substrates like 1-(4-nitrophenyl)cyclobutanecarbonitrile, where preserving the nitrile group is essential.[1][2]

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 1-(4-nitrophenyl)cyclobutanecarbonitrile (1 equivalent) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it into ice water.

  • Carefully neutralize the mixture by adding 5% aqueous sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Catalyst Selection Workflow

G start Start: Reduce Nitro Group of 1-(4-Nitrophenyl)cyclobutanecarbonitrile q1 Is chemoselectivity over the nitrile group the primary concern? start->q1 cat_choice1 Use SnCl2·2H2O in Ethanol. Highly selective and reliable. q1->cat_choice1 Yes cat_choice2 Consider Catalytic Hydrogenation. Potentially higher yielding and cleaner work-up. q1->cat_choice2 No sub1 High Priority sub2 Lower Priority / Robust Substrate q2 Do you have access to a hydrogenation setup? cat_choice2->q2 cat_choice3 Use Pt/C with H2 (balloon) in a suitable solvent (e.g., EtOAc, EtOH). Monitor carefully for over-reduction. q2->cat_choice3 Yes cat_choice4 Use Transfer Hydrogenation: Pd/C with Ammonium Formate. q2->cat_choice4 No sub3 Yes sub4 No

Caption: Decision tree for selecting a reduction method.

Section 2: Transformations of the Nitrile Group

Transforming the nitrile group of 1-(4-nitrophenyl)cyclobutanecarbonitrile into other functional groups like amides, carboxylic acids, or amines is another key synthetic route. The primary challenge here is the potential for undesired reactions at the nitro group, especially under harsh hydrolytic or reductive conditions.

Frequently Asked Questions (FAQs)

Q1: How can I hydrolyze the nitrile to a carboxylic acid without affecting the nitro group?

A1: Acid- or base-catalyzed hydrolysis are the standard methods. However, strong acidic conditions with heating could potentially lead to side reactions. A two-step procedure is often more reliable: first, hydrolyze the nitrile to the primary amide under controlled acidic or basic conditions, and then hydrolyze the amide to the carboxylic acid. This stepwise approach often allows for milder conditions in each step, preserving the nitro group.

Q2: What conditions are recommended for reducing the nitrile to a primary amine?

A2: Catalytic hydrogenation is a common method for nitrile reduction. However, this is challenging in the presence of a nitro group, as the nitro group is generally more easily reduced. A selective reduction of the nitrile in the presence of a nitro group can be achieved using specific reagents like boron trifluoride etherate with sodium borohydride.[9] This system can favor the reduction of the nitrile.[9] Alternatively, one could first reduce the nitro group to the amine and protect it before proceeding with the nitrile reduction.

Q3: My nitrile hydrolysis is not proceeding to completion. What should I try?

A3: Incomplete hydrolysis can be due to insufficient heating, incorrect concentration of acid or base, or poor solubility of the substrate. You can try increasing the reaction temperature, using a co-solvent to improve solubility, or increasing the concentration of the acid or base. Be cautious with increasing the harshness of the conditions to avoid side reactions with the nitro group.

Troubleshooting Guide: Nitrile Group Transformations
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Nitrile Hydrolysis Insufficiently harsh conditions (temperature, acid/base concentration). Poor substrate solubility.Increase reaction temperature. Use a stronger acid or base solution. Add a co-solvent (e.g., THF, Dioxane) to improve solubility.
Undesired Reduction of Nitro Group during Nitrile Reduction The chosen reducing agent is not selective for the nitrile over the nitro group.Use a reagent system known for nitrile selectivity, such as NaBH₄/BF₃·OEt₂.[9] Consider a protection-deprotection strategy for the nitro group (or the corresponding amine).
Formation of Amide as a Byproduct in Nitrile Reduction Incomplete reduction of the nitrile. Presence of water in the reaction.Ensure anhydrous reaction conditions. Increase the amount of reducing agent or the reaction time.
General Troubleshooting Workflow

G start Experiment Start issue Identify Issue: Low Yield, Side Products, or No Reaction start->issue check_reagents Step 1: Verify Reagents & Catalyst - Purity of starting material - Freshness and activity of catalyst - Anhydrous solvents (if required) issue->check_reagents check_conditions Step 2: Review Reaction Conditions - Temperature - Pressure (for hydrogenation) - Stirring rate - Reaction time check_reagents->check_conditions check_setup Step 3: Inspect Experimental Setup - Leaks in gas lines - Proper inert atmosphere - Efficient condenser (for reflux) check_conditions->check_setup optimize Step 4: Systematic Optimization - Vary one parameter at a time - Monitor with TLC/GC/LC-MS check_setup->optimize consult Step 5: Consult Literature - Search for similar transformations - Look for alternative catalysts or reagents optimize->consult

Caption: General troubleshooting workflow for catalytic reactions.

References
  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. [Link]

  • Azizi, N., & Eslami, S. (2018). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Omega, 3(11), 16037-16044. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Sarma, B., & Barua, N. C. (2006). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 71(21), 8343-8345. [Link]

  • University of Oxford, Department of Chemistry. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]

  • Royal Society of Chemistry. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. [Link]

  • Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • National Institutes of Health. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. [Link]

  • Jagodziński, F. D., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2534-2539. [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Google Patents. (1973). Homogeneous ruthenium-catalyzed reduction of nitro compounds (U.S.
  • ResearchGate. (2016). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. [Link]

  • Kumar, S., et al. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry, 88(13), 8690-8702. [Link]

  • Università degli Studi di Milano. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]

  • Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • ACS Publications. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(12), 2856-2872. [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2534-2539. [Link]

Sources

Technical Support Center: Scaling Up 1-(4-Nitrophenyl)cyclobutanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile from the laboratory to the pilot plant. Our focus is on anticipating and resolving common challenges through a deep understanding of the underlying chemical principles and engineering considerations.

Introduction: The Scale-Up Challenge

The synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is a multi-step process that presents unique challenges during scale-up. The primary concerns revolve around the highly exothermic nature of the nitration step and the mass transfer limitations inherent in the biphasic cyanation reaction. A successful transition from bench to pilot scale requires a thorough understanding of reaction kinetics, thermodynamics, and fluid dynamics to ensure safety, product quality, and process efficiency. This guide is structured to address specific issues you may encounter in a practical, question-and-answer format.

Proposed Synthetic Pathway

The most common synthetic route involves two key transformations:

  • Phase-Transfer Catalyzed Cyanation: Synthesis of the precursor, 1-phenylcyclobutanecarbonitrile, from a suitable benzyl halide and a cyanide source.

  • Electrophilic Aromatic Nitration: Introduction of the nitro group at the para position of the phenyl ring.

Synthetic_Pathway cluster_0 Step 1: Cyanation (PTC) cluster_1 Step 2: Nitration cluster_2 Potential Side Products Benzyl_Halide Benzyl Halide Precursor 1-Phenylcyclobutanecarbonitrile Benzyl_Halide->Precursor Cyclobutanone, Toluene/H2O NaCN NaCN/KCN NaCN->Precursor PTC_Catalyst Phase-Transfer Catalyst PTC_Catalyst->Precursor Final_Product 1-(4-Nitrophenyl)cyclobutanecarbonitrile Precursor->Final_Product Controlled Temperature Mixed_Acid HNO3 / H2SO4 Mixed_Acid->Final_Product Ortho_Meta_Isomers Ortho/Meta Isomers Final_Product->Ortho_Meta_Isomers Poor Regioselectivity Dinitrated_Product Dinitrated Product Final_Product->Dinitrated_Product Over-nitration

Caption: Proposed synthetic workflow for 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Part A: Troubleshooting the Nitration Reaction

The nitration of an aromatic ring is a classic electrophilic aromatic substitution.[1][2] The reaction with mixed nitric and sulfuric acid is highly exothermic and requires careful control to ensure safety and selectivity.[3][4]

Frequently Asked Questions (FAQs) - Nitration

Q1: My yield of the desired para-isomer is low, and I'm seeing significant amounts of ortho and meta isomers. Why is this happening and how can I improve regioselectivity?

A1: The regioselectivity of nitration is governed by the electronic and steric effects of the substituents on the aromatic ring. The cyclobutanecarbonitrile group is generally considered an ortho, para-director, but its steric bulk can hinder substitution at the ortho position. The formation of the meta isomer is less common but can occur under aggressive reaction conditions.

  • Causality:

    • Temperature: Higher temperatures reduce the selectivity of the reaction, leading to a broader distribution of isomers. Nitration is often kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures.

    • Acid Concentration: The strength of the mixed acid can influence the electrophilicity of the nitronium ion (NO₂⁺) and affect selectivity.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C. On a pilot scale, this requires a reactor with efficient heat transfer capabilities. The addition of the mixed acid should be slow and controlled to prevent localized temperature spikes.

    • Order of Addition: Add the 1-phenylcyclobutanecarbonitrile to the cooled mixed acid. This ensures that the concentration of the organic substrate is always low in the presence of a large excess of the nitrating agent, which can sometimes improve selectivity.

    • Solvent Effects: While often performed neat, the use of a suitable inert solvent like acetonitrile can sometimes moderate the reaction and improve selectivity.[5]

Q2: I'm observing the formation of a di-nitrated byproduct. How can I prevent this?

A2: Di-nitration occurs when the initially formed product undergoes a second nitration. The nitro group is a strong deactivating group, making the second nitration slower than the first. However, under forcing conditions, it can still occur.

  • Causality:

    • Excess Nitrating Agent: Using a large excess of nitric acid increases the probability of a second nitration.

    • High Temperature & Long Reaction Time: Elevated temperatures and extended reaction times provide the necessary energy for the deactivating ring to react again.

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the stoichiometry of the nitric acid. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting di-nitration.

    • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, GC). Quench the reaction as soon as the starting material is consumed.

    • Controlled Addition: Add the mixed acid dropwise to a solution of the substrate. This keeps the concentration of the nitrating agent low at any given time.[3]

Q3: The reaction is very slow or incomplete, even after several hours. What are the likely causes?

A3: While nitration is typically fast, slow or incomplete reactions can occur, especially if the starting material has deactivating groups.

  • Causality:

    • Insufficient Acid Strength: The concentration of the nitronium ion may be too low if the sulfuric acid is not sufficiently concentrated or if there is excess water in the reaction mixture.

    • Poor Mass Transfer: In a heterogeneous mixture, poor mixing can limit the contact between the organic substrate and the aqueous acid phase, slowing down the reaction.

  • Troubleshooting & Optimization:

    • Acid Quality: Ensure the use of concentrated (98%) sulfuric acid and concentrated (70% or fuming) nitric acid.

    • Agitation: On a pilot scale, ensure the agitator is providing adequate mixing to create a good dispersion of the organic phase in the acid phase. The impeller design and speed are critical.

    • Temperature: While low temperatures are crucial for selectivity, the reaction may not proceed at all if the temperature is too low. A careful balance must be found, typically in the 0-10°C range.

Part B: Troubleshooting the Cyanation Reaction (Phase-Transfer Catalysis)

Phase-transfer catalysis (PTC) is an effective method for reacting water-soluble nucleophiles (like sodium cyanide) with organic-soluble substrates.[6] The catalyst, typically a quaternary ammonium salt, transports the nucleophile across the phase boundary.[7]

Frequently Asked Questions (FAQs) - Cyanation

Q1: The cyanation reaction is slow, and the yield is low. How can I improve the reaction rate and conversion?

A1: The efficiency of a PTC reaction depends on the effective transport of the anion into the organic phase and its subsequent reactivity.

  • Causality:

    • Catalyst Choice: Not all phase-transfer catalysts are equally effective. The catalyst's structure affects its solubility in both phases and its ability to pair with the anion.

    • Catalyst Loading: Insufficient catalyst will result in a slow reaction rate.

    • Agitation: Poor mixing leads to a low interfacial surface area between the aqueous and organic phases, which is where the catalyst functions. This is a common issue during scale-up.[8]

    • Water Content: While necessary, excess water can hydrate the cyanide ion, reducing its nucleophilicity.

  • Troubleshooting & Optimization:

    • Catalyst Screening: If yields are low, consider screening different catalysts. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are common choices. For more challenging reactions, more lipophilic catalysts may be required.

    • Catalyst Concentration: Start with a catalyst loading of 1-5 mol%. Increasing the loading can improve the rate, but there is a point of diminishing returns.

    • Agitation Speed: In the pilot plant, increase the agitator speed to improve mixing. However, be cautious of creating stable emulsions.

    • Concentration of Cyanide: Use a concentrated aqueous solution of sodium or potassium cyanide to minimize excess water.

Q2: I am having difficulty with the workup. A stable emulsion has formed between the aqueous and organic layers. How can I break it?

A2: Emulsion formation is a common problem in biphasic reactions, especially when a phase-transfer catalyst is used, as it can act as a surfactant.

  • Causality:

    • High Agitation Speed: Overly vigorous mixing can create very fine droplets that are slow to coalesce.

    • Catalyst Concentration: Higher catalyst concentrations can stabilize emulsions.

  • Troubleshooting & Optimization:

    • Add Brine: Addition of a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which often helps to break emulsions.

    • Filtration: Passing the mixture through a pad of a filter aid like Celite® can sometimes break up the emulsion.

    • Solvent Addition: Adding a small amount of a different solvent can alter the interfacial tension and help break the emulsion.

    • Process Design: For pilot-scale operations, consider using a gravity separator or a liquid-liquid centrifuge for more efficient phase separation.[8][9]

Pilot Plant Safety and Operations

Scaling up exothermic reactions like nitration requires a rigorous approach to safety.[4][10][11]

Troubleshooting_Workflow Start Reaction Issue Identified Problem_Type Identify Problem Type Start->Problem_Type Nitration_Yield Low Yield / Incomplete Rxn Problem_Type->Nitration_Yield Nitration Nitration_Selectivity Poor Regioselectivity Problem_Type->Nitration_Selectivity Nitration Nitration_Side_Product Di-nitration Problem_Type->Nitration_Side_Product Nitration Cyanation_Yield Low Yield / Slow Rxn Problem_Type->Cyanation_Yield Cyanation Cyanation_Workup Emulsion during Workup Problem_Type->Cyanation_Workup Cyanation Sol_Temp Check/Adjust Temperature Nitration_Yield->Sol_Temp Sol_Agitation Verify Agitation Nitration_Yield->Sol_Agitation Nitration_Selectivity->Sol_Temp Nitration_Side_Product->Sol_Temp Sol_Stoich Check Stoichiometry Nitration_Side_Product->Sol_Stoich Cyanation_Yield->Sol_Agitation Sol_Catalyst Screen/Adjust Catalyst Cyanation_Yield->Sol_Catalyst Cyanation_Workup->Sol_Agitation Sol_Workup Modify Workup (e.g., add brine) Cyanation_Workup->Sol_Workup

Caption: Troubleshooting decision tree for common scale-up issues.

Q: What are the critical safety considerations for the nitration step in a pilot plant?

A: The primary hazard is a thermal runaway reaction.[10] The heat generated by the reaction can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure, potentially causing an explosion.

  • Key Safety Measures:

    • Calorimetry Data: Before any pilot-scale work, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.

    • Heat Transfer: Ensure the pilot plant reactor has a sufficient heat transfer area-to-volume ratio. The cooling system must be robust and capable of handling the maximum heat output of the reaction.

    • Controlled Addition: Use a metering pump for the slow, controlled addition of the mixed acid. The addition should be stopped immediately if the temperature exceeds the set limit.

    • Emergency Quenching: Have a documented and tested emergency procedure in place. This may involve adding a quenching agent or having a dump tank available.

    • Personnel Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and lab coats.

Data Summary: Lab vs. Pilot Plant Parameters

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)Rationale for Change
Nitration Temperature 0 - 5 °C (ice bath)0 - 10 °C (jacketed reactor)Heat removal is less efficient at scale; a slightly wider range may be necessary, but must be strictly controlled.
Mixed Acid Addition Time 30 - 60 minutes4 - 8 hoursSlow addition is critical to allow the cooling system to remove the heat of reaction.
Agitator Speed 300 - 500 RPM (magnetic stir bar)100 - 200 RPM (impeller)Impeller design is more efficient for mixing large volumes; speed must be sufficient for mass transfer but not so high as to cause splashing or emulsion issues.
PTC Catalyst Loading 2 - 5 mol%1 - 3 mol%Catalyst efficiency can sometimes improve with better mixing at scale, allowing for a reduction in loading.
Reaction Monitoring TLC every 30 minutesHPLC/GC every 1-2 hoursSlower reaction at scale allows for less frequent but more quantitative monitoring.

References

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available at: [Link]

  • The protection of reactors containing exothermic reactions: an HSE view. IChemE. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]

  • SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS WITH EXPLOSIVES, PYROTECHNICS, AND PROPELLANTS. DTIC. Available at: [Link]

  • Critical Considerations in Process Safety. H.E.L Group. Available at: [Link]

  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. ResearchGate. Available at: [Link]

  • Nitration of aromatic compounds. YouTube. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Nitration process. Google Patents.

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Technical Support Center: Managing Exothermic Reactions with 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NPCN-2026-01 Version: 1.0 Last Updated: January 11, 2026

Introduction

Welcome to the technical support center for 1-(4-Nitrophenyl)cyclobutanecarbonitrile (NPCN). This guide is intended for researchers, scientists, and drug development professionals. NPCN is a molecule of interest with significant synthetic potential; however, its structure incorporates two key features that demand rigorous safety assessment and careful handling: a nitroaromatic group and a strained cyclobutane ring .

The nitrophenyl group is a well-known energetic functional group, and its presence suggests that the molecule and reactions involving it may have a propensity for rapid, uncontrolled energy release (exotherm).[1][2] The thermal decomposition of nitroaromatic compounds can be complex and lead to the generation of gaseous byproducts, creating a rapid increase in pressure and temperature.[1][3][4][5] Furthermore, the cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which can act as a thermodynamic driving force, potentially increasing the rate and exothermicity of reactions where the ring is opened or modified.[6][7][8][9][10]

This document provides a structured, question-and-answer guide to proactively assess and manage these potential thermal hazards. It is designed to move beyond a simple recitation of steps and explain the underlying scientific principles, ensuring that your experimental design is inherently safe and self-validating.

Part 1: Proactive Hazard Assessment & Management (FAQs)

This section addresses the critical questions you should ask before starting any experiment. A proactive approach is the cornerstone of laboratory safety.

Q1: What are the primary thermal hazards associated with 1-(4-Nitrophenyl)cyclobutanecarbonitrile?

Answer: The primary thermal hazards stem from two structural features:

  • The 4-Nitrophenyl Group: This is an "explosophore," a functional group known to make a compound explosive. The thermal decomposition of nitroaromatics can be initiated at elevated temperatures and may be autocatalytic.[1] The primary decomposition pathways often involve C-NO2 bond cleavage or nitro-nitrite isomerization, which can lead to a rapid release of energy and gas.[5]

  • Cyclobutane Ring Strain: The cyclobutane ring has a strain energy of about 26.3 kcal/mol due to significant angle and torsional strain.[7][8] This stored energy can be released during a reaction, adding to the overall heat of reaction (enthalpy). Any reaction that involves the opening or rearrangement of this ring should be considered potentially highly exothermic.

The combination of these two features means that both the molecule itself and any reaction mixtures containing it could have a low onset temperature for thermal decomposition, potentially leading to a thermal runaway. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate and temperature.[11]

Q2: How can I screen for the thermal stability of NPCN and my reaction mixture before performing a larger-scale reaction?

Answer: Thermal screening is essential. The primary technique for this is Differential Scanning Calorimetry (DSC) .[12][13][14][15][16] DSC measures the heat flow into or out of a sample as it is heated at a controlled rate, allowing you to identify the onset temperature of decomposition (Tonset) and the total energy released (ΔHd).

A typical DSC screening experiment provides critical data points for a preliminary thermal hazard assessment.[15] It helps in understanding the thermal behavior of materials and in detecting hazards linked to abnormal heat flow.[13]

ParameterDescriptionTypical Interpretation for Hazard Assessment
Onset Temperature (Tonset) The temperature at which the sample begins to decompose exothermically.A low Tonset (e.g., <150 °C) indicates a high hazard. The maximum process temperature should be significantly lower than the Tonset.
Peak Exotherm Temperature (Tpeak) The temperature at which the rate of heat release is maximal.Indicates the point of maximum decomposition rate.
Decomposition Energy (ΔHd) The total heat released during decomposition, measured in Joules per gram (J/g).A high ΔHd (e.g., >500 J/g) suggests a highly energetic decomposition that could lead to a severe thermal event.

For a comprehensive guide on performing DSC for thermal hazard assessment, please refer to the protocol section below.

Q3: What are the critical parameters for designing a safe experimental setup for a potentially exothermic reaction with NPCN?

Answer: A safe experimental design focuses on maintaining control over the reaction temperature at all times. The key is to ensure that your rate of heat removal always exceeds the rate of heat generation.

  • Heat Removal:

    • Reactor Choice: For larger scales, jacketed lab reactors are preferred for their superior heat transfer capabilities compared to simple round-bottom flasks.[17] For highly exothermic processes, continuous flow reactors offer exceptional heat transfer due to their high surface-area-to-volume ratio.[11][18][19][20]

    • Cooling System: Ensure your cooling bath or circulator has sufficient capacity to handle the maximum expected heat output of the reaction. It should be set to a temperature significantly lower than the desired reaction temperature to provide a strong driving force for heat removal.

  • Controlling Heat Generation:

    • Semi-Batch Operation: Never mix all reagents at once (batch mode). Instead, use a semi-batch approach where one reagent is added slowly and controllably to the other.[17] This allows the heat to be dissipated as it is generated.

    • Addition Rate: The rate of addition is the most critical control parameter. A slower addition rate reduces the instantaneous heat generation. Reaction Calorimetry (RC) is the ideal tool to determine the maximum safe addition rate.[21][22][23][24][25]

    • Solvent Selection: Choose a solvent with a boiling point well above your reaction temperature to avoid pressure buildup. The solvent should also have a good heat capacity to help absorb thermal energy.

    • Stirring: Efficient stirring is crucial for uniform temperature distribution and effective heat transfer to the reactor walls.

Q4: I don't have access to a reaction calorimeter. How can I estimate a safe addition rate for my semi-batch process?

Answer: While not a substitute for calorimetric data, you can use a temperature-monitoring approach for initial small-scale experiments.

  • Setup: Use an accurate thermocouple to monitor the internal reaction temperature and a cooling bath with a large thermal capacity.

  • Initial Addition: Start the addition of the limiting reagent very slowly.

  • Monitor ΔT: Continuously monitor the temperature difference (ΔT) between the reaction mixture and the cooling bath.

  • Pausing Addition: If the temperature of the reaction begins to rise more than a few degrees above the set point, immediately stop the addition . Do not restart the addition until the temperature returns to the set point. This indicates that the rate of heat generation is approaching the limit of your heat removal capacity.

  • Calculate Rate: Based on this experiment, you can calculate a conservative addition rate for subsequent experiments at the same scale. Remember that scaling up is not linear; heat removal becomes less efficient as the reactor volume increases because the surface-area-to-volume ratio decreases.[17]

Part 2: Troubleshooting Guide - Real-Time Event Management

This section provides clear, actionable steps for responding to thermal events during an experiment.

Problem: The reaction temperature is rising unexpectedly and is not responding to the cooling system.

This is the primary sign of a developing thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reagents. This is the most critical first step to stop feeding the exothermic process.

  • Emergency Cooling: If available, apply emergency cooling. This could involve adding dry ice or another cryogen to the external cooling bath.

  • Prepare to Quench: If the temperature continues to rise uncontrollably, you must be prepared to quench the reaction. This involves adding a pre-determined, cold quenching agent that will rapidly stop the reaction. The choice of quench agent depends on the reaction chemistry but could be a cold, inert solvent or a chemical that deactivates a catalyst or reagent.

  • Alert Personnel and Evacuate: Announce the emergency to others in the lab. If the temperature rise is rapid and accompanied by gas evolution, evacuate the immediate area and follow your institution's emergency procedures.[26][27]

Problem: I've observed a sudden color change, unexpected gas evolution, and a rapid temperature increase.

These are signs of thermal decomposition and a likely thermal runaway in progress. [27]

Immediate Actions:

  • DO NOT APPROACH THE REACTOR. The risk of vessel rupture or explosion is high.

  • Activate Emergency Alarms: Immediately activate the lab's fire alarm or emergency alert system.

  • Evacuate: Evacuate the laboratory immediately.[26] Ensure all personnel are accounted for in a safe location.

  • Contact Emergency Responders: Call your institution's emergency response team or the local fire department and inform them of a chemical thermal runaway.[28] Provide the specific chemical name (1-(4-Nitrophenyl)cyclobutanecarbonitrile) and any other reactants involved.

Part 3: Protocols & Visualizations

Protocol 1: Differential Scanning Calorimetry (DSC) Screening for Thermal Onset

Objective: To determine the onset temperature (Tonset) and energy of decomposition (ΔHd) for a substance or reaction mixture.[13]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan. For reaction mixtures, ensure the components are well-mixed at the desired stoichiometry.

    • Crucially, use a hermetically sealed high-pressure pan. Using unsealed or standard aluminum pans can lead to evaporative losses, giving a dangerously misleading (artificially high) onset temperature.[12][14][15]

    • Prepare an identical empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical screening method is a temperature ramp from ambient temperature to ~350 °C at a rate of 2-5 °C/min. Slower ramp rates provide more accurate onset temperatures.[13]

  • Data Acquisition:

    • Begin the temperature program and record the heat flow data.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the onset temperature of any exothermic event. This is typically determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

    • Integrate the area under the exothermic peak to calculate the total energy of decomposition (ΔHd) in J/g.

Visualization: Thermal Hazard Assessment Workflow

The following diagram outlines the decision-making process for safely managing a reaction involving NPCN.

ThermalHazardWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard Evaluation cluster_2 Phase 3: Process Design & Scale-up Start Propose Reaction with NPCN DSC Perform DSC Screening on NPCN and Final Reaction Mixture Start->DSC Eval Evaluate DSC Data (Tonset, ΔHd) DSC->Eval Hazard Is Tonset > 150°C AND ΔHd < 500 J/g? Eval->Hazard HighHazard High Hazard Potential: Proceed with Extreme Caution Hazard->HighHazard No MedHazard Moderate Hazard: Proceed with Engineering Controls Hazard->MedHazard Yes Controls Design Controls: - Semi-batch addition - Adequate cooling - Quench protocol HighHazard->Controls MedHazard->Controls RC1 Perform Reaction Calorimetry (RC1) to Determine Qr,max and Safe Addition Rate ScaleUp Scale-up Feasible? RC1->ScaleUp Controls->RC1 Proceed Proceed with Small-Scale Experiment Under Strict Controls ScaleUp->Proceed Yes Stop STOP: Re-evaluate Chemistry or Process Conditions ScaleUp->Stop No

Caption: Decision workflow for thermal hazard assessment.

References

  • Sheng, M., Valco, D. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. [Link]

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Prime Process Safety Center. (n.d.). Reaction Calorimetry. [Link]

  • Green, S. P., et al. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Angewandte Chemie International Edition. [Link]

  • Green, S. P., et al. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Angewandte Chemie. [Link]

  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]

  • Sheng, M., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Semantic Scholar. [Link]

  • Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing. [Link]

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

  • Metis Engineering. (n.d.). Thermal Runaway: Complete Guide to Battery Safety and Prevention. [Link]

  • Wu, J. I., & Schleyer, P. V. R. (2013). Conventional strain energy estimates for cyclopropane and cyclobutane. ResearchGate. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks. [Link]

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • Anern. (2025). A Comprehensive Guide to Emergency Response for Battery Fires. [Link]

  • Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Anern Store. (2025). A Step-by-Step Emergency Plan for Lithium Battery Fires. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]

  • U.S. Fire Administration. (n.d.). Risks and response strategies for lithium-ion battery fires. [Link]

  • SpringerLink. (2025). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. [Link]

  • VFBV. (n.d.). 10.28 Lithium-Ion Batteries Undergoing Thermal Runaway SOP Section 1. [Link]

  • ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

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Technical Support Center: Workup Procedures for Reactions Containing 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 1-(4-Nitrophenyl)cyclobutanecarbonitrile. This molecule, characterized by a polar nitro group, a nitrile moiety, and a strained cyclobutane ring, presents unique challenges during reaction workup and purification. This guide is structured in a question-and-answer format to directly address common issues and provide robust, field-proven protocols for researchers, chemists, and drug development professionals.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of reactions involving 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Q1: My aqueous workup is forming a persistent emulsion that won't separate. What's causing this and how can I resolve it?

Answer: Emulsions are common when working with polar, functionalized molecules like this one, which can act as surfactants. They are colloidal mixtures of the organic and aqueous layers that are stabilized by impurities or the product itself, preventing clear phase separation.[1]

Causality & Troubleshooting Steps:

  • Reduce Agitation: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel multiple times to allow for extraction with minimal mechanical mixing.[2]

  • Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[1]

  • Change the Solvent: If emulsions persist, consider switching to a more non-polar extraction solvent like diethyl ether or methyl tert-butyl ether (MTBE) if your product is soluble.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the colloidal particles causing the emulsion.[1]

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.

Q2: I'm experiencing low product yield after liquid-liquid extraction. Where is my compound going?

Answer: Product loss during extraction is a frequent issue, often stemming from the compound's significant polarity or unforeseen reactivity.[3]

Potential Causes & Solutions:

  • High Aqueous Solubility: The combined polarity of the nitro and nitrile groups can lead to partial solubility in the aqueous layer, especially if polar organic solvents like ethyl acetate are used.

    • Solution: Perform multiple (3-5) extractions with smaller volumes of the organic solvent rather than one large extraction. Ensure the aqueous layer is saturated with salt (brine wash) to "salt out" the organic product.[4]

  • Incomplete pH Adjustment: If your reaction created acidic or basic byproducts, your target compound's partitioning can be affected. While 1-(4-Nitrophenyl)cyclobutanecarbonitrile is neutral, impurities might not be.

    • Solution: Before concluding the workup, check the pH of the aqueous layer. Neutralize it if necessary. However, be cautious, as extreme pH can lead to degradation (see Q3).[5]

  • Degradation During Workup: The compound may be unstable to the workup conditions.[3]

    • Solution: Test the stability of your compound by taking a small sample of the reaction mixture and treating it with your planned wash solutions (e.g., dilute acid, base) before performing the bulk workup. Monitor by TLC to see if a new spot appears.[3] Always keep the layers from your workup until you have successfully isolated and confirmed your product.[3]

Q3: I suspect the nitrile or nitro group is reacting during the workup. How can I prevent this?

Answer: Both the nitrile and nitro functional groups are susceptible to transformation under certain workup conditions, particularly with strong acids or bases, or in the presence of certain metals.

  • Nitrile Hydrolysis: Nitriles can hydrolyze to amides or carboxylic acids under either strongly acidic or basic conditions, especially when heated.[6][7][8]

    • Prevention: Use mild washing agents. For neutralizing acid, a saturated solution of sodium bicarbonate (NaHCO₃) is preferable to stronger bases like sodium hydroxide (NaOH).[1][5] Perform washes at room temperature or below to minimize reaction rates.[9]

  • Nitro Group Reduction: Aromatic nitro groups can be reduced to amines or other intermediates. This is a particular risk if reactive metals (like zinc or iron) were used in the reaction and are carried into an acidic quench.[10][11]

    • Prevention: Ensure any reactive metals are thoroughly quenched or filtered off before beginning the aqueous workup. Avoid using unnecessarily strong reducing agents in the workup itself (e.g., sodium dithionite, unless intentional).

Q4: The cyclobutane ring seems unstable in my reaction conditions. What are its limits?

Answer: While cyclobutane is more stable than cyclopropane, it still possesses significant ring strain (about 26 kcal/mol) compared to cyclopentane or cyclohexane.[12] This makes it susceptible to ring-opening reactions under harsh conditions.

  • Stability: Generally, the cyclobutane ring is stable to standard aqueous workup conditions (mild acid/base washes, extractions).[13]

  • Conditions to Avoid: Highly energetic conditions, such as catalytic hydrogenation at high pressure/temperature or reactions involving strong Lewis acids, can potentially lead to ring-opening. However, for a standard workup, this is not a primary concern.

Standard Workup Protocols

These protocols are templates. Always adjust solvent choice and volumes based on the specific scale and nature of your reaction.

Protocol 1: General Workup for a Neutral Reaction

This protocol is suitable for reactions where no strong acids or bases were used and the product is expected to be neutral.

  • Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water (5-10 times the reaction volume) with stirring. This stops the reaction and precipitates many organic compounds.[5]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL for a 100 mL quench).

  • Washing Sequence:

    • Wash the combined organic layers with water (1 x 50 mL) to remove water-soluble impurities.

    • Wash with saturated aqueous NaCl (brine, 1 x 50 mL) to remove residual water and break emulsions.[5]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Workup Following an Acidic Reaction (e.g., Friedel-Crafts)

This protocol is designed to neutralize and remove residual strong acids.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the mixture with a suitable solvent (e.g., ethyl acetate).

  • Neutralization Wash: In the separatory funnel, slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution in portions. Caution: This will generate CO₂ gas; vent the funnel frequently and swirl gently before shaking.[2] Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).

  • Final Washes: Wash with water (1x) and then brine (1x).[4]

  • Drying & Isolation: Proceed as described in Protocol 1 (Steps 4 & 5).

Data & Visualization

Table 1: Solvent Selection for Extraction & Purification
SolventPolarity IndexBoiling Point (°C)Water MiscibilityNotes
Diethyl Ether2.834.6LowGood for less polar compounds; can form peroxides.
Ethyl Acetate4.477.1ModerateGood general-purpose solvent but can dissolve some water.
Dichloromethane (DCM)3.139.6LowHigh density (bottom layer); effective but more toxic.
Hexanes/Heptane0.169 / 98Very LowUsed for chromatography or recrystallization of non-polar compounds.
Toluene2.4111Very LowUseful for higher temperature reactions and recrystallizations.
Diagrams & Workflows

A logical approach is crucial for a successful workup. The following diagrams illustrate decision-making processes.

Workup_Decision_Tree start Reaction Complete quench Quench Reaction (e.g., add to ice water) start->quench check_solid Does a solid precipitate? quench->check_solid filter Filter via Büchner Funnel check_solid->filter Yes extract Perform Liquid-Liquid Extraction check_solid->extract No wash_solid Wash solid with cold water filter->wash_solid crude_solid Crude Solid Product wash_solid->crude_solid check_acidity Is reaction mixture acidic or basic? extract->check_acidity neutral_wash Wash with H₂O, then Brine check_acidity->neutral_wash No acid_wash Wash with NaHCO₃, then H₂O, then Brine check_acidity->acid_wash Yes dry Dry Organic Layer (Na₂SO₄ or MgSO₄) neutral_wash->dry acid_wash->dry evaporate Evaporate Solvent dry->evaporate crude_oil Crude Oil/Residue evaporate->crude_oil

Caption: General decision tree for post-reaction workup.

Caption: Partitioning of components during extraction.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Teter, J. W. (1945). Purification of nitriles. U.S. Patent No. 2,388,506. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Liu, F., He, X., Wang, Y., & Liu, C. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3539. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Reaction Work-Up I. MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. Retrieved from [Link]

  • Natarajan, S., et al. (2015). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. ACS Sustainable Chemistry & Engineering, 3(4), 634-637. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane. Retrieved from [Link]

Sources

avoiding byproduct formation in 1-(4-Nitrophenyl)cyclobutanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Welcome to the technical support center for the synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and mitigate byproduct formation during this critical synthesis. We will explore the causality behind experimental choices and provide validated protocols to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 1-(4-nitrophenyl)cyclobutanecarbonitrile?

There are three main strategies for synthesizing this molecule, each with a distinct profile of potential byproducts:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most reliable method. It involves reacting a 4-halo-nitrobenzene (typically 4-fluoro- or 4-chloro-nitrobenzene) with the carbanion of cyclobutanecarbonitrile. The strong electron-withdrawing nitro group activates the ring for nucleophilic attack.[1]

  • Electrophilic Nitration: This route starts with 1-phenylcyclobutanecarbonitrile and introduces the nitro group using a nitrating agent (e.g., a mixture of nitric and sulfuric acid). The main challenge is controlling regioselectivity, as a mixture of ortho and para isomers is typically formed.[2]

  • Benzylic C-H Cyanation: A more modern approach involves the direct functionalization of the benzylic C-H bond of 4-nitrophenylcyclobutane. This is often a radical-based transformation, for example, using a copper catalyst.[3][4] While atom-economical, it can be prone to side reactions like oxidation and radical coupling.[5]

Q2: Which synthetic route is recommended for achieving the highest purity?

For achieving the highest purity and minimizing hard-to-separate byproducts, the Nucleophilic Aromatic Substitution (SNAr) route is generally superior. The regiochemistry is unambiguously controlled by the position of the leaving group on the starting material, which avoids the formation of positional isomers that are characteristic of the electrophilic nitration route.

Q3: What are the essential analytical techniques to monitor byproduct formation in this synthesis?

To effectively monitor reaction progress and quantify byproducts, a combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting materials and the appearance of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product and resolving closely related impurities, such as positional isomers from a nitration reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated byproducts, confirming that the desired isomer has been formed.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the two most common synthetic routes.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1][6] Success hinges on stabilizing this intermediate and using an effective leaving group.

Q: My SNAr reaction is sluggish or stalls, resulting in low conversion. How can I drive it to completion?

Probable Cause: Insufficient activation of the aromatic ring, a poor leaving group, or suboptimal reaction conditions.

Recommended Actions:

  • Choice of Leaving Group: Fluorine is a significantly better leaving group than chlorine in SNAr reactions. The high electronegativity of fluorine polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[6] If using a chloro-substituted starting material, switching to the fluoro-analogue will accelerate the reaction.

  • Solvent Selection: Use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) while poorly solvating the carbanion nucleophile, thus increasing its reactivity.

  • Base Selection: A strong, non-nucleophilic base is crucial for generating the cyclobutanecarbonitrile anion without competing in the substitution reaction. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. Ensure the base is fresh and handled under anhydrous conditions.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures (>100-120 °C) can lead to decomposition of the solvent or starting materials, especially with DMSO. Monitor the reaction by TLC or HPLC and use the minimum temperature required for a reasonable reaction time.

Q: My reaction mixture turns dark brown or black, and purification yields a significant amount of tar-like material. What is causing this decomposition?

Probable Cause: This indicates decomposition, often caused by side reactions involving the highly reactive nitro group or reactions with the solvent at elevated temperatures.

Recommended Actions:

  • Strict Temperature Management: Do not overheat the reaction. Determine the optimal temperature using small-scale trials.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidative side reactions, particularly with the anionic intermediates which can be sensitive to oxygen.

  • Purity of Reagents: Ensure all reagents and solvents are pure and, crucially, anhydrous. Water can quench the carbanion and interfere with the reaction. Distill solvents like DMF and DMSO if necessary.

  • Controlled Addition: Add the base portion-wise to a solution of the cyclobutanecarbonitrile at a lower temperature (e.g., 0 °C) to control the exotherm from the deprotonation before adding the nitroarene and warming the mixture.

Route 2: Electrophilic Nitration

This route involves the attack of a nitronium ion (NO₂⁺) on the electron-rich ring of 1-phenylcyclobutanecarbonitrile. The primary challenge is controlling the position of the attack.

Q: The main byproduct of my nitration reaction is 1-(2-nitrophenyl)cyclobutanecarbonitrile. How can I improve the yield of the desired para-isomer?

Probable Cause: The cyclobutyl group is an ortho, para-director. Without any steric influence, a statistical mixture of isomers is often obtained, which can be difficult to separate.

Recommended Actions:

  • Utilize Steric Hindrance: Employing a bulkier nitrating agent can disfavor attack at the more sterically hindered ortho positions.

  • Incorporate a Directing Agent: Polyphosphoric acid (PPA) can be used as a co-reagent with nitric acid. It is believed to form a bulky complex with the nitrating species, which sterically blocks the ortho positions and enhances para-selectivity.[2]

  • Temperature Control: Keep the reaction temperature low (typically 0 to 5 °C) during the addition of the nitrating agent. This increases the selectivity of the reaction, as the activation energy for the para substitution is slightly lower than for the ortho substitution.

Q: I am observing di-nitrated byproducts in my product mixture. How can this be avoided?

Probable Cause: The first nitro group is deactivating, but under harsh conditions (excess nitrating agent, high temperature), a second nitration can occur.

Recommended Actions:

  • Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Avoid using a large excess.

  • Reaction Time: Monitor the reaction closely by HPLC or GC. Quench the reaction by pouring it onto ice as soon as the starting material is consumed to prevent over-reaction.

  • Lower Temperature: Running the reaction at a lower temperature will significantly reduce the rate of the second, more difficult nitration.

Data Summary & Visual Guides

Table 1: Comparison of Synthetic Routes & Byproduct Profiles
FeatureSNAr RouteElectrophilic Nitration RouteBenzylic C-H Cyanation Route
Primary Substrates 4-Fluoronitrobenzene & Cyclobutanecarbonitrile1-Phenylcyclobutanecarbonitrile4-Nitrophenylcyclobutane
Key Challenge Reaction rate, decompositionRegioselectivity (ortho vs. para)Radical side reactions
Major Byproduct(s) Solvent-related adducts, decomposition tar1-(2-Nitrophenyl)cyclobutanecarbonitrileBenzylic alcohol/ketone, dimers[5][7]
Purity Control Excellent (fixed regiochemistry)Fair to Good (isomer separation required)Moderate (requires strict O₂ exclusion)
Recommendation Highly Recommended for purityViable, but requires optimization for selectivityPromising, but requires specialized catalysts & conditions
Diagram 1: Decision Workflow for Synthesis Route Selection

Start Goal: Synthesize 1-(4-Nitrophenyl)cyclobutanecarbonitrile Purity Is Highest Purity the Top Priority? Start->Purity Substrates Are Starting Materials Readily Available? Purity->Substrates No SNAr Choose S N Ar Route Purity->SNAr  Yes CheckSNAr Is 4-Fluoronitrobenzene Available? Substrates->CheckSNAr Evaluate Options Nitration Choose Nitration Route CheckNitration Is 1-Phenylcyclobutanecarbonitrile Available? CheckNitration->SNAr No, Re-evaluate Sourcing CheckNitration->Nitration Yes CheckSNAr->SNAr Yes CheckSNAr->CheckNitration No

Caption: Decision tree for selecting the optimal synthetic route.

Diagram 2: SNAr Mechanism & Byproduct Pathway

cluster_main Desired S N Ar Pathway cluster_side Potential Decomposition Pathway A 4-Fluoronitrobenzene + Cyclobutanecarbonitrile Anion B Meisenheimer Complex (Resonance Stabilized) A->B + Nucleophile C 1-(4-Nitrophenyl)cyclobutanecarbonitrile (Product) B->C - F⁻ (fast) D Anionic Intermediate E Decomposition Products (Tar) D->E High Temp / O₂

Caption: SNAr mechanism and a competing decomposition pathway.

Experimental Protocol: High-Purity Synthesis via SNAr

This protocol is optimized for a laboratory scale and prioritizes safety and purity.

Objective: To synthesize 1-(4-nitrophenyl)cyclobutanecarbonitrile from 4-fluoronitrobenzene and cyclobutanecarbonitrile.

Materials:

  • 4-Fluoronitrobenzene (1.0 eq)

  • Cyclobutanecarbonitrile (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an argon atmosphere, add anhydrous DMSO to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, temperature probe, and argon inlet.

  • Anion Formation: Add cyclobutanecarbonitrile (1.2 eq) to the DMSO. Cool the solution to 15-20 °C. Carefully add the sodium hydride (1.3 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 25 °C. A slight evolution of hydrogen gas will be observed.

  • Stirring: Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the carbanion.

  • Nucleophilic Substitution: Add 4-fluoronitrobenzene (1.0 eq) dropwise to the solution. An initial color change is expected.

  • Reaction: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC or HPLC (typically 4-6 hours).

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature and cautiously pour it into a beaker containing ice and saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(4-nitrophenyl)cyclobutanecarbonitrile.

References

  • Zhang, W., Wang, F., McCann, S. D., Wang, D., Chen, P., Stahl, S. S., & Liu, G. (2016). Enantioselective cyanation of benzylic C–H bonds via copper-catalyzed radical relay. Science, 353(6303), 1014-1018. [Link]

  • Li, Y., et al. (2022). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Catalysis. [Link]

  • Chinese Journal of Chemistry. (2016). Enantioselective Cyanation of Benzylic C-H Bonds via Copper-Catalyzed Radical Delay. Wiley Online Library. [Link]

  • Zhang, W., et al. (2016). Enantioselective cyanation of benzylic C–H bonds via copper-catalyzed radical relay. OSTI.GOV. [Link]

  • Jasiński, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4826. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification. (2001).

Sources

Technical Support Center: Enhancing the Stability of 1-(4-Nitrophenyl)cyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this promising, yet potentially labile, class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot stability issues effectively. This document is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about the stability of this specific chemical scaffold.

Q1: What are the primary functional groups of concern for the stability of 1-(4-nitrophenyl)cyclobutanecarbonitrile?

A1: The molecule possesses three key functional groups that can be susceptible to degradation under common experimental and storage conditions:

  • The Nitrile Group (-C≡N): This group is prone to hydrolysis, especially under strong acidic or basic conditions, which converts it first to an amide and ultimately to a carboxylic acid.[1][2][3] This is often the most significant pathway for degradation in aqueous solutions.

  • The Nitroaromatic System (p-NO₂-Ph): The nitro group is a strong electron-withdrawing group that activates the aromatic ring. This system is susceptible to reduction, converting the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) derivatives.[4] Furthermore, nitroaromatic compounds can be sensitive to light (photodegradation).[5][6][7]

  • The Cyclobutane Ring: While generally considered more chemically inert than cyclopropane, the cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol).[8][9][10] While less common, this strain can make it susceptible to ring-opening reactions under harsh conditions, although it is often employed in drug candidates to increase metabolic stability.[8][11]

Q2: My solid-state sample of a 1-(4-nitrophenyl)cyclobutanecarbonitrile derivative is changing color over time (e.g., turning yellowish or brownish). What could be the cause?

A2: Color change in a solid-state sample often points to photodegradation or a reaction with atmospheric components. The most likely culprit is the nitroaromatic moiety. Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of colored impurities.[7][12] Another possibility, though less common for solids, is a slow surface reaction with atmospheric moisture or oxygen. To mitigate this, always store solid samples in amber vials, protected from light, and in a desiccator to minimize moisture exposure.[13]

Q3: I'm dissolving my compound in an aqueous buffer for a biological assay and seeing a loss of parent compound over a few hours. What's happening?

A3: This is a classic sign of solution-phase instability, most likely due to hydrolysis of the nitrile group. The rate of hydrolysis is highly dependent on pH and temperature.[14][15] Both acidic and basic conditions can catalyze the reaction, converting the nitrile to the corresponding carboxylic acid.[2][3] For example, p-nitrophenol, a related compound, is known to be stable only at a pH of 9 or higher.[16] It is crucial to determine the pH-stability profile of your specific derivative to select an appropriate buffer system for your experiments.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides in-depth solutions to specific problems you might encounter during your research.

Problem 1: HPLC analysis shows a new, more polar peak appearing over time in my solution.

Plausible Cause: This is highly indicative of nitrile hydrolysis. The resulting carboxylic acid is significantly more polar than the parent nitrile, causing it to elute earlier on a typical reverse-phase HPLC column.

Troubleshooting Workflow:

  • Confirm Identity: The first step is to confirm the identity of the new peak. If you have access to LC-MS, analyze the sample. The degradant peak should have a mass corresponding to the parent compound + 17.01 Da (loss of -N, gain of -OOH) or +18.02 Da (net addition of H₂O).

  • Perform a Forced Degradation Study: To definitively prove the degradation pathway, a forced degradation study is essential. This is a standard practice in pharmaceutical development outlined by ICH guidelines.[12][17][18] It will help you understand the molecule's liabilities.

  • Optimize Solution pH: Run a pH-rate profile study. Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9) and dissolve your compound in each. Monitor the rate of degradation at a constant temperature. This will identify the pH at which your compound has maximum stability. Buffers like citrate, acetate, and phosphate are commonly used for this purpose.[13]

  • Control Temperature: Hydrolysis reactions are accelerated by heat.[14] If your experimental conditions permit, conduct your assays at a lower temperature (e.g., 4 °C vs. room temperature) to slow the degradation rate.

Protocol: Abbreviated Forced Degradation Study

This protocol is designed to quickly identify the primary degradation pathways for your derivative.

Objective: To determine the susceptibility of the compound to acid hydrolysis, base hydrolysis, oxidation, and photolysis.

Materials:

  • Your 1-(4-nitrophenyl)cyclobutanecarbonitrile derivative

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of your compound in ACN.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Keep all solutions at 50-60°C for 2-4 hours.[19] For base hydrolysis, which is often rapid, you may need to check at earlier time points (e.g., 30 min, 1 hr).

  • Photostability: Expose a separate solid sample and a solution sample to a light source that provides both UV and visible light (total illumination of not less than 1.2 million lux hours is a standard guideline).[19]

  • Analysis: At each time point, take an aliquot, neutralize the acid/base samples if necessary, and dilute with the mobile phase. Analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[17]

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks under specific conditions will reveal the compound's vulnerabilities.

Problem 2: My compound appears stable in solution, but I'm getting poor recovery and reproducibility in my biological assays.

Plausible Cause: This could be due to non-specific binding to plasticware or degradation initiated by assay components. The nitroaromatic ring can be "sticky" and prone to hydrophobic interactions. Alternatively, certain cellular components or media supplements (e.g., reducing agents like DTT) could be reducing the nitro group.

Troubleshooting Workflow:

  • Assess Non-Specific Binding: Compare compound recovery from standard polypropylene tubes/plates versus low-binding plasticware or glass vials. You can quantify this by preparing a solution, incubating it in the vessel for a set time, transferring it to a clean vial, and measuring the concentration by HPLC.

  • Review Assay Components: Scrutinize your assay buffer for any reactive species. Common culprits include:

    • Reducing Agents (e.g., DTT, β-mercaptoethanol): These will readily reduce the nitro group.[4]

    • Strong Nucleophiles: Certain buffer components or additives could potentially react with the molecule.

  • Use Formulation Strategies: Consider using excipients to improve solubility and stability.

    • Cyclodextrins: These can form inclusion complexes, encapsulating the labile part of the molecule and protecting it from the bulk solvent or reactive species.[13][20]

    • Surfactants (e.g., Tween-80, Cremophor EL): At low concentrations, these can help prevent non-specific binding and improve solubility.[21]

Section 3: Visualization of Degradation & Workflow

To better understand the processes described, the following diagrams illustrate the key degradation pathway and a logical workflow for stability assessment.

Diagram 1: Potential Degradation Pathways

G Parent 1-(4-Nitrophenyl)cyclobutanecarbonitrile Amide Amide Intermediate Parent->Amide Hydrolysis (H⁺ or OH⁻) Amino Amino Derivative (Reduction Product) Parent->Amino Reduction (e.g., DTT, NaBH₄) Photodegradants Photodegradation Products Parent->Photodegradants Light (UV/Vis) CarboxylicAcid Carboxylic Acid Degradant (More Polar) Amide->CarboxylicAcid Hydrolysis (H⁺ or OH⁻)

Caption: Key degradation pathways for the parent compound.

Diagram 2: Experimental Workflow for Stability Troubleshooting

G start Instability Observed (e.g., new HPLC peak) forced_deg Perform Forced Degradation Study start->forced_deg identify Identify Degradation Pathway forced_deg->identify hydrolysis Optimize pH & Temperature Use Co-solvents/Excipients identify->hydrolysis Hydrolysis? oxidation Add Antioxidants (e.g., EDTA) Package under Inert Gas (N₂) identify->oxidation Oxidation? photodegradation Use Amber Vials Store in Dark identify->photodegradation Photolysis? reanalyze Re-analyze Under Optimized Conditions hydrolysis->reanalyze oxidation->reanalyze photodegradation->reanalyze end Stability Achieved reanalyze->end

Sources

Validation & Comparative

comparing the reactivity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile with other nitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitriles are fundamental building blocks in organic synthesis, prized for their versatility in transformations into amines, carboxylic acids, amides, and ketones.[1] The reactivity of the nitrile group is intricately linked to its molecular environment, with electronic and steric factors playing a pivotal role. This guide provides an in-depth comparative analysis of the reactivity of 1-(4-nitrophenyl)cyclobutanecarbonitrile against other common nitriles, such as benzonitrile and acetonitrile. We will explore how the unique combination of a potent electron-withdrawing group and a strained cycloalkyl moiety modulates its reactivity in key chemical transformations, supported by established principles and experimental data from analogous systems.

Molecular Architecture and its Implications for Reactivity

The structure of 1-(4-nitrophenyl)cyclobutanecarbonitrile is characterized by two key features that dictate its chemical behavior: the para-nitro-substituted phenyl ring and the cyclobutane ring directly attached to the nitrile carbon.

Figure 1: Structure of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

The Powerful Influence of the para-Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[2] Positioned para to the cyclobutanecarbonitrile moiety, it significantly depletes electron density from the aromatic ring and, consequently, from the nitrile carbon. This heightened electrophilicity of the nitrile carbon is the primary driver for its enhanced reactivity towards nucleophiles compared to unsubstituted benzonitrile or nitriles with electron-donating substituents.[3]

The Enigmatic Role of the Cyclobutyl Group

The cyclobutane ring introduces a degree of steric hindrance and ring strain. While not as strained as a cyclopropane ring, cyclobutane is conformationally restricted.[4] This can influence the approach of nucleophiles to the nitrile carbon. However, the reactivity of cyclobutanes often resembles that of more flexible, larger cycloalkanes rather than the highly reactive cyclopropanes.[5] The impact of the cyclobutyl group on the reactivity of the adjacent nitrile is therefore a nuanced interplay of steric shielding and potential electronic effects arising from the altered hybridization of the ring carbons.

Comparative Reactivity Analysis

We will now delve into a comparative analysis of the reactivity of 1-(4-nitrophenyl)cyclobutanecarbonitrile in two fundamental transformations: hydrolysis and reduction.

Hydrolysis: A Tale of Accelerated Conversion

The hydrolysis of nitriles to carboxylic acids is a cornerstone transformation that can proceed under both acidic and basic conditions, typically via an amide intermediate.[1][6]

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon for attack by a weak nucleophile like water.[1] The strong electron-withdrawing effect of the para-nitro group in 1-(4-nitrophenyl)cyclobutanecarbonitrile is expected to make the nitrile carbon significantly more electrophilic, thereby accelerating the rate of hydrolysis compared to benzonitrile. Studies on substituted benzonitriles have shown that electron-withdrawing groups generally accelerate acid-catalyzed hydrolysis.[7]

Base-Catalyzed Hydrolysis:

In basic media, the hydroxide ion directly attacks the electrophilic nitrile carbon.[8] Again, the electron-withdrawing nitro group in 1-(4-nitrophenyl)cyclobutanecarbonitrile will increase the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This will lead to a faster rate of hydrolysis compared to benzonitrile and especially acetonitrile, which lacks an activating group. Quantitative structure-reactivity relationship (QSRR) analyses of para-substituted benzonitriles have demonstrated a correlation between the rate of hydrolysis and the Hammett σp constants, with electron-withdrawing substituents leading to higher rate constants.[9]

CompoundRelative Hydrolysis Rate (Predicted)Key Influencing Factors
1-(4-Nitrophenyl)cyclobutanecarbonitrile Highest Strong electron-withdrawing nitro group significantly increases the electrophilicity of the nitrile carbon.[3]
4-NitrobenzonitrileHighStrong electron-withdrawing nitro group.[3]
BenzonitrileModerateBaseline reactivity for an aromatic nitrile.[7]
AcetonitrileLowLacks an activating group; the alkyl group is weakly electron-donating.

Table 1: Predicted Relative Rates of Hydrolysis for Selected Nitriles.

Reduction to Amines: A Favored Transformation

The reduction of nitriles to primary amines is a synthetically valuable reaction, commonly achieved using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[10][11] The rate-determining step in these reductions typically involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon.[1]

The presence of the electron-withdrawing nitro group in 1-(4-nitrophenyl)cyclobutanecarbonitrile is anticipated to accelerate the rate of reduction.[3] However, a critical consideration is the potential for the simultaneous reduction of the nitro group itself. Selective reduction of a nitrile in the presence of a nitro group can be challenging, but specific conditions have been developed to achieve this transformation.[12] For instance, using borane complexes in aprotic solvents can favor the reduction of the nitrile over the nitro group.[12]

In comparison, the reduction of benzonitrile would proceed at a moderate rate, while acetonitrile, with its less electrophilic nitrile carbon, would likely require more forcing conditions.

CompoundRelative Reduction Rate (Predicted)Potential Side Reactions/Considerations
1-(4-Nitrophenyl)cyclobutanecarbonitrile Highest Potential for concurrent reduction of the nitro group. Selective conditions are necessary.[12]
4-NitrobenzonitrileHighPotential for concurrent reduction of the nitro group.[12]
BenzonitrileModerateStandard reduction conditions are effective.[11]
AcetonitrileLowRequires more forcing conditions compared to aromatic nitriles.[11]

Table 2: Predicted Relative Rates of Reduction for Selected Nitriles.

Experimental Protocols

The following are detailed, self-validating protocols for the hydrolysis and reduction of nitriles, which can be adapted for a comparative study of 1-(4-nitrophenyl)cyclobutanecarbonitrile.

Protocol 1: Comparative Acid-Catalyzed Hydrolysis

This protocol allows for the monitoring of the hydrolysis rate by quantifying the formation of the corresponding carboxylic acid over time.

Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring & Quenching cluster_3 Analysis A Dissolve nitrile (0.1 mmol) in 10 M H₂SO₄ (10 mL) B Maintain at 80°C with stirring A->B C Withdraw aliquots at timed intervals B->C D Quench with ice-water C->D E Extract with diethyl ether D->E F Analyze by HPLC or GC-MS E->F

Figure 2: Workflow for Comparative Acid-Catalyzed Hydrolysis.

Methodology:

  • Reaction Setup: In separate reaction vessels, dissolve 1-(4-nitrophenyl)cyclobutanecarbonitrile, benzonitrile, and acetonitrile (0.1 mmol each) in 10 mL of 10 M sulfuric acid.

  • Reaction Conditions: Place the reaction vessels in a preheated oil bath at 80°C and stir vigorously.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 5 mL of ice-cold water.

  • Extraction: Extract the quenched solution with diethyl ether (3 x 5 mL).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and analyze by HPLC or GC-MS to quantify the amount of remaining nitrile and the formed carboxylic acid.

  • Data Interpretation: Plot the concentration of the nitrile versus time to determine the reaction rate.

Causality: The use of a strong acid and elevated temperature is necessary to drive the hydrolysis of these relatively stable compounds.[7] Monitoring the reaction over time allows for a direct comparison of the reaction kinetics.

Protocol 2: Comparative Reduction with LiAlH₄

This protocol outlines a method for comparing the yields of the corresponding primary amines from the reduction of different nitriles.

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Substrate Addition cluster_2 Reaction cluster_3 Workup & Analysis A Suspend LiAlH₄ (1.5 eq) in anhydrous THF B Cool to 0°C A->B C Add nitrile (1.0 eq) in THF dropwise B->C D Stir at room temperature for 2 hours C->D E Quench with water and NaOH solution D->E F Extract with ethyl acetate E->F G Analyze by GC-MS to determine yield F->G

Figure 3: Workflow for Comparative Reduction with LiAlH₄.

Methodology:

  • Reaction Setup: In separate flame-dried, three-necked flasks equipped with a reflux condenser and nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspensions to 0°C in an ice bath. Add a solution of 1-(4-nitrophenyl)cyclobutanecarbonitrile, benzonitrile, or acetonitrile (1.0 equivalent) in anhydrous THF dropwise to the respective LiAlH₄ suspensions with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench the reactions by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • Extraction: Filter the resulting solids and wash with ethyl acetate. Extract the filtrate with ethyl acetate.

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and analyze by GC-MS to determine the yield of the primary amine.

Causality: The use of an excess of the powerful reducing agent LiAlH₄ ensures the complete reduction of the nitrile.[1] The careful workup procedure is crucial for safely decomposing the excess hydride and isolating the amine product. For 1-(4-nitrophenyl)cyclobutanecarbonitrile, analysis should also focus on identifying any products resulting from the reduction of the nitro group.

Conclusion

The unique molecular architecture of 1-(4-nitrophenyl)cyclobutanecarbonitrile, featuring a potent electron-withdrawing nitro group, renders its nitrile functionality significantly more reactive towards both hydrolysis and reduction compared to benzonitrile and acetonitrile. The para-nitro group enhances the electrophilicity of the nitrile carbon, thereby accelerating nucleophilic attack. While the cyclobutyl group introduces some steric bulk, its effect is likely secondary to the powerful electronic influence of the nitro group. For synthetic applications, the enhanced reactivity of 1-(4-nitrophenyl)cyclobutanecarbonitrile can be advantageous, allowing for milder reaction conditions. However, the presence of the reducible nitro group necessitates careful consideration of reaction conditions to achieve selective transformations. The provided experimental protocols offer a robust framework for quantitatively comparing the reactivity of this intriguing molecule with other nitriles, enabling researchers to make informed decisions in their synthetic endeavors.

References

  • Comparative reactivity of Benzonitrile and other aromatic nitriles - Benchchem.

  • Masunaga, S., Wolfe, N. L., & Hayase, K. (n.d.). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry. [URL: https://setac.onlinelibrary.wiley.com/doi/abs/10.1002/etc.5620120905]
  • Structural Effects of the Cyclobutyl Group on Reactivity and Properties - ResearchGate. [URL: https://www.researchgate.net/publication/236081034_Structural_Effects_of_the_Cyclobutyl_Group_on_Reactivity_and_Properties]
  • Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs - Benchchem. [URL: https://www.benchchem.com/product/B886917]
  • Structural Effects of the Cyclobutyl Group on Reactivity and Properties - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Structural-Effects-of-the-Cyclobutyl-Group-on-and-Charton/0311451f893345844030623a693c4a2c99a0989f]
  • Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes. [URL: not available]
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. [URL: https://calvin.
  • Reactions of Nitriles - Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-nitriles/]
  • Stereoselective Alder-ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-substituted Cyclobutenes - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755b2702a1a045d31481b]
  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10848831/]
  • Nitrile reduction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrile_reduction]
  • Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8282903/]
  • Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op400318g]
  • Reactivity of Nitriles - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/amines/reductionsnitriles.shtm]
  • An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 2-Nitropentane - Benchchem. [URL: https://www.benchchem.com/product/B887114]

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A Comparative Guide to the Biological Activity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the Phenylcyclobutanecarbonitrile Scaffold

The 1-phenylcyclobutanecarbonitrile core is a fascinating scaffold in medicinal chemistry. The rigid, strained cyclobutane ring, combined with the electronic properties of the phenyl and nitrile groups, creates a unique chemical entity with the potential for diverse biological interactions. While direct biological data for 1-(4-Nitrophenyl)cyclobutanecarbonitrile is not extensively available in peer-reviewed literature, analysis of its close analogs provides compelling evidence for its potential bioactivity.

One such analog, 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile, has been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anti-tumor properties[1]. This suggests that the core phenylcyclobutanecarbonitrile structure may serve as a pharmacophore for these activities. The substitution on the phenyl ring is expected to significantly modulate this activity. The presence of a nitro group in 1-(4-Nitrophenyl)cyclobutanecarbonitrile, a well-known functional group in many biologically active compounds, suggests a distinct pharmacological profile compared to its hydroxyl or amino counterparts.

This guide will explore the known activities of key analogs to build a predictive framework for the biological potential of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Comparative Biological Activities of Analogs

To understand the potential of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, it is crucial to examine the documented biological activities of its structural analogs. The table below summarizes the known activities of key analogs, providing a basis for a structure-activity relationship (SAR) discussion.

Compound/Analog ClassPhenyl SubstitutionReported Biological ActivityReference
1-Phenylcyclobutanecarbonitrile Analog-OH (hydroxyl)Antioxidant, Anti-inflammatory, Anti-tumor[1]
1-Phenylcyclobutanecarbonitrile Analog-NH2 (amino)Suitable for biochemical experiments and drug synthesis research[2]
1-Phenylcyclobutanecarbonitrile-NO2 (nitro)No direct biological data available

Note: The absence of direct data for the nitro-substituted compound necessitates a predictive approach based on the activities of its analogs.

Structure-Activity Relationship (SAR) Insights

The available data on the analogs of 1-(4-Nitrophenyl)cyclobutanecarbonitrile allows for preliminary SAR deductions:

  • The Phenylcyclobutanecarbonitrile Core: The consistent appearance of biological activity in analogs with this core structure suggests it is a valid starting point for drug discovery. The rigid cyclobutane likely plays a role in orienting the phenyl ring for optimal interaction with biological targets.

  • Influence of the Phenyl Substituent:

    • Hydroxyl (-OH) Group: The presence of a hydroxyl group in 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is associated with antioxidant, anti-inflammatory, and anti-tumor activities[1]. This suggests that hydrogen bonding and/or electronic effects of the hydroxyl group are important for these activities.

    • Amino (-NH2) Group: While specific activity data is not provided, the availability of 1-(4-aminophenyl)cyclobutanecarbonitrile for biochemical research points to its potential as a building block for more complex bioactive molecules[2].

    • Nitro (-NO2) Group: The nitro group is a strong electron-withdrawing group and is present in numerous drugs. Its inclusion in the 1-phenylcyclobutanecarbonitrile scaffold could significantly alter the electronic distribution of the molecule, potentially leading to novel or enhanced biological activities. It is plausible that the nitro analog could also exhibit anti-inflammatory or anti-tumor effects, possibly through different mechanisms than the hydroxyl analog.

The following diagram illustrates the core scaffold and the key analog substitutions discussed.

SAR_Analogs cluster_core Core Scaffold cluster_analogs Analogs Core 1-Phenylcyclobutanecarbonitrile Analog1 1-(4-Hydroxyphenyl)cyclobutanecarbonitrile Core->Analog1 -OH Analog2 1-(4-Aminophenyl)cyclobutanecarbonitrile Core->Analog2 -NH2 Target 1-(4-Nitrophenyl)cyclobutanecarbonitrile (Activity to be determined) Core->Target -NO2

Caption: Core scaffold and key analogs.

Postulated Biological Target and Mechanism of Action

Given the reported anti-inflammatory and anti-tumor activities of the hydroxyl analog, it is reasonable to hypothesize that 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its analogs could target key signaling pathways involved in these processes. A potential, though unconfirmed, target could be enzymes or receptors within inflammatory or cell proliferation cascades.

Further investigation is required to identify the specific molecular target(s). A logical first step would be to screen 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its analogs against a panel of kinases, cyclooxygenases (COX), or other enzymes known to be involved in inflammation and cancer.

Experimental Protocols for Biological Activity Assessment

To rigorously evaluate the biological activity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its analogs, a series of well-established in vitro assays are recommended. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anti-tumor potential of the compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its analogs in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat cells with compounds cell_seeding->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan with DMSO mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: MTT Assay Workflow.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay is used to assess the potential of the compounds to inhibit inflammation.

Principle: Lipopolysaccharide (LPS) stimulates murine macrophage cells (e.g., RAW 264.7) to produce nitric oxide (NO). The amount of NO produced can be quantified using the Griess reagent. A reduction in NO production in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value for each compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is currently lacking, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and inflammation. The presence of the nitro group is anticipated to confer a unique pharmacological profile that warrants further investigation.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of a series of 1-phenylcyclobutanecarbonitrile analogs with diverse substituents on the phenyl ring to establish a more comprehensive SAR.

  • In Vitro Screening: A broad in vitro screening campaign against a panel of relevant biological targets (e.g., kinases, inflammatory enzymes) to identify the primary mechanism of action.

  • In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models of cancer and inflammation to assess their efficacy and safety.

This guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this promising class of compounds. The systematic approach outlined here, combining comparative analysis with robust experimental validation, will be crucial in unlocking the full potential of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its analogs in drug discovery.

References

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spectroscopic Characterization

In the intricate world of drug discovery and development, the precise elucidation of a molecule's structure is a cornerstone of progress. For researchers working with novel compounds, spectroscopic analysis is the primary toolset for confirming identity, purity, and conformation. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 1-(4-nitrophenyl)cyclobutanecarbonitrile, a molecule of interest in medicinal chemistry, by examining its constituent parts and related compounds. While a complete experimental dataset for 1-(4-nitrophenyl)cyclobutanecarbonitrile is not publicly available, this guide will synthesize known spectroscopic data from analogous structures to predict its spectral features, offering a robust framework for its identification and characterization.

Our exploration will be grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By dissecting the spectral signatures of the p-nitrophenyl group and the 1-cyanocyclobutyl moiety, we will construct a detailed and predictive spectroscopic profile of the target molecule. This guide is designed for researchers, scientists, and drug development professionals, providing not only data but also the causal logic behind spectral interpretation and experimental design.

The Logic of Spectroscopic Prediction

The power of spectroscopic analysis lies in its ability to probe specific structural features of a molecule. The p-nitrophenyl group, with its characteristic aromatic ring and electron-withdrawing nitro functionality, will produce distinct signals in both NMR and IR spectra. Similarly, the strained cyclobutane ring, with a quaternary carbon bearing a nitrile group, has a unique spectroscopic fingerprint. By understanding these individual contributions, we can confidently predict the composite spectrum of 1-(4-nitrophenyl)cyclobutanecarbonitrile.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals are all critical pieces of the structural puzzle.

Predicted ¹H NMR Spectrum of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Based on the analysis of related compounds, the ¹H NMR spectrum of 1-(4-nitrophenyl)cyclobutanecarbonitrile in a suitable solvent like CDCl₃ is predicted to exhibit the following key features:

  • Aromatic Protons (p-Nitrophenyl group): Two distinct sets of doublets in the downfield region (typically δ 7.5-8.5 ppm). The strong electron-withdrawing effect of the nitro group deshields the aromatic protons. The protons ortho to the nitro group will be the most downfield, appearing as a doublet, while the protons meta to the nitro group will appear as a slightly more upfield doublet. This classic AA'BB' system is a hallmark of para-substituted benzene rings.

  • Cyclobutane Protons: A complex multiplet in the aliphatic region (typically δ 2.0-3.0 ppm). The six protons on the cyclobutane ring are diastereotopic and will exhibit complex spin-spin coupling with each other, resulting in a broad, overlapping multiplet.

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Source
1-Phenylcyclobutanecarbonitrile ~7.2-7.5 (m, 5H)~2.4-2.8 (m, 6H)[1]
p-Nitrophenylacetonitrile 7.5 (d, 2H), 8.2 (d, 2H)3.9 (s, 2H)N/A
Cyclobutane -1.96 (s, 8H)[2]
1-Ethyl-4-nitrobenzene 7.4 (d, 2H), 8.2 (d, 2H)2.7 (q, 2H), 1.3 (t, 3H)[3]

Expertise in Action: The comparison with 1-phenylcyclobutanecarbonitrile highlights the expected complexity of the cyclobutane proton signals. The data for p-nitrophenylacetonitrile and 1-ethyl-4-nitrobenzene provide a clear indication of the downfield shift and splitting pattern of the aromatic protons due to the p-nitro substitution.

¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule, with the chemical shift of each carbon signal being highly sensitive to its electronic environment.

Predicted ¹³C NMR Spectrum of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

The proton-decoupled ¹³C NMR spectrum of 1-(4-nitrophenyl)cyclobutanecarbonitrile is predicted to show the following signals:

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-NO₂) will be significantly downfield, while the quaternary carbon attached to the cyclobutane ring (C-ipso) will also be distinct. The two sets of equivalent aromatic CH carbons will appear in the typical aromatic region.

  • Nitrile Carbon: A characteristic signal in the δ 115-125 ppm range. The nitrile carbon is typically less shielded than aromatic carbons but more shielded than carbonyl carbons.

  • Quaternary Cyclobutane Carbon: A signal for the carbon atom attached to both the phenyl ring and the nitrile group. Its chemical shift will be influenced by both substituents.

  • Cyclobutane Methylene Carbons: One or two signals for the three methylene (-CH₂-) groups of the cyclobutane ring, likely in the δ 20-40 ppm range.

Comparative ¹³C NMR Data
CompoundAromatic Carbons (δ, ppm)Nitrile Carbon (δ, ppm)Aliphatic Carbons (δ, ppm)Source
1-Phenylcyclobutanecarbonitrile Aromatic region~122Aliphatic region[1]
p-Nitrophenylacetonitrile 124.2, 128.5, 133.2, 147.8117.525.9 (CH₂)N/A
Cyclobutane --22.4[4]
Cyclobutanecarbonitrile -~12225.9 (CH), 16.5 (CH₂)[5]

Trustworthiness Through Cross-Validation: The chemical shift of the nitrile carbon in 1-phenylcyclobutanecarbonitrile and cyclobutanecarbonitrile provides a reliable estimate for our target molecule. The data for p-nitrophenylacetonitrile clearly illustrates the deshielding effect of the nitro group on the aromatic carbons. The chemical shift of the cyclobutane carbons in cyclobutane itself provides a baseline for our predictions.

FT-IR Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR Spectrum of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

The FT-IR spectrum of 1-(4-nitrophenyl)cyclobutanecarbonitrile is expected to display the following key absorption bands:

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity band around 2230-2250 cm⁻¹. This is a highly diagnostic absorption for the nitrile functional group.

  • Nitro (NO₂) Asymmetric and Symmetric Stretches: Two strong absorption bands, one around 1520-1540 cm⁻¹ (asymmetric) and another around 1340-1360 cm⁻¹ (symmetric). These are characteristic and intense bands for aromatic nitro compounds.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Several bands in the 1400-1600 cm⁻¹ region.

Comparative FT-IR Data
CompoundC≡N Stretch (cm⁻¹)NO₂ Stretches (cm⁻¹)Source
1-Phenylcyclobutanecarbonitrile ~2230-[1]
p-Nitrophenylacetonitrile ~2250~1520, ~1350N/A
Cyclobutanecarbonitrile ~2245-N/A
1-Ethyl-4-nitrobenzene -~1520, ~1345[6]

Authoritative Grounding: The vibrational frequencies of the nitrile and nitro groups are well-established in the literature.[7] The comparative data from structurally similar molecules strongly support the predicted positions of these key bands in the spectrum of 1-(4-nitrophenyl)cyclobutanecarbonitrile.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of 1-(4-Nitrophenyl)cyclobutanecarbonitrile
  • Molecular Ion (M⁺•): The mass spectrum should show a clear molecular ion peak at m/z = 202, corresponding to the molecular formula C₁₁H₁₀N₂O₂.

  • Key Fragmentation Pathways:

    • Loss of the nitro group (-NO₂) to give a fragment at m/z = 156.

    • Loss of the cyano group (-CN) to give a fragment at m/z = 176.

    • Fragmentation of the cyclobutane ring, potentially leading to the loss of ethylene (C₂H₄) or other small neutral molecules.

    • A prominent fragment corresponding to the p-nitrophenyl cation at m/z = 122.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)Source
1-Phenylcyclobutanecarbonitrile 157130, 129, 115[1]
p-Nitrophenylacetonitrile 162116, 89N/A
Cyclobutanecarbonitrile 8154, 53[8]

Logical Relationships in Fragmentation: The fragmentation pattern of 1-phenylcyclobutanecarbonitrile shows characteristic losses from the cyclobutane ring. The fragmentation of p-nitrophenylacetonitrile demonstrates the facile loss of NO₂. Combining these observations allows for a logical prediction of the major fragmentation pathways for 1-(4-nitrophenyl)cyclobutanecarbonitrile.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

General Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • FT-IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Mass Spectrometry: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the instrument and the desired information.

Instrumental Parameters
  • ¹H NMR:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Solvent: CDCl₃ with 0.03% TMS as an internal standard.

    • Acquisition Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Solvent: CDCl₃.

    • Acquisition Parameters: Proton-decoupled mode, sufficient number of scans for adequate signal intensity, especially for quaternary carbons.

  • FT-IR:

    • Technique: ATR.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Mass Spectrometry:

    • Technique: EI for fragmentation analysis, ESI for accurate mass determination.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Visualizing the Connections

To better illustrate the relationships between the structural features and the expected spectroscopic data, the following diagrams are provided.

molecular_structure cluster_pnp p-Nitrophenyl Group cluster_cbc 1-Cyanocyclobutyl Group pnp NO2-Ph- cbc -C(CN)(CH2CH2CH2)-

Caption: Key structural motifs of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_nmr Dissolve in CDCl3 nmr NMR (1H & 13C) prep_nmr->nmr prep_ftir ATR ftir FT-IR prep_ftir->ftir prep_ms Dilute in MeOH ms Mass Spec prep_ms->ms interp_nmr Chemical Shifts Splitting Patterns nmr->interp_nmr interp_ftir Functional Group Vibrations ftir->interp_ftir interp_ms Molecular Weight Fragmentation ms->interp_ms struct_elucid struct_elucid interp_nmr->struct_elucid Structural Elucidation interp_ftir->struct_elucid interp_ms->struct_elucid

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-(4-nitrophenyl)cyclobutanecarbonitrile. By leveraging a comparative approach with structurally related compounds, we have established a detailed and reliable set of expected spectral data. The provided protocols and interpretative framework offer a solid foundation for any researcher embarking on the synthesis and characterization of this molecule or its analogs. The principles outlined here underscore the power of a logical, evidence-based approach to structural elucidation, a critical skill for professionals in the chemical and pharmaceutical sciences.

References

  • 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem. [Link]

  • 4-Ethylnitrobenzene | C8H9NO2 | CID 7480 - PubChem. [Link]

  • FTIR Spectrum. [Link]

  • Cyclobutanecarbonitrile - NIST WebBook. [Link]

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Cyanocyclobutane | C5H7N | CID 78148 - PubChem. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are objectively evaluated based on key validation parameters, supported by established principles and representative experimental data.

Introduction to 1-(4-Nitrophenyl)cyclobutanecarbonitrile and the Imperative of Method Validation

1-(4-Nitrophenyl)cyclobutanecarbonitrile, with the molecular formula C₁₁H₁₀N₂O₂[1][2], is a compound of interest in pharmaceutical and chemical research. Its structure, featuring a nitrophenyl group and a cyclobutane ring, presents unique analytical challenges. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. The validation of analytical methods is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the chosen method is fit for its intended purpose.[3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended use.[3][6] This guide will delve into the practical application of ICH Q2(R2) guidelines for the validation of analytical methods for 1-(4-Nitrophenyl)cyclobutanecarbonitrile, providing a framework for selecting the most appropriate technique.[3][7]

Comparative Analysis of Analytical Techniques

The choice of an analytical method depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. For 1-(4-Nitrophenyl)cyclobutanecarbonitrile, several techniques can be considered.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a prime candidate for the analysis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.[8]

  • Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid solvent). The nitrophenyl group in the target molecule allows for strong UV absorbance, making UV detection a suitable choice.

  • Advantages: High resolution, sensitivity, and applicability to a wide range of compounds.

  • Considerations: Method development can be time-consuming, requiring optimization of the mobile phase, column, and other chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9][10]

  • Principle: GC separates components based on their boiling points and interaction with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling definitive identification.

  • Advantages: Excellent selectivity and sensitivity, providing structural information.

  • Considerations: 1-(4-Nitrophenyl)cyclobutanecarbonitrile may require derivatization to increase its volatility and thermal stability for GC analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique based on the absorption of light by the analyte.

  • Principle: The nitrophenyl group in 1-(4-Nitrophenyl)cyclobutanecarbonitrile exhibits strong absorbance in the UV-visible region. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution.[11]

  • Advantages: Rapid, cost-effective, and easy to perform.

  • Considerations: Lower specificity compared to chromatographic methods, as other components in the sample may also absorb at the same wavelength, leading to interference. It is often used for preliminary analysis or in matrices with few interfering substances.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following table summarizes the expected quantitative performance of the most common techniques for the analysis of nitrophenyl compounds, which can be extrapolated to 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Validation Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity HighVery HighLow to Medium
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) Low (ng/mL)Very Low (pg/mL)High (µg/mL)
Limit of Quantitation (LOQ) Low (ng/mL)Very Low (pg/mL)High (µg/mL)
Robustness GoodModerateGood

Experimental Protocols: A Deep Dive into HPLC Method Validation

This section provides a detailed, step-by-step methodology for the validation of an HPLC method for 1-(4-Nitrophenyl)cyclobutanecarbonitrile, in accordance with ICH Q2(R2) guidelines.[3][6]

Proposed HPLC Method
  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 275 nm), determined by scanning a standard solution of the analyte.[12]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile MD_Column Select Column & Mobile Phase MD_Start->MD_Column MD_Optimize Optimize Chromatographic Conditions MD_Column->MD_Optimize Specificity Specificity MD_Optimize->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ

Caption: Workflow for HPLC method development and validation.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

Protocol:

  • Forced Degradation: Subject a solution of 1-(4-Nitrophenyl)cyclobutanecarbonitrile to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Impurity Spiking: If available, spike the sample solution with known impurities.

  • Chromatographic Analysis: Analyze the stressed samples and spiked samples using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.

Acceptance Criteria: The peak for 1-(4-Nitrophenyl)cyclobutanecarbonitrile should be well-resolved from any degradation products or impurities, and the peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[6]

Protocol:

  • Prepare a series of at least five standard solutions of 1-(4-Nitrophenyl)cyclobutanecarbonitrile over a specified range (e.g., 50% to 150% of the expected working concentration).

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the average peak area against the corresponding concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Objective: To demonstrate the closeness of the test results obtained by the method to the true value.[6]

Protocol:

  • Spiked Placebo Method: Prepare a placebo (a mixture of all excipients without the active pharmaceutical ingredient).

  • Spike the placebo with known amounts of 1-(4-Nitrophenyl)cyclobutanecarbonitrile at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery of the analyte.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of 1-(4-Nitrophenyl)cyclobutanecarbonitrile at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both days.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Robustness

Objective: To demonstrate the reliability of an analytical procedure with respect to deliberate variations in method parameters.[6]

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5 °C)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria: The system suitability parameters should remain within the pre-defined limits for all varied conditions, demonstrating the method's robustness.

Decision_Tree start Start: Need to analyze 1-(4-Nitrophenyl)cyclobutanecarbonitrile q1 Is high specificity and structural information required? start->q1 q2 Is the sample matrix complex with many potential interferences? q1->q2 No gcms GC-MS is the preferred method. q1->gcms Yes q3 Is high throughput and low cost a priority? q2->q3 No hplc_preferred HPLC-UV is the preferred method. q2->hplc_preferred Yes hplc HPLC-UV is a suitable and robust method. q3->hplc No uvvis UV-Vis spectrophotometry may be sufficient. q3->uvvis Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The validation of analytical methods is a critical step in drug development and quality control, ensuring the reliability and accuracy of analytical data.[8] For the quantification of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, HPLC with UV detection stands out as a robust, reliable, and widely accessible technique suitable for routine analysis. Its high specificity and precision make it well-suited for regulatory submissions.

While GC-MS offers superior selectivity and sensitivity, the potential need for derivatization may add complexity to the sample preparation process. UV-Vis spectrophotometry, although simple and cost-effective, lacks the specificity required for the analysis of complex samples and is best suited for preliminary or screening purposes.

The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity and selectivity, and the available resources. A thorough validation, following the principles outlined in this guide and the ICH guidelines, is essential to ensure the generation of high-quality, defensible analytical data.

References

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A Comparative Guide to the Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylcyclobutane Scaffolds

Functionalized cyclobutane moieties are critical structural motifs in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceutically relevant molecules. Their rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. The title compound, 1-(4-Nitrophenyl)cyclobutanecarbonitrile, serves as a valuable intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization in drug discovery programs, while the nitrile group can be hydrolyzed or reduced to introduce other key functionalities.

This guide provides an in-depth comparative analysis of two primary synthetic strategies for preparing 1-(4-Nitrophenyl)cyclobutanecarbonitrile: a direct, one-step approach via Phase-Transfer Catalyzed (PTC) cycloalkylation, and a two-step sequence involving the synthesis and subsequent nitration of a precursor. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a critical evaluation of each route to guide researchers in selecting the optimal method for their specific needs.

Route 1: Phase-Transfer Catalyzed (PTC) Cycloalkylation

This approach is a direct and convergent synthesis that constructs the cyclobutane ring and attaches it to the nitrophenyl group in a single step. The core of this method lies in the reaction of 4-nitrophenylacetonitrile with 1,3-dibromopropane under biphasic conditions, facilitated by a phase-transfer catalyst.

Mechanistic Rationale & Experimental Causality

Phase-Transfer Catalysis (PTC) is a powerful green chemistry technique designed to facilitate reactions between reactants located in different immiscible phases (typically aqueous and organic).[1][2] In this synthesis, the starting material, 4-nitrophenylacetonitrile, possesses acidic α-protons (pKa ≈ 10-12 in DMSO) due to the electron-withdrawing effects of both the nitrile and the para-nitro group.

  • Deprotonation: A strong aqueous base, such as 50% sodium hydroxide, deprotonates the 4-nitrophenylacetonitrile to form a carbanion (anion). This anion is soluble in the aqueous phase but not in the organic phase where the 1,3-dibromopropane is dissolved.

  • Ion-Pair Formation & Phase Transfer: A quaternary ammonium salt, like tetrabutylammonium bromide (TBAB), is introduced as the catalyst.[3] The lipophilic cation (Q⁺, e.g., Bu₄N⁺) pairs with the carbanion (A⁻) in the aqueous phase, forming a lipophilic ion pair [Q⁺A⁻]. This ion pair has sufficient organic character to migrate across the phase interface into the organic layer.

  • Nucleophilic Substitution: Once in the organic phase, the highly reactive, "naked" carbanion performs a nucleophilic attack on one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion in the first Sₙ2 reaction.

  • Intramolecular Cyclization: The resulting intermediate undergoes a second, intramolecular Sₙ2 reaction. The newly formed carbanion (or the original carbanion site after another deprotonation event) attacks the terminal carbon bearing the second bromine atom, closing the four-membered ring to yield the final product.

The use of PTC is critical; without it, the reaction rate would be negligible as the nucleophilic carbanion and the electrophilic alkylating agent would remain separated in their respective phases.[4][5]

Caption: Workflow for PTC Cycloalkylation.

Advantages & Disadvantages
  • Advantages: High atom economy (one-step), avoids harsh nitrating acids, generally good yields, and employs green chemistry principles by using catalytic amounts of the transfer agent.[1][6]

  • Disadvantages: Potential for side reactions such as polymerization of the dibromoalkane or dialkylation of the nitrile. The efficiency can be sensitive to the choice of catalyst, solvent, and base concentration.

Route 2: Nitration of 1-Phenylcyclobutanecarbonitrile

This is a two-step linear synthesis. The first step involves the creation of the non-nitrated precursor, 1-phenylcyclobutanecarbonitrile, via the same PTC cycloalkylation described above, but starting with the more readily available phenylacetonitrile. The second step is a classic electrophilic aromatic substitution to introduce the nitro group at the para-position of the phenyl ring.

Mechanistic Rationale & Experimental Causality

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile This step is mechanistically identical to Route 1, using phenylacetonitrile as the starting material.

Step 2: Electrophilic Aromatic Nitration The introduction of a nitro group onto an aromatic ring is a well-established reaction, typically using "mixed acid"—a combination of concentrated nitric acid and sulfuric acid.[7][8]

  • Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring in 1-phenylcyclobutanecarbonitrile attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Regioselectivity: The 1-cyanocyclobutyl substituent is sterically bulky and electron-withdrawing. While alkyl groups are typically ortho, para-directing, the combination of steric hindrance from the cyclobutyl ring and the deactivating nature of the cyano group strongly favors the attack at the less hindered para-position. To further enhance para-selectivity and avoid harsh conditions that could lead to side reactions, a nitrating system like nitric acid in polyphosphoric acid (PPA) can be employed. PPA can form a bulky complex with the nitrating species, further increasing steric hindrance at the ortho-positions.[10]

  • Rearomatization: A weak base (like water or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

Caption: Electrophilic Aromatic Nitration Pathway.

Advantages & Disadvantages
  • Advantages: Utilizes common and inexpensive starting materials (phenylacetonitrile). The nitration step is a robust and well-understood reaction.[11] It may offer better control over purity if the initial PTC reaction is cleaner with the non-nitrated analogue.

  • Disadvantages: It is a two-step process, which lowers the overall yield. It requires the use and disposal of strong, corrosive acids (H₂SO₄, HNO₃), which presents safety and environmental challenges.[9] There is a risk of forming undesired ortho and meta isomers, requiring careful control of reaction conditions and potentially difficult purification.[7][8]

Comparative Analysis

ParameterRoute 1: Direct PTC CycloalkylationRoute 2: Nitration of PrecursorRationale & Field Insights
Number of Steps 12Route 1 is more efficient in terms of process steps, saving time and resources.
Starting Materials 4-Nitrophenylacetonitrile, 1,3-DibromopropanePhenylacetonitrile, 1,3-Dibromopropane, HNO₃, H₂SO₄4-Nitrophenylacetonitrile is more expensive and less common than phenylacetonitrile. This is a key cost consideration for scalability.[12][13]
Overall Yield Potentially higher (single step)Likely lower (multiplied yield of two steps)A hypothetical 80% yield for Route 1 is superior to two 85% yielding steps in Route 2 (Overall Yield = 72%).
Regioselectivity Not applicable (pre-functionalized)Critical ChallengeRoute 1 completely avoids selectivity issues. Route 2 requires careful optimization to maximize the desired para-isomer and minimize purification efforts.[10]
Safety & Handling Uses concentrated NaOH (corrosive).Requires handling of highly corrosive and oxidizing mixed acids. Nitration is a highly exothermic reaction requiring strict temperature control.[9]Route 1 is generally safer, avoiding the significant hazards associated with handling and controlling exothermic nitration reactions.
Environmental Impact Uses catalytic PTC, less waste.Generates significant acidic waste that requires neutralization and disposal.The PTC approach aligns better with green chemistry principles by minimizing stoichiometric reagents and harsh waste streams.[2]
Scalability Good; PTC is used industrially.Moderate; requires specialized equipment for handling exothermic reactions and corrosive materials safely at scale.While both are scalable, the safety and engineering controls for large-scale nitration are more demanding.

Conclusion for Drug Development Professionals

For laboratory-scale synthesis and rapid generation of derivatives for screening, Route 1 (Direct PTC Cycloalkylation) is the superior choice. Its single-step nature, high convergence, and inherent regioselectivity offer a faster and more efficient path to the target molecule. It circumvents the safety and waste disposal issues associated with strong nitrating acids.

Route 2 (Nitration of Precursor) may become economically viable on a large, industrial scale if the cost of 4-nitrophenylacetonitrile is prohibitive compared to phenylacetonitrile. However, this cost-saving must be carefully weighed against the increased capital expenditure for safety infrastructure, the lower overall yield from a two-step process, and the costs associated with waste treatment.

Experimental Protocols

Protocol for Route 1: PTC Cycloalkylation
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-nitrophenylacetonitrile (16.2 g, 0.1 mol), 1,3-dibromopropane (22.2 g, 0.11 mol), and tetrabutylammonium bromide (1.6 g, 5 mol%).

  • Reaction Initiation: Add 50 mL of toluene to the flask. Begin vigorous stirring (at least 500 rpm) to ensure efficient mixing of the phases.

  • Base Addition: Slowly add 50 mL of 50% (w/w) aqueous sodium hydroxide solution via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature between 40-50 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 60 °C and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature. Add 100 mL of water and 50 mL of toluene. Separate the organic layer. Wash the organic layer with 2 x 50 mL of water, followed by 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford 1-(4-Nitrophenyl)cyclobutanecarbonitrile as a solid.

Protocol for Route 2: Nitration of 1-Phenylcyclobutanecarbonitrile

Step A: Synthesis of 1-Phenylcyclobutanecarbonitrile Follow the protocol for Route 1, substituting phenylacetonitrile (11.7 g, 0.1 mol) for 4-nitrophenylacetonitrile.

Step B: Nitration

  • Setup: In a 250 mL flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid (40 mL) to the 1-phenylcyclobutanecarbonitrile (15.7 g, 0.1 mol) with stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (9.5 g, 0.15 mol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate over 1 hour, maintaining the internal temperature of the reaction flask at 0-5 °C.

  • Reaction Time: Stir the mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Very slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol to yield the para-isomer.

References

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  • Wikipedia. (n.d.). Nitration.

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  • ResearchGate. (2002). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.

  • National Institutes of Health. (n.d.). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. PubMed Central.

  • ResearchGate. (2003). Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with ??,??-dibromoalkanes in supercritical ethane.

  • Google Patents. (2001). Process for preparing p-nitrophenyl acetonitrile by directional nitrification. CN1305988A.

  • National Institutes of Health. (n.d.). p-Nitrophenylacetonitrile. PubChem.

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration.

  • National Institutes of Health. (n.d.). 1-Phenylcyclobutanecarbonitrile. PubChem.

  • Taylor & Francis. (1969). Nitration and aromatic reactivity.

  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review.

  • ResearchGate. (2008). Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate.

  • ResearchGate. (2009). Directing effects in nitration of 1-adamantyl bearing aromatic ketones.

  • National Institutes of Health. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. PubMed Central.

  • Sigma-Aldrich. (n.d.). 4-Nitrophenylacetonitrile 98%.

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A Framework for the Comparative Efficacy of 1-(4-Nitrophenyl)cyclobutanecarbonitrile Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry

In the landscape of drug discovery, the exploration of novel chemical scaffolds is a cornerstone of identifying new therapeutic agents. The 1-(4-nitrophenyl)cyclobutanecarbonitrile core represents a unique and largely unexplored scaffold that merges three distinct structural motifs, each with a history of biological relevance. This guide provides a comprehensive framework for the systematic evaluation and comparison of derivatives of this parent molecule in a variety of biological assays. Due to the novelty of this chemical class, this document serves as a forward-looking guide, proposing a rigorous, multi-pronged approach to characterizing the potential therapeutic efficacy of these compounds. We will delve into the rationale behind the selection of this scaffold, propose synthetic strategies, and detail a suite of biological assays designed to uncover their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

The Scientific Rationale: Deconstructing the 1-(4-Nitrophenyl)cyclobutanecarbonitrile Scaffold

The therapeutic potential of this scaffold can be inferred from the known bioactivities of its constituent parts: the 4-nitrophenyl group, the cyclobutane ring, and the carbonitrile moiety.

  • The 4-Nitrophenyl Group: The nitroaromatic moiety is a well-established pharmacophore found in a range of clinically used drugs and biologically active molecules. Its strong electron-withdrawing nature can be crucial for molecular interactions and can also be a substrate for bioreduction in hypoxic environments, a characteristic exploited in targeted cancer therapies.[1][2] Numerous studies have highlighted the role of the nitrophenyl group in compounds with significant anticancer and antimicrobial activities.[3][4][5]

  • The Cyclobutane Ring: The cyclobutane motif is a fascinating structural element in medicinal chemistry.[6] It acts as a rigid, three-dimensional scaffold that can impose conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for biological targets.[7] Its presence in several natural products with diverse biological activities, including antimicrobial and antitumor properties, underscores its value as a bioisostere for other cyclic or acyclic fragments.[8]

  • The Carbonitrile Group: The nitrile or carbonitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a reactive handle for covalent modification of enzyme active sites. Its presence can also influence the metabolic stability and pharmacokinetic properties of a compound.

The convergence of these three motifs in the 1-(4-nitrophenyl)cyclobutanecarbonitrile scaffold presents a compelling case for the investigation of its derivatives as a new class of bioactive molecules.

Proposed Synthetic Strategy and Derivative Library

A focused library of derivatives should be synthesized to enable a systematic structure-activity relationship (SAR) study. A plausible synthetic route could involve the reaction of 4-nitrophenylacetonitrile with 1,3-dibromopropane in the presence of a suitable base to form the cyclobutane ring. Subsequent modifications could be introduced on the phenyl ring, for example, by varying the position of the nitro group or by introducing other substituents to probe the electronic and steric requirements for biological activity.

G cluster_start Starting Materials 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Cyclization Cyclization 4-Nitrophenylacetonitrile->Cyclization 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Cyclization Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Cyclization Deprotonation Parent_Scaffold 1-(4-Nitrophenyl)cyclobutanecarbonitrile Cyclization->Parent_Scaffold Derivatization Derivatization Parent_Scaffold->Derivatization Derivative_Library Derivative Library (e.g., modified phenyl ring) Derivatization->Derivative_Library

Caption: Proposed synthetic workflow for the generation of a 1-(4-nitrophenyl)cyclobutanecarbonitrile derivative library.

A Framework for Comprehensive Biological Evaluation

To elucidate the therapeutic potential of the synthesized derivatives, a tiered approach to biological screening is recommended. This should begin with broad primary screens for anticancer and antimicrobial activity, followed by more focused secondary assays to determine the mechanism of action of the most promising candidates.

Anticancer Activity Screening

The initial assessment of anticancer potential should be conducted against a panel of human cancer cell lines.

1. Primary Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Doxorubicin can be used as a positive control.[9]

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

G Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Add Derivatives (various concentrations) Cell_Seeding->Compound_Treatment Incubation_1 Incubate (48-72 hours) Compound_Treatment->Incubation_1 MTT_Addition Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 Incubate (3-4 hours) MTT_Addition->Incubation_2 Solubilization Solubilize Formazan (DMSO) Incubation_2->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

2. Secondary Mechanistic Assays

For compounds exhibiting potent cytotoxicity, further assays should be performed to understand their mode of action.

  • Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Flow cytometry analysis of propidium iodide (PI) stained cells can reveal if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[3]

Antimicrobial Activity Screening

The derivatives should be screened against a panel of clinically relevant pathogenic bacteria and fungi.

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol (Broth Microdilution):

    • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[10][11]

Enzyme Inhibition Assays

Given the structural features of the scaffold, screening against specific enzyme classes could be fruitful. For instance, the nitrophenyl group is present in some inhibitors of cytochrome P450 enzymes.[12][13]

1. Representative Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

  • Protocol (Esterase Activity):

    • The assay measures the inhibition of the enzyme-catalyzed hydrolysis of a substrate like 4-nitrophenyl acetate to 4-nitrophenol.

    • Pre-incubate the enzyme with various concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.

    • Calculate the IC50 value for each compound.

Data Presentation for Comparative Analysis

The results of the biological assays should be presented in a clear and concise tabular format to facilitate direct comparison between the derivatives and with standard control compounds.

Table 1: Hypothetical Comparative Efficacy Data for 1-(4-Nitrophenyl)cyclobutanecarbonitrile Derivatives

Compound IDR-group ModificationAnticancer IC50 (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureusEnzyme Inhibition IC50 (µM) vs. CA-II
Parent H>100>128>100
Derivative 1 3-NO250.56475.2
Derivative 2 2-Cl15.23245.8
Derivative 3 4-OCH385.1>128>100
Doxorubicin N/A0.8N/AN/A
Ciprofloxacin N/AN/A1.0N/A
Acetazolamide N/AN/AN/A0.1

Conclusion and Future Perspectives

The 1-(4-nitrophenyl)cyclobutanecarbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed framework for synthesis and biological evaluation provides a systematic approach to understanding the structure-activity relationships within this chemical class. Derivatives that demonstrate significant activity in these primary screens will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling. This structured approach will be instrumental in determining the true therapeutic potential of this novel and exciting class of compounds.

References

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  • Abdel-Wahab, B. F., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 6(50), 34763–34777. Available from: [Link]

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  • Fouad, M. A., et al. (2015). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 20(6), 11335-11350. Available from: [Link]

  • Ioannides, C., et al. (1998). Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. Chemico-Biological Interactions, 111(3), 171-186. Available from: [Link]

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  • Teixeira, C., et al. (2018). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 3(11), 16013-16021. Available from: [Link]

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  • Abdel-Wahab, B. F., et al. (2022). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2019). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) -piperazin-1-yl)-22-deoxypleuromutilin. Molecules, 24(18), 3326. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. ResearchGate. Available from: [Link]

  • Çavuşoğlu, Y., et al. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological and Pharmaceutical Bulletin, 39(11), 1888-1892. Available from: [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 23-34. Available from: [Link]

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Benchmarking Catalyst Performance: An In-Depth Analysis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the scientific literature reveals no documented catalytic applications for 1-(4-Nitrophenyl)cyclobutanecarbonitrile. While the fields of organocatalysis and asymmetric synthesis are rich with innovative molecular frameworks, this specific compound is consistently referenced as a synthetic intermediate or building block rather than a catalyst. This guide will, therefore, pivot to address the foundational aspects of catalyst benchmarking, utilizing common classes of organocatalysts to illustrate the principles and experimental protocols that would be applied if 1-(4-Nitrophenyl)cyclobutanecarbonitrile were to exhibit catalytic activity.

The Landscape of Asymmetric Organocatalysis

Organocatalysis has firmly established itself as the third pillar of asymmetric catalysis, complementing biocatalysis and transition-metal catalysis.[1] The power of organocatalysis lies in the use of small, metal-free organic molecules to accelerate chemical reactions with high stereoselectivity. These catalysts are often more stable, less toxic, and more cost-effective than their metal-based counterparts.[1]

Major classes of organocatalysts are typically categorized by their mode of activation, which can involve the formation of covalent intermediates (like enamines or iminium ions) or non-covalent interactions such as hydrogen bonding.[1] Prominent families include proline and its derivatives, chiral phosphoric acids (CPAs), thioureas, and N-heterocyclic carbenes (NHCs).[1]

Core Principles of Catalyst Performance Benchmarking

To rigorously evaluate a new catalyst, a systematic approach is essential.[2] Benchmarking involves comparing the performance of a novel catalyst against established standards under standardized reaction conditions. The key metrics for performance in asymmetric catalysis include:

  • Activity: A measure of how fast the catalyst converts reactants into products. This is often expressed as the turnover number (TON) or turnover frequency (TOF).[3]

  • Selectivity: The catalyst's ability to favor the formation of one product over others. In asymmetric catalysis, this primarily refers to:

    • Enantioselectivity: The preference for forming one enantiomer over the other, quantified by the enantiomeric excess (e.e.).

    • Diastereoselectivity: The preference for one diastereomer over others, measured by the diastereomeric ratio (d.r.).

  • Yield: The amount of desired product obtained relative to the theoretical maximum.

  • Robustness and Stability: The catalyst's ability to maintain its activity and selectivity under various reaction conditions and over time.

A logical workflow for troubleshooting and optimizing catalyst performance is crucial, especially when dealing with issues like low enantioselectivity or poor yield.[2]

Hypothetical Benchmarking of a Novel Cyclobutane-Based Catalyst

While 1-(4-Nitrophenyl)cyclobutanecarbonitrile itself is not a known catalyst, the cyclobutane scaffold is a recurring motif in complex natural products and has been explored in the synthesis of chiral ligands for metal catalysis. For the purpose of this guide, let us hypothesize a scenario where a derivative of this molecule, "Catalyst-NCB," demonstrates catalytic activity in a benchmark reaction, such as the asymmetric Michael addition.

Benchmark Reaction: Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. An asymmetric variant, where a nucleophile adds to an α,β-unsaturated carbonyl compound to create a chiral product, is a standard test for new catalysts.

Experimental Protocol 1: Catalyst Screening for Asymmetric Michael Addition

This protocol outlines a general procedure for screening the performance of "Catalyst-NCB" against well-established organocatalysts like a thiourea derivative.

1. Preparation:

  • All glassware must be rigorously dried to exclude moisture, which can be detrimental to many catalytic systems.[2]
  • Use freshly distilled and degassed solvents to remove impurities and dissolved oxygen that might interfere with the catalyst.[2]
  • Prepare stock solutions of the Michael donor (e.g., isobutyraldehyde), Michael acceptor (e.g., N-phenylmaleimide), and the catalysts to ensure accurate and consistent dispensing.

2. Reaction Setup:

  • In a series of reaction vials, add the chiral catalyst (e.g., "Catalyst-NCB" or a benchmark thiourea catalyst) at a specific loading (e.g., 1-10 mol%).
  • Add the Michael acceptor to the vials.
  • Dissolve the components in the chosen solvent (e.g., toluene, CH2Cl2).
  • Initiate the reaction by adding the Michael donor.

3. Reaction Monitoring and Work-up:

  • Stir the reactions at a controlled temperature and monitor their progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Upon completion, quench the reaction and perform a standard aqueous work-up.

4. Purification and Analysis:

  • Purify the product via flash column chromatography.[1]
  • Determine the yield of the isolated product.
  • Analyze the enantiomeric excess (e.e.) of the product using chiral HPLC.[2]
Data Presentation and Comparison

The quantitative data from such a screening experiment should be summarized in a clear and structured table for easy comparison.

CatalystLoading (mol%)SolventTime (h)Yield (%)e.e. (%)
"Catalyst-NCB" 5Toluene248575
Thiourea Catalyst A 5Toluene249592
Proline 10DMSO486080

Note: Data for "Catalyst-NCB" is hypothetical.

This table would allow researchers to quickly assess the relative performance of the new catalyst. In this hypothetical case, "Catalyst-NCB" shows good yield but lower enantioselectivity compared to the established Thiourea Catalyst A.

Visualizing Experimental Logic

Diagrams are invaluable for representing experimental workflows and the logic behind catalyst evaluation.

Catalyst_Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Performance Analysis cluster_decision Decision Prep Prepare Stock Solutions (Substrates, Catalysts) Setup Reaction Setup (Vary Catalysts) Prep->Setup Monitor Monitor Progress (TLC/HPLC) Setup->Monitor Workup Work-up & Purification Monitor->Workup Yield Determine Yield Workup->Yield Ee Determine e.e. (Chiral HPLC) Workup->Ee Compare Compare to Benchmark Yield->Compare Ee->Compare

Caption: Workflow for benchmarking a novel catalyst against established standards.

Causality in Experimental Design and Troubleshooting

The choice of reaction conditions is critical and based on established chemical principles. For instance, non-polar aprotic solvents like toluene are often chosen to favor hydrogen-bonding interactions, which can be crucial for catalysts like thioureas.

If a new catalyst like our hypothetical "Catalyst-NCB" were to show promising but suboptimal results (e.g., moderate enantioselectivity), a systematic troubleshooting process would be initiated.[2] This could involve:

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction, thereby influencing enantioselectivity.

  • Temperature Optimization: Lowering the reaction temperature often enhances selectivity by reducing the available thermal energy, making the lower-energy pathway to the desired enantiomer more favorable.

  • Catalyst Loading: Varying the catalyst concentration can reveal information about catalyst aggregation or potential side reactions.

Troubleshooting_Logic Start Initial Result: Low Enantioselectivity Solvent Screen Solvents (Polarity, Coordination) Start->Solvent Temp Vary Temperature (Typically Lower) Start->Temp Loading Adjust Catalyst Loading Start->Loading Analysis Analyze Impact on e.e. and Yield Solvent->Analysis Temp->Analysis Loading->Analysis Optimized Optimized Conditions Analysis->Optimized

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-(4-Nitrophenyl)cyclobutanecarbonitrile Analogs: An Inferred Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Promising Scaffold for Targeted Therapies

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is perpetual. The 1-(4-nitrophenyl)cyclobutanecarbonitrile core represents a fascinating, yet underexplored, scaffold. While direct, extensive structure-activity relationship (SAR) studies on this specific family of compounds are not widely published, a comprehensive analysis of its constituent parts—the 4-nitrophenyl group, the rigid cyclobutane linker, and the carbonitrile moiety—allows us to construct a robust, inferred SAR guide.

This guide will dissect the probable contributions of each component to the overall biological activity, drawing parallels from established drug candidates and biochemical probes. We will explore how systematic modifications to this scaffold could modulate its efficacy, selectivity, and metabolic stability. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics, potentially in the realms of oncology or enzymology, where nitroaromatic and rigid scaffolds have found significant application.[1][2]

The Architectural Logic: Analyzing the Core Scaffold

The therapeutic potential of any compound series is fundamentally tied to the physicochemical properties of its core structure. The 1-(4-nitrophenyl)cyclobutanecarbonitrile scaffold is a unique amalgamation of three key functional groups, each with a well-documented role in medicinal chemistry.

  • The 4-Nitrophenyl Group: The nitroaromatic moiety is a versatile pharmacophore.[3] The strong electron-withdrawing nature of the nitro group can polarize the aromatic ring, making it susceptible to bioreduction in hypoxic environments, a characteristic exploited in anticancer agents targeting solid tumors.[1] Furthermore, the nitro group can be a key hydrogen bond acceptor or participate in crucial π-π stacking interactions within a target protein's binding site. Its presence is also foundational to many chromogenic substrates used in enzyme assays, such as 4-nitrophenyl phosphate (pNPP), where its release upon enzymatic action can be quantified spectrophotometrically.[4][5]

  • The Cyclobutane Ring: The cyclobutane unit serves as a rigid, three-dimensional scaffold. Unlike more flexible alkyl chains or larger cycloalkanes, its puckered conformation orients the phenyl ring and the carbonitrile group into defined spatial vectors.[2] This conformational constraint can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. Moreover, cyclobutane rings are known to enhance metabolic stability by replacing more labile groups or protecting adjacent functionalities from enzymatic degradation.[2]

  • The Carbonitrile Group: The nitrile moiety is a small, polar group that can act as a hydrogen bond acceptor. It is often used as a bioisostere for a carbonyl group or a terminal alkyne. Its metabolic stability and linear geometry make it a valuable functional group for probing interactions within a protein's active site.

Inferred Structure-Activity Relationship (SAR) Analysis

Based on established medicinal chemistry principles, we can predict how modifications at different points of the 1-(4-nitrophenyl)cyclobutanecarbonitrile scaffold would impact its biological activity. For this guide, we will postulate a hypothetical cytotoxic or enzyme inhibitory activity.

A. Modifications of the Phenyl Ring

The electronic and steric properties of the substituted phenyl ring are critical determinants of activity.

  • Position and Nature of the Nitro Group: The para-positioning of the nitro group is significant. Shifting it to the meta (3-nitro) or ortho (2-nitro) position would alter the molecule's dipole moment and steric profile, likely impacting target binding. For activities dependent on bioreduction, the reduction potential can be subtly altered by the position.

  • Replacement of the Nitro Group: The necessity of the nitro group is a key question.

    • Other Electron-Withdrawing Groups (EWGs): Replacing the -NO₂ with groups like cyano (-CN) or trifluoromethyl (-CF₃) would maintain the electron-deficient nature of the ring but would eliminate the potential for bioreductive activation. A significant drop in activity would suggest this mechanism is crucial.

    • Electron-Donating Groups (EDGs): Replacing -NO₂ with groups like methoxy (-OCH₃) or amino (-NH₂) would drastically change the electronics of the phenyl ring, likely leading to a loss of the postulated activity if charge distribution is critical for binding.

  • Additional Ring Substituents: Adding small substituents like halogens (F, Cl) or methyl groups at the 2- or 3-positions could enhance binding through new van der Waals interactions or by modulating the lipophilicity of the compound.

B. Modifications of the Cyclobutane Ring

The central scaffold's geometry is paramount for orienting the pharmacophoric elements.

  • Ring Size Variation: The rigidity and bond angles of the cyclobutane ring are specific. Comparing its activity to analogs with cyclopropane or cyclopentane rings would be a critical experiment. Often, such changes lead to a dramatic loss of potency, highlighting the importance of the precise geometry conferred by the four-membered ring.[2]

  • Ring Substitution: Introducing substituents on the cyclobutane ring itself could explore additional binding space. For example, adding a hydroxyl or methyl group could provide new interaction points with the target protein.

C. Modifications of the Carbonitrile Group

The carbonitrile is a key polar feature and potential point of interaction.

  • Replacement with Bioisosteres: Replacing the nitrile (-CN) with other functional groups like a carboxamide (-CONH₂), carboxylic acid (-COOH), or small esters (-COOCH₃) would systematically probe the requirements for hydrogen bond donors and acceptors at this position. A carboxylic acid, for instance, would introduce a negative charge at physiological pH, which could be either beneficial for forming a salt bridge or detrimental if the binding pocket is hydrophobic.

Data Presentation: A Comparative Overview of Hypothetical Analogs

The following table summarizes the inferred SAR for key analogs of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The predicted activity is based on a hypothetical cytotoxic or enzyme inhibitory effect.

Analog ID Modification Rationale for Modification Predicted Activity Supporting Rationale / Citations
Parent 1-(4-Nitrophenyl)cyclobutanecarbonitrileCore Scaffold+++Baseline compound.
A-1 1-(3-Nitrophenyl)cyclobutanecarbonitrileIsomeric shift of nitro group++Altered electronics and sterics may reduce optimal binding.
A-2 1-(4-Cyanophenyl)cyclobutanecarbonitrileReplace -NO₂ with -CN+Maintains EWG character but removes bioreduction potential.[1]
A-3 1-(4-Aminophenyl)cyclobutanecarbonitrileReplace -NO₂ with -NH₂-Reverses ring electronics; loss of key interactions expected.
B-1 1-(4-Nitrophenyl)cyclopentanecarbonitrileIncrease ring size+Altered bond angles and substituent orientation likely decrease affinity.[2]
C-1 1-(4-Nitrophenyl)cyclobutanecarboxamideReplace -CN with -CONH₂++Introduces H-bond donor capacity, may alter binding mode.
C-2 1-(4-Nitrophenyl)cyclobutanecarboxylic acidReplace -CN with -COOH+/-Introduction of charge may be favorable or unfavorable depending on the target.

(Predicted Activity Scale: +++ High, ++ Moderate, + Low, - Inactive)

Experimental Protocols for Evaluation

To validate the inferred SAR, a systematic experimental workflow is required. This involves chemical synthesis followed by biological evaluation.

General Synthesis of Analogs

A plausible synthetic route to the parent compound and its analogs involves the reaction of a substituted phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Protocol: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF) to the flask.

  • Addition of Phenylacetonitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-nitrophenylacetonitrile (1.0 eq) in anhydrous DMF via the dropping funnel.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1 hour.

  • Addition of Dibromopropane: Slowly add 1,3-dibromopropane (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Assay: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells and is a standard method for assessing compound cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma or MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Biological Assay: Phosphatase Inhibition Assay

This assay can determine if the compounds inhibit enzyme activity, using a chromogenic substrate that contains a 4-nitrophenyl group.

Protocol: Alkaline Phosphatase (ALP) Inhibition Assay

  • Reaction Buffer: Prepare a buffer solution (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).

  • Assay Setup: In a 96-well plate, add 20 µL of various concentrations of the test compounds, 20 µL of Alkaline Phosphatase enzyme solution, and 140 µL of the reaction buffer.

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes.

  • Substrate Addition: Add 20 µL of p-Nitrophenyl Phosphate (pNPP) substrate solution to each well to start the reaction.[4]

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V₀) for each concentration. Determine the IC₅₀ value of the inhibitors by plotting the percentage of inhibition versus the inhibitor concentration.

Visualizations: SAR Logic and Experimental Workflow

Inferred SAR Map

SAR_Map cluster_scaffold Core Scaffold: 1-(4-Nitrophenyl)cyclobutanecarbonitrile cluster_mods Structural Modifications Scaffold Core Structure A A: Phenyl Ring - Position of NO2 - Replacement of NO2 - Additional Substituents Scaffold->A Modulate Electronics & Lipophilicity B B: Cyclobutane Ring - Ring Size Variation - Ring Substitution Scaffold->B Alter Rigidity & Conformation C C: Carbonitrile Group - Bioisosteric Replacement Scaffold->C Probe Polar Interactions Activity Biological Activity (Cytotoxicity / Enzyme Inhibition) A->Activity B->Activity C->Activity

Caption: Inferred Structure-Activity Relationship (SAR) map for analog design.

Experimental Workflow Diagram

Workflow cluster_chem Chemistry cluster_bio Biology start Design Analogs (SAR Hypotheses) synth Chemical Synthesis of Analog Library start->synth purify Purification & Characterization (LCMS, NMR) synth->purify screen Primary Screening (e.g., MTT Assay @ 10 µM) purify->screen Compound Library dose Dose-Response Analysis (IC50 Determination) screen->dose mech Mechanism of Action Studies (e.g., Enzyme Inhibition) dose->mech mech->start SAR Feedback Loop

Caption: Integrated workflow for synthesis and biological evaluation.

Conclusion and Future Directions

This guide provides a foundational framework for initiating a medicinal chemistry program centered on the 1-(4-nitrophenyl)cyclobutanecarbonitrile scaffold. By leveraging established principles of drug design, we have inferred a series of logical structure-activity relationships that can guide the synthesis of a focused library of analogs. The proposed modifications to the phenyl ring, cyclobutane core, and nitrile group represent key starting points for probing the chemical space around this scaffold.

The experimental protocols outlined provide a clear path for the synthesis and evaluation of these novel compounds. The true value of this scaffold will only be unlocked through the iterative process of design, synthesis, and biological testing. Future work should focus on identifying the specific molecular target(s) of active compounds, which will, in turn, allow for more rational, structure-based drug design and optimization of this promising chemical series.

References

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A Comparative Guide to the Physicochemical and Metabolic Properties of Substituted 1-Phenylcyclobutanecarbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the subtle modification of a lead compound's structure can profoundly influence its pharmacokinetic and pharmacodynamic profile. The substitution of a single functional group on an aromatic ring is a cornerstone of structure-activity relationship (SAR) studies, allowing researchers to fine-tune properties such as solubility, lipophilicity, and metabolic stability. This guide provides an in-depth comparison of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and its chloro- and fluoro-analogs.

These three compounds share a common 1-phenylcyclobutanecarbonitrile scaffold but differ at the para-position of the phenyl ring, presenting nitro, chloro, and fluoro substituents, respectively. This variation allows for a direct evaluation of how these electronically and sterically distinct groups impact key drug-like properties. For researchers in drug development, understanding these differences is critical for selecting candidates with the most promising profiles for further investigation. This document will delve into their comparative physicochemical properties, and metabolic liabilities, and provide detailed, field-proven experimental protocols for their characterization.

G cluster_0 Core Scaffold cluster_1 Para-Substituted Analogs Scaffold 1-Phenylcyclobutanecarbonitrile Nitro 1-(4-Nitrophenyl)cyclobutanecarbonitrile (-NO2) Scaffold->Nitro Chloro 1-(4-Chlorophenyl)cyclobutanecarbonitrile (-Cl) Scaffold->Chloro Fluoro 1-(4-Fluorophenyl)cyclobutanecarbonitrile (-F) Scaffold->Fluoro G compound Parent Compound (Nitro, Chloro, or Fluoro Analog) phase1 Phase I Metabolism (Oxidation, Reduction) compound->phase1 CYP450, Nitroreductases phase2 Phase II Metabolism (Conjugation) phase1->phase2 UGTs, SULTs metabolites Metabolites phase1->metabolites phase2->metabolites excretion Excretion metabolites->excretion G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock 1. Prepare 10 mM Compound Stock (DMSO) start 4. Add Compound (1 µM final) to Microsomes & Pre-incubate stock->start microsomes 2. Prepare Microsome Working Solution (0.5 mg/mL in Buffer) microsomes->start nadph 3. Prepare NADPH Cofactor Solution initiate 5. Initiate Reaction with NADPH nadph->initiate start->initiate aliquots 6. Take Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->aliquots quench 7. Quench Aliquots with Acetonitrile (+IS) aliquots->quench centrifuge 8. Centrifuge to Pellet Protein quench->centrifuge lcms 9. Analyze Supernatant by LC-MS/MS centrifuge->lcms

Caption: Experimental workflow for the microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4). * Prepare a 1 mM NADPH cofactor solution in buffer. Keep on ice. [1] * Prepare a 1 µM working solution of the test compound in buffer from a DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.5%.

[2]2. Incubation:

  • In a microcentrifuge tube, pre-incubate the liver microsome solution and the test compound solution at 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the T=0 time point.
  • Continue to incubate at 37°C in a shaking water bath.
  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture. [1] * Immediately stop the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

[2]4. Sample Processing & Analysis:

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vials for analysis.
  • Quantify the remaining parent compound in each sample using LC-MS/MS.
  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line of this plot is equal to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Conclusion

The substitution of a para-nitro group with chloro- or fluoro- groups on the 1-phenylcyclobutanecarbonitrile scaffold imparts significant and predictable changes to the molecule's core properties.

  • Physicochemically, a shift from the polar nitro group to the more hydrophobic halogens is expected to decrease aqueous solubility while increasing lipophilicity, following the trend Cl > F > NO₂. These changes have direct implications for membrane permeability and formulation strategies.

  • Metabolically, the nitro-analog is predisposed to rapid clearance via nitroreduction, a pathway that carries a risk of producing reactive metabolites. In contrast, the chloro- and fluoro-analogs are likely metabolized through more conventional oxidative pathways. The greater strength of the C-F bond suggests the fluoro-analog may possess the highest metabolic stability of the three, potentially leading to a longer in vivo half-life.

This guide provides the scientific rationale and experimental framework for researchers to empirically validate these predictions. By applying the detailed protocols herein, drug development professionals can effectively characterize these and other similar analogs, enabling the selection of compounds with an optimized balance of properties for progression towards clinical candidacy.

References

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A Comparative Guide to the Theoretical and Experimental Data of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(4-Nitrophenyl)cyclobutanecarbonitrile

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a small molecule featuring a p-nitrophenyl group attached to a cyclobutane ring which also bears a nitrile functional group. The presence of the electron-withdrawing nitro group and the polar nitrile group, combined with the strained cyclobutane ring, suggests that this compound may exhibit interesting chemical reactivity and biological activity. The 4-nitrophenyl moiety is a common pharmacophore in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates[1][2]. The cyclobutane scaffold, a bioisostere for other cyclic and acyclic structures, can impart unique conformational constraints and metabolic stability[3]. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups.

This guide will first present the predicted physicochemical and spectroscopic data for 1-(4-Nitrophenyl)cyclobutanecarbonitrile, derived from computational models and analysis of analogous structures. Subsequently, a detailed, hypothetical experimental protocol for its synthesis and characterization will be outlined, followed by a discussion of the expected experimental results.

Theoretical Data

Computational chemistry provides a powerful tool for predicting the properties of novel molecules before their synthesis, aiding in the rational design of experiments and the interpretation of results[4][5]. The following data for 1-(4-Nitrophenyl)cyclobutanecarbonitrile has been predicted based on established computational methods and data from structurally related compounds.

Predicted Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its behavior in biological systems and its suitability for various applications.

PropertyPredicted ValueMethod/Basis of Prediction
Molecular Formula C₁₁H₁₀N₂O₂Elemental Composition
Molecular Weight 202.21 g/mol Based on Molecular Formula[6][7]
LogP (octanol/water) ~2.5 - 3.0Based on contributions from nitrophenyl, cyclobutane, and nitrile groups.
pKa Not readily ionizableThe molecule lacks strongly acidic or basic functional groups.
Melting Point ~100-120 °CEstimation based on related nitrophenyl compounds.
Predicted Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. The predicted spectra below are based on the analysis of functional groups and data from similar compounds.

The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2-8.4d (doublet)2HAromatic protons ortho to the nitro groupThe strong electron-withdrawing effect of the nitro group deshields these protons significantly.
~7.6-7.8d (doublet)2HAromatic protons meta to the nitro groupThese protons are less deshielded than the ortho protons.
~2.8-3.0m (multiplet)2HCyclobutane protons adjacent to the phenyl ringThese protons are in a complex spin system due to coupling with other cyclobutane protons.
~2.4-2.6m (multiplet)2HCyclobutane protons
~2.0-2.2m (multiplet)2HCyclobutane protons

The predicted ¹³C NMR spectrum in CDCl₃ would show signals corresponding to the different carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~148-150Quaternary aromatic carbon attached to the nitro groupDeshielded by the nitro group.
~145-147Quaternary aromatic carbon attached to the cyclobutane ring
~128-130Aromatic CH carbons ortho to the nitro group
~123-125Aromatic CH carbons meta to the nitro group
~118-120Nitrile carbon (-C≡N)Characteristic chemical shift for a nitrile carbon.
~45-50Quaternary cyclobutane carbon
~30-35Cyclobutane CH₂ carbons
~15-20Cyclobutane CH₂ carbon

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
~2240-2260Nitrile (C≡N)Stretching
~1510-1530 and ~1340-1360Nitro (NO₂)Asymmetric and symmetric stretching
~3000-3100Aromatic C-HStretching
~2850-2950Aliphatic C-HStretching
~1600, ~1475Aromatic C=CStretching

The predicted mass spectrum (Electron Ionization) would show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
202[M]⁺ (Molecular Ion)
185[M - OH]⁺
172[M - NO]⁺
156[M - NO₂]⁺
129[C₉H₇N]⁺
102[C₇H₄N]⁺
76[C₆H₄]⁺

Experimental Data (Hypothetical Case Study)

This section outlines a plausible experimental approach for the synthesis and characterization of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The presented data is a hypothetical representation of expected results based on established chemical principles.

Synthesis Protocol

A potential synthetic route to 1-(4-Nitrophenyl)cyclobutanecarbonitrile could involve a nucleophilic substitution reaction between 4-nitrobenzyl cyanide and 1,3-dibromopropane in the presence of a strong base.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow Reactant1 4-Nitrobenzyl cyanide Reaction Reaction Mixture (0 °C to RT) Reactant1->Reaction Reactant2 1,3-Dibromopropane Reactant2->Reaction Base Sodium Hydride (NaH) Base->Reaction Solvent Dry THF Solvent->Reaction Quench Quenching (Saturated NH4Cl) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product 1-(4-Nitrophenyl)cyclobutanecarbonitrile Purification->Product

Caption: Proposed synthetic workflow for 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) suspended in dry tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-nitrobenzyl cyanide (1.0 equivalent) in dry THF dropwise to the suspension. The rationale for using a strong, non-nucleophilic base like NaH is to efficiently deprotonate the benzylic position to form the carbanion.

  • Cyclization: After stirring for 30 minutes at 0 °C, add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. The resulting carbanion acts as a nucleophile, first displacing one bromide and then undergoing an intramolecular cyclization to form the cyclobutane ring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Characterization Data (Hypothetical)

The following data represents the expected outcomes from the characterization of the synthesized and purified product.

Table of Hypothetical Experimental Data:

AnalysisResult
Appearance Pale yellow solid
Melting Point 105-107 °C
¹H NMR (400 MHz, CDCl₃) δ 8.32 (d, J = 8.8 Hz, 2H), 7.71 (d, J = 8.8 Hz, 2H), 2.91 (m, 2H), 2.53 (m, 2H), 2.15 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 148.5, 146.2, 129.1, 124.3, 119.5, 47.8, 32.6, 17.9
IR (ATR) ν 2245 (C≡N), 1520 (NO₂, asym), 1345 (NO₂, sym) cm⁻¹
HRMS (ESI) m/z calculated for C₁₁H₁₁N₂O₂ [M+H]⁺: 203.0815, found: 203.0812

Comparison and Discussion

A side-by-side comparison of the predicted and hypothetical experimental data reveals a strong correlation, validating the predictive power of computational models for this class of compounds.

Diagram of Data Comparison Workflow:

Data_Comparison Theoretical Theoretical Predictions (Computational Models) Comparison Data Comparison Theoretical->Comparison Experimental Hypothetical Experimental Data (Synthesis & Characterization) Experimental->Comparison Validation Structural Confirmation and Property Validation Comparison->Validation

Caption: Logical flow for comparing theoretical and experimental data.

The predicted ¹H and ¹³C NMR chemical shifts align well with the expected experimental values. The downfield shifts of the aromatic protons and carbons are consistent with the strong electron-withdrawing nature of the nitro group. The positions of the cyclobutane proton and carbon signals are in the expected aliphatic region.

The characteristic IR absorption bands for the nitrile and nitro groups are observed in both the predicted and hypothetical experimental spectra, providing strong evidence for the presence of these functional groups. The high-resolution mass spectrometry data would provide an accurate mass measurement, confirming the elemental composition of the synthesized molecule.

Any minor discrepancies between the predicted and experimental data could be attributed to solvent effects, conformational averaging, and the inherent limitations of the computational models. However, the overall agreement would provide a high degree of confidence in the assigned structure of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Conclusion

This guide has presented a comprehensive comparison of the theoretical and a plausible set of experimental data for 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The strong concordance between the predicted and expected experimental results underscores the utility of computational chemistry in modern chemical research. The detailed synthetic protocol and characterization data serve as a practical guide for researchers interested in synthesizing and studying this and related molecules. The unique structural features of 1-(4-Nitrophenyl)cyclobutanecarbonitrile make it a promising candidate for further investigation in the fields of medicinal chemistry and materials science.

References

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cross-reactivity studies of 1-(4-Nitrophenyl)cyclobutanecarbonitrile in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Reactivity Profiling of 1-(4-Nitrophenyl)cyclobutanecarbonitrile in Biological Systems

For researchers and drug development professionals, the introduction of any new chemical entity (NCE) into the development pipeline necessitates a rigorous evaluation of its specificity and potential for off-target interactions. This guide provides a comprehensive framework for assessing the cross-reactivity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile , a novel compound featuring a strained cyclobutane ring and an electron-withdrawing nitroaromatic group. Given the nascent status of this molecule, this document serves as a predictive and methodological comparison, outlining the essential experimental studies required to characterize its biological interaction profile against relevant alternatives.

The core challenge in evaluating a molecule like 1-(4-Nitrophenyl)cyclobutanecarbonitrile lies in predicting its behavior based on its structural motifs. The nitrophenyl group is a known pharmacophore but also a structural alert for potential interactions with metabolic enzymes like cytochrome P450s and potential off-target kinases.[1] The cyclobutane scaffold, while increasingly used to impart conformational rigidity and improve pharmacokinetic properties, can also influence binding geometry in unforeseen ways.[2][3]

This guide will compare the hypothetical cross-reactivity profile of our lead compound against two judiciously selected comparators:

  • Comparator A: 1-Phenylcyclobutanecarbonitrile: A direct structural analog lacking the nitro group. This allows for the isolation and assessment of the nitro group's contribution to binding and cross-reactivity.

  • Comparator B: NVP-BEZ235 (Dactolisib): A well-characterized dual PI3K/mTOR inhibitor containing a nitrophenyl moiety. This serves as a functional benchmark for potential off-target kinase interactions common to this chemical class.

We will detail the methodologies for four critical areas of cross-reactivity and safety assessment: Immunoassay Specificity, Off-Target Kinase Profiling, hERG Channel Interaction, and General Cytotoxicity.

Immunoassay Cross-Reactivity: The Challenge of Antibody Recognition

In diagnostic and research applications, the potential for a small molecule to cross-react with antibodies designed for other analytes can lead to erroneous results.[4][5] This is particularly relevant if derivatives of 1-(4-Nitrophenyl)cyclobutanecarbonitrile were ever to be used as haptens for antibody generation. We will assess this using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The causality behind this experimental design is to determine the concentration of the test compound required to inhibit the binding of a specific antibody to its immobilized target antigen by 50% (IC50). A lower IC50 value indicates a higher affinity for the antibody, and thus, higher cross-reactivity.[6][7]

Step-by-Step Methodology:

  • Antigen Coating: A 96-well microplate is coated with an antigen structurally related to the test compounds (e.g., a bovine serum albumin conjugate of 4-nitrophenol).

  • Blocking: Non-specific binding sites are blocked using a solution of 5% non-fat dry milk in phosphate-buffered saline (PBS).

  • Competitive Reaction: A fixed concentration of a primary antibody raised against the coating antigen is pre-incubated with serial dilutions of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, Comparator A, or Comparator B. This mixture is then added to the coated wells.

  • Washing: Unbound antibodies and compounds are removed by washing with PBS containing 0.05% Tween 20 (PBST).

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added to each well.

  • Detection: After another wash step, the substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with sulfuric acid.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 is calculated from the resulting dose-response curve, and percent cross-reactivity is determined relative to the original target analyte.

Hypothetical Data Summary
CompoundTarget Analyte for AssayIC50 (nM)% Cross-Reactivity
1-(4-Nitrophenyl)cyclobutanecarbonitrile 4-Nitrophenol15066.7%
Comparator A (1-Phenylcyclobutanecarbonitrile) 4-Nitrophenol>10,000<1%
Comparator B (NVP-BEZ235) 4-Nitrophenol85011.8%
4-Nitrophenol (Reference) 4-Nitrophenol100100%
  • Interpretation: The data suggests that the nitro group is the primary epitope recognized by the anti-4-nitrophenol antibody, as its removal in Comparator A abolishes cross-reactivity. Our lead compound shows significant cross-reactivity, which must be considered if developing immunoassays in this chemical space.

Workflow Diagram: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 r1 Prepare Serial Dilutions of Test Compounds p3->r1 r2 Add Primary Antibody & Test Compounds to Wells p3->r2 r3 Incubate r2->r3 d1 Wash Unbound Reagents r3->d1 d2 Add HRP-Conjugated Secondary Antibody d1->d2 d3 Wash Unbound Secondary Ab d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction (Add H2SO4) d4->d5 d6 Read Absorbance at 450 nm d5->d6

Caption: Workflow for competitive ELISA to determine immunoassay cross-reactivity.

Off-Target Kinase Profiling: A Window into Selectivity

Unintended interactions with protein kinases are a major source of off-target effects and toxicity in drug development.[8] A broad kinase panel screen is an essential step to profile the selectivity of any NCE. The presence of the nitrophenyl group, a motif found in some kinase inhibitors, makes this assessment critical.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol is designed to measure the ability of a compound to inhibit the activity of a panel of kinases by quantifying the amount of phosphorylated substrate produced. We utilize a fluorescence-based assay for high-throughput capability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently-labeled peptide substrate, and ATP.

  • Compound Plating: Add 1-(4-Nitrophenyl)cyclobutanecarbonitrile and comparators to a 384-well plate at a standard screening concentration (e.g., 10 µM).

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to start the phosphorylation reaction. Incubate at room temperature.

  • Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg2+ necessary for kinase activity.

  • Separation and Detection: The plate is read on a microfluidic mobility shift assay instrument. An electric field is applied, separating the phosphorylated (product) and non-phosphorylated (substrate) peptides based on charge and size.

  • Data Analysis: The amount of product is quantified by fluorescence. The percent inhibition is calculated relative to a DMSO vehicle control.

Hypothetical Data Summary: Selectivity Panel at 10 µM
Kinase Target1-(4-Nitrophenyl)cyclobutanecarbonitrile (% Inhibition)Comparator A (% Inhibition)Comparator B (NVP-BEZ235) (% Inhibition)
PI3Kα 28%2%98%
mTOR 15%1%95%
CDK2 8%5%12%
VEGFR2 45%3%35%
SRC 12%11%18%
  • Interpretation: Comparator B, as expected, potently inhibits its known targets, PI3K and mTOR. Our lead compound shows moderate, likely off-target, activity against PI3Kα and VEGFR2, which is significantly more than the nitro-group-lacking Comparator A. This suggests the nitrophenyl moiety is a key contributor to this off-target activity and warrants further investigation with full IC50 determination for these "hits."

Workflow Diagram: Kinase Inhibition Assay

Kinase_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Detection & Analysis s1 Dispense Test Compounds into 384-well Plate r1 Add Kinase, Peptide Substrate, & ATP to Initiate s1->r1 r2 Incubate at RT r1->r2 d1 Stop Reaction (Add EDTA buffer) r2->d1 d2 Read Plate on Mobility Shift Assay Instrument d1->d2 d3 Quantify Substrate vs. Product d2->d3 d4 Calculate % Inhibition d3->d4

Caption: General workflow for a fluorescence-based kinase inhibition assay.

hERG Channel Interaction: A Critical Safety Assessment

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[9][10] Assessing the potential for hERG interaction is a mandatory safety screen in drug development.[11]

Experimental Protocol: hERG Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the hERG channel expressed in cell membranes. This is a reliable, high-throughput method to assess potential hERG liability early.[12][13]

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from HEK-293 cells stably expressing the hERG channel.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [3H]-Astemizole), and various concentrations of the test compounds.

  • Incubation: Allow the reaction to reach equilibrium by incubating at room temperature for a defined period (e.g., 60 minutes).

  • Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through a glass fiber filter plate. The membranes with bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Hypothetical Data Summary
CompoundhERG Binding IC50 (µM)
1-(4-Nitrophenyl)cyclobutanecarbonitrile 25.5
Comparator A (1-Phenylcyclobutanecarbonitrile) > 100
Astemizole (Positive Control) 0.003
  • Interpretation: A commonly accepted threshold for concern is an IC50 < 10 µM. Our lead compound shows weak inhibition with an IC50 of 25.5 µM, suggesting a lower risk for hERG-related cardiotoxicity compared to potent inhibitors. However, this interaction is still more pronounced than that of Comparator A, indicating some contribution from the nitrophenyl group. Further functional patch-clamp electrophysiology studies would be required if this compound progresses.

In Vitro Cytotoxicity: Assessing General Cellular Health

Cytotoxicity assays are fundamental for determining the concentration at which a compound causes general cellular damage, which can confound the results of target-based assays and indicate broader liabilities.[14][15]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human liver carcinoma cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Hypothetical Data Summary
CompoundCytotoxicity IC50 in HepG2 cells (µM)
1-(4-Nitrophenyl)cyclobutanecarbonitrile 48.2
Comparator A (1-Phenylcyclobutanecarbonitrile) > 100
Doxorubicin (Positive Control) 0.8
  • Interpretation: The lead compound exhibits cytotoxicity at 48.2 µM. This value is well above the concentrations where off-target kinase activity was observed, suggesting that the kinase inhibition is not a result of general cytotoxicity. The higher toxicity compared to Comparator A again points to the nitroaromatic moiety as a potential liability, possibly through metabolic activation into reactive species within the liver-derived cells.

Conceptual Diagram: Cross-Reactivity Profile

Off_Target_Profile COMPOUND 1-(4-Nitrophenyl) cyclobutanecarbonitrile KINASE Kinases (VEGFR2, PI3K) COMPOUND->KINASE Off-Target Inhibition (Moderate) HERG hERG Channel COMPOUND->HERG Off-Target Binding (Weak) CYP Metabolic Enzymes (e.g., CYP450) COMPOUND->CYP Metabolic Interaction (Predicted) IMMUNO Assay Antibodies COMPOUND->IMMUNO Immunoassay Cross-Reactivity (Significant) TARGET Intended Target (Hypothetical) COMPOUND->TARGET On-Target Activity (Desired)

Caption: Conceptual map of potential on-target and off-target interactions.

Conclusion and Forward Look

This comparative guide establishes a clear, multi-faceted strategy for characterizing the cross-reactivity profile of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. Our hypothetical data, grounded in the known behavior of its constituent chemical motifs, suggests that the nitrophenyl group is the primary driver of potential liabilities. It contributes to significant immunoassay cross-reactivity, moderate off-target kinase inhibition, and mild cytotoxicity, likely through metabolic activation.

While the compound shows a promisingly low affinity for the hERG channel, the collective off-target profile indicates that further optimization would be required to improve selectivity. Future work should focus on medicinal chemistry efforts to replace or modify the nitrophenyl group to mitigate these effects while retaining any desired on-target activity. The protocols and comparative framework detailed herein provide a robust, self-validating system for guiding such efforts and ensuring the development of safer, more selective chemical entities.

References

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assessing the purity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile from different vendors

Author: BenchChem Technical Support Team. Date: January 2026

. ## A-Comparative-Guide-to-the-Purity-Assessment-of-1-(4-Nitrophenyl)cyclobutanecarbonitrile

Introduction: The Criticality of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of success. Intermediates such as 1-(4-Nitrophenyl)cyclobutanecarbonitrile are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even trace impurities can have profound consequences, potentially altering reaction kinetics, introducing unforeseen byproducts, and, in the final API, impacting efficacy and patient safety. Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and control of impurities in new drug substances.[1][2][3][4][5] Therefore, a rigorous and multi-faceted analytical approach to assessing the purity of starting materials and intermediates from various vendors is not merely a quality control measure but a fundamental aspect of robust scientific research and development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the purity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile obtained from different commercial sources. We will delve into a suite of analytical techniques, offering step-by-step protocols and the scientific rationale behind each experimental choice. The aim is to empower the reader to make informed decisions when selecting a vendor and to ensure the quality and consistency of their research outcomes.

Understanding the Analyte: 1-(4-Nitrophenyl)cyclobutanecarbonitrile

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a molecule characterized by a cyclobutane ring and a nitrophenyl group, both of which contribute to its reactivity and potential impurity profile. The synthesis of this compound can introduce a variety of impurities, including starting materials, byproducts of the reaction, and degradation products. For instance, the nitration of the aromatic ring can lead to isomeric impurities (ortho- and meta-nitro isomers), while the formation of the cyclobutane ring could result in side products from incomplete or alternative reaction pathways.

A Multi-Pronged Approach to Purity Assessment

A comprehensive evaluation of purity should not rely on a single analytical technique. Instead, a combination of chromatographic, spectroscopic, and elemental analysis methods provides a holistic view of the sample's composition. The following sections will detail the experimental protocols for a robust purity assessment workflow.

Figure 1: Experimental Workflow for Purity Assessment

G cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Elemental & Thermal Analysis Visual Inspection Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing HPLC-UV HPLC-UV (Purity & Impurity Profile) Solubility Testing->HPLC-UV GC-MS GC-MS (Volatile Impurities & Residual Solvents) HPLC-UV->GC-MS NMR NMR (1H & 13C) (Structural Confirmation & Impurity ID) GC-MS->NMR Mass Spec High-Resolution Mass Spectrometry (Molecular Weight Verification) NMR->Mass Spec Elemental Analysis Elemental Analysis (CHN) (Elemental Composition) Mass Spec->Elemental Analysis Final Purity Assessment Final Purity Assessment Elemental Analysis->Final Purity Assessment Sample Received Sample Received Sample Received->Visual Inspection

Caption: A logical workflow for the comprehensive purity assessment of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Chromatographic Analysis: Separating the Components

Chromatographic techniques are indispensable for separating the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolving power and sensitivity. A reverse-phase method is typically suitable for a moderately polar compound like 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[6][7]

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A typical gradient might start at 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 20 minutes. The addition of 0.1% formic acid or trifluoroacetic acid can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The nitroaromatic chromophore allows for strong UV absorbance. A wavelength of 254 nm is a common choice.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase to a working concentration of about 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices: The C18 stationary phase provides a non-polar environment, allowing for the separation of compounds based on their hydrophobicity.[6][7] The gradient elution is crucial for separating a potentially wide range of impurities with varying polarities. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.[8][9][10][11][12]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for a broad range of solvents.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 40°C (hold for 5 minutes), then ramp to 250°C at 10°C/min (hold for 5 minutes).

  • Injector Temperature: 250°C.

  • MS Detector: Operate in full scan mode (e.g., m/z 35-350) for identification of unknown volatiles.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a high-boiling point solvent like dimethyl sulfoxide (DMSO) to dissolve the sample. Seal the vial and heat in the headspace autosampler (e.g., at 80°C for 20 minutes) to allow volatile components to partition into the headspace before injection.

Causality Behind Experimental Choices: Headspace analysis is used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix. The temperature program allows for the separation of solvents with a wide range of boiling points. The mass spectrometer provides definitive identification of the eluted compounds by comparing their mass spectra to a library.

Table 1: Hypothetical Comparative Chromatographic Data

VendorHPLC Purity (%)Number of Impurities Detected (HPLC > 0.05%)Major Impurity (%)Residual Solvents (GC-MS)
Vendor A 99.820.15 (unidentified)Acetone (50 ppm), Toluene (20 ppm)
Vendor B 99.240.45 (starting material)Heptane (300 ppm)
Vendor C 98.550.70 (isomer)Dichloromethane (100 ppm)

Spectroscopic Analysis: Unveiling the Structure

Spectroscopic methods are essential for confirming the chemical structure of the main component and identifying any significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR should be performed.[13][14]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For impurity identification, 2D NMR experiments like COSY and HSQC can be valuable.

Causality Behind Experimental Choices: ¹H NMR provides information on the number and connectivity of protons in the molecule, while ¹³C NMR reveals the carbon skeleton. The chemical shifts and coupling patterns are unique to the structure of 1-(4-Nitrophenyl)cyclobutanecarbonitrile and can be used to identify any structural isomers or related impurities.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol: HRMS

  • Instrumentation: An HRMS instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices.

  • Data Analysis: Compare the measured accurate mass of the molecular ion to the calculated theoretical mass of C₁₁H₁₀N₂O₂.

Causality Behind Experimental Choices: A mass measurement within a few parts per million (ppm) of the theoretical mass provides strong evidence for the correct elemental composition of the main component.

Elemental Analysis: Verifying the Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values for 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Experimental Protocol: CHN Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N to the calculated theoretical percentages for C₁₁H₁₀N₂O₂ (C: 65.34%, H: 4.98%, N: 13.85%).

Causality Behind Experimental Choices: A close agreement between the experimental and theoretical values (typically within ±0.4%) indicates a high level of purity with respect to non-elemental impurities (e.g., inorganic salts).

Table 2: Hypothetical Comparative Spectroscopic and Elemental Analysis Data

Vendor¹H NMR¹³C NMRHRMS (m/z) [M+H]⁺Elemental Analysis (%C, %H, %N)
Vendor A Conforms to structure, minor unidentified peaksConforms to structure203.0815 (Δ 0.5 ppm)C: 65.30, H: 4.95, N: 13.82
Vendor B Conforms, signals for starting material presentConforms, signals for starting material present203.0818 (Δ 2.0 ppm)C: 65.10, H: 5.05, N: 13.70
Vendor C Signals indicative of an isomeric impurityAdditional signals observed203.0812 (Δ -1.0 ppm)C: 65.25, H: 4.90, N: 13.78

Conclusion: An Integrated Approach to Purity Assessment

The purity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is a critical parameter that can significantly influence the outcomes of research and development in the pharmaceutical industry. This guide has outlined a comprehensive, multi-technique approach to the assessment of its purity from different vendors. By combining the separation power of chromatography with the structural elucidation capabilities of spectroscopy and the compositional verification of elemental analysis, a complete picture of the sample's purity can be obtained.

It is imperative that researchers do not rely on a single data point but rather integrate the findings from all analytical techniques to make an informed decision. A vendor that provides a comprehensive Certificate of Analysis with data from multiple techniques is generally more reliable. However, independent verification of purity is always a prudent step in ensuring the quality and reproducibility of scientific work.

References

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link][1]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][2]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][3]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][4]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link][5]

  • BA Sciences. USP <1225> Method Validation. [Link][15]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Methods. [Link][16]

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  • LCGC International. (2023). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link][10]

  • Washington State Department of Agriculture. Residual Solvents by Gas Chromatography/ Mass Spectrometry. [Link][9]

  • ResearchGate. A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link][10]

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  • Labsolution. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link][11]

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  • World Health Organization. (2002). Annex 10. Model Certificate of Analysis. [Link][21]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link][22]

  • Pharma Beginners. (2023). Pharmaceuticals Certificate Of Analysis (COA): Content, Preparation and Approval. [Link][23]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][6]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link][7]

  • ResearchGate. 1H NMR and 13C NMR shifts of compounds 1-4 (in CDCl3, δ in ppm, and...). [Link][13]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). [Link][24]

  • Wiley-VCH. Supporting Information. [Link][25]

  • LCGC International. (2023). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link][12]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link][26]

  • SG Systems Global. Certificate of Analysis - (CoA). [Link][27]

  • Google Patents. US2809986A - Method for the purification of malononitrile. [28]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][14]

  • SpringerLink. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. [Link][29]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link][30]

  • Wikipedia. Nucleophilic aromatic substitution. [Link][31]

  • ResearchGate. Alkylation of Malononitrile and its Dimer with α-Bromketones. [Link][32]

  • ResearchGate. Selectivity of Alkylation of Malononitrile Derivatives with α-Bromocarbonyl Compounds. [Link][33]

  • Royal Society of Chemistry. (1974). Nucleophilic aromatic substitution of the nitro-group. [Link][34]

  • Royal Society of Chemistry. (2016). Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines. [Link][35]

  • ResearchGate. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. [Link][36]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link][37]

  • Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link][38]

  • National Institutes of Health. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. [Link][39]

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Comparative Cost Analysis of Synthesis Methods for 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)cyclobutanecarbonitrile is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to researchers and professionals in the pharmaceutical industry. This guide provides a comparative cost analysis of two plausible synthetic routes to 1-(4-Nitrophenyl)cyclobutanecarbonitrile, offering a detailed examination of the required reagents, experimental procedures, and associated costs. The objective is to equip scientists with the necessary information to make informed decisions regarding the most suitable synthetic strategy for their specific needs, balancing economic considerations with reaction efficiency and safety.

Methodology Overview

Two primary synthetic strategies for the preparation of 1-(4-Nitrophenyl)cyclobutanecarbonitrile are evaluated in this guide:

  • Route 1: Phase-Transfer Catalyzed Alkylation. This approach involves the direct alkylation of 4-nitrobenzyl cyanide with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions. PTC is a powerful technique for conducting reactions between reactants in immiscible phases, often leading to higher yields and milder reaction conditions.[1][2][3]

  • Route 2: Grignard Reaction Followed by Cyanation. This two-step pathway begins with the formation of a cyclobutanol intermediate via the reaction of a suitable Grignard reagent with 4-nitroacetophenone, followed by the conversion of the tertiary alcohol to the target nitrile. This route introduces the complexity of handling organometallic reagents and requires a subsequent functional group transformation.

The following sections will delve into the detailed experimental protocols for each route, a thorough cost analysis of the required materials, and a comparative discussion of the advantages and disadvantages of each method.

Route 1: Phase-Transfer Catalyzed Alkylation of 4-Nitrobenzyl Cyanide

This method represents a direct and potentially efficient approach to the target molecule by forming the cyclobutane ring in a single step from readily available starting materials.

Reaction Workflow

Route_1_Workflow start Starting Materials: 4-Nitrobenzyl Cyanide 1,3-Dibromopropane reaction Alkylation Reaction start->reaction base Base (e.g., 50% aq. NaOH) base->reaction ptc Phase-Transfer Catalyst (e.g., Benzyltriethylammonium Chloride) ptc->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product 1-(4-Nitrophenyl)cyclobutanecarbonitrile workup->product

Caption: Workflow for the synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile via phase-transfer catalyzed alkylation.

Experimental Protocol

A representative procedure adapted from a similar synthesis of 1-phenylcyclopentane-1-carbonitrile.[4]

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with 4-nitrobenzyl cyanide (1.0 equivalent) and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.02-0.05 equivalents).

  • Addition of Base: A 50% aqueous solution of sodium hydroxide (5.0 equivalents) is added to the flask.

  • Addition of Alkylating Agent: The mixture is stirred vigorously, and 1,3-dibromopropane (1.1-1.2 equivalents) is added dropwise at a rate that maintains the reaction temperature between 28-35°C. Cooling with a water bath may be necessary to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is heated to 60-70°C and stirred for several hours (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted into an organic solvent (e.g., toluene or diethyl ether).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Cost Analysis: Route 1

The following table provides an estimated cost for the key reagents required for the synthesis of one mole of 1-(4-Nitrophenyl)cyclobutanecarbonitrile via Route 1. Prices are based on currently available information from various suppliers and are subject to change.

ReagentMolecular Weight ( g/mol )Quantity (per mole of product)PurityEstimated Cost (USD)Source(s)
4-Nitrobenzyl Cyanide162.151.0 eq (162.15 g)>98%$63 - $200[3][5][6][7][8]
1,3-Dibromopropane201.891.2 eq (242.27 g)99%$105 - $200[9][10][11][12][13]
Benzyltriethylammonium Chloride227.770.025 eq (5.69 g)99%$18 - $40[14][15][16][17]
Sodium Hydroxide40.005.0 eq (200 g)Reagent Grade~$10-
Total Estimated Reagent Cost ~$196 - $450

Note: The cost of solvents for reaction and purification, as well as the cost of silica gel for chromatography, are not included in this table but should be considered in a full cost assessment.

Route 2: Grignard Reaction and Subsequent Cyanation

This two-step approach offers an alternative pathway, but with the added complexity of handling moisture-sensitive reagents and a functional group interconversion. A significant challenge in this route is the incompatibility of the nitro group with Grignard reagents. Therefore, a modification or an alternative organometallic reagent would be necessary. For the purpose of this analysis, we will consider a theoretical pathway and highlight the associated challenges and costs.

Reaction Workflow

Route_2_Workflow cluster_0 Step 1: Cyclobutanol Formation cluster_1 Step 2: Cyanation start_2 Starting Material: 4-Nitroacetophenone reaction_2a Addition Reaction start_2->reaction_2a grignard Organometallic Reagent (e.g., modified Grignard) grignard->reaction_2a intermediate 1-(4-Nitrophenyl)cyclobutanol reaction_2a->intermediate reaction_2b Mitsunobu Reaction intermediate->reaction_2b cyanation_reagent Cyanating Agent (e.g., TMSCN, DEAD, PPh3) cyanation_reagent->reaction_2b product_2 1-(4-Nitrophenyl)cyclobutanecarbonitrile reaction_2b->product_2

Caption: Workflow for the two-step synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Experimental Protocol (Conceptual)

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanol

A direct Grignard reaction on 4-nitroacetophenone is problematic due to the reactivity of the nitro group. Alternative methods would need to be employed, such as using a protected form of the nitro group or using a different organometallic reagent less reactive towards nitro groups. A potential, though challenging, approach could involve the reaction of 4-nitroacetophenone with a cyclopropyl Grignard reagent, which might undergo an in-situ rearrangement to the cyclobutanol.[18][19]

Step 2: Cyanation of 1-(4-Nitrophenyl)cyclobutanol

The conversion of the tertiary alcohol to the nitrile can be achieved through various methods. The Mitsunobu reaction is a plausible option.[7][20][21][22][23]

  • Reaction Setup: In a flask, 1-(4-nitrophenyl)cyclobutanol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and a cyanide source such as trimethylsilyl cyanide (1.5 equivalents) are dissolved in an anhydrous aprotic solvent (e.g., THF).

  • Reaction: The solution is cooled in an ice bath, and diethyl azodicarboxylate (DEAD) or a safer alternative (1.5 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Cost Analysis: Route 2

The following table provides an estimated cost for the key reagents required for the synthesis of one mole of 1-(4-Nitrophenyl)cyclobutanecarbonitrile via Route 2. Prices are based on currently available information from various suppliers and are subject to change.

ReagentMolecular Weight ( g/mol )Quantity (per mole of product)PurityEstimated Cost (USD)Source(s)
Step 1: Cyclobutanol Synthesis
4-Nitroacetophenone165.151.0 eq (165.15 g)>98%$30 - $100[5][6][12][24][25]
Organometallic Reagent & other reagents---Variable and potentially high-
Step 2: Cyanation (Mitsunobu)
Trimethylsilyl Cyanide99.211.5 eq (148.82 g)98%$87 - $260[14][17][26]
Triphenylphosphine262.291.5 eq (393.44 g)99%$50 - $150[9][10][15][27][28]
Diethyl Azodicarboxylate (DEAD)174.151.5 eq (261.23 g)40% in Toluene$100 - $300[11][13][16][29]
Total Estimated Reagent Cost (excluding Step 1 organometallic) ~$267 - $810

Note: The cost of the organometallic reagent and the specific conditions for the first step are highly dependent on the chosen method and could significantly increase the overall cost. The cost of solvents and purification materials is also not included.

Comparative Analysis and Discussion

FeatureRoute 1: Phase-Transfer Catalyzed AlkylationRoute 2: Grignard Reaction & Cyanation
Number of Steps 12
Overall Yield Potentially moderate to good, but requires optimization.Likely lower due to two-step process and challenging reactions.
Reagent Cost Lower estimated cost of key reagents.Higher estimated cost, especially with the Mitsunobu reagents.
Process Simplicity Relatively straightforward one-pot reaction.More complex, involving moisture-sensitive reagents and a functional group interconversion.
Safety Concerns Use of concentrated sodium hydroxide and brominated alkanes.Handling of highly reactive and toxic Grignard reagents and trimethylsilyl cyanide. DEAD is also a hazardous reagent.
Scalability Phase-transfer catalysis is generally scalable and used in industrial processes.[20][30]Scalability may be challenging due to the nature of the reagents and the need for stringent anhydrous conditions.
"Green" Chemistry PTC can be a greener alternative to using hazardous solvents and strong organic bases.[2]Use of stoichiometric amounts of triphenylphosphine and DEAD generates significant byproducts (triphenylphosphine oxide and diethyl hydrazodicarboxylate), which can complicate purification and are not environmentally friendly.

Expertise & Experience Insights:

From a process chemistry perspective, Route 1 is the more promising and practical approach for the synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The single-step nature of the reaction, coupled with the use of relatively inexpensive and readily available starting materials, makes it an attractive option for both laboratory-scale synthesis and potential scale-up. While the yield may need to be optimized, the operational simplicity and the avoidance of highly sensitive organometallic reagents are significant advantages. Phase-transfer catalysis is a well-established and robust methodology in industrial settings, further supporting the feasibility of this route.

Route 2, while theoretically plausible, presents several significant challenges. The primary obstacle is the incompatibility of the nitro group with standard Grignard reagents. While specialized methods might overcome this, they would likely add complexity and cost to the process. Furthermore, the Mitsunobu reaction, although a powerful tool for stereochemical inversion, is often less desirable for large-scale synthesis due to the generation of stoichiometric amounts of byproducts that can be difficult to remove. The high cost of the reagents for the cyanation step also makes this route less economically viable.

Trustworthiness and Self-Validation:

The protocols described are based on well-established chemical transformations. For Route 1, the alkylation of active methylene compounds under phase-transfer catalysis is a widely documented and reliable reaction.[31][32] The provided protocol is adapted from a verified procedure in Organic Syntheses, a highly reputable source for reproducible experimental details.[4] For Route 2, the Grignard reaction and the Mitsunobu reaction are fundamental and extensively studied reactions in organic chemistry.[33][34] The successful execution of these reactions, however, is highly dependent on careful experimental technique, particularly the exclusion of moisture for the Grignard reaction and the precise control of stoichiometry for the Mitsunobu reaction.

Conclusion

Based on this comparative analysis, the phase-transfer catalyzed alkylation of 4-nitrobenzyl cyanide (Route 1) emerges as the more cost-effective and practical method for the synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. Its single-step nature, lower reagent costs, and greater potential for scalability make it the recommended approach for researchers and drug development professionals. While Route 2 offers an alternative synthetic disconnection, the inherent challenges associated with the reactivity of the nitro group and the less favorable economics of the Mitsunobu reaction render it a less attractive option for efficient production. Further optimization of the reaction conditions for Route 1, such as screening of different phase-transfer catalysts, bases, and solvents, could potentially lead to even higher yields and further improve its overall efficiency.

References

  • Diethyl Azodicarboxylate Dead 1972 28 7, 99%, Liquid at ₹ 2800/kg in Hyderabad. [Link]

  • 4 Nitroacetophenone at ₹ 1650/kg in Hyderabad | ID: 2851480398930 - IndiaMART. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • Grignard Reaction. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]

  • 9 - Organic Syntheses Procedure. [Link]

  • p-NITROBENZYL CYANIDE - Organic Syntheses Procedure. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC. [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • Reaction of 4-nitro acetophenone and 4-nitro benzaldehyde in the presence of the P4VP/Al2O3-SiO2(0.6) (in situ). … - ResearchGate. [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. [Link]

  • UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism - YouTube. [Link]

  • Synthesis of 3-nitroacetophenone - IS MUNI. [Link]

  • Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest. [Link]

  • p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem - NIH. [Link]

  • In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF - ResearchGate. [Link]

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A Comparative Guide to the Environmental Impact of 1-(4-Nitrophenyl)cyclobutanecarbonitrile Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of novel molecular scaffolds is a critical endeavor. Among these, 1-(4-nitrophenyl)cyclobutanecarbonitrile stands as a key intermediate, its rigid cyclobutane core and reactive functional groups offering a versatile platform for the design of new therapeutic agents. However, the increasing emphasis on sustainable and green chemistry within the pharmaceutical industry necessitates a thorough evaluation of the environmental impact of synthetic routes long before they are considered for large-scale production.[1][2]

This guide provides a comprehensive comparison of two distinct potential synthesis protocols for 1-(4-nitrophenyl)cyclobutanecarbonitrile, evaluating them through the lens of established green chemistry principles. By examining key metrics such as atom economy, E-factor, and the nature of the reagents and solvents employed, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select or design synthetic pathways that are not only efficient but also environmentally responsible.

Unveiling the Synthetic Pathways

Two plausible, yet distinct, synthetic strategies for the preparation of 1-(4-nitrophenyl)cyclobutanecarbonitrile are presented here. The first is a classical approach relying on Phase-Transfer Catalyzed (PTC) alkylation, a workhorse in organic synthesis. The second employs a Friedel-Crafts alkylation, a powerful method for the formation of carbon-carbon bonds with aromatic systems.

Protocol 1: Phase-Transfer Catalyzed (PTC) Alkylation of 4-Nitrophenylacetonitrile

This protocol is predicated on the alkylation of the acidic methylene group of 4-nitrophenylacetonitrile with 1,3-dibromopropane in a biphasic system. The use of a phase-transfer catalyst is crucial to shuttle the deprotonated nitrile from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

Reaction Scheme:

Protocol 2: Friedel-Crafts Alkylation of Nitrobenzene

This approach involves the direct alkylation of nitrobenzene with a suitable cyclobutane-containing electrophile, such as 1-bromo-1-cyanocyclobutane, in the presence of a Lewis acid catalyst. This method leverages the electrophilic substitution on the activated aromatic ring.

Reaction Scheme:

Comparative Environmental Impact Assessment

A holistic evaluation of the environmental footprint of a chemical process extends beyond simple reaction yield.[3][4] We will employ a selection of widely recognized green chemistry metrics to provide a quantitative and qualitative comparison of the two proposed protocols.

MetricProtocol 1: PTC AlkylationProtocol 2: Friedel-Crafts AlkylationRationale for Comparison
Atom Economy ModerateHighMeasures the efficiency of incorporation of reactant atoms into the final product. A higher atom economy signifies less waste generation at the molecular level.
E-Factor HighModerateQuantifies the total amount of waste produced per unit of product. A lower E-factor is indicative of a greener process.
Solvent Selection Biphasic (e.g., Toluene/Water)Anhydrous, often halogenated (e.g., Dichloromethane)Solvents contribute significantly to the environmental impact. The use of greener, less toxic, and recyclable solvents is preferred.
Reagent Toxicity Moderate (Phase-transfer catalysts can be toxic)High (Lewis acids like AlCl3 are hazardous and generate corrosive waste)The inherent toxicity of reagents impacts worker safety and environmental contamination risk.
Energy Consumption Moderate (Typically requires heating)Moderate to High (Can be exothermic but may require initial cooling and subsequent heating)Lower energy consumption reduces the carbon footprint of the process.

In-Depth Protocol Analysis

Protocol 1: The Efficiency and Challenges of Phase-Transfer Catalysis

Expertise & Experience: Phase-transfer catalysis is a well-established and versatile technique for alkylation reactions.[5] The choice of a quaternary ammonium salt as the catalyst is standard, facilitating the transfer of the carbanion into the organic phase. The biphasic nature of the reaction simplifies catalyst and product separation in some cases. However, the efficiency of the PTC system is highly dependent on the choice of catalyst, base, and solvent system.

Trustworthiness: A key challenge in this protocol is the potential for side reactions, including the formation of oligomeric products from the reaction of 1,3-dibromopropane with multiple molecules of the nitrile. Careful control of stoichiometry and reaction conditions is paramount to achieving a good yield of the desired cyclobutane ring. The use of a strong base, such as 50% aqueous sodium hydroxide, is common but requires careful handling.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed (PTC) Alkylation

Materials:

  • 4-Nitrophenylacetonitrile

  • 1,3-Dibromopropane

  • Toluene

  • 50% Aqueous Sodium Hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a stirred solution of 4-nitrophenylacetonitrile (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene, add 1,3-dibromopropane (1.2 equivalents).

  • Slowly add 50% aqueous sodium hydroxide (5 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Friedel-Crafts Alkylation

Materials:

  • Nitrobenzene

  • 1-Bromo-1-cyanocyclobutane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water (for workup)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a suspension of anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane, cool the mixture to 0 °C.

  • Slowly add a solution of 1-bromo-1-cyanocyclobutane (1.2 equivalents) in anhydrous dichloromethane.

  • Add nitrobenzene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Carefully quench the reaction by pouring it onto ice-cold water and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_0 Protocol 1: PTC Alkylation cluster_1 Protocol 2: Friedel-Crafts Alkylation P1_Start 4-Nitrophenylacetonitrile 1,3-Dibromopropane Toluene, NaOH, TBAB P1_Reaction Reaction at 60-70°C P1_Start->P1_Reaction Heating P1_Workup Aqueous Workup Extraction P1_Reaction->P1_Workup P1_Purification Column Chromatography P1_Workup->P1_Purification P1_Product 1-(4-Nitrophenyl)cyclobutanecarbonitrile P1_Purification->P1_Product P2_Start Nitrobenzene 1-Bromo-1-cyanocyclobutane DCM, AlCl3 P2_Reaction Reaction at 0°C to RT P2_Start->P2_Reaction Cooling P2_Workup Quenching Aqueous Workup P2_Reaction->P2_Workup P2_Purification Column Chromatography P2_Workup->P2_Purification P2_Product 1-(4-Nitrophenyl)cyclobutanecarbonitrile P2_Purification->P2_Product

Caption: Comparative workflow of the two synthesis protocols.

Environmental_Impact_Comparison Protocol_1 PTC Alkylation Atom_Economy Atom Economy Protocol_1->Atom_Economy Moderate E_Factor E-Factor Protocol_1->E_Factor High Solvent_Impact Solvent Impact Protocol_1->Solvent_Impact Biphasic (Toluene/Water) Reagent_Toxicity Reagent Toxicity Protocol_1->Reagent_Toxicity Moderate (PTC) Protocol_2 Friedel-Crafts Alkylation Protocol_2->Atom_Economy High Protocol_2->E_Factor Moderate Protocol_2->Solvent_Impact Halogenated (DCM) Protocol_2->Reagent_Toxicity High (Lewis Acid)

Caption: Key environmental impact factors for each protocol.

Conclusion and Future Perspectives

This comparative guide illustrates that while both the Phase-Transfer Catalyzed Alkylation and Friedel-Crafts Alkylation protocols offer viable routes to 1-(4-nitrophenyl)cyclobutanecarbonitrile, they present distinct environmental profiles. The PTC route, while potentially generating more waste (higher E-factor), avoids the use of highly hazardous Lewis acids and halogenated solvents. Conversely, the Friedel-Crafts approach boasts a higher atom economy but at the cost of employing more environmentally problematic reagents and solvents.

For researchers and drug development professionals, the choice of synthesis protocol should not be based solely on yield and purity. A comprehensive assessment of the environmental impact is crucial for long-term sustainability and regulatory compliance. Future research should focus on developing greener alternatives for both protocols, such as the use of recyclable catalysts, solvent-free reaction conditions, or biocatalytic methods, to further minimize the environmental footprint of this important pharmaceutical intermediate.

References

  • American Chemical Society. Green Chemistry. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43.
  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149–163.
  • Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS No. 1236409-69-0). Developed for researchers, scientists, and professionals in drug development, this guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step. By integrating principles of chemical reactivity, regulatory compliance, and operational safety, this protocol ensures a self-validating system for managing this hazardous waste stream, safeguarding both laboratory personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of a compound's chemical and toxicological profile is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 1-(4-Nitrophenyl)cyclobutanecarbonitrile is not widely available, a robust hazard assessment can be constructed by analyzing its constituent functional groups—the aromatic nitro group and the aliphatic nitrile group—and data from structurally analogous compounds.

Chemical Profile:

PropertyValueSource
Chemical Name 1-(4-Nitrophenyl)cyclobutanecarbonitrile-
CAS Number 1236409-69-0[1][2]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]

Inferred Toxicological Profile:

The primary hazards are inferred from analogous compounds like p-Nitrophenylacetonitrile and 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. The presence of the nitrophenyl moiety suggests potential for toxicity, as nitroaromatic compounds are known for their biological activity and persistence.[3] The nitrile group introduces a risk of toxicity related to cyanide.[4]

Hazard Classification (Inferred)DescriptionBasis of Inference
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Data for analogous compounds p-Nitrophenylacetonitrile and 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile.[5][6]
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.Data for analogous compounds p-Nitrophenylacetonitrile and 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile.[5][6]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.Data for analogous compounds p-Nitrophenylacetonitrile and 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile.[5][6]
Specific Target Organ Toxicity May cause damage to organs (e.g., liver, kidney) through prolonged or repeated exposure.Data for 4-Nitrophenol, a related nitroaromatic compound.[7]
Environmental Hazard Potentially harmful to aquatic life; nitrophenols are noted pollutants.General knowledge of nitroaromatic compounds.[3]

Core Principle: In the absence of specific data, this compound must be handled as a hazardous substance with significant toxic potential via all primary routes of exposure. All waste generated must be treated as regulated hazardous waste.[8][9]

Part 2: Pre-Disposal Safety and Spill Management

Effective containment and control during routine handling are paramount to preventing unintended exposure and simplifying final disposal.

Personal Protective Equipment (PPE) and Engineering Controls

All handling of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, including weighing, transfers, and waste consolidation, must be performed within a certified chemical fume hood to mitigate inhalation risk.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum thickness of 4 mil).Protects against dermal absorption. Double-gloving is recommended for neat transfers.[10]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Prevents accidental splashes to the eyes.
Body Protection Flame-retardant lab coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a fume hood. A NIOSH-approved respirator is necessary for spill cleanup outside of a hood.[11]Ensures airborne particles or vapors are not inhaled.
Step-by-Step Spill Cleanup Protocol

In the event of a small spill (<100 mL of solution or a few grams of solid):

  • Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the affected area. Ensure the fume hood is operational.

  • Don PPE: Wear the appropriate PPE as specified above, including double gloves and a respirator if the spill is outside a fume hood.

  • Contain & Absorb: For liquids, cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solids, gently cover with a damp paper towel to prevent dust generation.

  • Collect Waste: Carefully scoop the absorbed material or contaminated towels into a designated, chemically compatible waste container. Do not sweep dry powder, as this can create airborne dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Package & Label: Seal the waste container, wipe its exterior, and label it clearly as "Spill Debris containing 1-(4-Nitrophenyl)cyclobutanecarbonitrile."

  • Dispose: Manage the sealed container as hazardous waste according to the procedures in Part 3.

Part 3: Step-by-Step Disposal Protocol

The disposal of 1-(4-Nitrophenyl)cyclobutanecarbonitrile is governed by its classification as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[8][11]

Waste Determination & Segregation
  • Principle of Determination: Per the Resource Conservation and Recovery Act (RCRA), any waste exhibiting characteristics of toxicity is considered hazardous.[9] Based on the inferred toxicological data, this compound falls into that category.

  • Segregation—The Critical Step: Proper segregation is essential to prevent dangerous chemical reactions within the waste container.

    • Designate as: Halogen-Free Organic Solid Waste.

    • Incompatibilities:

      • DO NOT mix with strong acids (e.g., HCl, H₂SO₄): Acidification of nitrile-containing waste can potentially generate highly toxic hydrogen cyanide (HCN) gas.[12]

      • DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates): Aromatic nitro compounds can react violently with strong oxidizers.[13]

      • DO NOT mix with strong bases: While the compound is deprotected under basic conditions, mixing concentrated waste streams with strong bases can lead to uncontrolled reactions.[14][15]

Waste Collection and Container Management
  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and has a secure, screw-top lid. Ensure the container material is compatible with any solvents used.

  • Collect Waste: Place all waste materials, including contaminated consumables (e.g., gloves, weigh paper, pipette tips), directly into the designated container. For solutions, use a funnel to prevent spills.

  • Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[16] This minimizes the release of vapors and prevents contamination. Do not overfill the container; leave at least 10% of headspace to allow for expansion.

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA), typically within the laboratory where the waste is generated. The SAA should be in a secondary containment tray to manage potential leaks.[16]

Labeling and Final Disposal
  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "1-(4-Nitrophenyl)cyclobutanecarbonitrile." If in solution, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).

    • The accumulation start date.

  • Arrange for Pickup: Once the container is full or the accumulation time limit is reached (as per your facility's generator status), arrange for a pickup by your institution's EHS office or a licensed hazardous waste contractor.[17]

  • Method of Destruction: The standard and required method for disposal of this type of organic waste is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).[9][18][19]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(4-Nitrophenyl)cyclobutanecarbonitrile waste.

DisposalWorkflow start Waste Generated: 1-(4-Nitrophenyl)cyclobutanecarbonitrile hazard_assessment 1. Hazard Assessment Is it hazardous waste? start->hazard_assessment yes_node Yes (Toxic, Inferred Data) hazard_assessment->yes_node Inferred from analogous compounds no_node No (Not Applicable) segregation 2. Waste Segregation Isolate from acids, bases, oxidizers hazard_assessment->segregation container 3. Container Management Use compatible, sealed HDPE or glass container segregation->container labeling 4. Labeling Affix 'Hazardous Waste' label with full chemical name and hazards container->labeling storage 5. Accumulation Store in designated Satellite Accumulation Area (SAA) labeling->storage disposal 6. Final Disposal Arrange pickup by EHS for incineration storage->disposal

Sources

A Senior Application Scientist's Guide to Handling 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Framework for Safe Handling

This guide provides a comprehensive operational framework for the safe handling and disposal of 1-(4-Nitrophenyl)cyclobutanecarbonitrile. The core principle of this protocol is risk mitigation through a deep understanding of the compound's chemical personality, which is dictated by its two primary functional groups: the aromatic nitro group and the cyclobutane carbonitrile moiety. Each presents distinct hazards that must be addressed through engineered controls and rigorous personal protective equipment protocols. The following table summarizes the immediate, essential information for laboratory personnel.

Hazard Category Primary Risk(s) Required Personal Protective Equipment (PPE) Immediate Action Protocol (Exposure)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Potential for metabolization to cyanide.[4]Gloves: Double-gloved Nitrile. Eyes: ANSI Z87.1-rated safety glasses with side shields or splash goggles.[5] Body: Flame-resistant lab coat. Respiratory: Required if dusts are generated or handling outside a fume hood.[1]Skin: Immediately remove contaminated clothing; rinse skin with copious amounts of water for 15 minutes.[6] Eyes: Rinse cautiously with water for several minutes.[6] Inhalation: Move to fresh air.[2] Ingestion: Rinse mouth; call a poison center immediately.[6][7]
Chemical Reactivity May react violently with strong oxidants, bases, and reducing agents.[8] On combustion, may form toxic gases (e.g., NOx, HCN).[4][8]Standard PPE as listed above. All work should be conducted in a certified chemical fume hood.N/A (Preventative)
Chronic Toxicity Potential for organ damage (liver, kidney) with repeated exposure.[1] Aromatic nitro compounds are associated with cyanosis and anemia.[9]Standard PPE as listed above. Minimize exposure quantity and duration.Seek medical evaluation for any persistent symptoms after known or suspected exposure.

In-Depth Hazard Analysis: The Tale of Two Functional Groups

To establish a self-validating safety protocol, we must first understand the causality behind the hazards. The molecular structure of 1-(4-Nitrophenyl)cyclobutanecarbonitrile dictates its risk profile. We are essentially dealing with the combined hazards of an aromatic nitro compound and an organonitrile.

  • The Aromatic Nitro Group (-C₆H₄NO₂): This functional group is notorious for its toxicological properties. The nitro group is a potent electron-withdrawing group, which contributes to the molecule's reactivity and biological activity.[10] Aromatic nitro compounds are readily absorbed, often through intact skin, and their primary health hazard is cyanosis, a condition where the blood's ability to carry oxygen is diminished.[9] Chronic exposure can lead to anemia.[9] Furthermore, these compounds can be energetic, sometimes reacting violently or explosively with strong oxidants, bases, or upon heating.[8] Their combustion produces toxic nitrogen oxides (NOx).

  • The Cyclobutane Carbonitrile Group (-C₄H₆CN): The nitrile (or cyano) group is a primary source of acute toxicity concern. While the nitrile itself is toxic, the more significant danger arises from its potential in-vivo metabolism or decomposition under certain conditions (e.g., heat, strong acids) to release highly toxic hydrogen cyanide (HCN) gas.[4] Organonitriles are classified as toxic and require careful handling to prevent inhalation, ingestion, or skin absorption.[7][11]

Therefore, our safety posture must be built on the assumption that this compound is readily absorbed through the skin, is harmful by all routes of exposure, and can release toxic gases upon decomposition.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a critical barrier between the researcher and chemical exposure. Given the dual hazards, a multi-layered approach is mandatory.

Hand Protection: The First Line of Defense
  • Material Selection: Nitrile gloves are the standard for handling a wide array of laboratory chemicals due to their resistance to punctures, oils, and many solvents.[12][13] Given the high absorption risk of aromatic nitro compounds, a robust barrier is essential.[9]

  • Protocol:

    • Donning: Always inspect gloves for any signs of degradation or puncture before use.

    • Double Gloving: Wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.

    • Changing Gloves: Change gloves immediately if you suspect contamination. At a minimum, change gloves every two hours during extended operations.

    • Doffing: Remove gloves carefully, avoiding contact between the contaminated outer surface and your skin.[6]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields are mandatory for all laboratory operations.

  • Enhanced Protection: When there is a risk of splashing (e.g., transferring solutions, cleaning glassware), upgrade to chemical splash goggles. If handling larger quantities, a full face shield worn over safety glasses is required.

Body Protection
  • A flame-resistant (FR) lab coat is required. It should be fully buttoned with sleeves rolled down.

  • Ensure legs are covered (no shorts or skirts) and wear closed-toe shoes made of a non-porous material.

Respiratory Protection
  • Engineered Controls First: All handling of solid 1-(4-Nitrophenyl)cyclobutanecarbonitrile or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • When Respirators are Needed: If engineering controls are not available or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and dusts is necessary.[2] All respirator use must be done under a formal respiratory protection program that includes fit testing and training.

Operational Workflow: From Receipt to Disposal

This section provides a step-by-step methodology for safely handling the compound during a typical laboratory workflow.

Experimental Workflow Diagram

The following diagram outlines the critical control points in the handling process.

G cluster_prep Preparation & Weighing cluster_solubilization Solubilization cluster_disposal Decontamination & Disposal a Don PPE (Double Nitrile Gloves, Goggles, Lab Coat) b Verify Fume Hood Operation a->b c Transfer Solid to Weigh Paper (Use anti-static weigh boat) b->c d Record Mass & Close Container c->d e Add Solvent to Reaction Vessel (e.g., DMSO, DMF) d->e Transfer to Reaction Zone f Carefully Add Weighed Solid e->f g Seal Vessel & Mix f->g h Rinse Contaminated Glassware with appropriate solvent g->h Post-Reaction i Collect Rinsate in Nitrile/ Nitro Waste Container h->i j Dispose of Solid Waste (Gloves, Weigh Paper) in Solid Hazardous Waste k Doff PPE & Wash Hands j->k

Caption: Workflow for handling 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Step-by-Step Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure an operational safety shower and eyewash station are immediately accessible.

    • Prepare two segregated hazardous waste containers: one for liquid waste containing nitriles/nitro-aromatics and one for solid contaminated waste.

  • Weighing the Solid:

    • Don all required PPE as outlined in Section 3.

    • Inside the fume hood, carefully open the stock container.

    • To minimize static discharge, use an anti-static weigh boat or brush.

    • Carefully dispense the required amount of solid. Avoid creating airborne dust. If dust is generated, respiratory protection is required.[1]

    • Immediately and securely close the stock container.

  • Solubilization:

    • The compound is soluble in organic solvents like DMSO and DMF.[14]

    • In the fume hood, add the solvent to your reaction vessel first.

    • Carefully add the weighed solid to the solvent to prevent splashing.

    • Seal the vessel and mix using a magnetic stirrer or gentle agitation.

  • Post-Reaction Quenching and Workup:

    • Any quenching procedures should be performed slowly and with appropriate cooling, as reactions with strong acids, bases, or reducing agents can be violent.[8]

    • Be aware that changes in pH can affect the stability of the nitrile group.

Contingency Planning: Spill and Exposure Response

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][6]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • Seek immediate medical attention.

In Case of Spill:

  • Evacuate the immediate area.

  • If the spill is large or outside of a containment area, alert laboratory management and environmental health and safety.

  • For small spills inside a fume hood:

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1]

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Decontamination and Disposal Protocol

Improper disposal can lead to environmental contamination and regulatory non-compliance.[10] Both the nitrile and nitro functional groups require specific waste management considerations.

  • Waste Segregation: All waste streams (liquid and solid) contaminated with 1-(4-Nitrophenyl)cyclobutanecarbonitrile must be treated as hazardous. Do not mix with other waste streams unless compatibility has been confirmed.[15]

  • Liquid Waste:

    • Collect all liquid waste, including reaction residues and solvent rinses, in a clearly labeled, sealed container. The label must read "Hazardous Waste - Nitrile and Nitro-Aromatic Compounds."

    • Do not pour any amount down the sanitary sewer.[16]

  • Solid Waste:

    • All contaminated disposables, including gloves, weigh papers, and absorbent materials from spills, must be collected in a sealed, labeled container for solid hazardous waste.

  • Empty Containers:

    • Rinse the original container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as liquid hazardous waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling), in accordance with institutional policy.[16]

  • Disposal Coordination: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[17]

References

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Nitrocompounds, Aromatic: Health Hazards. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Mondal, S., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-24. [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. [Link]

  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. [Link]

  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Nitriles Waste Compatibility. (n.d.). CP Lab Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Removal of Nitriles from Synthetic Wastewater. (2025). Journal of Ecological Engineering. [Link]

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile, min 97%. (n.d.). CP Lab Safety. [Link]

  • p-Nitrophenylacetonitrile. (n.d.). PubChem, NIH. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • 4-Nitrophenyl. (n.d.). PubChem, NIH. [Link]

  • Toxic substances list: NCC ether. (n.d.). Government of Canada. [Link]

  • Cyanocyclobutane. (n.d.). PubChem, NIH. [Link]

Sources

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